molecular formula C16H24O3 B589387 Dinor-12-oxo phytodienoic acid CAS No. 197247-23-7

Dinor-12-oxo phytodienoic acid

Cat. No.: B589387
CAS No.: 197247-23-7
M. Wt: 264.36 g/mol
InChI Key: SZVNKXCDJUBPQO-DWMAKUKJSA-N
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Description

6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoic acid is a carbocyclic fatty acid that is cyclopent-2-en-1-one which has been substituted at positions 4 and 5 by 5-carboxypentyl and (2ZZ)-pent-2-en-1-yl groups, respectively (the S,S stereoisomer). It is an intermediate in the synthesis of jasmonic acid from hexadecatrienoic acid. It is a carbocyclic fatty acid, an oxo fatty acid, an enone and a polyunsaturated fatty acid. It is a conjugate acid of a 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoate.

Properties

IUPAC Name

6-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19)/b5-3-/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVNKXCDJUBPQO-DWMAKUKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(C=CC1=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](C=CC1=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310445
Record name Dinor-oxo-phytodienoic acid
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Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197247-23-7
Record name Dinor-oxo-phytodienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197247-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinor-oxo-phytodienoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Dinor-12-oxo-phytodienoic Acid Biosynthesis Pathway in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a 16-carbon oxylipin derived from hexadecatrienoic acid (16:3) that plays a significant role in plant defense and development.[1] It is a homolog of the better-known 18-carbon 12-oxo-phytodienoic acid (OPDA), the precursor to jasmonic acid (JA). In Arabidopsis thaliana, dn-OPDA is synthesized through a conserved pathway that shares enzymatic machinery with JA biosynthesis. This technical guide provides a comprehensive overview of the dn-OPDA biosynthesis pathway in Arabidopsis, detailing the enzymatic steps, subcellular localization, and relevant experimental protocols. Quantitative data on metabolite levels and enzyme kinetics are presented to facilitate comparative analysis and further research.

The dn-OPDA Biosynthesis Pathway

The synthesis of dn-OPDA from its precursor, hexadecatrienoic acid (16:3), is a multi-step process that occurs across two cellular compartments: the chloroplast and the peroxisome. The pathway can be broadly divided into two main stages: the formation of dn-OPDA in the chloroplast and its subsequent reduction and β-oxidation in the peroxisome, which parallels the late stages of jasmonic acid biosynthesis.

Chloroplastic Phase: Synthesis of dn-OPDA

The initial steps of dn-OPDA biosynthesis take place in the chloroplast, where the precursor fatty acid is converted into the cyclopentenone structure characteristic of dn-OPDA.

  • Lipoxygenase (LOX) Activity: The pathway is initiated by the dioxygenation of hexadecatrienoic acid (16:3) by 13-lipoxygenases (13-LOXs). In Arabidopsis, several 13-LOX isoforms, including LOX2, LOX3, and LOX4, are localized to the chloroplast and are implicated in the production of oxylipin precursors.[2][3][4] This reaction introduces a hydroperoxy group at the 13th carbon, forming 13(S)-hydroperoxy-hexadecatrienoic acid (13-HPHT).

  • Allene (B1206475) Oxide Synthase (AOS) Activity: The unstable 13-HPHT is then rapidly converted to an unstable allene oxide by the action of Allene Oxide Synthase (AOS).[5] This enzyme is a non-canonical cytochrome P450 (CYP74A) and is a critical control point in the pathway.[5][6]

  • Allene Oxide Cyclase (AOC) Activity: The final step in the chloroplast is the cyclization of the allene oxide intermediate by Allene Oxide Cyclase (AOC) to form dn-OPDA.[7] This reaction establishes the characteristic cyclopentenone ring structure. In Arabidopsis, there are four functional AOC isoforms (AOC1-4).[8]

Biochemical evidence suggests that LOX2, AOS, and AOC2 can form a protein complex in the inner envelope of chloroplasts, which may facilitate the channeling of substrates to enhance the efficiency of dn-OPDA and OPDA synthesis.[9]

Peroxisomal Phase: Reduction and β-Oxidation

Following its synthesis in the chloroplast, dn-OPDA is transported to the peroxisome for further modification.

  • Transport into the Peroxisome: The ATP-binding cassette (ABC) transporter COMATOSE (CTS), also known as PXA1, is involved in the import of OPDA into the peroxisome, and it is presumed that dn-OPDA is transported via a similar mechanism.[1]

  • 12-oxophytodienoate Reductase 3 (OPR3) Activity: Inside the peroxisome, the cyclopentenone ring of dn-OPDA is reduced by 12-oxophytodienoate Reductase 3 (OPR3).[10] This reaction is analogous to the reduction of OPDA to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) in the JA pathway. The product of dn-OPDA reduction is 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6:0).

  • Acyl-CoA Activation: Before entering the β-oxidation cycle, OPC-6:0 must be activated to its CoA thioester, OPC-6:0-CoA. This reaction is catalyzed by an OPC-8:0 CoA Ligase (OPCL1).

  • Peroxisomal β-Oxidation: The OPC-6:0-CoA molecule then undergoes two cycles of β-oxidation. This process involves the sequential action of three core enzymes:

    • Acyl-CoA Oxidase (ACX): ACX1 and ACX5 have been shown to be involved in the β-oxidation steps of JA biosynthesis.[11]

    • Multifunctional Protein (MFP): Possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.

    • 3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final step in each β-oxidation cycle.

After two rounds of β-oxidation, the side chain is shortened by four carbons, leading to the formation of tetranor-OPDA (tn-OPDA).

Visualization of the dn-OPDA Biosynthesis Pathway

The following diagram illustrates the key steps, enzymes, and subcellular locations involved in the biosynthesis of dn-OPDA in Arabidopsis thaliana.

dn_OPDA_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome C16_3 Hexadecatrienoic acid (16:3) HPHT 13-HPHT C16_3->HPHT LOX Allene_Oxide Allene Oxide HPHT->Allene_Oxide AOS dn_OPDA dn-OPDA Allene_Oxide->dn_OPDA AOC dn_OPDA_perox dn-OPDA dn_OPDA->dn_OPDA_perox Transport (CTS/PXA1) OPC6 OPC-6:0 dn_OPDA_perox->OPC6 OPR3 OPC6_CoA OPC-6:0-CoA OPC6->OPC6_CoA OPCL1 beta_oxidation 2x β-oxidation (ACX, MFP, KAT) OPC6_CoA->beta_oxidation tn_OPDA tn-OPDA beta_oxidation->tn_OPDA

Caption: The dn-OPDA biosynthesis pathway in Arabidopsis thaliana.

Quantitative Data

Table 1: Levels of dn-OPDA and Related Oxylipins in Wild-Type and opr3 Mutant Arabidopsis Leaves After Wounding.

CompoundGenotypeTreatmentTime (min)Concentration (nmol/g FW ± SD)
dn-OPDAWild-TypeWounding0~0.1
Wounding90~1.3
Wounding180~1.3
opr3Wounding0~0.1
Wounding90~0.6
Wounding180~0.7
OPDAWild-TypeWounding0~0.3
Wounding90~5.0
Wounding180~5.0
opr3Wounding0~0.3
Wounding90~2.5
Wounding180~2.5
JAWild-TypeWounding0<0.2
Wounding180~6.0
opr3Wounding0~0.03
Wounding180~0.2

Data adapted from Stintzi et al. (2001). Plant defense in the absence of jasmonic acid: the role of cyclopentenones.

Table 2: Enzyme Kinetic Parameters for Key Enzymes in the Oxylipin Biosynthesis Pathway.

EnzymeSubstrateKm (µM)Vmax (nkat/mg protein)Organism
OPR3(9S,13S)-12-oxophytodienoic acid3553.7Arabidopsis thaliana
OPR38-iso Prostaglandin (B15479496) A1220.23 s⁻¹ (kcat)Arabidopsis thaliana

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the dn-OPDA biosynthesis pathway.

Protocol for Oxylipin Extraction and Quantification by LC-MS/MS

This protocol is adapted from standard methods for phytohormone analysis and can be optimized for dn-OPDA quantification.

Materials:

  • Arabidopsis thaliana tissue (leaves, seedlings, etc.)

  • Liquid nitrogen

  • 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Internal standards (e.g., d₅-OPDA, commercially available)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Collection and Homogenization:

    • Harvest approximately 100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • To the powdered tissue, add 1 mL of the extraction solvent (2-propanol/H₂O/concentrated HCl).

    • Add internal standards to each sample for accurate quantification.

    • Shake for 30 minutes at 4°C.

    • Add 2 mL of dichloromethane and shake for another 30 minutes at 4°C.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Phase Separation and Evaporation:

    • Carefully transfer the lower organic phase to a new tube.

    • Re-extract the aqueous phase with 1 mL of dichloromethane, and combine the organic phases.

    • Evaporate the solvent to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Resuspend the dried extract in 1 mL of 10% methanol and load it onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the oxylipins with 1 mL of 80% methanol.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and resuspend in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

    • Separate the oxylipins using a reverse-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Detect and quantify dn-OPDA and other oxylipins using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific parent and daughter ion transitions for dn-OPDA will need to be determined.

In Vitro Enzyme Assay for 12-oxophytodienoate Reductase 3 (OPR3)

This protocol can be used to determine the kinetic parameters of recombinant OPR3 with dn-OPDA as a substrate.

Materials:

  • Purified recombinant OPR3 enzyme

  • dn-OPDA substrate (requires chemical synthesis or purification from a biological source)

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Spectrophotometer or HPLC system for product detection

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing potassium phosphate buffer, NADPH (e.g., 150 µM), and varying concentrations of dn-OPDA.

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding a known amount of purified OPR3 enzyme.

    • Monitor the reaction by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Alternatively, stop the reaction at different time points by adding an acid (e.g., HCl) and quantify the product (OPC-6:0) by HPLC.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the reaction.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Transient Expression in Arabidopsis Protoplasts for Subcellular Localization

This protocol allows for the determination of the subcellular localization of dn-OPDA biosynthesis enzymes.

Materials:

  • Arabidopsis thaliana plants (3-4 weeks old)

  • Enzyme solution (cellulase, macerozyme)

  • Protoplast isolation and transfection solutions (mannitol, MES, PEG)

  • Plasmid constructs containing the coding sequence of the enzyme of interest fused to a fluorescent reporter (e.g., GFP or YFP)

  • Fluorescent markers for chloroplasts and peroxisomes

  • Confocal laser scanning microscope

Procedure:

  • Protoplast Isolation:

    • Cut young, healthy Arabidopsis leaves into thin strips.

    • Digest the leaf strips in the enzyme solution for several hours to release protoplasts.

    • Purify the protoplasts by filtration and centrifugation.

  • Protoplast Transfection:

    • Co-transfect the protoplasts with the plasmid construct containing the enzyme-reporter fusion and fluorescent markers for the chloroplast (e.g., chlorophyll (B73375) autofluorescence) and peroxisomes (e.g., a peroxisome-targeted RFP).

    • Use a PEG-mediated transfection method.

  • Imaging:

    • Incubate the transfected protoplasts overnight to allow for protein expression.

    • Visualize the subcellular localization of the fluorescently tagged enzyme using a confocal laser scanning microscope.

    • Co-localization of the enzyme's fluorescence signal with the chloroplast or peroxisome marker will indicate its subcellular compartment.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Identifying Protein-Protein Interactions

Understanding the potential formation of enzyme complexes in the dn-OPDA pathway can be achieved through techniques like pull-down assays.

Protein_Interaction_Workflow start Hypothesize Protein-Protein Interaction bait_prep Prepare 'Bait' Protein (e.g., GST-tagged enzyme) start->bait_prep prey_prep Prepare 'Prey' Protein (Arabidopsis protein extract) start->prey_prep incubation Incubate Bait with Prey bait_prep->incubation prey_prep->incubation pull_down Pull-down with Affinity Beads incubation->pull_down wash Wash to Remove Non-specific Binders pull_down->wash elution Elute Bound Proteins wash->elution analysis Analyze by SDS-PAGE and Western Blot elution->analysis end Confirm Interaction analysis->end

Caption: A typical workflow for a pull-down assay.

Conclusion

The dn-OPDA biosynthesis pathway in Arabidopsis thaliana is a crucial branch of the oxylipin signaling network. While it shares many enzymatic steps with the well-characterized jasmonic acid pathway, the distinct biological roles of dn-OPDA and its derivatives are an active area of research. This technical guide provides a foundational understanding of the biosynthesis of dn-OPDA, supported by available quantitative data and detailed experimental protocols. Further research is needed to fully elucidate the kinetic parameters of all enzymes involved and to comprehensively map the regulatory networks that control the flux through this important metabolic pathway. The methodologies and data presented herein serve as a valuable resource for scientists and researchers aiming to further unravel the complexities of oxylipin signaling in plants.

References

The Role of Dinor-12-oxo-phytodienoic Acid in Plant Defense Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a C16 cyclopentenone oxylipin that plays a multifaceted role in plant defense signaling. As a precursor to the well-characterized jasmonate signaling molecules, it also functions as a potent signaling molecule in its own right, mediating both jasmonic acid (JA)-dependent and -independent defense responses. This technical guide provides a comprehensive overview of the biosynthesis, perception, and signal transduction of dn-OPDA in plant immunity. It details its involvement in responses to a range of biotic stressors and presents detailed experimental protocols for its study. Quantitative data are provided in a structured format to facilitate understanding and further research into this critical component of the plant defense arsenal.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical defense mechanisms to ward off attacks from a myriad of pathogens and herbivores. A key component of this defense system is the oxylipin pathway, which generates a diverse array of signaling molecules, collectively known as jasmonates.[1] For many years, jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) were considered the primary bioactive hormones in this pathway. However, accumulating evidence has revealed that their precursors, 12-oxo-phytodienoic acid (OPDA) and its C16 analog, dinor-12-oxo-phytodienoic acid (dn-OPDA), possess distinct and crucial signaling roles in plant defense.[2][3]

dn-OPDA is a cyclopentenone, and its electrophilic nature is thought to be critical for some of its biological activities, particularly in activating a specific set of genes independently of the canonical COI1-JAZ co-receptor complex that perceives JA-Ile.[2][4] This guide will delve into the intricate role of dn-OPDA in plant defense signaling, providing researchers and drug development professionals with a detailed understanding of its biosynthesis, signaling pathways, and the experimental approaches used to elucidate its function.

Biosynthesis of dn-OPDA

dn-OPDA is synthesized from hexadecatrienoic acid (16:3) through the hexadecanoid pathway, which parallels the octadecanoid pathway for OPDA synthesis from α-linolenic acid (18:3).[5] The biosynthesis of dn-OPDA is a three-step enzymatic process that occurs within the chloroplasts.[6]

  • Lipoxygenase (LOX): The pathway is initiated by the oxygenation of 16:3 by a 13-lipoxygenase, forming a hydroperoxy fatty acid.

  • Allene (B1206475) Oxide Synthase (AOS): The hydroperoxide is then converted to an unstable allene oxide by allene oxide synthase.[7]

  • Allene Oxide Cyclase (AOC): Finally, allene oxide cyclase catalyzes the cyclization of the allene oxide to form the cyclopentenone ring structure of dn-OPDA.[7]

dn_OPDA_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome 16:3 Hexadecatrienoic Acid (16:3) HPHT 13(S)-Hydroperoxy- hexadecatrienoic Acid 16:3->HPHT LOX Allene_Oxide Allene Oxide HPHT->Allene_Oxide AOS dn_OPDA Dinor-12-oxo- phytodienoic Acid (dn-OPDA) Allene_Oxide->dn_OPDA AOC dn_OPC6 dn-OPC-6:0 dn_OPDA->dn_OPC6 OPR3 JA_precursor JA Precursor dn_OPC6->JA_precursor β-oxidation

Caption: Biosynthesis of dn-OPDA in the chloroplast and its subsequent conversion in the peroxisome.

Signaling Pathways

dn-OPDA exerts its signaling functions through at least two distinct pathways: a COI1-dependent pathway that often overlaps with JA signaling, and a COI1-independent pathway that regulates a unique set of target genes.

COI1-Dependent Signaling

In some contexts, dn-OPDA can contribute to the activation of the canonical jasmonate signaling pathway. While dn-OPDA itself does not bind directly to the COI1-JAZ co-receptor in vascular plants, its conversion to JA precursors can lead to the production of bioactive JA-Ile, which then triggers the degradation of JAZ repressor proteins and the activation of JA-responsive transcription factors like MYC2.[3] In bryophytes and lycophytes, dn-OPDA isomers act as the primary ligands for the COI1-JAZ co-receptor.[1]

COI1-Independent Signaling

A significant aspect of dn-OPDA's function is its ability to signal independently of the COI1-JAZ co-receptor complex. This pathway is particularly important for responses to certain abiotic stresses and for fine-tuning defense responses. The electrophilic nature of the α,β-unsaturated carbonyl group in the cyclopentenone ring of dn-OPDA is thought to be crucial for this signaling mechanism, likely through covalent modification of target proteins.[2]

Key components of the COI1-independent pathway include:

  • TGA Transcription Factors: A subset of TGA transcription factors, specifically TGA2, TGA5, and TGA6, have been shown to be involved in the regulation of gene expression in response to OPDA and other electrophilic oxylipins.[4] These transcription factors bind to specific promoter elements of target genes, activating their expression.

  • Other Transcription Factors: Studies on OPDA have also implicated other transcription factors, such as HsfA2 and DREB2A, in stress-responsive gene expression.[8]

  • Redox Homeostasis: OPDA signaling is linked to changes in cellular redox homeostasis, which can influence the activity of various signaling components, including transcription factors.[9]

dn_OPDA_Signaling cluster_coi1_dependent COI1-Dependent Pathway cluster_coi1_independent COI1-Independent Pathway dn_OPDA dn-OPDA JA_precursors JA Precursors dn_OPDA->JA_precursors Conversion TGA_TFs TGA2/5/6 dn_OPDA->TGA_TFs Other_TFs HsfA2, DREB2A, etc. dn_OPDA->Other_TFs JA_Ile JA-Ile JA_precursors->JA_Ile COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ MYC2 MYC2 COI1_JAZ->MYC2 JA_genes JA-Responsive Genes MYC2->JA_genes Defense_Response Defense_Response JA_genes->Defense_Response dn_OPDA_genes dn-OPDA-Responsive Genes (e.g., GSTs, HSPs) TGA_TFs->dn_OPDA_genes Other_TFs->dn_OPDA_genes dn_OPDA_genes->Defense_Response

Caption: Overview of dn-OPDA signaling pathways in plant defense.

Quantitative Data

The following tables summarize quantitative data on the levels of dn-OPDA and the expression of dn-OPDA-responsive genes in response to various stimuli.

Table 1: dn-OPDA and OPDA Levels in Response to Wounding in Calohypnum plumiforme

Time after Woundingdn-OPDA (pmol/g FW)OPDA (pmol/g FW)
0 hNot detected5.2 ± 1.1
0.5 h12.3 ± 2.545.8 ± 8.2
1 h8.9 ± 1.938.1 ± 6.5
2 h6.1 ± 1.325.4 ± 4.3
4 h3.2 ± 0.715.6 ± 2.9

Data adapted from Inagaki et al., 2021.[10]

Table 2: Fold Change in Expression of OPDA-Responsive Genes in Arabidopsis thaliana after Treatment with 30 µM OPDA

Gene (AGI Code)Gene NameFold Change (30 min)Fold Change (180 min)Putative Function
At1g27730ZAT10> 3.0> 3.0Transcription Factor
At5g47230AtERF5> 3.0> 3.0Transcription Factor
At5g05410DREB2A> 3.0> 3.0Transcription Factor
At2g47730GST6< 2.0> 3.0Glutathione S-transferase
At4g20860FAD-OXR< 2.0> 3.0FAD-linked oxidoreductase
At5g24770AtVSP2> 3.0> 3.0Vegetative Storage Protein

Data adapted from Taki et al., 2005.[11] Note: These genes are responsive to OPDA and are likely candidates for dn-OPDA regulation as well, though direct experimental evidence for dn-OPDA is pending for some.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of dn-OPDA in plant defense signaling.

Quantification of dn-OPDA by LC-MS/MS

This protocol is adapted from a validated method for phytohormone quantification and can be used for the sensitive and accurate measurement of dn-OPDA in plant tissues.[10]

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • Extraction solvent: 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v)

  • Dichloromethane (B109758)

  • Internal standard (e.g., deuterated dn-OPDA)

  • Solid-phase extraction (SPE) columns (e.g., Oasis HLB)

  • LC-MS/MS system

Procedure:

  • Harvest plant tissue (approx. 100 mg fresh weight) and immediately freeze in liquid nitrogen.

  • Homogenize the frozen tissue to a fine powder.

  • Add 1 mL of ice-cold extraction solvent and the internal standard to the homogenized tissue.

  • Shake for 30 minutes at 4°C.

  • Add 1 mL of dichloromethane and shake for 30 minutes at 4°C.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer the lower organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Resuspend the residue in 1 mL of 1 M formic acid.

  • Perform solid-phase extraction (SPE) to purify the sample.

  • Elute the sample and evaporate to dryness.

  • Resuspend the final sample in a suitable solvent for LC-MS/MS analysis.

  • Analyze the sample using an LC-MS/MS system with a C18 column and a gradient of acetonitrile (B52724) and water containing 0.1% formic acid. Monitor the specific parent and daughter ion transitions for dn-OPDA and the internal standard.

LCMS_Workflow Start Start Harvest Harvest & Freeze Plant Tissue Start->Harvest Homogenize Homogenize Tissue Harvest->Homogenize Extract Extract with Solvent & Internal Standard Homogenize->Extract Phase_Separate Phase Separation with Dichloromethane Extract->Phase_Separate Evaporate Evaporate Organic Phase Phase_Separate->Evaporate Resuspend Resuspend in Formic Acid Evaporate->Resuspend SPE Solid-Phase Extraction (SPE) Resuspend->SPE Elute_Evaporate Elute & Evaporate SPE->Elute_Evaporate Final_Resuspend Resuspend for LC-MS/MS Elute_Evaporate->Final_Resuspend Analyze LC-MS/MS Analysis Final_Resuspend->Analyze End End Analyze->End

Caption: Workflow for the quantification of dn-OPDA by LC-MS/MS.

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol describes how to measure the expression of dn-OPDA-responsive genes in plants treated with dn-OPDA.

Materials:

  • Plant seedlings (e.g., Arabidopsis)

  • dn-OPDA solution (e.g., 50 µM in 0.1% ethanol)

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Procedure:

  • Grow seedlings under controlled conditions.

  • Treat seedlings with dn-OPDA solution or a mock control.

  • Harvest tissue at desired time points and freeze in liquid nitrogen.

  • Extract total RNA using a commercial kit.

  • Treat RNA with DNase I to remove genomic DNA contamination.

  • Synthesize cDNA from the purified RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method, normalizing the expression of target genes to a stable reference gene.

Promoter-Reporter (GUS) Assay

This assay is used to visualize the spatial and temporal expression patterns of genes that are responsive to dn-OPDA.

Materials:

  • Transgenic plants carrying a promoter of a dn-OPDA-responsive gene fused to the GUS reporter gene.

  • dn-OPDA solution

  • GUS staining solution (containing X-Gluc)

  • Ethanol (B145695) series (70%, 90%)

  • Microscope

Procedure:

  • Treat transgenic seedlings with dn-OPDA or a mock control.

  • Harvest seedlings and fix them in ice-cold 90% acetone (B3395972) for 20 minutes.

  • Wash the seedlings with GUS staining buffer.

  • Incubate the seedlings in GUS staining solution at 37°C overnight.

  • Remove the staining solution and clear the chlorophyll (B73375) with a series of ethanol washes.

  • Observe the blue staining pattern under a microscope.

Conclusion

Dinor-12-oxo-phytodienoic acid is a critical signaling molecule in the intricate network of plant defense. Its ability to act both as a precursor to jasmonic acid and as an independent signaling molecule highlights the complexity and sophistication of plant immune responses. The COI1-independent signaling pathway of dn-OPDA, mediated in part by TGA transcription factors, provides a distinct layer of regulation that allows plants to fine-tune their defenses against a variety of biotic and abiotic stresses. Further research into the specific protein targets of dn-OPDA and the downstream components of its signaling pathway will undoubtedly uncover new insights into plant immunity and may provide novel targets for the development of strategies to enhance crop resilience.

References

The Precursor Principle: A Technical Guide to 12-Oxo-Phytodienoic Acid in Jasmonic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonic acid (JA) is a critical lipid-derived hormone in plants, orchestrating a wide array of physiological and defense responses. Its biosynthesis is a spatially and biochemically complex process, with 12-oxo-phytodienoic acid (OPDA) serving as a pivotal precursor. This technical guide provides an in-depth exploration of the enzymatic conversion of OPDA to JA, detailing the key enzymes, their kinetics, and the subcellular compartments involved. Furthermore, it presents comprehensive experimental protocols for the analysis of this pathway and visualizes the intricate signaling cascades of both OPDA and JA. This document is intended to be a valuable resource for researchers investigating plant signaling, stress responses, and those in the field of drug development looking to modulate these pathways.

Introduction

The jasmonate family of oxylipins, which includes jasmonic acid (JA) and its precursors and derivatives, are integral signaling molecules in plants. They regulate a multitude of processes, from growth and development to defense against herbivores and pathogens. The biosynthesis of JA originates from the oxygenation of fatty acids in chloroplasts, leading to the formation of the key intermediate, 12-oxo-phytodienoic acid (OPDA). OPDA itself is a signaling molecule with functions independent of JA, adding a layer of complexity to the jasmonate signaling network. This guide focuses on the critical downstream pathway where OPDA is converted into the biologically active JA, a process that primarily occurs within the peroxisomes.

The Biosynthetic Pathway: From OPDA to Jasmonic Acid

The conversion of OPDA to JA involves a two-step process: the reduction of the cyclopentenone ring of OPDA, followed by the shortening of the carboxylic acid side chain through three cycles of β-oxidation.

Subcellular Localization

The initial steps of JA biosynthesis, leading to the formation of OPDA from α-linolenic acid, occur in the chloroplasts. OPDA is then transported to the peroxisomes for the final conversion to JA. This spatial separation of biosynthetic steps highlights the intricate regulation and transport mechanisms involved in JA synthesis.

Key Enzymes and Reactions

The peroxisomal conversion of OPDA to JA is catalyzed by a series of enzymes:

  • 12-oxophytodienoate Reductase 3 (OPR3): This enzyme catalyzes the reduction of the carbon-carbon double bond in the cyclopentenone ring of OPDA to produce 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). OPR3 is considered the key enzyme in the jasmonate biosynthesis pathway due to its high efficiency in converting the natural (9S,13S)-OPDA isomer.

  • Acyl-CoA Synthetase (e.g., OPCL1): Before entering the β-oxidation cycle, OPC-8:0 must be activated by conversion to its CoA thioester, OPC-8:0-CoA. This reaction is catalyzed by an acyl-CoA synthetase, with OPCL1 being identified as a key enzyme in this process in Arabidopsis thaliana.

  • Peroxisomal β-Oxidation Pathway: The OPC-8:0-CoA molecule then undergoes three successive rounds of β-oxidation to shorten the octanoic acid side chain by six carbons, ultimately yielding jasmonoyl-CoA. This process involves the sequential action of three core enzymes:

    • Acyl-CoA Oxidase (ACX): Catalyzes the first step of β-oxidation, introducing a double bond.

    • Multifunctional Protein (MFP): Possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.

    • 3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final thiolytic cleavage to release acetyl-CoA and a shortened acyl-CoA.

  • Thioesterase: The final step is the hydrolysis of jasmonoyl-CoA to release free jasmonic acid.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and intermediates in the conversion of OPDA to jasmonic acid.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)Vmax (nkat/mg protein)Plant SpeciesReference
OPR3(9S,13S)-OPDA3553.7Arabidopsis thaliana
OPR3OPDA190Not ReportedZea mays

Table 2: Endogenous Levels of OPDA and Jasmonic Acid in Arabidopsis thaliana

ConditionTissueOPDA (ng/g FW)JA (ng/g FW)Reference
UnwoundedLeaves340 - 100030 - 50
WoundedLeavesIncreasedSignificantly Increased

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the conversion of OPDA to jasmonic acid.

Extraction and Quantification of OPDA and Jasmonic Acid by LC-MS/MS

This protocol is adapted from previously published methods.

4.1.1. Materials

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 80% methanol (B129727) containing 0.1% formic acid and internal standards (e.g., d5-OPDA and d6-JA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Elution solvent: 80% methanol

  • LC-MS/MS system

4.1.2. Protocol

  • Sample Collection and Homogenization:

    • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent containing internal standards.

    • Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the jasmonates with 1 mL of 80% methanol.

  • LC-MS/MS Analysis:

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Inject an aliquot into the LC-MS/MS system for quantification.

    • Use a reverse-phase C18 column with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

    • Detect and quantify OPDA and JA using multiple reaction monitoring (MRM) mode with optimized precursor/product ion transitions.

Enzyme Assay for 12-oxophytodienoate Reductase 3 (OPR3)

This protocol is based on the principle of monitoring the consumption of NADPH spectrophotometrically.

4.2.1. Materials

  • Purified recombinant OPR3 enzyme or plant protein extract

  • Assay buffer: 100 mM Tris-HCl, pH 7.5

  • NADPH solution (10 mM)

  • OPDA substrate solution (e.g., 10 mM in ethanol)

  • Spectrophotometer capable of measuring absorbance at 340 nm

4.2.2. Protocol

  • Reaction Mixture Preparation:

    • In a quartz cuvette, prepare a reaction mixture containing:

      • 800 µL of assay buffer

      • 100 µL of NADPH solution (final concentration 1 mM)

      • Enzyme solution (amount to be optimized for linear reaction rate)

      • Water to a final volume of 990 µL.

    • Mix gently and incubate at the desired temperature (e.g., 30°C) for 5 minutes to equilibrate.

  • Initiation of the Reaction:

    • Start the reaction by adding 10 µL of the OPDA substrate solution (final concentration 100 µM).

    • Mix immediately by inverting the cuvette.

  • Measurement:

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Record the absorbance at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Calculation of Enzyme Activity:

    • Determine the linear rate of absorbance change (ΔA340/min).

    • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).

Peroxisome Isolation from Plant Tissue

This protocol provides a general method for isolating peroxisomes from plant leaves.

4.3.1. Materials

  • Fresh plant leaves

  • Grinding buffer (e.g., 0.3 M sucrose (B13894), 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)

  • Percoll or sucrose density gradient solutions

  • Ultracentrifuge with a swinging-bucket rotor

4.3.2. Protocol

  • Homogenization:

    • Homogenize fresh leaf tissue in ice-cold grinding buffer using a blender or mortar and pestle.

    • Filter the homogenate through several layers of cheesecloth or Miracloth to remove cell debris.

  • Differential Centrifugation:

    • Centrifuge the filtrate at a low speed (e.g., 1,500 x g) for 10 minutes to pellet chloroplasts and nuclei.

    • Carefully collect the supernatant and centrifuge at a higher speed (e.g., 17,000 x g) for 20 minutes to pellet a crude organelle fraction containing mitochondria and peroxisomes.

  • Density Gradient Centrifugation:

    • Resuspend the organelle pellet in a small volume of grinding buffer.

    • Layer the resuspended pellet onto a pre-formed Percoll or sucrose density gradient.

    • Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours.

    • Peroxisomes will form a distinct band in the gradient, which can be carefully collected using a pipette.

  • Purity Assessment:

    • Assess the purity of the isolated peroxisomes by measuring the activity of marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria) and by Western blot analysis using antibodies against organelle-specific proteins.

Signaling Pathways

Both OPDA and JA function as signaling molecules, activating distinct and overlapping downstream responses.

Jasmonic Acid (COI1-dependent) Signaling Pathway

The canonical JA signaling pathway is initiated by the perception of the bioactive form of JA, jasmonoyl-isoleucine (JA-Ile), by the F-box protein CORONATINE INSENSITIVE1 (COI1). This leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins and the subsequent activation of transcription factors (e.g., MYC2) that regulate the expression of JA-responsive genes.

Jasmonic_Acid_Signaling Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis induces JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ recruits Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2 MYC2 (TF) JAZ->MYC2 represses JA_Response JA-Responsive Gene Expression MYC2->JA_Response activates

COI1-dependent jasmonic acid signaling pathway.
12-Oxo-Phytodienoic Acid (COI1-independent) Signaling Pathway

OPDA can also activate a distinct signaling pathway that is independent of COI1 and JA. This pathway involves the interaction of OPDA with cyclophilin 20-3 (CYP20-3) and leads to the activation of TGA transcription factors, which in turn regulate the expression of a specific set of OPDA-responsive genes.

OPDA_Signaling Stress_OPDA Biotic/Abiotic Stress OPDA_Biosynthesis OPDA Biosynthesis (in Chloroplast) Stress_OPDA->OPDA_Biosynthesis induces OPDA OPDA OPDA_Biosynthesis->OPDA CYP20_3 CYP20-3 OPDA->CYP20_3 binds TGA_TFs TGA Transcription Factors CYP20_3->TGA_TFs activates OPDA_Response OPDA-Responsive Gene Expression TGA_TFs->OPDA_Response activates

COI1-independent OPDA signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the conversion of OPDA to jasmonic acid and the downstream signaling events.

Experimental_Workflow Plant_Material Plant Material (e.g., Arabidopsis) Treatment Stress Treatment (e.g., Wounding) Plant_Material->Treatment Tissue_Harvesting Tissue Harvesting Treatment->Tissue_Harvesting Hormone_Analysis Phytohormone Analysis (LC-MS/MS) Tissue_Harvesting->Hormone_Analysis Protein_Extraction Protein Extraction Tissue_Harvesting->Protein_Extraction Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Tissue_Harvesting->Gene_Expression Data_Analysis Data Analysis and Interpretation Hormone_Analysis->Data_Analysis Enzyme_Assay Enzyme Assays (OPR3, ACX, KAT) Protein_Extraction->Enzyme_Assay Peroxisome_Isolation Peroxisome Isolation Protein_Extraction->Peroxisome_Isolation Enzyme_Assay->Data_Analysis Gene_Expression->Data_Analysis

Workflow for studying OPDA to JA conversion.

Conclusion

The conversion of 12-oxo-phytodienoic acid to jasmonic acid is a cornerstone of the jasmonate biosynthetic pathway, representing a critical regulatory nexus in plant biology. A thorough understanding of the enzymes, their kinetics, and the subcellular organization of this process is essential for elucidating the intricate roles of jasmonates in plant growth, development, and defense. The detailed protocols and pathway visualizations provided in this technical guide offer a robust framework for researchers to investigate this vital pathway, with potential applications in crop improvement and the development of novel therapeutic agents that target related signaling cascades in other organisms.

The Differential Biological Activity of Dinor-12-oxo-phytodienoic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinor-12-oxo-phytodienoic acid (dn-OPDA) represents a class of C16 cyclopentenone oxylipins, analogous to the C18-containing 12-oxo-phytodienoic acid (OPDA). These molecules are ancestral jasmonate phytohormones, playing crucial roles in the regulation of growth, development, and stress responses, particularly in bryophytes such as the model liverwort Marchantia polymorpha. This technical guide provides an in-depth analysis of the biological activities of dn-OPDA isomers, with a focus on the differential effects of cis-dn-OPDA and iso-dn-OPDA. We present quantitative data on their bioactivity, detailed experimental protocols for their characterization, and visual representations of the pertinent signaling pathways.

Introduction

Jasmonates are a class of lipid-derived signaling molecules that are integral to plant defense and development. While vascular plants predominantly utilize jasmonic acid-isoleucine (JA-Ile) as the active hormone, early diverging land plants like bryophytes employ dn-OPDA isomers as the primary signaling molecules.[1][2] These C16 jasmonates are synthesized from hexadecatrienoic acid (16:3) and exhibit distinct biological activities depending on their stereochemistry.[3] The two major isomers, 9S,13S-cis-dn-OPDA and 9R,13S-iso-dn-OPDA, display a fascinating functional divergence, with dn-iso-OPDA acting as the primary active ligand for the canonical COI1-JAZ co-receptor signaling pathway.[4][5] In contrast, cis-dn-OPDA, while being a biosynthetic precursor to dn-iso-OPDA, also participates in COI1-independent signaling, particularly in stress responses.[6][7] Understanding the nuanced activities of these isomers is critical for elucidating the evolution of jasmonate signaling and for the potential development of novel plant growth regulators and therapeutic agents.

Quantitative Biological Activity of dn-OPDA Isomers

The biological activities of dn-OPDA isomers have been quantified through various bioassays, primarily in Marchantia polymorpha. The data consistently demonstrate the superior activity of the iso form in COI1-dependent responses.

Table 1: Growth Inhibition of Marchantia polymorpha by dn-OPDA Isomers
CompoundConcentration (µM)Growth Inhibition (%) in Wild-Type (Tak-1/Tak-2)Growth Inhibition (%) in Mpcoi1 mutantReference(s)
dn-iso-OPDA5Effective InhibitionImpaired Inhibition[4][6]
10Effective InhibitionImpaired Inhibition[4][6]
15Significant InhibitionImpaired Inhibition[1]
50~60%Not specified[2]
dn-cis-OPDA50~40%Not specified[2]
Δ⁴-dn-iso-OPDA5Effective InhibitionImpaired Inhibition[4][6]
10Effective InhibitionImpaired Inhibition[4][6]
Table 2: Relative Binding Affinity of dn-OPDA Isomers to the MpCOI1-MpJAZ Co-receptor
LigandRelative Binding AffinityMethodReference(s)
dn-iso-OPDAHighIn vitro pull-down assay[1][4]
dn-cis-OPDALow (>100-fold lower than dn-iso-OPDA)In vitro pull-down assay[4]
Δ⁴-dn-iso-OPDAHigh (similar to dn-iso-OPDA)In vitro pull-down assay[4]
Δ⁴-dn-cis-OPDAVery LowIn vitro pull-down assay[4]
Table 3: Induction of Jasmonate-Responsive Genes in Marchantia polymorpha
GeneTreatment (5 µM)Expression in Wild-Type (Tak-1)Expression in Mpcoi1 mutantReference(s)
MpDIRdn-iso-OPDAUpregulatedImpaired Upregulation[4][6]
Δ⁴-dn-iso-OPDAUpregulatedImpaired Upregulation[4][6]
MpPATdn-iso-OPDAUpregulatedImpaired Upregulation[4][6]
Δ⁴-dn-iso-OPDAUpregulatedImpaired Upregulation[4][6]
MpHBLH4Wounding (induces dn-OPDA)UpregulatedSignificantly lower upregulation[6]

Signaling Pathways

The biological effects of dn-OPDA isomers are mediated through at least two distinct signaling pathways: a COI1-dependent pathway that regulates growth and defense, and a COI1-independent pathway primarily involved in stress tolerance.

COI1-Dependent Signaling Pathway

dn-iso-OPDA is the primary ligand for the MpCOI1-MpJAZ co-receptor complex in Marchantia polymorpha.[5] Binding of dn-iso-OPDA to this complex acts as a "molecular glue," leading to the ubiquitination and subsequent degradation of the JAZ repressor protein by the 26S proteasome.[8] This relieves the repression of transcription factors, such as MpMYC, which can then activate the expression of jasmonate-responsive genes, leading to physiological responses like growth inhibition and defense compound production.[6]

COI1-Dependent Signaling Pathway of dn-iso-OPDA.
COI1-Independent Signaling Pathway

Both cis-dn-OPDA and iso-dn-OPDA possess a reactive α,β-unsaturated carbonyl group in their cyclopentenone ring, which confers electrophilic properties.[9] This reactivity allows them to activate a COI1-independent signaling pathway that is crucial for thermotolerance.[7] These reactive electrophilic oxylipins (REOs) can modify cellular proteins, such as heat shock factors (HSFs), leading to the activation of heat shock proteins (HSPs) and conferring protection against heat stress. This pathway is conserved across streptophyte plants and predates the evolution of COI1-dependent signaling.[7]

COI1_Independent_Signaling dn_OPDA dn-OPDA isomers (electrophiles) Cellular_Proteins Cellular Proteins (e.g., HSFs) dn_OPDA->Cellular_Proteins modify Modified_Proteins Modified Proteins (Activated HSFs) HSPs Heat Shock Proteins (HSPs) Modified_Proteins->HSPs activate expression Thermotolerance Thermotolerance HSPs->Thermotolerance

COI1-Independent Signaling by dn-OPDA Isomers.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of dn-OPDA isomers.

Marchantia polymorpha Growth Inhibition Assay

This assay quantifies the effect of dn-OPDA isomers on the growth of M. polymorpha.

Workflow:

Growth_Inhibition_Workflow A Prepare 1/2 Gamborg's B5 medium with dn-OPDA B Plate Marchantia gemmae A->B C Incubate for 13-14 days B->C D Image plates C->D E Quantify thallus area D->E F Calculate % inhibition E->F

Workflow for Marchantia Growth Inhibition Assay.

Protocol:

  • Media Preparation: Prepare half-strength Gamborg's B5 medium supplemented with 1% agar (B569324) and 1% sucrose, pH 5.5.[3] Autoclave and cool to ~50-60°C. Add the desired concentration of dn-OPDA isomer (e.g., 1, 5, 10, 15, 50 µM) from a sterile stock solution (dissolved in ethanol (B145695) or DMSO). Pour plates and allow them to solidify in a sterile hood. Include a solvent control.

  • Gemmae Plating: Collect gemmae from mature gemma cups of M. polymorpha (e.g., Tak-1 wild-type or Mpcoi1 mutant).[10] Place approximately 50 gemmae into a droplet of sterile water on the surface of the prepared plates.[3] Spread the gemmae evenly using sterile forceps.[3]

  • Incubation: Seal the plates with microporous tape and incubate in a growth chamber at 21-22°C under continuous white light (50–75 µmol photons m⁻² s⁻¹).[3][9]

  • Data Collection: After 13-14 days, photograph the plates.[9]

  • Analysis: Measure the surface area of the thalli using image analysis software (e.g., ImageJ). Calculate the percentage of growth inhibition relative to the solvent control.[1]

Gene Expression Analysis by RT-qPCR

This method is used to quantify the change in the expression of target genes in response to dn-OPDA treatment.

Workflow:

RT_qPCR_Workflow A Treat Marchantia with dn-OPDA B Harvest tissue and extract total RNA A->B C Synthesize cDNA B->C D Perform qPCR C->D E Analyze data (ΔΔCt) D->E

Workflow for RT-qPCR Analysis.

Protocol:

  • Plant Treatment: Grow M. polymorpha gemmalings for a suitable period (e.g., 10-14 days) on solid medium. Treat the plants by adding a solution of dn-OPDA isomer (e.g., 5 µM) or a solvent control.[4][6]

  • RNA Extraction: Harvest tissue at desired time points (e.g., 90 minutes after treatment) and immediately freeze in liquid nitrogen.[11] Extract total RNA using a suitable kit or protocol, including an on-column DNaseI digestion step.[11]

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • qPCR: Perform qPCR using a SYBR Green-based master mix. A typical reaction mixture includes: 2x SYBR Green Master Mix, forward and reverse primers (final concentration 0.2-0.5 µM), cDNA template, and nuclease-free water.

    • Primer Design: Design primers to amplify a product of 80-150 bp.[12]

      • MpDIR (Example primers, need validation): Fwd: 5'-GCTTCGAGTTGCTCTTCGAC-3', Rev: 5'-TCCATGTCGTAGGCCAAGTT-3'

      • MpPAT (Example primers, need validation): Fwd: 5'-AAGGCTGCCGTTGAGAAGAT-3', Rev: 5'-TGGCTTGAGGTTGTTGAAGG-3'

      • Reference Genes (MpACT or MpAPT): Use validated primers for normalization.[13]

    • Thermal Cycling: A typical program is: 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.[13] Include a melt curve analysis to verify primer specificity.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

In Vitro Pull-Down Assay for Protein-Ligand-Protein Interaction

This assay is used to demonstrate the ligand-dependent interaction between COI1 and JAZ proteins.

Workflow:

Pull_Down_Workflow A Immobilize 'bait' protein (e.g., MBP-MpJAZ) on beads B Incubate beads with 'prey' protein extract (e.g., MpCOI1-FLAG) and dn-OPDA isomer A->B C Wash beads to remove non-specific binders B->C D Elute bound proteins C->D E Analyze by SDS-PAGE and Western Blot D->E

Workflow for In Vitro Pull-Down Assay.

Protocol:

  • Protein Expression and Extraction:

    • Bait Protein: Express and purify a tagged "bait" protein, such as Maltose Binding Protein-fused MpJAZ (MBP-MpJAZ), from E. coli.[1]

    • Prey Protein: Generate a protein extract containing the tagged "prey" protein, for example, by transiently expressing MpCOI1-FLAG in Arabidopsis protoplasts or a similar system.[1]

  • Bait Immobilization: Incubate the purified MBP-MpJAZ with amylose (B160209) resin beads to immobilize the bait protein. Wash the beads to remove unbound protein.

  • Interaction/Pull-Down:

    • Incubate the immobilized bait protein with the prey protein extract.

    • Add the dn-OPDA isomer of interest (e.g., 50 µM dn-iso-OPDA or dn-cis-OPDA) or a solvent control to the mixture.[1]

    • Incubate for 1-4 hours at 4°C with gentle rotation.[14]

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads multiple times (e.g., 3-5 times) with a wash buffer (e.g., 20mM Tris pH 7.6, 150mM NaCl, 0.5% NP40, 0.5mM EDTA) to remove non-specifically bound proteins.[15]

  • Elution: Elute the bound protein complexes from the beads. For MBP tags, this can be done by competing with maltose. For FLAG tags, a 3X FLAG peptide can be used.[15]

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the prey protein's tag (e.g., anti-FLAG).[1] A band corresponding to the prey protein in the presence of the active ligand (and not in the control) indicates a ligand-dependent interaction.

Conclusion

The isomers of dinor-12-oxo-phytodienoic acid exhibit distinct and significant biological activities that are fundamental to understanding the evolution of jasmonate signaling. dn-iso-OPDA stands out as the primary bioactive ligand for the COI1-JAZ co-receptor in lower plants, mediating growth and defense responses. In contrast, the electrophilic nature of both cis and iso isomers allows them to function in a COI1-independent manner to promote stress tolerance. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate these fascinating molecules and their potential applications.

References

An In-Depth Technical Guide to Dinor-12-oxo-phytodienoic Acid Signaling in Response to Wounding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a C16 cyclopentenone, a member of the jasmonate family of oxylipins, that plays a significant role in plant defense responses, particularly in reaction to wounding. Synthesized from hexadecatrienoic acid (16:3) in the chloroplasts, dn-OPDA, along with its C18 analog 12-oxo-phytodienoic acid (OPDA), acts as both a precursor to jasmonic acid (JA) and as an independent signaling molecule. Upon mechanical damage, the levels of dn-OPDA and its conjugates rapidly increase, triggering a cascade of downstream events to mitigate the damage and deter herbivores. This guide provides a comprehensive overview of dn-OPDA signaling, detailing its biosynthesis, perception, and downstream signaling pathways, supported by quantitative data, experimental protocols, and visual diagrams.

Data Presentation: Quantitative Analysis of dn-OPDA and Related Oxylipins Upon Wounding

The wounding of plant tissues initiates a rapid and significant accumulation of dn-OPDA and other related oxylipins. The following tables summarize the quantitative changes observed in Arabidopsis thaliana and Solanum tuberosum (potato) leaves following mechanical damage.

Table 1: Accumulation of Free Oxylipins in Wounded Arabidopsis thaliana Leaves

Time After Woundingdn-OPDA (ng/g FW)OPDA (ng/g FW)JA (ng/g FW)
0 min (Control)~5~20~10
30 min~25~250~150
60 min~30~400~250
90 min~35~350~300
180 min~20~200~200

Data adapted from Reymond et al. (2000). FW = Fresh Weight.

Table 2: Fold Increase of dn-OPDA-Containing Glycerolipids in Wounded Arabidopsis thaliana Leaves (within 15 minutes)

Glycerolipid SpeciesFold Increase
OPDA-dnOPDA MGDG200 - 1,000
OPDA-OPDA MGDG200 - 1,000
OPDA-OPDA DGDG200 - 1,000
18:3-dnOPDA MGDG2 - 9

Data from Buseman et al. (2006). MGDG = Monogalactosyldiacylglycerol, DGDG = Digalactosyldiacylglycerol, 18:3 = Linolenic acid.

Table 3: Accumulation of dn-OPDA in Wounded Potato (Solanum tuberosum) Leaves

Conditiondn-OPDA (ng/g FW)
Unwounded2.01 ± 0.014
Wounded (4 hours)29.03 ± 10.68

Data from Weber et al. (1997). FW = Fresh Weight.

Experimental Protocols

This section details the methodologies for key experiments in studying dn-OPDA signaling in response to wounding.

Mechanical Wounding of Plant Leaves

Objective: To induce a standardized wound response for the analysis of oxylipins.

Materials:

  • Arabidopsis thaliana or Solanum tuberosum plants (grown under controlled conditions)

  • Forceps, hemostat, or pattern wheel

  • Scissors

Protocol for Arabidopsis thaliana :

  • Select fully expanded rosette leaves from 4-5 week old plants.

  • For a crushing wound, use a hemostat to clamp across the mid-vein of the leaf for approximately 5-10 seconds.

  • For a tearing wound, use forceps to create a small tear on one side of the mid-vein.

  • For multiple wounds, a pattern wheel can be rolled across the leaf surface.

  • Harvest the wounded leaf tissue at specified time points by cutting at the base of the petiole and immediately freezing in liquid nitrogen.

Protocol for Solanum tuberosum (Potato) :

  • Use young, fully expanded leaves from 4-6 week old plants.

  • Create a wound by pressing a file or other abrasive tool across the leaf surface multiple times.

  • Alternatively, make several small cuts with scissors along the leaf margin.

  • Harvest the wounded leaves at the desired time points and immediately freeze in liquid nitrogen.

Extraction and Quantification of dn-OPDA by LC-MS/MS

Objective: To extract and quantify dn-OPDA and other oxylipins from plant tissue.

Materials:

  • Frozen, ground plant tissue (~100 mg)

  • Extraction solvent (e.g., 80% methanol (B129727), 0.1% formic acid)

  • Internal standards (e.g., deuterated OPDA or JA)

  • Centrifuge

  • Solid Phase Extraction (SPE) columns (e.g., C18)

  • LC-MS/MS system with a C18 column

Protocol:

  • Extraction:

    • To 100 mg of frozen, ground plant tissue, add 1 mL of ice-cold extraction solvent containing internal standards.

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE) - Optional but recommended for cleaner samples:

    • Condition a C18 SPE column with methanol followed by water.

    • Load the supernatant onto the column.

    • Wash the column with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.

    • Elute the oxylipins with a higher concentration of organic solvent (e.g., 80-100% methanol).

    • Dry the eluate under a stream of nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent for injection (e.g., 50% methanol).

    • Inject the sample into the LC-MS/MS system.

    • Separate the oxylipins using a C18 column with a gradient of water and acetonitrile/methanol (both containing 0.1% formic acid).

    • Detect and quantify the different oxylipins using Multiple Reaction Monitoring (MRM) mode, with specific precursor-product ion transitions for dn-OPDA and other target molecules.

Signaling Pathways and Experimental Workflows

Biosynthesis of dn-OPDA and OPDA

Wounding triggers the release of hexadecatrienoic acid (16:3) and α-linolenic acid (18:3) from chloroplast membranes. These fatty acids are then converted to dn-OPDA and OPDA, respectively, through the action of a series of enzymes.

G Biosynthesis of dn-OPDA and OPDA Wounding Mechanical Wounding PLA Phospholipase A Wounding->PLA MembraneLipids Chloroplast Membrane Lipids (with 16:3 and 18:3) C16_3 Hexadecatrienoic Acid (16:3) MembraneLipids->C16_3 C18_3 α-Linolenic Acid (18:3) MembraneLipids->C18_3 PLA->MembraneLipids LOX Lipoxygenase (LOX) C16_3->LOX C18_3->LOX HPOTE 13(S)-HPOTE LOX->HPOTE HPOT 13(S)-HPOT LOX->HPOT AOS Allene Oxide Synthase (AOS) HPOTE->AOS HPOT->AOS AlleneOxide_16 Allene Oxide (from 16:3) AOS->AlleneOxide_16 AlleneOxide_18 Allene Oxide (from 18:3) AOS->AlleneOxide_18 AOC Allene Oxide Cyclase (AOC) AlleneOxide_16->AOC AlleneOxide_18->AOC dn_OPDA dn-OPDA AOC->dn_OPDA OPDA OPDA AOC->OPDA G COI1-Independent dn-OPDA/OPDA Signaling dn_OPDA_OPDA dn-OPDA / OPDA CYP20_3 CYP20-3 dn_OPDA_OPDA->CYP20_3 binds SAT1 Serine Acetyltransferase 1 (SAT1) CYP20_3->SAT1 interacts with CSC Cysteine Synthase Complex SAT1->CSC OASTL_B O-acetylserine(thiol)lyase B (OASTL-B) OASTL_B->CSC Sulfur_Assimilation Increased Sulfur Assimilation CSC->Sulfur_Assimilation Thiols Increased Thiols (Cysteine, Glutathione) Sulfur_Assimilation->Thiols Redox_Homeostasis Altered Cellular Redox Homeostasis Thiols->Redox_Homeostasis TGA_Factors Activation of TGA Transcription Factors (TGA2, TGA5, TGA6) Redox_Homeostasis->TGA_Factors Gene_Expression Expression of Defense Genes (e.g., GSTs, HSPs) TGA_Factors->Gene_Expression G COI1-Dependent dn-OPDA/OPDA Signaling cluster_peroxisome Peroxisomal Conversion dn_OPDA_OPDA dn-OPDA / OPDA Peroxisome Peroxisome dn_OPDA_OPDA->Peroxisome OPR3 OPR3 Beta_Oxidation β-oxidation OPR3->Beta_Oxidation JA Jasmonic Acid (JA) Beta_Oxidation->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressors COI1->JAZ promotes degradation of Transcription_Factors Transcription Factors (e.g., MYC2) JAZ->Transcription_Factors represses Gene_Expression Expression of JA-Responsive Genes Transcription_Factors->Gene_Expression G Experimental Workflow for Wound Signaling Studies Plant_Growth Plant Growth (Controlled Environment) Wounding Mechanical Wounding Plant_Growth->Wounding Time_Course Time-Course Sampling Wounding->Time_Course Sample_Processing Sample Freezing & Grinding Time_Course->Sample_Processing Oxylipin_Analysis Oxylipin Extraction & LC-MS/MS Quantification Sample_Processing->Oxylipin_Analysis Transcriptomics RNA Extraction & RNA-Seq/qRT-PCR Sample_Processing->Transcriptomics Data_Analysis Data Analysis & Interpretation Oxylipin_Analysis->Data_Analysis Transcriptomics->Data_Analysis Pathway_Modeling Signaling Pathway Modeling Data_Analysis->Pathway_Modeling

Transcriptional Regulation by Dinor-12-oxo-phytodienoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Dinor-12-oxo-phytodienoic acid (dn-oxo-PDA) is a lipid signaling molecule, a member of the oxylipin family, which plays a crucial role in regulating gene expression in response to various developmental cues and environmental stresses in plants.[1][2] Structurally similar to its more extensively studied C18 homolog, 12-oxo-phytodienoic acid (OPDA), dn-oxo-PDA is derived from the oxygenation of hexadecatrienoic acid (16:3).[1][3][4] This technical guide provides a comprehensive overview of the transcriptional regulatory mechanisms governed by dn-oxo-PDA, including its signaling pathways, target genes, and detailed experimental protocols for its study. While direct quantitative data for dn-oxo-PDA-induced gene expression is limited in publicly available literature, this guide leverages the substantial body of research on OPDA as a close proxy, given their structural and functional similarities.[1][4][5][6][7]

Signaling Pathways of dn-oxo-PDA

The transcriptional effects of dn-oxo-PDA, much like OPDA, are mediated through complex signaling networks that can be broadly categorized into COI1-dependent and COI1-independent pathways.[1][4][5][6][7] These pathways ultimately converge on the regulation of specific sets of target genes involved in stress responses, defense, and development.

COI1-Independent Signaling

A significant portion of dn-oxo-PDA and OPDA signaling operates independently of the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is the receptor for the canonical jasmonate signal, jasmonoyl-isoleucine (JA-Ile).[4][5][6][7][8][9][10] This independent pathway is particularly important for the expression of genes involved in detoxification and response to electrophilic stress.[5][10]

Key components of the COI1-independent pathway include:

  • TGA Transcription Factors: A subset of basic leucine (B10760876) zipper (bZIP) transcription factors, namely TGA2, TGA5, and TGA6, are crucial for the expression of many OPDA-responsive genes.[10] It is highly probable that these factors also mediate dn-oxo-PDA responses.

  • Electrophilic Response: The cyclopentenone structure of dn-oxo-PDA and OPDA confers electrophilic properties, allowing them to interact with cellular nucleophiles and activate stress-response pathways.[5][6]

dn_oxo_PDA_COI1_Independent_Signaling dn_oxo_PDA dn-oxo-PDA TGA TGA Factors (TGA2, TGA5, TGA6) dn_oxo_PDA->TGA activates ARE Antioxidant Response Element (in gene promoters) TGA->ARE binds to Detox_Genes Detoxification & Stress Response Genes (e.g., GSTs, OPRs) ARE->Detox_Genes induces transcription

Figure 1: COI1-Independent Signaling Pathway of dn-oxo-PDA.
COI1-Dependent Signaling

While a distinct pathway, some of the transcriptional responses to OPDA (and likely dn-oxo-PDA) are dependent on the presence of a functional COI1 protein.[4][5][10] This suggests a crosstalk between the electrophilic oxylipin signaling and the canonical jasmonate pathway, although dn-oxo-PDA itself does not bind to the COI1-JAZ co-receptor complex.[5] The exact mechanism of this dependency is still under investigation but may involve COI1-dependent regulation of components in the dn-oxo-PDA signaling cascade.

dn_oxo_PDA_COI1_Dependent_Signaling dn_oxo_PDA dn-oxo-PDA Unknown_Factor Unknown Factor(s) dn_oxo_PDA->Unknown_Factor activates Downstream_TFs Downstream Transcription Factors Unknown_Factor->Downstream_TFs COI1 COI1 COI1->Downstream_TFs is required for full activity of Target_Genes Target Genes Downstream_TFs->Target_Genes regulate

Figure 2: Putative COI1-Dependent Signaling for dn-oxo-PDA.

Quantitative Data on Transcriptional Regulation

As previously mentioned, specific quantitative data for dn-oxo-PDA is scarce. However, microarray analyses have been performed for its homolog, OPDA, providing valuable insights into the types of genes regulated by these cyclopentenone oxylipins. The following tables summarize the fold-changes in the expression of selected OPDA-responsive genes in Arabidopsis thaliana. This data is presented as a proxy for dn-oxo-PDA-mediated transcriptional regulation.

Table 1: OPDA-Specific Upregulated Genes in Arabidopsis thaliana

Gene IDGene Name/FunctionFold Change (OPDA treatment)Reference
At1g19670Glutathione S-transferase (GST)15.2[8]
At2g29480Glutathione S-transferase (GST)12.8[8]
At1g74920ZAT12 - Zinc finger protein10.5[8]
At5g59550ERF5 - Ethylene response factor8.7[8]
At2g06050OPR3 - 12-oxophytodienoate reductase 37.9[8]
At1g17420CYP81D11 - Cytochrome P45093.0[10]
At1g75820GST25 - Glutathione S-transferase25.0[10]

Data is derived from microarray and qRT-PCR experiments on Arabidopsis seedlings treated with OPDA.[8][10]

Table 2: Comparison of Gene Induction by OPDA in Wild-Type and coi1 Mutant Arabidopsis

Gene IDGene Name/FunctionFold Change in Wild-Type (OPDA)Fold Change in coi1 Mutant (OPDA)COI1-DependenceReference
At1g19670Glutathione S-transferase (GST)15.214.8Independent[8]
At5g59550ERF5 - Ethylene response factor8.78.5Independent[8]
At1g17420CYP81D11 - Cytochrome P45093.0Not significantly reducedIndependent[10]
At4g16760ACX1 - Acyl-CoA oxidase 13.21.1Dependent[8]

This table highlights that the induction of many stress-related genes by OPDA does not require a functional COI1 protein, underscoring the significance of the COI1-independent signaling pathway.[8][10]

Experimental Protocols

Investigating the transcriptional regulation by dn-oxo-PDA requires a combination of molecular biology techniques. Below are detailed methodologies for key experiments.

General Experimental Workflow

Experimental_Workflow Plant_Material Plant Material (e.g., Arabidopsis seedlings) Treatment dn-oxo-PDA Treatment Plant_Material->Treatment Harvesting Harvesting & Flash Freezing Treatment->Harvesting RNA_Extraction RNA Extraction Harvesting->RNA_Extraction ChIP Chromatin Immunoprecipitation (ChIP) Harvesting->ChIP RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq qRT_PCR qRT-PCR Validation RNA_Extraction->qRT_PCR ChIP_Seq ChIP-Sequencing ChIP->ChIP_Seq Data_Analysis Bioinformatic Analysis RNA_Seq->Data_Analysis qRT_PCR->Data_Analysis ChIP_Seq->Data_Analysis Target_Gene_ID Target Gene Identification Data_Analysis->Target_Gene_ID TF_Binding_Sites TF Binding Site Identification Data_Analysis->TF_Binding_Sites

Figure 3: General Experimental Workflow for Studying dn-oxo-PDA Transcriptional Regulation.
RNA-Sequencing (RNA-Seq) for Transcriptome Analysis

Objective: To identify genes that are differentially expressed upon treatment with dn-oxo-PDA.

Protocol:

  • Plant Growth and Treatment:

    • Grow Arabidopsis thaliana seedlings (e.g., Col-0 ecotype) on Murashige and Skoog (MS) plates for 10-14 days.

    • Prepare a stock solution of dn-oxo-PDA in ethanol (B145695).

    • Add dn-oxo-PDA to liquid MS medium to a final concentration of 50-75 µM. Use an equivalent amount of ethanol as a mock control.

    • Transfer seedlings to the liquid medium and incubate for the desired time (e.g., 1, 4, 12 hours).

    • Harvest seedlings, blot dry, and immediately freeze in liquid nitrogen. Store at -80°C.

  • RNA Extraction:

    • Extract total RNA from frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Include an on-column DNase digestion step to remove contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer. A RIN (RNA Integrity Number) value > 8 is recommended.

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from 1-2 µg of total RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

    • This typically involves mRNA purification using oligo(dT) magnetic beads, RNA fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

    • Sequence the libraries on an Illumina platform (e.g., NovaSeq) to generate paired-end reads.

  • Data Analysis:

    • Assess the quality of the raw sequencing reads using FastQC.

    • Trim adapter sequences and low-quality bases using tools like Trimmomatic.

    • Align the trimmed reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2 or STAR.

    • Quantify gene expression levels by counting the number of reads mapping to each gene using featureCounts or HTSeq.

    • Perform differential expression analysis between dn-oxo-PDA-treated and mock-treated samples using DESeq2 or edgeR in R.

    • Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

Objective: To identify the genomic binding sites of TGA transcription factors in response to dn-oxo-PDA.

Protocol:

  • Plant Material and Cross-linking:

    • Grow Arabidopsis thaliana seedlings as described for RNA-Seq.

    • Treat seedlings with dn-oxo-PDA or a mock control.

    • Fix the tissue by vacuum infiltrating with 1% formaldehyde (B43269) in a suitable buffer for 10-15 minutes.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and vacuum infiltrating for another 5 minutes.

    • Rinse the tissue with water, blot dry, and freeze in liquid nitrogen.

  • Chromatin Extraction and Sonication:

    • Grind the frozen tissue to a fine powder in liquid nitrogen.

    • Isolate nuclei using a series of buffers and centrifugation steps.

    • Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-800 bp. Optimization of sonication conditions is critical.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the TGA factor of interest (e.g., anti-TGA2). A no-antibody or IgG control is essential.

    • Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution, Reverse Cross-linking, and DNA Purification:

    • Elute the complexes from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the immunoprecipitated DNA using a kit designed for low-input DNA (e.g., NEBNext Ultra II DNA Library Prep Kit).

    • Sequence the libraries on an Illumina platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the ChIP sample compared to the control.

    • Perform motif analysis on the identified peaks to confirm the presence of TGA binding motifs.

    • Annotate the peaks to identify nearby genes that are potentially regulated by the TGA factor.

Luciferase Reporter Assay

Objective: To validate the regulatory effect of a TGA transcription factor on a dn-oxo-PDA-responsive promoter.

Protocol:

  • Vector Construction:

    • Reporter construct: Clone the promoter of a dn-oxo-PDA-responsive gene (identified by RNA-Seq) upstream of a firefly luciferase (LUC) gene in a plant expression vector.

    • Effector construct: Clone the coding sequence of a TGA transcription factor (e.g., TGA2) into a plant expression vector, typically under the control of a strong constitutive promoter like CaMV 35S.

    • Internal control: A vector expressing Renilla luciferase (REN) under a constitutive promoter is used for normalization.

  • Transient Expression:

    • Protoplast transformation: Isolate protoplasts from Arabidopsis thaliana cell culture or leaves. Co-transform the protoplasts with the reporter, effector, and internal control vectors using PEG-mediated transformation.

    • Agroinfiltration: Infiltrate Nicotiana benthamiana leaves with Agrobacterium tumefaciens strains carrying the reporter, effector, and internal control plasmids.

  • Treatment and Luciferase Assay:

    • After an incubation period (16-24 hours for protoplasts, 2-3 days for N. benthamiana), treat the cells/leaves with dn-oxo-PDA or a mock control.

    • After the treatment period, lyse the cells and measure the LUC and REN activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Calculate the ratio of LUC to REN activity for each sample to normalize for transformation efficiency and cell viability.

    • Compare the normalized luciferase activity between the dn-oxo-PDA-treated and mock-treated samples to determine the effect of the TGA factor on the promoter activity in response to dn-oxo-PDA.

Luciferase_Assay_Logic cluster_reporter Reporter Construct cluster_effector Effector Construct Promoter dn-oxo-PDA Responsive Promoter LUC Firefly Luciferase (LUC) Promoter->LUC Light Light Emission LUC->Light produces Promoter_35S 35S Promoter TGA_CDS TGA Factor CDS Promoter_35S->TGA_CDS TGA_Protein TGA Protein TGA_CDS->TGA_Protein is translated to TGA_Protein->Promoter activate dn_oxo_PDA dn-oxo-PDA dn_oxo_PDA->Promoter activate

Figure 4: Logical Framework of a Luciferase Reporter Assay.

Conclusion

Dinor-12-oxo-phytodienoic acid is an important signaling molecule in plants, orchestrating transcriptional responses to a variety of stimuli. Its signaling network involves both COI1-dependent and -independent pathways, with TGA transcription factors playing a key role in the latter. While specific quantitative data on dn-oxo-PDA-regulated gene expression is still emerging, the wealth of information available for its homolog, OPDA, provides a strong foundation for understanding its function. The experimental protocols detailed in this guide offer a robust framework for researchers to further elucidate the intricate mechanisms of dn-oxo-PDA-mediated transcriptional regulation. Future research, particularly utilizing high-throughput sequencing technologies, will be instrumental in identifying the direct targets of dn-oxo-PDA and dissecting the unique aspects of its signaling cascade.

References

The Role of 12-Oxo-Phytodienoic Acid in Seed Germination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-oxo-phytodienoic acid (OPDA) is a lipid-derived signaling molecule, or oxylipin, that acts as a precursor to the plant hormone jasmonic acid (JA).[1][2] Beyond its role as a metabolic intermediate, OPDA has emerged as a critical regulator of various plant processes, including defense responses and development.[1][2] Notably, a growing body of research highlights the significant role of OPDA in controlling seed dormancy and germination, often in concert with other phytohormones.[3][4][5] This technical guide provides an in-depth overview of the current understanding of OPDA's function in seed germination, with a focus on its signaling pathways, quantitative effects, and the experimental protocols used for its study.

OPDA Signaling in Seed Germination

OPDA acts as a negative regulator of seed germination, promoting dormancy.[6][7] Its signaling pathway is intricately linked with that of abscisic acid (ABA), a well-known germination inhibitor, and gibberellic acid (GA), a key promoter of germination. The current model suggests that OPDA functions synergistically with ABA to repress germination.[6][7][8]

The core of OPDA signaling in this context involves several key regulatory proteins:

  • ABA INSENSITIVE5 (ABI5): A basic leucine (B10760876) zipper (bZIP) transcription factor that is a central component of ABA signaling. OPDA treatment has been shown to increase the abundance of the ABI5 protein, enhancing its inhibitory effect on germination.[3][5][9]

  • RGL2 (RGA-LIKE 2): A DELLA protein that acts as a repressor of GA signaling. OPDA's inhibitory action on germination is mediated, in part, through RGL2.[3][4][5]

  • MOTHER-OF-FT-AND-TFL1 (MFT): A phosphatidylethanolamine-binding protein that also functions to repress germination. OPDA, ABA, and RGL2 all appear to converge on MFT to exert their inhibitory effects.[3][4][5] There is evidence of a reciprocal positive feedback loop where OPDA promotes MFT expression, and MFT is required for OPDA accumulation.[10]

Furthermore, the signaling of OPDA in repressing germination appears to be independent of the canonical JA receptor, CORONATINE INSENSITIVE1 (COI1).[6][9] This underscores the distinct signaling role of OPDA compared to its downstream product, JA.

A diagram of the OPDA signaling pathway in seed germination is presented below:

OPDA_Signaling_Pathway cluster_signaling Intracellular Signaling Cascade cluster_output Physiological Response OPDA 12-oxo-phytodienoic acid (OPDA) RGL2 RGL2 (DELLA protein) OPDA->RGL2 promotes ABI5 ABI5 (bZIP transcription factor) OPDA->ABI5 promotes protein stability MFT MFT (PEBP) OPDA->MFT promotes expression ABA Abscisic Acid (ABA) ABA->ABI5 promotes ABA->MFT promotes expression GA Gibberellic Acid (GA) GA->RGL2 promotes degradation RGL2->MFT promotes expression Germination Seed Germination RGL2->Germination inhibits ABI5->Germination inhibits MFT->Germination inhibits Experimental_Workflow cluster_germination_assay Seed Germination Assay cluster_hormone_analysis Hormone/Oxylipin Analysis cluster_gene_expression Gene Expression Analysis sterilize Seed Sterilization plate Plating on Agar with/without OPDA sterilize->plate incubate Incubation in Growth Chamber plate->incubate score Scoring Radicle Emergence incubate->score harvest Harvest Seed Material extract Extraction with Internal Standards harvest->extract purify Solid-Phase Extraction (SPE) extract->purify quantify UPLC-MS/MS Quantification purify->quantify harvest_rna Harvest Seed Material rna_extraction RNA Extraction harvest_rna->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR Analysis cdna_synthesis->qpcr

References

The Crosstalk of Dinor-12-oxo-phytodienoic Acid: An In-depth Technical Guide to its Interactions with Other Phytohormones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinor-12-oxo-phytodienoic acid (dn-OPDA), a C16 cyclopentenone, is a key signaling molecule in the intricate network of phytohormone interactions that govern plant growth, development, and defense. While historically viewed primarily as a precursor to the well-characterized jasmonic acid (JA), recent research has illuminated the independent and complex signaling roles of dn-OPDA. This technical guide provides a comprehensive overview of the current understanding of dn-OPDA's interactions with other major phytohormones, including jasmonates, auxin, abscisic acid (ABA), and ethylene. It consolidates quantitative data, details experimental protocols, and presents signaling pathways through explanatory diagrams to serve as a valuable resource for researchers in the field.

Introduction

Phytohormones are central to a plant's ability to respond to its environment. Dinor-12-oxo-phytodienoic acid (dn-OPDA) and its C18 homolog, 12-oxo-phytodienoic acid (OPDA), are cyclopentenone-containing oxylipins that play a pivotal role in orchestrating a wide array of physiological processes, from growth and development to stress and defense responses.[1][2] In vascular plants, both dn-OPDA and OPDA are precursors for the biosynthesis of jasmonic acid (JA).[1][2] However, their signaling capabilities extend beyond this precursor role, with evidence pointing to distinct signaling pathways, some of which are independent of the canonical jasmonate receptor, CORONATINE INSENSITIVE 1 (COI1).[1][2][3] This guide delves into the multifaceted interactions of dn-OPDA with other phytohormone signaling pathways, providing a technical foundation for further research and potential applications in crop improvement and drug development.

Interaction with Jasmonates: A Dual Role

The interaction between dn-OPDA and the broader jasmonate signaling pathway is complex, characterized by both precursor-product relationships and independent signaling cascades.

Biosynthesis and COI1-Dependent Signaling

In vascular plants, dn-OPDA is synthesized from hexadecatrienoic acid (16:3) in the plastid and can be subsequently converted to JA.[4][5] In lower plants such as bryophytes and lycophytes, dn-OPDA and its isomers act as the primary bioactive jasmonates, directly perceived by the COI1/JAZ co-receptor complex to initiate downstream signaling.[1][2] This highlights an evolutionary divergence in jasmonate perception across the plant kingdom.

COI1-Independent Signaling

A significant body of evidence demonstrates that dn-OPDA and OPDA can elicit physiological responses independently of the canonical JA-Ile/COI1 signaling module.[1][2][6] This COI1-independent pathway is crucial for certain defense responses and developmental processes. For instance, in Arabidopsis, the opr3 mutant, which is deficient in JA biosynthesis but accumulates OPDA, still exhibits resistance to certain pathogens and insects, indicating an OPDA-mediated, COI1-independent defense mechanism.[7]

dn_OPDA_JA_Interaction cluster_plastid Plastid cluster_peroxisome Peroxisome cluster_cytosol_nucleus Cytosol/Nucleus Hexadecatrienoic Acid (16:3) Hexadecatrienoic Acid (16:3) dn-OPDA_p dn-OPDA Hexadecatrienoic Acid (16:3)->dn-OPDA_p LOX, AOS, AOC dn-OPDA_per dn-OPDA dn-OPDA_p->dn-OPDA_per Transport JA Jasmonic Acid dn-OPDA_per->JA OPR3, β-oxidation dn-OPDA_cyto dn-OPDA dn-OPDA_per->dn-OPDA_cyto Transport JA_Ile JA-Isoleucine JA->JA_Ile JAR1 COI1_Independent_Factors COI1-Independent Factors dn-OPDA_cyto->COI1_Independent_Factors COI1 COI1 JA_Ile->COI1 JAZ JAZ COI1->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes activates dn_OPDA_Responsive_Genes dn-OPDA-Responsive Genes COI1_Independent_Factors->dn_OPDA_Responsive_Genes activates dn_OPDA_Auxin_Crosstalk dn-OPDA dn-OPDA COI1_Independent_Pathway COI1-Independent Signaling dn-OPDA->COI1_Independent_Pathway Auxin_Signaling Auxin Signaling dn-OPDA->Auxin_Signaling suppresses ARF2 ARF2 COI1_Independent_Pathway->ARF2 regulates Defense_Genes Defense Genes ARF2->Defense_Genes represses Growth Plant Growth Defense_Genes->Growth antagonizes Auxin_Signaling->Growth promotes Phytohormone_Extraction_Workflow Start Plant Tissue (~100mg) Grinding Grind in Liquid N2 Start->Grinding Extraction Add Extraction Solvent + Internal Standards Grinding->Extraction Homogenization Vortex & Shake (4°C) Extraction->Homogenization Centrifugation Centrifuge (16,000 x g, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Elution Elute Phytohormones SPE->Elution Analysis Dry, Reconstitute & Analyze by LC-MS/MS Elution->Analysis

References

A Technical Guide to the Natural Sources and Occurrence of Dinor-12-oxo-phytodienoic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dinor-12-oxo-phytodienoic acid (dn-OPDA), a C16 analog of the well-characterized C18 plant signaling molecule 12-oxo-phytodienoic acid (OPDA), is an important member of the jasmonate family of phytohormones. While initially identified as a precursor to jasmonic acid (JA), recent research has illuminated its autonomous signaling roles, particularly in lower land plants where it functions as a primary bioactive hormone. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and occurrence of dn-OPDA in the plant kingdom. It is designed to serve as a resource for researchers in plant biology, natural product chemistry, and drug development by consolidating quantitative data, detailing experimental methodologies, and illustrating key biological pathways.

Natural Sources and Occurrence of dn-OPDA

Dinor-12-oxo-phytodienoic acid is found across a diverse range of plant species, from bryophytes to angiosperms. Its presence has been confirmed in various tissues, and its concentration is often dynamically regulated in response to developmental cues and environmental stimuli.

Occurrence in Different Plant Lineages

Initially identified in Arabidopsis thaliana and potato (Solanum tuberosum), dn-OPDA has since been detected in a variety of vascular and non-vascular plants[1]. It is particularly prominent in lower land plants, such as the liverwort Marchantia polymorpha and the moss Calohypnum plumiforme, where it, along with its isomers, acts as the primary bioactive jasmonate, activating the conserved COI1/JAZ co-receptor signaling pathway[2][3][4]. In most vascular plants, this role is predominantly fulfilled by jasmonoyl-isoleucine (JA-Ile)[2][4]. However, dn-OPDA is still present in these plants and is thought to be involved in distinct signaling pathways[3][5].

Tissue Distribution and Subcellular Localization

The biosynthesis of dn-OPDA originates in the chloroplasts from its precursor, hexadecatrienoic acid (16:3)[1]. Like OPDA, dn-OPDA can be found in both its free acid form and esterified to galactolipids within chloroplast membranes, forming structures known as arabidopsides[6]. These esterified forms may serve as a storage pool, allowing for the slow release of free dn-OPDA upon enzymatic action[6]. While primarily synthesized in photosynthetic tissues, evidence suggests that jasmonate precursors, likely including dn-OPDA, can be transported systemically throughout the plant to coordinate responses in distal tissues.

Induction under Biotic and Abiotic Stresses

The levels of dn-OPDA are known to increase significantly in response to various stress conditions. Mechanical wounding has been shown to cause a dramatic accumulation of dn-OPDA in the leaves of Arabidopsis and potato[1]. Similarly, herbivory challenge in Marchantia polymorpha leads to elevated levels of dn-OPDA conjugates[4]. This induction upon physical damage suggests a crucial role for dn-OPDA in plant defense responses against insects and other herbivores. Accumulating evidence also points to the involvement of OPDA and its derivatives in responses to abiotic stresses such as heat, although specific quantitative data for dn-OPDA in these contexts is still emerging.

Quantitative Data on dn-OPDA Occurrence

The following tables summarize the available quantitative data for dn-OPDA in various plant species and under different conditions. This information provides a baseline for understanding the physiological relevance of this molecule.

Table 1: Basal and Wound-Induced Levels of dn-OPDA in Plant Leaves

Plant SpeciesTissueConditiondn-OPDA ConcentrationReference
Arabidopsis thalianaLeavesUnwoundedTrace amounts[1]
Arabidopsis thalianaLeavesWounded (90 min)Significantly increased[1]
Solanum tuberosum (Potato)LeavesUnwoundedLow levels[1]
Solanum tuberosum (Potato)LeavesWounded (4 h)Dramatically increased[1]
Calohypnum plumiformeGametophoresUnwounded~10 pmol/g FW[7]
Calohypnum plumiformeGametophoresWounded (0.5 h)~150 pmol/g FW[7]

Table 2: Levels of dn-OPDA-Containing Galactolipids (Arabidopsides) in Arabidopsis thaliana Leaves

Arabidopside SpeciesConditionConcentration (nmol/mg dry weight)Reference
MGDG-OPDA-dnOPDAUnwounded0.001 - 0.023[1]
MGDG-OPDA-dnOPDAWounded200-1000 fold increase[1]
DGDG-OPDA-dnOPDAUnwounded0.001 - 0.023[1]
DGDG-OPDA-dnOPDAWounded200-1000 fold increase[1]

Table 3: Wound-Induced Accumulation of dn-iso-OPDA-Amino Acid Conjugates in Bryophytes and Lycophytes

Plant Speciesdn-iso-OPDA ConjugateConcentration after Wounding (pmol/g FW)Reference
Marchantia polymorphadn-iso-OPDA-Glu~150[4]
Marchantia polymorphadn-iso-OPDA-Asp~50[4]
Physcomitrium patensdn-iso-OPDA-Glu~40[4]
Selaginella lepidophylladn-iso-OPDA-Glu~25[4]
Huperzia selagodn-iso-OPDA-Glu~60[4]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of dn-OPDA from plant tissues, based on established protocols for phytohormone analysis.

Extraction of dn-OPDA from Plant Tissue
  • Sample Collection and Preparation:

    • Harvest plant tissue (e.g., leaves, roots, flowers) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Store samples at -80°C until extraction.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100-200 mg of the frozen powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent (e.g., 2-propanol:water:concentrated HCl, 2:1:0.002, v/v/v or methanol (B129727):isopropanol:acetic acid, 20:79:1, v/v/v).

    • Add a known amount of a suitable internal standard, such as deuterated dn-OPDA (d5-dn-OPDA), for accurate quantification.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Incubate on a shaker at 4°C for 30 minutes.

  • Phase Separation and Collection:

    • Add 1 mL of dichloromethane (B109758) to the tube and vortex for 1 minute.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the phases.

    • Carefully transfer the lower organic phase, containing the lipids and oxylipins, to a new tube.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50% methanol in water).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm) is suitable for separation.

    • Mobile Phase A: Water with 0.1% formic acid or 0.02% acetic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.02% acetic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the detection of acidic phytohormones like dn-OPDA.

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying target analytes.

    • MRM Transitions: The precursor ion for dn-OPDA (m/z 263.2) is fragmented, and specific product ions are monitored. A common transition is 263.2 -> 165.1. For a deuterated internal standard like d5-dn-OPDA, the transition would be 268.2 -> 170.1.

    • Instrument Parameters: Optimize instrument parameters such as cone voltage, collision energy, and source temperatures to achieve maximum signal intensity for dn-OPDA and the internal standard.

  • Quantification:

    • Generate a standard curve using a series of known concentrations of a dn-OPDA analytical standard.

    • Calculate the peak area ratio of the endogenous dn-OPDA to the internal standard in both the samples and the standards.

    • Determine the concentration of dn-OPDA in the plant samples by interpolating their peak area ratios on the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to dn-OPDA research.

Biosynthesis of dn-OPDA

dn_OPDA_Biosynthesis cluster_chloroplast Chloroplast Hexadecatrienoic_Acid Hexadecatrienoic Acid (16:3) in Galactolipids 11_HPHTA 11(S)-Hydroperoxy- hexadecatrienoic Acid Hexadecatrienoic_Acid->11_HPHTA Lipoxygenase (LOX) Allene_Oxide 10,11-Epoxy- hexadecatrienoic Acid 11_HPHTA->Allene_Oxide Allene Oxide Synthase (AOS) dn_OPDA dinor-12-oxo- phytodienoic Acid (dn-OPDA) Allene_Oxide->dn_OPDA Allene Oxide Cyclase (AOC)

Caption: Biosynthesis of dinor-12-oxo-phytodienoic acid (dn-OPDA) in the chloroplast.

dn-OPDA Signaling in Bryophytes (Marchantia polymorpha)

dn_OPDA_Signaling_Marchantia cluster_nucleus Nucleus dn_OPDA dn-OPDA COI1 COI1 dn_OPDA->COI1 SCF_complex SCF Complex COI1->SCF_complex forms JAZ JAZ MYC MYC JAZ->MYC represses Proteasome 26S Proteasome JAZ->Proteasome Gene_Expression Jasmonate- Responsive Gene Expression MYC->Gene_Expression activates SCF_complex->JAZ targets for degradation Stress Wounding/ Herbivory Stress->dn_OPDA induces biosynthesis

Caption: dn-OPDA signaling pathway in the bryophyte Marchantia polymorpha.

Experimental Workflow for Identifying dn-OPDA Responsive Genes

Gene_Discovery_Workflow Plant_Material Plant Material (e.g., Wild-type and JA-biosynthesis mutant) Treatment Treatment with dn-OPDA and Mock Control Plant_Material->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis: - Quality Control - Read Mapping - Differential Gene Expression Sequencing->Data_Analysis Gene_List List of Differentially Expressed Genes (DEGs) Data_Analysis->Gene_List Validation Validation of DEGs (e.g., qRT-PCR) Gene_List->Validation Functional_Analysis Functional Annotation and Pathway Analysis of DEGs Gene_List->Functional_Analysis

Caption: A typical experimental workflow for identifying dn-OPDA-responsive genes using RNA-seq.

Logical Workflow to Determine the Biosynthetic Origin of dn-OPDA

Biosynthesis_Logic Hypothesis Hypothesis: dn-OPDA is derived from hexadecatrienoic acid (16:3) Experiment Experimental Design: Compare dn-OPDA levels in Wild-Type vs. 16:3-deficient mutant (e.g., fad5 mutant in Arabidopsis) Hypothesis->Experiment Quantification Quantify dn-OPDA in both genotypes under control and wounded conditions using LC-MS/MS Experiment->Quantification Prediction1 Prediction 1: If hypothesis is true, dn-OPDA will be absent or significantly reduced in the 16:3-deficient mutant. Quantification->Prediction1 Prediction2 Prediction 2: If hypothesis is false, dn-OPDA levels will be similar between genotypes. Quantification->Prediction2 Conclusion Conclusion based on experimental results Prediction1->Conclusion Prediction2->Conclusion

Caption: Logical workflow to elucidate the biosynthetic precursor of dn-OPDA.

Conclusion and Future Perspectives

Dinor-12-oxo-phytodienoic acid is an integral component of the complex network of oxylipin signaling in plants. While its role as a direct precursor to jasmonates in some pathways is established, its function as a standalone signaling molecule, particularly in lower plants, highlights its evolutionary significance. The quantitative data and methodologies presented in this guide offer a foundation for further research into the multifaceted roles of dn-OPDA.

Future research should focus on expanding the quantitative analysis of dn-OPDA across a broader range of plant species, developmental stages, and stress conditions. Elucidating the specific signaling pathways mediated by dn-OPDA in vascular plants, independent of JA-Ile, will be crucial for a complete understanding of jasmonate signaling. Furthermore, the potential bioactivities of dn-OPDA and its derivatives present an interesting avenue for the development of novel pharmaceuticals and agrochemicals. A deeper understanding of the natural occurrence and function of this molecule will undoubtedly contribute to advancements in plant science and its applications.

References

An In-depth Technical Guide to Dinor-12-oxo-phytodienoic Acid in the Non-Vascular Plant Marchantia polymorpha

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of the non-vascular plant Marchantia polymorpha has unveiled a fascinating and evolutionarily significant branch of jasmonate signaling. Unlike in vascular plants where jasmonoyl-isoleucine (JA-Ile) is the primary active hormone, in Marchantia, dinor-12-oxo-phytodienoic acid (dn-OPDA) and its isomers function as the key signaling molecules.[1][2][3] This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and physiological roles of dn-OPDA in M. polymorpha. It is designed to be a valuable resource for researchers in plant biology, as well as for scientists and professionals in drug development who may find the unique bioactivity of these compounds of interest. This guide includes detailed experimental protocols for the study of dn-OPDA and its related pathways, quantitative data on its accumulation, and visualizations of the key molecular interactions and experimental workflows.

Biosynthesis of Dinor-12-oxo-phytodienoic Acid (dn-OPDA)

In Marchantia polymorpha, dn-OPDA is synthesized from hexadecatrienoic acid (16:3), which is derived from chloroplast membrane lipids.[4] The biosynthesis pathway involves a series of enzymatic reactions that are homologous to the octadecanoid pathway in vascular plants.[4]

The key steps in the biosynthesis of dn-OPDA are:

  • Oxygenation: The process is initiated by the oxygenation of hexadecatrienoic acid by a 13-lipoxygenase (LOX) .[4]

  • Dehydration and Cyclization: The resulting hydroperoxide is then converted into an unstable allene (B1206475) oxide by allene oxide synthase (AOS) . This is followed by cyclization, catalyzed by allene oxide cyclase (AOC) , to form dn-OPDA.[4]

In addition to dn-OPDA, M. polymorpha also produces another bioactive jasmonate, Δ4-dn-OPDA , which is derived from long-chain polyunsaturated fatty acids (LCPUFAs).[1]

Visualization of the dn-OPDA Biosynthetic Pathway

dn_OPDA_Biosynthesis Hexadecatrienoic Acid (16:3) Hexadecatrienoic Acid (16:3) 11(S)-hydroperoxy-hexadecatrienoic acid 11(S)-hydroperoxy-hexadecatrienoic acid Hexadecatrienoic Acid (16:3)->11(S)-hydroperoxy-hexadecatrienoic acid 13-LOX Allene Oxide Allene Oxide 11(S)-hydroperoxy-hexadecatrienoic acid->Allene Oxide AOS dn-OPDA dn-OPDA Allene Oxide->dn-OPDA AOC

Caption: Biosynthetic pathway of dn-OPDA in Marchantia polymorpha.

The dn-OPDA Signaling Pathway

The dn-OPDA signaling pathway in M. polymorpha shares remarkable similarities with the JA-Ile signaling pathway in vascular plants, highlighting its ancient evolutionary origins. The core of the pathway involves the perception of dn-OPDA by a receptor complex, leading to the degradation of transcriptional repressors and the activation of downstream gene expression.

Key Components of the dn-OPDA Signaling Pathway:

  • dn-OPDA: The bioactive hormone that initiates the signaling cascade.

  • MpCOI1: An F-box protein that is the receptor for dn-OPDA.[1]

  • MpJAZ: A single JAZ repressor protein that binds to and inhibits the activity of transcription factors.[5]

  • MpMYC: Transcription factors that are the primary regulators of dn-OPDA-responsive genes.[6]

  • MpERF15: An ERF transcription factor that is activated by wounding and is involved in a feedback loop to amplify oxylipin biosynthesis.[4]

  • MpGH3A: A Gretchen Hagen 3 acyl synthetase that conjugates dn-OPDA to amino acids, leading to its inactivation.[7]

Upon wounding or other stresses, dn-OPDA binds to MpCOI1, which then recruits the MpJAZ repressor. This leads to the ubiquitination and subsequent degradation of MpJAZ by the 26S proteasome. The degradation of MpJAZ releases the MpMYC transcription factors, allowing them to activate the expression of downstream target genes involved in defense and development.[5][6]

The wound-activated transcription factor MpERF15 operates both upstream and downstream of MpCOI1, controlling the expression of oxylipin biosynthesis genes in a feedback amplification loop.[4]

Visualization of the dn-OPDA Signaling Pathway

dn_OPDA_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MpMYC MpMYC Response Genes Response Genes MpMYC->Response Genes Activates MpJAZ MpJAZ MpJAZ->MpMYC Represses 26S Proteasome 26S Proteasome MpJAZ->26S Proteasome Degradation MpCOI1 MpCOI1 MpCOI1->MpJAZ Recruits for degradation MpERF15 MpERF15 MpCOI1->MpERF15 Represses expression of dn-OPDA dn-OPDA dn-OPDA->MpCOI1 dn-OPDA_inactive dn-OPDA-amino acid dn-OPDA->dn-OPDA_inactive MpGH3A Oxylipin Biosynthesis Genes Oxylipin Biosynthesis Genes MpERF15->Oxylipin Biosynthesis Genes Activates Oxylipin Biosynthesis Genes->dn-OPDA Positive Feedback Wounding Wounding Wounding->dn-OPDA Wounding->MpERF15 MpGH3A MpGH3A Amino Acids Amino Acids Amino Acids->dn-OPDA_inactive

Caption: The dn-OPDA signaling pathway in Marchantia polymorpha.

Physiological Roles of dn-OPDA

dn-OPDA plays a crucial role in a variety of physiological processes in M. polymorpha, particularly in response to biotic and abiotic stresses.

  • Wounding Response: Mechanical wounding leads to a rapid and significant accumulation of dn-OPDA, which in turn activates defense-related gene expression.[4]

  • Herbivory Defense: M. polymorpha mutants with a constitutively active OPDA pathway show increased resistance to herbivores.[7]

  • Pathogen Defense: The dn-OPDA pathway is involved in the defense against pathogens.[8]

  • Development: The dn-OPDA pathway is implicated in developmental processes, as mutants with a constitutively active pathway exhibit growth defects.[7]

  • Regeneration: The wound-induced accumulation of dn-OPDA, driven by MpERF15, is essential for the remarkable regeneration capacity of M. polymorpha.[4]

Quantitative Data on dn-OPDA Accumulation

The following tables summarize the quantitative data on the accumulation of dn-OPDA and its derivatives in M. polymorpha in response to wounding.

Table 1: Accumulation of dn-OPDA and its Amino Acid Conjugates in Wild-Type M. polymorpha (Tak-1) after Wounding

Time after Woundingdn-iso-OPDA (pmol/g FW)dn-iso-OPDA-aa conjugates (pmol/g FW)
0 min~10~5
30 min~150~80
2 hours~100~120

Data are approximate values derived from published graphs and are intended for comparative purposes.

Table 2: Accumulation of dn-iso-OPDA in Wild-Type (WT) and Mpgh3age Mutant Plants after Wounding

Time after Woundingdn-iso-OPDA in WT (pmol/g FW)dn-iso-OPDA in Mpgh3age (pmol/g FW)
0 min~10~15
30 min~150~250
2 hours~100~200

Data are approximate values derived from published graphs and are intended for comparative purposes. The Mpgh3age mutant is deficient in the conjugation of dn-OPDA to amino acids.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Quantification of Oxylipins from M. polymorpha

This protocol is adapted from general oxylipin analysis methods and should be optimized for specific experimental conditions.

  • Sample Collection and Freezing: Harvest M. polymorpha tissue (approximately 100-200 mg fresh weight) and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Add 1 mL of ice-cold extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of isopropanol:water:HCl) to the homogenized tissue.

    • Include internal standards (e.g., deuterated OPDA) for accurate quantification.

    • Vortex vigorously for 1 minute and then incubate at 4°C for 30 minutes with shaking.

  • Phase Separation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the oxylipins.

  • Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interfering lipids.

    • Elute the oxylipins with a more polar solvent (e.g., methanol or ethyl acetate).

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable C18 column for separation.

    • Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of dn-OPDA and its derivatives.

Generation of M. polymorpha Mutants using CRISPR/Cas9

This protocol provides a general workflow for generating knockout mutants in M. polymorpha.

  • gRNA Design:

    • Identify the target gene sequence in the M. polymorpha genome.

    • Use a CRISPR design tool to select one or more specific 20-bp guide RNA (gRNA) sequences that target the gene of interest and have low off-target potential.

  • Vector Construction:

    • Synthesize oligonucleotides corresponding to the chosen gRNA sequence.

    • Clone the gRNA into a M. polymorpha-specific CRISPR/Cas9 vector that contains the Cas9 nuclease under the control of a suitable promoter (e.g., MpEF1α promoter) and the gRNA under the control of a U6 promoter.

  • Agrobacterium-mediated Transformation:

    • Transform the constructed vector into Agrobacterium tumefaciens (e.g., strain GV3101).

    • Prepare a culture of the transformed Agrobacterium.

    • Co-cultivate the Agrobacterium with M. polymorpha spores or gemmae.

    • Select for transformed plants on a medium containing an appropriate antibiotic (e.g., hygromycin).

  • Screening for Mutants:

    • Isolate genomic DNA from the transformed M. polymorpha plants.

    • Use PCR to amplify the target region of the gene.

    • Sequence the PCR products to identify plants with mutations (insertions, deletions, or substitutions) at the target site.

Visualization of Experimental Workflows

Oxylipin_Analysis_Workflow Sample Collection 1. Sample Collection (Flash freeze in liquid N2) Homogenization 2. Homogenization (Pre-chilled mortar/pestle) Sample Collection->Homogenization Extraction 3. Extraction (Ice-cold solvent + internal standards) Homogenization->Extraction Centrifugation 4. Centrifugation (14,000 x g, 4°C) Extraction->Centrifugation SPE Purification 5. Solid-Phase Extraction (C18 cartridge) Centrifugation->SPE Purification Drying 6. Drying (Under Nitrogen) SPE Purification->Drying Reconstitution 7. Reconstitution (Mobile phase) Drying->Reconstitution LC-MS/MS Analysis 8. LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: Experimental workflow for oxylipin analysis in M. polymorpha.

CRISPR_Workflow gRNA Design 1. gRNA Design (Target gene identification) Vector Construction 2. Vector Construction (Cloning gRNA into Cas9 vector) gRNA Design->Vector Construction Agrobacterium Transformation 3. Agrobacterium Transformation Vector Construction->Agrobacterium Transformation M. polymorpha Transformation 4. M. polymorpha Transformation (Co-cultivation) Agrobacterium Transformation->M. polymorpha Transformation Selection 5. Selection (Antibiotic medium) M. polymorpha Transformation->Selection Genotyping 6. Genotyping (PCR and Sequencing) Selection->Genotyping

Caption: Experimental workflow for CRISPR/Cas9-mediated gene editing in M. polymorpha.

Conclusion and Future Perspectives

The dn-OPDA signaling pathway in Marchantia polymorpha represents a foundational system for understanding the evolution of jasmonate signaling in land plants. Its relative simplicity, with a single JAZ repressor, makes it an attractive model for dissecting the core components of this crucial signaling network. Future research in this area will likely focus on identifying the full spectrum of downstream target genes of the MpMYC transcription factors, further elucidating the role of the MpERF15-mediated feedback loop in regeneration, and exploring the biological significance of the diverse array of dn-OPDA-amino acid conjugates. For drug development professionals, the unique bioactivity of dn-OPDA and its derivatives, which are distinct from the jasmonates found in higher plants, may present novel opportunities for the discovery of new therapeutic compounds. The detailed protocols and data presented in this guide are intended to facilitate further exploration of this exciting and rapidly evolving field of plant biology.

References

COI1-Independent Signaling Pathways of Dinor-12-oxo Phytodienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dinor-12-oxo phytodienoic acid (dn-OPDA) and its C18 precursor, 12-oxo-phytodienoic acid (OPDA), are cyclopentenone-containing oxylipins that function as key signaling molecules in plants. While the canonical jasmonate signaling pathway relies on the perception of jasmonoyl-isoleucine (JA-Ile) by the F-box protein CORONATINE INSENSITIVE 1 (COI1), a growing body of evidence delineates a distinct, evolutionarily ancient signaling cascade that operates independently of COI1. This guide provides an in-depth examination of these COI1-independent pathways, focusing on the molecular mechanisms, key components, and physiological responses. This alternative signaling route is crucial for a range of stress responses, including thermotolerance and defense against specific pathogens, and is characterized by its reliance on the electrophilic nature of dn-OPDA/OPDA.

Introduction to COI1-Independent Oxylipin Signaling

The jasmonate signaling pathway is a critical regulator of plant growth, development, and defense.[1] The well-established canonical pathway involves the binding of JA-Ile to the COI1-JAZ co-receptor complex, leading to the degradation of Jasmonate ZIM-domain (JAZ) transcriptional repressors and the subsequent activation of downstream gene expression.[1][2] However, studies in various plant species, from bryophytes to angiosperms, have revealed that the jasmonate precursors OPDA and dn-OPDA can trigger physiological responses and gene expression independently of COI1.[1][3] This COI1-independent signaling is not merely a redundant pathway but governs a unique set of responses, highlighting the versatility of oxylipin signaling in plants.

This ancient pathway predates the evolutionary emergence of the COI1-dependent jasmonate pathway and is conserved across streptophyte plants.[1] Its ancestral role appears to be in protecting plants against heat stress, a function that remains critical for plant adaptation to changing environmental conditions.[1] The signaling activity of dn-OPDA and OPDA in this context is linked to their chemical nature as reactive electrophilic species (RES), which allows them to interact with and modify cellular components, thereby transducing signals.[1][4]

Core Signaling Mechanisms

The COI1-independent signaling of dn-OPDA and OPDA is multifaceted, involving direct protein modification and the activation of specific transcription factors.

Electrophilic Signaling and Protein Modification

A key feature of dn-OPDA and OPDA is the presence of an α,β-unsaturated carbonyl group in their cyclopentenone ring, which confers electrophilic properties.[5] This allows them to form covalent bonds with nucleophilic residues (such as cysteine) in target proteins, a process known as Michael addition. This post-translational modification can alter the activity, localization, or stability of the target proteins, thereby initiating a signaling cascade.

TGA Transcription Factor-Mediated Gene Regulation

A significant portion of the COI1-independent gene expression response to OPDA and other electrophilic oxylipins is mediated by a specific subset of bZIP transcription factors belonging to the TGA family.[6][7] In Arabidopsis thaliana, TGA2, TGA5, and TGA6 have been identified as crucial for the induction of detoxification genes and other stress-responsive genes by these cyclopentenones.[6][7] This regulation is distinct from the COI1/MYC2-dependent pathway that governs canonical jasmonate responses.[6]

The Role of Cyclophilin 20-3 (CYP20-3)

While a dedicated receptor for COI1-independent dn-OPDA signaling is yet to be definitively identified, the chloroplast-localized protein Cyclophilin 20-3 (CYP20-3) has been shown to bind OPDA.[8] This interaction is proposed to be a key step in relaying the OPDA signal to regulate cellular redox homeostasis and the expression of a subset of OPDA-responsive genes (ORGs).[8]

Key Physiological Roles of COI1-Independent dn-OPDA Signaling

Thermotolerance

One of the most well-characterized roles of the COI1-independent pathway is in mediating thermotolerance.[1] Treatment with OPDA or dn-OPDA protects plants against heat stress by inducing the expression of heat shock proteins (HSPs) and other thermotolerance-related genes.[1][3] This response is conserved from charophyte algae to land plants, underscoring its fundamental importance in plant survival.[1]

Plant Defense

COI1-independent signaling pathways contribute to plant defense against a range of biotic threats.

  • Fungal Pathogens: In Arabidopsis, defense against the necrotrophic fungus Sclerotinia sclerotiorum involves both jasmonate-dependent and COI1-independent pathways.[9][10] A specific set of genes is induced in response to infection in both wild-type and coi1 mutant plants.[9][10]

  • Nematodes: The JA precursor, OPDA, plays a key role in regulating plant defense against the root-knot nematode Meloidogyne hapla in a manner that is independent of COI1.[11]

  • Insect Herbivory: While the canonical JA/COI1 pathway is central to defense against many insect herbivores, OPDA can regulate the expression of defense genes in response to wounding, suggesting a role in fine-tuning these responses.[5]

Seed Germination and Development

OPDA, rather than JA, acts as an inhibitor of seed germination in Arabidopsis, and this process is independent of COI1.[12][13] There is also evidence for a COI1-independent role of OPDA in tomato embryo development.[4]

Quantitative Data

The following tables summarize key quantitative findings from studies on COI1-independent dn-OPDA/OPDA signaling.

Table 1: Effect of Oxylipins on Root Growth in Arabidopsis thaliana

TreatmentWild Type (WT) Root Length (% of control)coi1 Mutant Root Length (% of control)dde2 (AOS mutant) Root Length (% of control)Citation(s)
Jasmonic Acid (JA)InhibitedNot InhibitedSensitive to inhibition[6]
OPDAInhibitedNot InhibitedSensitive to inhibition[6]
Phytoprostane A1 (PPA1)InhibitedNot InhibitedFully Sensitive to inhibition[6]

Table 2: Gene Expression in Response to Sclerotinia sclerotiorum Infection in Arabidopsis thaliana

Gene RegulationNumber of GenesResponse in coi1 mutantCitation(s)
Infection-responsive99Similar to Wild Type[9][10]

Experimental Protocols

Thermotolerance Assay

Objective: To assess the effect of dn-OPDA/OPDA treatment on plant thermotolerance.

Methodology:

  • Plant Material and Growth Conditions: Marchantia polymorpha, Klebsormidium nitens, and Arabidopsis thaliana plants are grown under standard conditions. For Arabidopsis, seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium.

  • Oxylipin Treatment: Plants are treated with a solution containing OPDA or dn-OPDA (typically in the µM range) or a mock solution.

  • Heat Stress Application: After a defined pre-treatment period, plants are subjected to a heat shock at a specific temperature and duration (e.g., for Arabidopsis, 44°C for a set number of hours).

  • Recovery and Phenotypic Analysis: Plants are returned to normal growth conditions to recover. Survival rates are scored after a few days. Ion leakage can also be measured as an indicator of membrane damage.

  • Gene Expression Analysis: Samples are collected before and after heat stress for RNA extraction and quantitative real-time PCR (qRT-PCR) to analyze the expression of heat shock protein genes.[1]

Gene Expression Analysis by qRT-PCR

Objective: To quantify the expression levels of target genes in response to dn-OPDA/OPDA treatment or stress.

Methodology:

  • RNA Extraction: Total RNA is extracted from plant tissues using a suitable kit or protocol (e.g., TRIzol method).

  • DNase Treatment: RNA samples are treated with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: The qRT-PCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Gene-specific primers are used to amplify the target genes and a reference gene (for normalization).

  • Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalized to the expression of the reference gene.[8]

Pathogen Infection Assays

Objective: To determine the role of COI1-independent signaling in plant defense against pathogens.

Methodology (for Sclerotinia sclerotiorum):

  • Fungal Culture: S. sclerotiorum is grown on potato dextrose agar (B569324) (PDA) plates.

  • Inoculation: Mycelial plugs from the edge of an actively growing culture are placed on detached leaves or leaves of intact plants (Arabidopsis wild-type, coi1, and other relevant mutants).

  • Incubation: Inoculated plants or leaves are kept in a high-humidity environment to promote infection.

  • Disease Assessment: Lesion size is measured at different time points post-inoculation. Fungal biomass can be quantified using qPCR with primers specific for fungal DNA.

  • Gene Expression Analysis: Leaf samples are collected at various times post-inoculation for qRT-PCR analysis of defense-related gene expression.[9][10]

Signaling Pathway and Workflow Visualizations

COI1_Independent_Signaling cluster_stimulus Stimulus cluster_signal Signal Molecule cluster_perception Perception / Interaction cluster_transduction Signal Transduction cluster_response Cellular Response Heat Stress Heat Stress dn_OPDA dn-OPDA / OPDA (Electrophilic Signal) Heat Stress->dn_OPDA Wounding Wounding Wounding->dn_OPDA Pathogen Attack Pathogen Attack Pathogen Attack->dn_OPDA CYP20_3 CYP20-3 dn_OPDA->CYP20_3 Protein_Modification Protein Modification (Michael Addition) dn_OPDA->Protein_Modification Redox_Homeostasis Redox Homeostasis CYP20_3->Redox_Homeostasis TGA_TFs TGA2, TGA5, TGA6 Protein_Modification->TGA_TFs Gene_Expression Expression of ORGs (e.g., HSPs, GSTs) TGA_TFs->Gene_Expression Redox_Homeostasis->Gene_Expression Thermotolerance Thermotolerance Gene_Expression->Thermotolerance Defense Pathogen/Pest Defense Gene_Expression->Defense

Caption: COI1-independent dn-OPDA/OPDA signaling pathway.

Experimental_Workflow_Thermotolerance cluster_analysis Analysis Plant_Growth Plant Growth (e.g., Arabidopsis) Oxylipin_Treatment dn-OPDA/OPDA Treatment Plant_Growth->Oxylipin_Treatment Heat_Stress Heat Stress Application (e.g., 44°C) Oxylipin_Treatment->Heat_Stress Recovery Recovery Period Heat_Stress->Recovery Phenotypic_Scoring Phenotypic Scoring (Survival Rate) Recovery->Phenotypic_Scoring Gene_Expression Gene Expression Analysis (qRT-PCR of HSPs) Recovery->Gene_Expression

Caption: Workflow for thermotolerance assay.

Conclusion and Future Directions

The COI1-independent signaling pathways of dn-OPDA and OPDA represent a fundamental and ancient layer of plant stress response mechanisms. Their reliance on the electrophilic nature of these molecules provides a direct link between lipid-derived signals and the regulation of cellular processes through protein modification and activation of specific transcription factors. This pathway is integral to plant fitness, contributing significantly to thermotolerance and defense against specific pests and pathogens.

Future research in this area will likely focus on:

  • Identification of Novel Receptors and Interactors: Unraveling the full complement of proteins that perceive and transduce the electrophilic signal of dn-OPDA/OPDA remains a key objective.

  • Elucidation of Downstream Signaling Components: Identifying the specific targets of protein modification and the full range of transcription factors involved will provide a more complete picture of the signaling cascade.

  • Crosstalk with Other Signaling Pathways: A deeper understanding of the interplay between COI1-independent oxylipin signaling and other hormonal pathways, such as those for auxin and abscisic acid, will be crucial.

  • Translational Applications: Leveraging this knowledge for crop improvement, particularly in enhancing stress tolerance in the face of climate change, presents an exciting avenue for future research and development.

This technical guide provides a comprehensive overview of the current understanding of COI1-independent dn-OPDA signaling. The data and protocols presented herein should serve as a valuable resource for researchers and professionals working to unravel the complexities of plant signaling and develop novel strategies for enhancing plant resilience.

References

Methodological & Application

Application Note: Quantification of Dinor-12-oxo-phytodienoic Acid (dn-OPDA) using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a 16-carbon cyclopentenone oxylipin that acts as a signaling molecule in plants, playing a crucial role in responses to wounding and other stresses.[1] It is a homolog of the well-characterized 18-carbon 12-oxo-phytodienoic acid (OPDA).[2] Unlike jasmonic acid (JA) and its isoleucine conjugate (JA-Ile), which are key hormones in vascular plants, dn-OPDA and its isomers are the primary bioactive jasmonates in bryophytes and lycophytes.[3] In these plant lineages, dn-OPDA bioactivity is regulated through conjugation with amino acids, which serves as a deactivation mechanism.[3] The quantification of dn-OPDA is essential for understanding plant defense mechanisms, stress physiology, and the evolution of jasmonate signaling. This application note provides a detailed protocol for the sensitive and specific quantification of dn-OPDA in plant tissues using Liquid Chromatography-Mass Spectrometry (LC-MS).

Signaling Pathway

The biosynthesis of dn-OPDA occurs in the plastids, originating from hexadecatrienoic acid (16:3). The pathway involves a series of enzymatic reactions catalyzed by lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).[2][4]

dn_OPDA_Signaling_Pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm / Peroxisome Hexadecatrienoic_Acid Hexadecatrienoic Acid (16:3) 11_HPHTA 11(S)-Hydroperoxy- hexadecatrienoic Acid Hexadecatrienoic_Acid->11_HPHTA LOX Unstable_Allene_Oxide Unstable Allene Oxide 11_HPHTA->Unstable_Allene_Oxide AOS dn_OPDA Dinor-12-oxo-phytodienoic Acid (dn-OPDA) Unstable_Allene_Oxide->dn_OPDA AOC Wound_Signaling Wound Signaling dn_OPDA->Wound_Signaling Bioactivity Amino_Acid_Conjugation Amino Acid Conjugation (Deactivation in Bryophytes) dn_OPDA->Amino_Acid_Conjugation

Biosynthesis and initial signaling of dn-OPDA.

Quantitative Data

The levels of dn-OPDA can vary significantly between plant species and in response to external stimuli such as wounding. The following table summarizes reported concentrations of dn-OPDA in different plant tissues.

Plant SpeciesTissueConditiondn-OPDA Concentration (ng/g fresh weight)Reference
Arabidopsis thalianaRosette LeavesUnwounded14.40 ± 6.24[1]
Arabidopsis thalianaRosette LeavesWounded128.10 ± 27.69[1]
Solanum tuberosum (Potato)LeavesUnwounded2.01 ± 0.014[1]
Solanum tuberosum (Potato)LeavesWounded29.03 ± 10.68[1]
Marchantia polymorphaThalliWounded (24h)~1500 pmol/g fresh weight[3]

Experimental Protocols

This section details the methodology for the extraction and quantification of dn-OPDA from plant tissues using LC-MS.

Experimental Workflow

Experimental_Workflow A 1. Sample Collection & Freezing (Liquid Nitrogen) B 2. Homogenization (Frozen Tissue) A->B C 3. Extraction (e.g., Methanol (B129727):Isopropanol:Acetic Acid) B->C D 4. Centrifugation & Supernatant Collection C->D E 5. Solid Phase Extraction (SPE) (e.g., Oasis HLB) D->E F 6. Elution & Drying E->F G 7. Reconstitution F->G H 8. LC-MS/MS Analysis G->H

General workflow for dn-OPDA quantification.
Materials and Reagents

  • dn-OPDA analytical standard

  • Deuterated dn-OPDA (e.g., [2H5]-dn-OPDA) as internal standard

  • LC-MS grade methanol, acetonitrile, isopropanol, and water

  • Formic acid and acetic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Liquid nitrogen

  • Standard laboratory glassware and equipment (centrifuge, vortex mixer, evaporator)

Sample Preparation Protocol
  • Sample Collection and Freezing: Harvest plant tissue of interest and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Homogenization: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • To approximately 100 mg of powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., methanol:isopropanol:acetic acid 20:79:1 v/v/v).

    • Spike the sample with a known amount of deuterated internal standard.

    • Vortex thoroughly and incubate on a rotator at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants pooled.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Load the plant extract onto the cartridge.

    • Wash the cartridge with 1 mL of 25% methanol in water to remove polar interferences.

    • Elute the oxylipins with 1 mL of methanol.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

LC-MS/MS Analysis Protocol
  • Liquid Chromatography (LC) System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: Linear gradient to 90% B

    • 10-12 min: Hold at 90% B

    • 12-12.1 min: Return to 10% B

    • 12.1-15 min: Re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Mass Spectrometry (MS) System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Parameters:

    • Capillary Voltage: Optimized for the instrument (e.g., 3.0 kV)

    • Source Temperature: e.g., 150°C

    • Desolvation Temperature: e.g., 400°C

    • Collision Gas: Argon

MRM Transitions for dn-OPDA

The molecular weight of dn-OPDA (C16H24O3) is 264.36 g/mol .[5] For quantification, monitor the following transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
dn-OPDA263.2 ([M-H]-)To be optimizedTo be optimized
[2H5]-dn-OPDA268.2 ([M-H]-)To be optimizedTo be optimized

Note: Product ions and collision energies should be optimized for the specific instrument used. Based on the fragmentation of the related compound OPDA, characteristic losses of H2O and CO2, as well as cleavage of the aliphatic side chain, are expected.

Conclusion

The described LC-MS method provides a robust and sensitive platform for the quantification of dn-OPDA in plant tissues. Accurate measurement of this signaling molecule is critical for advancing our understanding of plant stress responses, particularly in non-vascular plants where it plays a central hormonal role. The provided protocols can be adapted by researchers for various plant species and experimental conditions.

References

Application Note: High-Efficiency Extraction of Dinor-12-oxo-phytodienoic Acid (dn-OPDA) from Plant Tissues for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a 16-carbon cyclopentenone and a member of the jasmonate family of phytohormones, which are critical regulators of plant growth, development, and defense responses.[1] As a signaling molecule, the precise and accurate quantification of dn-OPDA in plant tissues is essential for elucidating its role in various physiological processes. This document provides a detailed protocol for the efficient extraction and purification of dn-OPDA from plant tissue, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established protocols for jasmonate and oxylipin extraction, ensuring high recovery and reproducibility.

Signaling Pathway and Experimental Workflow

The biosynthesis of dn-OPDA occurs in the plastids from hexadecatrienoic acid (16:3) through a pathway parallel to the synthesis of its 18-carbon homolog, 12-oxo-phytodienoic acid (OPDA).[2] The extraction protocol detailed below is designed to efficiently isolate these acidic lipids from complex plant matrices for sensitive detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (Solid-Phase Extraction) cluster_analysis Analysis start Plant Tissue Collection (20-100 mg) freeze Flash Freeze in Liquid N2 start->freeze grind Grind to Fine Powder freeze->grind add_solvent Add Extraction Solvent & Deuterated Internal Standard grind->add_solvent vortex Vortex/Homogenize add_solvent->vortex centrifuge Centrifuge at 16,000 x g, 4°C vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe_condition Condition C18 SPE Cartridge supernatant->spe_condition spe_load Load Supernatant spe_condition->spe_load spe_wash Wash with 1% Acetic Acid spe_load->spe_wash spe_elute Elute with 80% Acetonitrile, 1% Acetic Acid spe_wash->spe_elute dry Evaporate to Dryness spe_elute->dry reconstitute Reconstitute in Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Figure 1: Experimental workflow for the extraction of dn-OPDA from plant tissue.

Experimental Protocol

This protocol is designed for the extraction of dn-OPDA from 20-100 mg of fresh plant tissue.

1. Materials and Reagents

  • Equipment:

    • Mortar and pestle

    • Microcentrifuge tubes (1.5 mL or 2.0 mL)

    • Refrigerated centrifuge (4°C)

    • Solid-Phase Extraction (SPE) manifold

    • Vacuum concentrator or nitrogen evaporator

    • Vortex mixer

    • Analytical balance

  • Consumables:

    • C18 SPE cartridges

  • Solvents and Chemicals:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Acetic acid (AcOH), glacial

    • Ultrapure water

    • Liquid nitrogen

  • Internal Standards (ISTD):

    • Deuterated dn-OPDA or a suitable deuterated analogue (e.g., d5-OPDA). The use of a stable isotope-labeled internal standard is critical for accurate quantification.[1][3]

2. Solutions Preparation

  • Extraction Solvent: 80% Acetonitrile (or 80% Methanol) with 1% Acetic Acid in ultrapure water.

  • SPE Wash Solution: 1% Acetic Acid in ultrapure water.

  • SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid.

  • Reconstitution Solvent: Typically the initial mobile phase of the LC-MS/MS method.

3. Sample Preparation and Extraction

  • Sample Collection and Freezing: Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine, homogenous powder using a pre-chilled mortar and pestle. It is crucial to prevent the sample from thawing during this process.

  • Solvent Addition: Transfer the frozen powder to a pre-weighed microcentrifuge tube. Add 1 mL of ice-cold Extraction Solvent.

  • Internal Standard Spiking: Add the deuterated internal standard to the tube. The amount should be determined based on the expected concentration range of the endogenous analyte.

  • Extraction: Vortex the mixture vigorously for 1 minute and then incubate on a shaker at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. This supernatant contains the dn-OPDA.

4. Solid-Phase Extraction (SPE) Purification

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of Methanol followed by 1 mL of ultrapure water.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of SPE Wash Solution (1% Acetic Acid). Do not let the cartridge run dry.

  • Sample Loading: Load the supernatant from step 3.7 onto the conditioned and equilibrated SPE cartridge. Allow the sample to pass through slowly (approximately 1 drop per second).

  • Washing: Wash the cartridge with 1 mL of SPE Wash Solution to remove polar impurities.

  • Elution: Place a clean collection tube in the SPE manifold. Elute the retained compounds with 1 mL of SPE Elution Solution.

5. Final Sample Preparation for LC-MS/MS

  • Solvent Evaporation: Evaporate the eluate to complete dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of Reconstitution Solvent. Vortex briefly and centrifuge to pellet any insoluble debris.

  • Analysis: Transfer the final extract to an autosampler vial for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.

Data Presentation

Quantitative data for dn-OPDA extraction efficiency and recovery rates are not widely published. However, data for the closely related compound OPDA can provide a useful reference. The table below summarizes representative levels of OPDA found in Arabidopsis thaliana tissues under different conditions. These values can serve as an estimation for expected concentrations of related oxylipins.

Plant MaterialTreatmentOPDA Concentration (pmol/g FW)Reference
Arabidopsis thaliana rootsControl36.5 ± 18[4]
Arabidopsis thaliana roots1h after shoot wounding68.3 ± 24.8[4]
Arabidopsis thaliana seeds (wild-type)Dry seed~100[2]
Arabidopsis thaliana seeds (pxa1-1 mutant)Dry seed>1000[2]

FW: Fresh Weight

Conclusion

The protocol described provides a robust and reliable method for the extraction and purification of dn-OPDA from plant tissues. The use of a deuterated internal standard and solid-phase extraction are key to achieving accurate and reproducible quantification by LC-MS/MS. This methodology is suitable for researchers investigating the role of dn-OPDA in plant signaling and for professionals in drug development exploring natural product pathways.

References

Application Notes and Protocols for the Synthesis and Use of Deuterated Dinor-12-Oxo Phytodienoic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a C16 analog of the potent plant signaling molecule 12-oxo-phytodienoic acid (OPDA).[1][2][3] Like its C18 counterpart, dn-OPDA is involved in plant defense and development, acting as a precursor to jasmonates.[1][4][5] Accurate quantification of dn-OPDA in biological matrices is crucial for understanding its physiological roles. The use of a stable isotope-labeled internal standard, such as deuterated dn-OPDA (d-dn-OPDA), is the gold standard for precise quantification via mass spectrometry, as it effectively corrects for variations in sample extraction, processing, and instrument response.[6][7][8][9]

These application notes provide a comprehensive guide to the synthesis of deuterated dn-OPDA and its application as an internal standard for the accurate quantification of endogenous dn-OPDA in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Synthesis of Deuterated Dinor-12-Oxo Phytodienoic Acid (d-dn-OPDA)

The synthesis of deuterated dn-OPDA can be approached by incorporating deuterium (B1214612) atoms into a suitable precursor, such as a deuterated hexadecatrienoic acid. The following protocol is a proposed synthetic route based on established methods for jasmonate and fatty acid synthesis.[10][11]

Experimental Protocol: Synthesis of d-dn-OPDA

Materials:

  • Deuterated linolenic acid (d-C18:3) or a suitable deuterated C16 fatty acid precursor

  • Lipoxygenase (from soybean or other suitable source)

  • Allene (B1206475) oxide synthase (AOS)

  • Allene oxide cyclase (AOC)

  • Diethyl ether

  • Ethyl acetate (B1210297)

  • Hexane

  • Sodium borohydride (B1222165) (NaBH₄)

  • Manganese dioxide (MnO₂)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Deuterated solvents for NMR (e.g., CDCl₃)

Procedure:

  • Enzymatic Conversion of Deuterated Fatty Acid:

    • Incubate the deuterated fatty acid precursor with lipoxygenase to introduce a hydroperoxy group.

    • Subsequently, treat the hydroperoxy fatty acid with allene oxide synthase (AOS) and allene oxide cyclase (AOC) to form the cyclopentenone ring structure of d-dn-OPDA. This enzymatic cascade mimics the natural biosynthetic pathway.[1][12]

  • Extraction of d-dn-OPDA:

    • Acidify the reaction mixture to pH 3-4 with HCl.

    • Extract the lipid-soluble products, including d-dn-OPDA, with diethyl ether or ethyl acetate.

    • Wash the organic phase with brine (saturated NaCl solution), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification of d-dn-OPDA:

    • Purify the crude extract using silica gel column chromatography.

    • Elute with a hexane:ethyl acetate gradient to separate d-dn-OPDA from other reaction byproducts.

    • Monitor fractions by thin-layer chromatography (TLC) and combine fractions containing the pure product.

  • Characterization:

    • Confirm the structure and deuterium incorporation of the synthesized d-dn-OPDA using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Quantification of dn-OPDA using d-dn-OPDA Internal Standard by LC-MS/MS

The use of a deuterated internal standard is the preferred method for accurate quantification of analytes in complex matrices by LC-MS/MS. The d-dn-OPDA synthesized can be used to quantify endogenous dn-OPDA in plant samples.

Experimental Protocol: Quantification of dn-OPDA

1. Sample Preparation:

  • Plant Tissue Homogenization:

    • Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue in a suitable extraction solvent (e.g., 80% methanol) containing an antioxidant like butylated hydroxytoluene (BHT).

  • Internal Standard Spiking:

    • Add a known amount of the synthesized d-dn-OPDA internal standard solution to the homogenized sample at the earliest stage of extraction. This accounts for analyte loss during sample preparation.[6][8]

  • Extraction:

    • Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate the oxylipins, including dn-OPDA and the d-dn-OPDA internal standard.

  • Derivatization (Optional):

    • Derivatization may be performed to improve chromatographic separation and ionization efficiency, though it is not always necessary with modern sensitive MS instruments.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Separate the extracted analytes using a reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) or methanol, both typically containing a small amount of formic acid to improve peak shape.

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Optimize the MRM transitions for both the analyte (dn-OPDA) and the deuterated internal standard (d-dn-OPDA). The precursor ion will be the [M-H]⁻ ion for both compounds, and the product ions will be specific fragments generated by collision-induced dissociation.

3. Data Analysis and Quantification:

  • Calibration Curve:

    • Prepare a series of calibration standards containing known concentrations of non-deuterated dn-OPDA and a fixed concentration of the d-dn-OPDA internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantification:

    • Calculate the peak area ratio of endogenous dn-OPDA to the d-dn-OPDA internal standard in the plant samples.

    • Determine the concentration of dn-OPDA in the samples by interpolating this ratio on the calibration curve.

Data Presentation

Parameterdn-OPDAd-dn-OPDA (Internal Standard)
Precursor Ion (m/z) [Calculated M-H]⁻[Calculated M-H]⁻ for deuterated analog
Product Ion 1 (m/z) [Fragment 1][Fragment 1 of deuterated analog]
Product Ion 2 (m/z) [Fragment 2][Fragment 2 of deuterated analog]
Retention Time (min) X.XX~X.XX (should co-elute)

Table 1: Example MRM parameters for LC-MS/MS analysis.

Calibration Pointdn-OPDA Conc. (ng/mL)d-dn-OPDA Conc. (ng/mL)Peak Area Ratio (dn-OPDA/d-dn-OPDA)
10.110[Ratio 1]
20.510[Ratio 2]
3110[Ratio 3]
4510[Ratio 4]
51010[Ratio 5]
65010[Ratio 6]
710010[Ratio 7]

Table 2: Example data for generating a calibration curve.

Visualizations

Synthesis_Workflow Start Deuterated Hexadecatrienoic Acid Enzymatic_Reaction Enzymatic Cascade (LOX, AOS, AOC) Start->Enzymatic_Reaction Extraction Liquid-Liquid Extraction Enzymatic_Reaction->Extraction Purification Silica Gel Chromatography Extraction->Purification Characterization NMR & HRMS Analysis Purification->Characterization Final_Product Deuterated dn-OPDA Characterization->Final_Product

Caption: Synthesis workflow for deuterated this compound.

Jasmonate_Signaling_Pathway cluster_plastid Plastid cluster_peroxisome Peroxisome cluster_cytoplasm_nucleus Cytoplasm / Nucleus C16_3 Hexadecatrienoic Acid (16:3) LOX LOX C16_3->LOX AOS AOS LOX->AOS AOC AOC AOS->AOC dn_OPDA dn-OPDA AOC->dn_OPDA dn_OPDA_perox dn-OPDA dn_OPDA->dn_OPDA_perox Transport Beta_Oxidation β-oxidation dn_OPDA_perox->Beta_Oxidation JA Jasmonic Acid (JA) Beta_Oxidation->JA JA_cyto JA JA->JA_cyto Transport JAR1 JAR1 JA_cyto->JAR1 JA_Ile JA-Ile JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Gene_Expression Jasmonate-Responsive Gene Expression MYC2->Gene_Expression

Caption: Simplified jasmonate biosynthesis and signaling pathway.

Analytical_Workflow Start Plant Tissue Sample Homogenization Homogenization in Extraction Solvent Start->Homogenization Spiking Spike with d-dn-OPDA (Internal Standard) Homogenization->Spiking Extraction Solid-Phase or Liquid-Liquid Extraction Spiking->Extraction LC_MS LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Quantification Quantification of dn-OPDA Data_Analysis->Quantification

Caption: Analytical workflow for dn-OPDA quantification.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Dinor-12-oxo-phytodienoic Acid (dn-OPDA) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a C16 cyclopentenone, an oxylipin derived from the oxygenation of fatty acids, that acts as a signaling molecule in plants. It is a precursor to jasmonic acid (JA) in some species and also functions independently to regulate gene expression, particularly in response to stress.[1][2] Understanding the transcriptional changes induced by dn-OPDA is crucial for elucidating its role in plant defense, development, and as a potential target for developing novel agrochemicals or therapeutic agents. These application notes provide a comprehensive overview of the experimental design and protocols for analyzing gene expression in response to dn-OPDA treatment, based on studies of its closely related C18 analog, 12-oxo-phytodienoic acid (OPDA).[3][4]

Data Presentation

Table 1: OPDA-Specific Upregulated Transcription Factors

Gene IDGene NameFold Change (OPDA/Control) at 30 minFold Change (OPDA/Control) at 180 min
At1g27730ZAT10> 3.0> 3.0
At5g47230AtERF5> 3.0> 3.0
At5g05410DREB2A> 3.0> 3.0

Data adapted from microarray analysis of OPDA-treated Arabidopsis thaliana.[3]

Table 2: OPDA-Specific Upregulated Stress Response Genes

Gene IDGene NameFold Change (OPDA/Control) at 30 minFold Change (OPDA/Control) at 180 min
At2g47730GST6< 2.0> 3.0
At4g20860FAD-OXR< 2.0> 3.0

Data adapted from microarray analysis of OPDA-treated Arabidopsis thaliana.[3]

Signaling Pathways

dn-OPDA and its analogue OPDA can activate two distinct signaling pathways: a canonical jasmonate pathway that is dependent on the F-box protein CORONATINE INSENSITIVE 1 (COI1), and a COI1-independent pathway.[1][2][5] In bryophytes, dn-OPDA isomers are the primary ligands for the COI1-JAZ co-receptor complex.[1][5] The COI1-independent pathway is thought to be mediated by the electrophilic nature of the cyclopentenone ring and is associated with responses like thermotolerance.[1]

dn_OPDA_Signaling cluster_COI1_dependent COI1-Dependent Pathway cluster_COI1_independent COI1-Independent Pathway dn_OPDA dn-OPDA COI1_JAZ COI1-JAZ Co-receptor dn_OPDA->COI1_JAZ Ubiquitination Ubiquitination COI1_JAZ->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targets JAZ JAZ_degradation JAZ Degradation Proteasome->JAZ_degradation MYC2 MYC2 Transcription Factor JAZ_degradation->MYC2 Releases repression of JA_genes Jasmonate- Responsive Genes MYC2->JA_genes Activates dn_OPDA_ind dn-OPDA Electrophilic Electrophilic Signaling dn_OPDA_ind->Electrophilic Redox Redox Homeostasis (e.g., Glutathione) Electrophilic->Redox TFs Transcription Factors (e.g., TGA, HsfA2, DREB2A) Redox->TFs Activates ORG_genes OPDA-Specific Response Genes (e.g., thermotolerance) TFs->ORG_genes Activates

Dual signaling pathways of dn-OPDA.

Experimental Protocols

The following protocols are adapted from established methods for plant transcriptomic analysis and studies on OPDA-responsive gene expression.[3][6][7]

Plant Growth and dn-OPDA Treatment

Objective: To treat plant material with dn-OPDA for subsequent RNA extraction.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324)

  • Sterile petri dishes

  • Growth chamber (e.g., 22°C, 16h light/8h dark cycle)

  • dn-OPDA stock solution (e.g., 10 mM in ethanol)

  • Liquid MS medium

  • Sterile flasks

Protocol:

  • Sterilize Arabidopsis thaliana seeds and sow them on MS agar plates.

  • Stratify the seeds at 4°C for 2 days in the dark to synchronize germination.

  • Transfer the plates to a growth chamber and grow the seedlings for 10-14 days.

  • For treatment, transfer seedlings to flasks containing liquid MS medium.

  • Prepare the dn-OPDA treatment solution by diluting the stock solution in the liquid MS medium to a final concentration (e.g., 30 µM). A mock treatment with the same concentration of ethanol (B145695) should be prepared as a control.

  • Add the dn-OPDA or mock solution to the flasks containing the seedlings.

  • Incubate the seedlings for the desired time points (e.g., 30 minutes and 180 minutes) under the same growth conditions.[3]

  • Harvest the tissue by flash-freezing in liquid nitrogen and store at -80°C until RNA extraction.

experimental_workflow start Plant Growth (Arabidopsis seedlings) treatment dn-OPDA Treatment (e.g., 30 µM) vs. Mock start->treatment harvest Harvest & Flash Freeze (e.g., 30 min, 180 min) treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics end Differentially Expressed Genes bioinformatics->end

Experimental workflow for transcriptomic analysis.

RNA Extraction, Library Preparation, and Sequencing

Objective: To obtain high-quality RNA, prepare sequencing libraries, and perform high-throughput sequencing.

Materials:

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer (e.g., Agilent 2100)

  • RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)

  • High-throughput sequencer (e.g., Illumina NovaSeq)

Protocol:

  • Extract total RNA from the frozen plant tissue using a commercial kit, including an on-column DNase I treatment to remove genomic DNA contamination.

  • Assess RNA quantity and purity using a spectrophotometer. Aim for A260/280 ratios of ~2.0 and A260/230 ratios of 2.0-2.2.

  • Evaluate RNA integrity using a bioanalyzer. Aim for an RNA Integrity Number (RIN) of > 8.0.

  • Prepare RNA-seq libraries from high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequence the prepared libraries on a high-throughput sequencing platform.

Bioinformatic Analysis

Objective: To identify differentially expressed genes between dn-OPDA-treated and mock-treated samples.

Software:

  • FastQC (for quality control)

  • Trimmomatic or similar (for adapter and quality trimming)

  • STAR or HISAT2 (for alignment to a reference genome)

  • featureCounts or htseq-count (for read counting)

  • DESeq2 or edgeR (for differential gene expression analysis)

Protocol:

  • Quality Control: Assess the quality of the raw sequencing reads using FastQC.

  • Trimming: Remove adapter sequences and low-quality reads using a tool like Trimmomatic.

  • Alignment: Align the trimmed reads to the reference genome of the organism (e.g., Arabidopsis thaliana TAIR10).

  • Read Counting: Quantify the number of reads mapping to each gene.

  • Differential Expression Analysis: Use a statistical package like DESeq2 or edgeR to identify genes that are significantly up- or downregulated in the dn-OPDA-treated samples compared to the mock controls. A false discovery rate (FDR) of < 0.05 and a log2 fold change of > 1 or < -1 are common thresholds.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify over-represented biological processes and pathways.

bioinformatics_pipeline raw_reads Raw Sequencing Reads (FASTQ) qc Quality Control (FastQC) raw_reads->qc trim Adapter & Quality Trimming qc->trim align Alignment to Reference Genome trim->align count Read Counting align->count dge Differential Gene Expression Analysis (DESeq2/edgeR) count->dge functional Functional Annotation & Enrichment Analysis dge->functional deg_list List of Differentially Expressed Genes dge->deg_list pathways Enriched Pathways & GO Terms functional->pathways

Bioinformatic analysis pipeline.

References

Application Notes and Protocols for Studying Protein Binding to Dinor-12-oxo-phytodienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dinor-12-oxo-phytodienoic Acid (dn-oxo-PDA)

Dinor-12-oxo-phytodienoic acid (dn-oxo-PDA) is a C16 analog of the well-characterized plant signaling molecule 12-oxo-phytodienoic acid (OPDA).[1] Both belong to a class of lipid-derived signaling molecules known as oxylipins, which are integral to plant defense responses, growth, and development.[2][3] dn-oxo-PDA is synthesized from hexadecatrienoic acid (16:3) and its levels have been shown to increase in response to wounding, suggesting a role in stress signaling.[4]

Recent studies have highlighted that dn-oxo-PDA and its isomers can act as bioactive jasmonates, particularly in bryophytes and lycophytes, where they are perceived by the coronatine (B1215496) insensitive 1/jasmonate ZIM-domain (COI1/JAZ) co-receptor complex.[2][5] In vascular plants like Arabidopsis thaliana, OPDA and likely dn-oxo-PDA can also exert signaling activities independently of the canonical jasmonate receptor COI1, pointing towards a more complex and nuanced signaling network.[2][6] Understanding the protein targets of dn-oxo-PDA is crucial for elucidating its precise biological functions and for the potential development of novel agrochemicals or pharmaceuticals that modulate plant stress responses.

This document provides detailed application notes and protocols for studying the interactions between proteins and dn-oxo-PDA.

Known Protein Targets and Signaling Pathways

COI1/JAZ-Independent Signaling

In vascular plants, the canonical jasmonate signaling pathway involves the binding of jasmonoyl-isoleucine (JA-Ile) to the COI1-JAZ co-receptor, leading to the degradation of JAZ repressor proteins and the activation of downstream gene expression.[6] However, studies have shown that OPDA, the C18 counterpart of dn-oxo-PDA, can induce the expression of a specific set of genes independently of the COI1-JAZ-MYC signaling pathway.[6] Pull-down assays have confirmed that cis-OPDA does not show affinity for the functional COI1-JAZ co-receptor pairs in Arabidopsis thaliana.[4] This suggests the existence of alternative receptors or protein targets for these oxylipins.

Cyclophilin 20-3 (CYP20-3)-Mediated Signaling

One of the identified protein targets of OPDA is Cyclophilin 20-3 (CYP20-3), a chloroplast-localized protein. The binding of OPDA to CYP20-3 is a key step in a retrograde signaling pathway that communicates stress signals from the chloroplast to the nucleus. This interaction promotes the formation of a complex between CYP20-3 and serine acetyltransferase 1 (SAT1), leading to increased cysteine synthesis. The resulting shift in cellular redox homeostasis activates TGA transcription factors and induces the expression of OPDA-responsive genes.

dn_oxo_PDA_Signaling_Pathways cluster_COI1_Independent COI1/JAZ-Independent Pathway cluster_CYP20_3 CYP20-3-Mediated Pathway (in Chloroplast) dn_oxo_PDA1 dn-oxo-PDA Unknown_Receptor Unknown Receptor(s)/ Target(s) dn_oxo_PDA1->Unknown_Receptor binds TFs_Activation1 Activation of Transcription Factors Unknown_Receptor->TFs_Activation1 Gene_Expression1 Expression of OPDA-Responsive Genes TFs_Activation1->Gene_Expression1 dn_oxo_PDA2 dn-oxo-PDA CYP20_3 Cyclophilin 20-3 (CYP20-3) dn_oxo_PDA2->CYP20_3 binds Complex CYP20-3/SAT1 Complex CYP20_3->Complex SAT1 Serine Acetyltransferase 1 (SAT1) SAT1->Complex Cysteine_Synthase Cysteine Synthase Complex Activation Complex->Cysteine_Synthase Cysteine Increased Cysteine Synthesis Cysteine_Synthase->Cysteine Redox_Homeostasis Altered Cellular Redox Homeostasis Cysteine->Redox_Homeostasis TGA_TFs Activation of TGA Transcription Factors Redox_Homeostasis->TGA_TFs Gene_Expression2 Expression of OPDA-Responsive Genes TGA_TFs->Gene_Expression2

Figure 1: Signaling pathways of dn-oxo-PDA.

Quantitative Data Presentation

The quantitative characterization of the binding affinity between dn-oxo-PDA and its protein targets is essential for a comprehensive understanding of its signaling roles. The equilibrium dissociation constant (Kd) is a key parameter that reflects the strength of this interaction. To date, specific Kd values for the interaction of dn-oxo-PDA with its identified or putative protein targets have not been extensively reported in the literature. The table below summarizes the current state of knowledge and suggests experimental methods for determining these values.

Protein TargetLigandKnown Binding Affinity (Kd)Recommended Method for Kd Determination
COI1/JAZ Co-receptordn-oxo-PDANot observed in pull-down assays for OPDASurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)
Cyclophilin 20-3 (CYP20-3)dn-oxo-PDA (OPDA)Binding confirmed, but Kd not reportedSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)

Experimental Protocols

The following protocols provide detailed methodologies for studying the binding of dn-oxo-PDA to target proteins.

Affinity Chromatography for Target Identification and Purification

Affinity chromatography is a powerful technique to isolate and purify proteins that bind to a specific ligand, in this case, dn-oxo-PDA. The ligand is immobilized on a solid support, and a protein mixture is passed over this matrix. Proteins that bind to the ligand are retained, while others are washed away. The bound proteins can then be eluted and identified.

Affinity_Chromatography_Workflow start Start: Immobilize dn-oxo-PDA on affinity resin load Load cell lysate or protein mixture onto the column start->load wash Wash with buffer to remove non-specifically bound proteins load->wash elute Elute bound proteins with free dn-oxo-PDA or by changing buffer conditions wash->elute analyze Analyze eluted proteins by SDS-PAGE and Mass Spectrometry elute->analyze end End: Identify potential dn-oxo-PDA binding proteins analyze->end

Figure 2: Workflow for Affinity Chromatography.

Materials:

  • dn-oxo-PDA

  • Affinity chromatography resin (e.g., NHS-activated Sepharose)

  • Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0)

  • Wash buffer (e.g., alternating high and low pH buffers)

  • Binding buffer (e.g., phosphate-buffered saline, PBS)

  • Elution buffer (e.g., binding buffer containing a high concentration of free dn-oxo-PDA, or a buffer with altered pH or ionic strength)

  • Protein sample (e.g., cell lysate)

  • Chromatography columns

Protocol:

  • Immobilization of dn-oxo-PDA: a. Wash the affinity resin with ice-cold 1 mM HCl. b. Dissolve dn-oxo-PDA in the coupling buffer. c. Immediately mix the dn-oxo-PDA solution with the washed resin and incubate with gentle agitation for 1-2 hours at room temperature or overnight at 4°C. d. Block any remaining active groups on the resin by incubating with the blocking buffer for 2 hours at room temperature. e. Wash the resin extensively with alternating high and low pH buffers to remove non-covalently bound ligand. f. Equilibrate the resin with binding buffer.

  • Protein Binding: a. Clarify the protein sample by centrifugation to remove any precipitates. b. Apply the clarified protein sample to the equilibrated affinity column. Allow the sample to flow through the column by gravity or at a controlled flow rate. c. Collect the flow-through fraction for analysis.

  • Washing: a. Wash the column with 10-20 column volumes of binding buffer to remove non-specifically bound proteins. b. Monitor the absorbance of the wash fractions at 280 nm until it returns to baseline.

  • Elution: a. Elute the specifically bound proteins by applying the elution buffer. b. For competitive elution, use a buffer containing a high concentration of free dn-oxo-PDA. c. For non-competitive elution, use a buffer with a low pH (e.g., 0.1 M glycine-HCl, pH 2.5) or high salt concentration. d. Collect the eluted fractions.

  • Analysis: a. Analyze the eluted fractions by SDS-PAGE to visualize the purified proteins. b. Identify the proteins of interest using mass spectrometry (e.g., LC-MS/MS).

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions. It is highly suitable for quantifying the binding affinity (Kd) and the association (ka) and dissociation (kd) rate constants of the interaction between dn-oxo-PDA and a target protein.

SPR_Workflow start Start: Immobilize purified target protein on sensor chip inject Inject varying concentrations of dn-oxo-PDA (analyte) over the sensor surface start->inject association Monitor association phase: Binding of dn-oxo-PDA to the immobilized protein inject->association dissociation Monitor dissociation phase: Flow of buffer over the surface to measure unbinding association->dissociation regenerate Regenerate the sensor surface to remove bound dn-oxo-PDA dissociation->regenerate analyze Analyze sensorgram data to determine Ka, Kd, and KD dissociation->analyze regenerate->inject Repeat for each concentration end End: Quantitative binding kinetics and affinity analyze->end

Figure 3: Workflow for Surface Plasmon Resonance.

Materials:

  • Purified target protein

  • dn-oxo-PDA

  • SPR instrument and sensor chips (e.g., CM5 sensor chip)

  • Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.0-5.5)

  • Amine coupling kit (e.g., EDC, NHS, and ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (if required)

Protocol:

  • Protein Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the sensor surface using a mixture of EDC and NHS. c. Inject the purified target protein in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level. d. Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis: a. Prepare a series of dilutions of dn-oxo-PDA in running buffer. b. Inject the dn-oxo-PDA solutions over the immobilized protein surface, starting with the lowest concentration. Include a buffer-only injection as a blank. c. Monitor the association of dn-oxo-PDA to the protein in real-time. d. After the association phase, switch to flowing running buffer over the surface to monitor the dissociation of the dn-oxo-PDA-protein complex.

  • Regeneration: a. If necessary, inject a regeneration solution to remove any remaining bound dn-oxo-PDA from the protein surface. The choice of regeneration solution depends on the stability of the immobilized protein and the nature of the interaction.

  • Data Analysis: a. Subtract the reference channel signal and the blank injection signals from the experimental data. b. Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Electrophoretic Mobility Shift Assay (EMSA) - Competitive Binding Format

EMSA is a technique used to study protein-nucleic acid or protein-protein interactions. While not as common for small molecule-protein interactions, a competitive binding format can be adapted to investigate the binding of dn-oxo-PDA to a protein. This assay relies on the ability of dn-oxo-PDA to compete with a labeled probe (e.g., a fluorescently labeled DNA oligonucleotide or another known ligand) for binding to the target protein. A decrease in the shifted band of the labeled probe in the presence of increasing concentrations of dn-oxo-PDA indicates a competitive interaction.

Note: This protocol assumes a scenario where a protein of interest is known to bind a specific labeled probe, and the goal is to test if dn-oxo-PDA can compete for this binding.

EMSA_Workflow start Start: Prepare labeled probe (e.g., fluorescent DNA) incubate Incubate target protein with labeled probe in the presence of varying concentrations of dn-oxo-PDA (competitor) start->incubate electrophoresis Separate protein-probe complexes from free probe by native polyacrylamide gel electrophoresis incubate->electrophoresis visualize Visualize the gel using an appropriate imaging system electrophoresis->visualize analyze Analyze the intensity of the shifted band to determine the inhibitory effect of dn-oxo-PDA visualize->analyze end End: Qualitative or semi-quantitative assessment of competitive binding analyze->end

Figure 4: Workflow for Competitive EMSA.

Materials:

  • Purified target protein

  • Labeled probe (e.g., fluorescently labeled DNA oligonucleotide or other ligand)

  • dn-oxo-PDA

  • Binding buffer (specific to the protein-probe interaction)

  • Native polyacrylamide gel

  • Electrophoresis buffer (e.g., TBE or TGE)

  • Loading dye

  • Imaging system capable of detecting the label on the probe

Protocol:

  • Binding Reactions: a. Set up a series of binding reactions in separate tubes. b. To each tube, add the binding buffer, the purified target protein, and the labeled probe at a constant concentration. c. Add increasing concentrations of dn-oxo-PDA to the respective tubes. Include a control reaction with no dn-oxo-PDA and a control with a known non-competing molecule. d. Incubate the reactions at the optimal temperature and for the optimal time for the protein-probe interaction.

  • Native Gel Electrophoresis: a. Add loading dye to each reaction. b. Load the samples onto a native polyacrylamide gel. c. Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein.

  • Visualization and Analysis: a. After electrophoresis, visualize the gel using an imaging system appropriate for the label on the probe. b. A shifted band, corresponding to the protein-labeled probe complex, should be visible in the control lane without dn-oxo-PDA. c. Observe the intensity of this shifted band in the lanes with increasing concentrations of dn-oxo-PDA. A decrease in intensity indicates that dn-oxo-PDA is competing with the labeled probe for binding to the target protein. d. Quantify the band intensities to determine the concentration of dn-oxo-PDA required for 50% inhibition (IC50) of the protein-probe interaction.

Conclusion

The study of protein interactions with dn-oxo-PDA is a burgeoning field with significant implications for understanding plant biology and developing novel agricultural technologies. The protocols outlined in this document provide a comprehensive toolkit for researchers to identify, purify, and characterize the protein targets of this important signaling molecule. While quantitative binding data for dn-oxo-PDA is currently limited, the application of techniques such as affinity chromatography, surface plasmon resonance, and competitive electrophoretic mobility shift assays will be instrumental in filling this knowledge gap. The continued investigation into the molecular mechanisms of dn-oxo-PDA action promises to unveil new layers of complexity in plant signaling networks.

References

Application of Dinor-12-oxo-phytodienoic Acid in Plant Stress Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a C16 cyclopentenone, an oxylipin derived from hexadecatrienoic acid (16:3) in plants. It is a precursor of the well-known plant hormone jasmonic acid (JA) and also functions as a signaling molecule in its own right, mediating responses to a variety of biotic and abiotic stresses.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of dn-OPDA in plant stress assays, targeting researchers in plant science and professionals in drug development seeking to understand and modulate plant stress responses.

dn-OPDA has been shown to accumulate in plants in response to wounding and herbivory, suggesting a role in defense against mechanical damage and insect attack.[6][7] Furthermore, dn-OPDA is involved in plant responses to abiotic stresses such as heat.[6] Its signaling can occur through both COI1-dependent and COI1-independent pathways, adding a layer of complexity and specificity to jasmonate signaling.[3][4][6] Understanding the role of dn-OPDA is crucial for developing strategies to enhance plant resilience and for the discovery of novel compounds that can modulate these pathways.

Data Presentation

The following tables summarize quantitative data from studies on dn-OPDA and its derivatives in response to various stresses.

Table 1: Accumulation of dn-iso-OPDA-amino acid conjugates in Marchantia polymorpha after Wounding.

Time after Woundingdn-iso-OPDA-Glu (pmol/g FW)dn-iso-OPDA-Gln (pmol/g FW)dn-iso-OPDA-Ala (pmol/g FW)
0 h (Control)Not DetectedNot DetectedNot Detected
1 h15.2 ± 2.18.5 ± 1.25.1 ± 0.7
3 h25.8 ± 3.514.2 ± 1.98.9 ± 1.1
6 h18.1 ± 2.410.1 ± 1.46.3 ± 0.8

Data are presented as mean ± standard deviation (SD) of three biological replicates. Data is illustrative based on findings reported in literature.[6]

Table 2: Accumulation of dn-iso-OPDA-amino acid conjugates in Marchantia polymorpha after 8 days of Herbivory by Spodoptera exigua larvae.

Treatmentdn-iso-OPDA-Glu (pmol/g FW)dn-iso-OPDA-Gln (pmol/g FW)dn-iso-OPDA-Ala (pmol/g FW)
Mock (No Herbivory)Not DetectedNot DetectedNot Detected
Herbivory42.5 ± 5.923.6 ± 3.315.8 ± 2.2

Data are presented as mean ± SD of three biological replicates. Data is illustrative based on findings reported in literature.[6]

Table 3: Relative Gene Expression in Arabidopsis thaliana in Response to OPDA Treatment.

GeneFold Change (OPDA vs. Control)Signaling Pathway
PDF1.225.6 ± 3.1COI1-dependent
VSP218.2 ± 2.5COI1-dependent
HSFs (Heat Shock Factors)8.5 ± 1.1COI1-independent
HSPs (Heat Shock Proteins)12.3 ± 1.7COI1-independent

Data are presented as mean ± SD. Data is illustrative based on findings reported in literature.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the dn-OPDA signaling pathway and a general workflow for plant stress assays involving dn-OPDA.

dn_OPDA_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis dn-OPDA Biosynthesis (in Plastid) cluster_signaling dn-OPDA Signaling cluster_coi1_dependent COI1-Dependent Pathway cluster_coi1_independent COI1-Independent Pathway Stress Wounding, Herbivory, Heat Stress C16_3 Hexadecatrienoic Acid (16:3) Stress->C16_3 induces dn_OPDA dn-OPDA C16_3->dn_OPDA LOX, AOS, AOC dn_OPDA_out dn-OPDA dn_OPDA->dn_OPDA_out COI1 COI1 dn_OPDA_out->COI1 Unknown_Receptor Unknown Receptor(s)/ Electrophilic Signaling dn_OPDA_out->Unknown_Receptor JAZ JAZ Repressor COI1->JAZ promotes degradation TF Transcription Factors (e.g., MYC2) JAZ->TF represses Defense_Genes Defense Gene Expression (e.g., PDF1.2, VSP2) TF->Defense_Genes activates Signaling_Cascade Signaling Cascade Unknown_Receptor->Signaling_Cascade Stress_Genes Stress Response Gene Expression (e.g., HSFs, HSPs) Signaling_Cascade->Stress_Genes

Caption: dn-OPDA Signaling Pathway.

Experimental_Workflow cluster_prep 1. Plant Material and dn-OPDA Preparation cluster_treatment 2. Treatment and Stress Application cluster_sampling 3. Sampling and Analysis cluster_data 4. Data Analysis Plant_Growth Grow plants under controlled conditions dnOPDA_Application Apply dn-OPDA or mock solution to plants Plant_Growth->dnOPDA_Application dnOPDA_Prep Prepare dn-OPDA stock and working solutions dnOPDA_Prep->dnOPDA_Application Stress_Assay Apply specific stress (Wounding, Herbivory, Heat) dnOPDA_Application->Stress_Assay Sampling Collect tissue samples at specified time points Stress_Assay->Sampling Quantification Quantify dn-OPDA and metabolites (LC-MS/MS) Sampling->Quantification Gene_Expression Analyze gene expression (qRT-PCR) Sampling->Gene_Expression Phenotypic_Analysis Assess phenotype (e.g., survival rate, damage) Sampling->Phenotypic_Analysis Data_Analysis Statistical analysis and interpretation of results Quantification->Data_Analysis Gene_Expression->Data_Analysis Phenotypic_Analysis->Data_Analysis

Caption: General Experimental Workflow.

Experimental Protocols

Preparation of dn-OPDA Solution for Plant Treatment

This protocol describes the preparation of dn-OPDA solutions for application to plant tissues.

Materials:

  • Dinor-12-oxo-phytodienoic acid (dn-OPDA) standard

  • Ethanol (B145695) (EtOH), absolute

  • Sterile deionized water

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Stock Solution Preparation:

    • Dissolve a known amount of dn-OPDA in absolute ethanol to prepare a stock solution of 10 mM. For example, dissolve 2.64 mg of dn-OPDA (MW: 264.36 g/mol ) in 1 mL of ethanol.

    • Store the stock solution at -20°C in a tightly sealed, light-protected vial.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution with sterile deionized water to the desired final concentration (e.g., 10 µM, 50 µM, 100 µM).

    • Ensure the final ethanol concentration in the working solution is low (typically ≤ 0.1%) to avoid solvent effects on the plant tissue.

    • Prepare a mock control solution with the same final concentration of ethanol as the dn-OPDA working solution.

Mechanical Wounding Assay in Arabidopsis thaliana

This protocol details a method for inducing mechanical wounds on Arabidopsis thaliana leaves to study the local and systemic accumulation of dn-OPDA.

Materials:

  • 4-5 week old Arabidopsis thaliana plants grown under controlled conditions.

  • Forceps

  • Scissors or a pattern wheel

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer for metabolomics

Procedure:

  • Select healthy, fully expanded rosette leaves for wounding.

  • For a standardized wound, use forceps to hold the leaf steady and make a single wound across the leaf lamina with a pair of fine scissors, avoiding the midvein. Alternatively, a pattern wheel can be rolled across the leaf to create multiple small punctures.

  • For time-course experiments, collect wounded leaves and unwounded systemic leaves from the same plant at various time points after wounding (e.g., 0, 30 min, 1 h, 3 h, 6 h).

  • Immediately freeze the collected tissue in liquid nitrogen to quench metabolic activity.

  • Store samples at -80°C until further analysis.

  • For analysis, grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

  • Proceed with extraction for dn-OPDA quantification.

Herbivory Assay in Marchantia polymorpha

This protocol describes an herbivory assay using Spodoptera exigua (beet armyworm) larvae on the liverwort Marchantia polymorpha.

Materials:

  • 4-6 week old axenically grown Marchantia polymorpha thalli.

  • Spodoptera exigua larvae (e.g., second-instar).

  • Petri dishes with appropriate growth medium for Marchantia.

  • Fine paintbrush.

  • Liquid nitrogen.

Procedure:

  • Place one healthy Marchantia thallus in each Petri dish.

  • Using a fine paintbrush, carefully place one or two S. exigua larvae onto each thallus.

  • Seal the Petri dishes with parafilm, ensuring adequate air exchange by making small perforations.

  • Incubate the plates under the same growth conditions as the plants for a specified period (e.g., 24 h, 48 h, or up to 8 days).[6]

  • At the end of the incubation period, remove the larvae.

  • Collect the damaged plant tissue and freeze immediately in liquid nitrogen.

  • Include mock-treated plants (without larvae) as a control.

  • Store samples at -80°C for subsequent analysis of dn-OPDA and its conjugates.

Heat Stress Assay in Arabidopsis thaliana

This protocol outlines a method to assess the role of dn-OPDA in acquired thermotolerance in Arabidopsis thaliana.

Materials:

  • 7-10 day old Arabidopsis thaliana seedlings grown on agar (B569324) plates.

  • dn-OPDA working solution and mock solution.

  • Growth chambers or incubators set to standard (22°C) and high temperatures (e.g., 38°C for acclimation, 45°C for heat shock).

Procedure:

  • dn-OPDA Pre-treatment:

    • Gently spray the seedlings with the dn-OPDA working solution or the mock solution.

    • Allow the seedlings to absorb the solution for a defined period (e.g., 2 hours) under standard growth conditions.

  • Acquired Thermotolerance Treatment:

    • Acclimation: Move the plates to a 38°C incubator for 90 minutes.

    • Recovery: Return the plates to 22°C for 2 hours.

    • Heat Shock: Transfer the plates to a 45°C incubator for 2-3 hours.

  • Basal Thermotolerance Treatment (Control):

    • Move a set of pre-treated plates directly from 22°C to 45°C for 2-3 hours without the acclimation step.

  • Recovery and Phenotypic Analysis:

    • After the heat shock, return all plates to standard growth conditions (22°C).

    • Assess seedling survival and phenotype (e.g., bleaching, growth) after 5-7 days of recovery.

    • Quantify the survival rate for each treatment group.

  • Biochemical and Molecular Analysis:

    • For analysis of dn-OPDA levels or gene expression, collect seedling samples at specific time points during the treatment (e.g., after pre-treatment, after acclimation, after heat shock) and freeze in liquid nitrogen.

Quantification of dn-OPDA and its Conjugates by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of dn-OPDA and its amino acid conjugates from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Frozen plant tissue powder.

  • Extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid).

  • Internal standards (e.g., deuterated dn-OPDA).

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • LC-MS/MS system.

Procedure:

  • Extraction:

    • To approximately 100 mg of frozen plant powder, add 1 mL of ice-cold extraction solvent containing the internal standard.

    • Vortex thoroughly and incubate at 4°C for 1 hour with shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) - Optional for cleaner samples:

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.

    • Elute the oxylipins with a higher concentration of organic solvent (e.g., 80% methanol).

    • Dry the eluate under a stream of nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent for injection (e.g., 50% methanol).

    • Inject the sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect the precursor and product ions of dn-OPDA and its conjugates.

    • Quantify the compounds by comparing the peak areas to a standard curve generated with authentic standards.

Gene Expression Analysis by qRT-PCR

This protocol describes the analysis of gene expression changes in response to dn-OPDA treatment using quantitative reverse transcription PCR (qRT-PCR).

Materials:

  • Frozen plant tissue powder.

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Gene-specific primers.

  • qPCR instrument.

Procedure:

  • RNA Extraction:

    • Extract total RNA from approximately 100 mg of frozen plant powder using a commercial RNA extraction kit or a standard Trizol-based method.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions containing cDNA template, gene-specific forward and reverse primers, and qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument.

    • Include a no-template control and a no-reverse-transcriptase control to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your target genes and a reference gene (e.g., Actin or Ubiquitin).

    • Calculate the relative gene expression using the ΔΔCt method.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers interested in investigating the role of dn-OPDA in plant stress responses. By applying these methodologies, scientists can further elucidate the complex signaling networks governed by this important oxylipin, paving the way for the development of novel strategies to enhance crop resilience and for the discovery of new plant-protective compounds.

References

Application Notes and Protocols for the Functional Study of dinor-12-oxo-phytodienoic Acid Mutants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a cyclopentenone-containing oxylipin that, along with its precursor 12-oxo-phytodienoic acid (OPDA), plays a crucial role in plant growth, development, and defense responses.[1][2][3] These molecules are precursors for the biosynthesis of jasmonic acid (JA) in vascular plants.[1][2][3] However, dn-OPDA also functions as a signaling molecule in its own right, often independent of JA.[1][2][3][4] In bryophytes and lycophytes, dn-OPDA and its isomers are the primary bioactive jasmonates, perceived by the COI1/JAZ co-receptor complex.[1][2][3][5] The use of mutants that are affected in the biosynthesis or perception of dn-OPDA has been instrumental in dissecting its specific functions.

These application notes provide an overview of the use of dn-OPDA mutants in functional studies, including detailed experimental protocols and data presentation, to facilitate research in plant biology and the development of novel therapeutic agents.

Key Mutants in dn-OPDA Functional Studies

Several key mutants have been pivotal in elucidating the role of dn-OPDA. Understanding their genetic background is crucial for interpreting experimental results.

MutantGeneFunction of the Gene ProductPhenotype related to dn-OPDAOrganism
opr3 OPR312-oxo-phytodienoic acid reductase 3Accumulates OPDA and dn-OPDA, deficient in JA biosynthesis.[6][7][8][9]Arabidopsis thaliana
fad5 FAD5Fatty acid desaturase 5Deficient in the synthesis of 16:3 fatty acids, the precursor for dn-OPDA.[10][11]Arabidopsis thaliana
Mpgh3a MpGH3AGretchen Hagen 3AFails to conjugate dn-OPDA with amino acids, leading to a constitutively active dn-OPDA pathway.[5][12]Marchantia polymorpha
cyp20-3 CYP20-3Cyclophilin 20-3Impaired in OPDA perception, leading to increased susceptibility to pathogens.[7][8]Arabidopsis thaliana

Data Presentation: Quantitative Analysis of Jasmonates in Wild-Type and Mutant Plants

The quantification of dn-OPDA, OPDA, and JA levels in mutant and wild-type plants under various conditions is a cornerstone of functional studies. Below are examples of how such data can be structured.

Table 1: Jasmonate Levels in Response to Wounding in Arabidopsis thaliana

GenotypeTreatmentdn-OPDA (ng/g FW)OPDA (ng/g FW)JA (ng/g FW)
Wild-Type (Col-0)UnwoundedBasalBasalBasal
Wild-Type (Col-0)Wounded (90 min)Increased~13-fold increase[6]~6-fold increase[6]
opr3UnwoundedBasalBasalUndetectable
opr3Wounded (90-360 min)AccumulatedAccumulated[6]Undetectable
fad5UnwoundedUndetectable[10][11]Reduced 15-fold[10]Not Reported
fad5WoundedNot ReportedAccumulated to similar levels as wild-type[10]Not Reported

Table 2: dn-OPDA Levels in Response to Wounding in Potato (Solanum tuberosum)

Treatmentdn-OPDA (ng/g FW)
Unwounded2.01 ± 0.014
Wounded (4h)29.03 ± 10.68 (14-fold increase)[10]

Experimental Protocols

Protocol 1: Quantification of dn-OPDA, OPDA, and JA using GC-MS

This protocol is adapted from methods used to quantify jasmonate family members in plant tissues.

1. Plant Growth and Treatment:

  • Grow Arabidopsis thaliana (wild-type and mutants) on Murashige and Skoog (MS) medium under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
  • For wounding experiments, mechanically damage leaves with forceps at specific time points before harvesting.[6]
  • Harvest leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

2. Extraction:

  • Grind frozen tissue to a fine powder in liquid nitrogen.
  • Extract with a suitable solvent system (e.g., 80% methanol).
  • Include internal standards for quantification (e.g., dihydro-JA).

3. Solid-Phase Extraction (SPE) Cleanup:

  • Pass the extract through a C18 SPE cartridge to remove interfering compounds.
  • Elute the jasmonates with a suitable solvent (e.g., diethyl ether).

4. Derivatization:

  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Derivatize the samples by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine (B92270) and heating at 70°C for 30 min. This converts the carboxylic acid groups to their trimethylsilyl (B98337) esters for better volatility in the GC.

5. GC-MS Analysis:

  • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
  • Use a suitable column (e.g., HP-5MS) and temperature program to separate the different jasmonates.
  • Identify and quantify the compounds based on their retention times and mass spectra compared to authentic standards.

Protocol 2: Gene Expression Analysis using Quantitative Real-Time PCR (qRT-PCR)

This protocol allows for the investigation of genes that are regulated by dn-OPDA signaling.

1. Plant Growth and Treatment:

  • Grow plants as described in Protocol 1.
  • Treat plants with exogenous dn-OPDA or subject them to stimuli like wounding.[9]
  • Harvest tissues at different time points after treatment.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the harvested tissue using a commercial kit or a standard protocol (e.g., Trizol).
  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

3. qRT-PCR:

  • Design or obtain validated primers for the target genes of interest (e.g., OPDA-responsive genes) and a reference gene for normalization (e.g., ACTIN or UBIQUITIN).
  • Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a SYBR Green or probe-based master mix.
  • Perform the qRT-PCR reaction in a real-time PCR cycler.
  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

Protocol 3: Pathogen/Herbivore Resistance Assays

These assays are crucial for determining the functional role of dn-OPDA in plant defense.

1. Plant Growth:

  • Grow wild-type and mutant plants under sterile conditions on MS agar (B569324) plates or in soil.

2. Inoculation/Infestation:

  • Fungal Pathogen Assay (e.g., Botrytis cinerea):
  • Culture the fungus on potato dextrose agar (PDA).
  • Prepare a spore suspension in a suitable buffer (e.g., 1/4 strength potato dextrose broth).
  • Inoculate detached or attached leaves with a droplet of the spore suspension.
  • Incubate under high humidity to promote infection.
  • Insect Herbivory Assay (e.g., Spodoptera littoralis):
  • Place larvae on the leaves of individual plants and allow them to feed for a specific period.
  • Alternatively, perform choice assays where larvae can choose between wild-type and mutant plants.
  • Root-Knot Nematode Assay (e.g., Meloidogyne hapla):
  • Inoculate the soil of potted plants with a suspension of nematode eggs or juveniles.[7][8]
  • Grow the plants for several weeks to allow for gall formation.

3. Data Collection and Analysis:

  • Fungal Pathogen: Measure the lesion size on the leaves at different time points post-inoculation.
  • Insect Herbivory: Measure the amount of leaf area consumed by the larvae. In choice assays, record the number of larvae on each plant type.
  • Root-Knot Nematode: Count the number of galls on the root system.[7][8]
  • Statistically analyze the data to compare the resistance/susceptibility of mutant plants to wild-type plants.

Visualization of Pathways and Workflows

dn-OPDA Biosynthesis and Signaling Pathway

dn_OPDA_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm_nucleus Cytoplasm / Nucleus C16_3 Hexadecatrienoic acid (16:3) LOX 13-LOX C16_3->LOX AOS AOS LOX->AOS AOC AOC AOS->AOC dn_OPDA_cp dn-OPDA AOC->dn_OPDA_cp OPR3 OPR3 dn_OPDA_cp->OPR3 Transport dn_OPDA_cyto dn-OPDA beta_ox β-oxidation OPR3->beta_ox JA_perox JA beta_ox->JA_perox COI1 COI1 dn_OPDA_cyto->COI1 COI1_JAZ COI1-JAZ complex COI1->COI1_JAZ JAZ JAZ TF Transcription Factors (e.g., MYC2) JAZ->TF Represses JAZ->COI1_JAZ Gene_Expression Gene Expression (Defense, Development) TF->Gene_Expression COI1_JAZ->JAZ Degradation

Caption: Simplified dn-OPDA biosynthesis and signaling pathway.

Experimental Workflow for Functional Analysis of dn-OPDA Mutants

Experimental_Workflow cluster_analysis Downstream Analysis start Select dn-OPDA mutant (e.g., opr3, fad5, Mpgh3a) growth Grow mutant and wild-type plants under controlled conditions start->growth treatment Apply stimulus (Wounding, Pathogen, Herbivore) growth->treatment metabolomics Metabolite Profiling (GC-MS, LC-MS) treatment->metabolomics transcriptomics Gene Expression Analysis (qRT-PCR, RNA-seq) treatment->transcriptomics phenotyping Phenotypic Analysis (Resistance assays, Growth measurements) treatment->phenotyping interpretation Data Interpretation and Functional Characterization metabolomics->interpretation transcriptomics->interpretation phenotyping->interpretation

Caption: General experimental workflow for studying dn-OPDA mutants.

Logical Relationship of Key Mutants in the Jasmonate Biosynthetic Pathway

Mutant_Logic precursor 16:3 Fatty Acid dn_OPDA dn-OPDA precursor->dn_OPDA JA Jasmonic Acid dn_OPDA->JA Response Biological Response dn_OPDA->Response JA-independent signaling JA->Response JA-dependent signaling fad5 fad5 mutant (Blocks 16:3 synthesis) fad5->precursor opr3 opr3 mutant (Blocks JA synthesis) opr3->JA

Caption: Logical placement of key mutants in the dn-OPDA/JA pathway.

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Dinor-12-oxo-phytodienoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a C16 cyclopentenone, an oxylipin phytohormone that plays a crucial role in plant defense and development. As a precursor to jasmonic acid (JA) in some species and a signaling molecule in its own right, the accurate quantification of dn-OPDA is essential for understanding plant stress responses and for the development of novel therapeutic agents that may target these pathways.[1][2][3] This application note provides a detailed protocol for the extraction and quantification of dn-OPDA from plant tissues using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathway of Dinor-12-oxo-phytodienoic Acid

The biosynthesis of dn-OPDA originates from the oxygenation of fatty acids in the chloroplast. It can then act through various signaling cascades, both dependent and independent of the canonical jasmonate receptor CORONATINE INSENSITIVE 1 (COI1), to regulate gene expression related to stress responses and development.

dn_OPDA_Signaling_Pathway FA Fatty Acids (e.g., 16:3) LOX Lipoxygenase (LOX) FA->LOX AOS Allene Oxide Synthase (AOS) LOX->AOS AOC Allene Oxide Cyclase (AOC) AOS->AOC dn_OPDA dn-OPDA AOC->dn_OPDA dn_OPDA_nucleus dn-OPDA dn_OPDA->dn_OPDA_nucleus Transport COI1 COI1-JAZ Co-receptor JAZ JAZ Repressors COI1->JAZ Ubiquitination & Degradation TFs Transcription Factors (TFs) SRG Stress-Responsive Genes TFs->SRG Activates JAZ->TFs Represses dn_OPDA_nucleus->COI1 Binds to

Caption: Biosynthesis and signaling pathway of dn-OPDA.

Experimental Protocol: UPLC-MS/MS Quantification of dn-OPDA in Plant Tissue

This protocol is adapted from established methods for phytohormone analysis and is suitable for the quantification of dn-OPDA in various plant matrices.

Sample Preparation and Extraction

A robust sample preparation is critical for accurate quantification. The following steps outline a reliable procedure for extracting dn-OPDA from plant tissue.

Experimental_Workflow SampleCollection 1. Sample Collection (Freeze in Liquid N2) Homogenization 2. Homogenization (Grind to fine powder) SampleCollection->Homogenization Extraction 3. Extraction (Methanol with internal standards) Homogenization->Extraction SPE 4. Solid-Phase Extraction (SPE) (Cleanup and Concentration) Extraction->SPE Analysis 5. UPLC-MS/MS Analysis SPE->Analysis DataProcessing 6. Data Processing (Quantification) Analysis->DataProcessing

Caption: Experimental workflow for dn-OPDA analysis.

Materials:

  • Liquid nitrogen

  • Mortar and pestle or bead mill

  • Methanol (B129727) (LC-MS grade)

  • Internal standard (e.g., d5-dn-OPDA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Evaporator (e.g., nitrogen stream or vacuum concentrator)

Procedure:

  • Sample Collection and Freezing: Harvest approximately 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of ice-cold methanol containing a known amount of internal standard (e.g., 1 ng of d5-dn-OPDA).

    • Vortex thoroughly and incubate at 4°C for 30 minutes with occasional shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the dn-OPDA and internal standard with 1 mL of methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).

    • Centrifuge to pellet any insoluble material and transfer the supernatant to an HPLC vial.

HPLC-MS/MS Analysis

Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B over 15 minutes, hold for 3 min, then re-equilibrate

Mass Spectrometry Conditions (Negative Ion Mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temperature 120°C
Desolvation Temperature 350°C
MRM Transitions dn-OPDA: Precursor ion > Product ion (specific m/z values to be optimized)
d5-dn-OPDA: Precursor ion > Product ion (specific m/z values to be optimized)

Quantitative Data

The following table summarizes typical levels of dn-OPDA found in plant tissues upon wounding, as reported in the literature. Actual concentrations will vary depending on the plant species, tissue type, and the nature of the stress stimulus.

Plant SpeciesTissueConditiondn-OPDA Concentration (ng/g fresh weight)Reference
Arabidopsis thalianaLeavesUnwounded18.81 ± 8.50[4]
Arabidopsis thalianaLeavesWounded86.98 ± 17.37[4]
PotatoLeavesUnwoundedUndetectable[4]
PotatoLeavesWounded~50[4]

Method Performance Characteristics

A properly validated HPLC-MS/MS method for dn-OPDA should exhibit the following performance characteristics. The values presented here are typical for phytohormone analysis and should be established during method validation.

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 1.0 pg on column
Limit of Quantification (LOQ) 0.5 - 5.0 pg on column
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Conclusion

The described UPLC-MS/MS method provides a sensitive and reliable approach for the quantification of dinor-12-oxo-phytodienoic acid in plant tissues. This protocol, combined with the understanding of the dn-OPDA signaling pathway, will aid researchers in elucidating the complex roles of this phytohormone in plant biology and may inform the development of new bioactive compounds. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy of quantification by correcting for matrix effects and variations in extraction efficiency.

References

Application Notes and Protocols for Oxylipin Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxylipins are a diverse family of lipid mediators derived from the oxygenation of polyunsaturated fatty acids (PUFAs). They play critical roles in a wide range of physiological and pathological processes, including inflammation, cardiovascular function, and immune responses. Accurate and comprehensive profiling of oxylipins is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of a broad range of oxylipins. This document provides detailed application notes and protocols for the analysis of oxylipins using GC-MS, including sample preparation, derivatization, and instrument parameters.

Oxylipin Signaling Pathways

Oxylipins are synthesized through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. A simplified overview of these pathways is presented below.

Oxylipin_Signaling_Pathways General Oxylipin Biosynthesis Pathways cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway cluster_CYP450 Cytochrome P450 (CYP450) Pathway PUFAs Polyunsaturated Fatty Acids (PUFAs) (e.g., Arachidonic Acid) COX COX-1, COX-2 PUFAs->COX LOX 5-LOX, 12-LOX, 15-LOX PUFAs->LOX CYP450 CYP450 Epoxygenases & Hydroxylases PUFAs->CYP450 PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (e.g., PGE2, PGD2) PGH2->Prostaglandins Thromboxanes Thromboxanes (e.g., TXA2) PGH2->Thromboxanes HPETEs Hydroperoxyeicosatetraenoic Acids (HPETEs) LOX->HPETEs Leukotrienes Leukotrienes (e.g., LTB4) HPETEs->Leukotrienes Lipoxins Lipoxins (e.g., LXA4) HPETEs->Lipoxins HETEs Hydroxyeicosatetraenoic Acids (HETEs) HPETEs->HETEs EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs HETEs_CYP Hydroxyeicosatetraenoic Acids (HETEs) CYP450->HETEs_CYP DHETs Dihydroxyeicosatrienoic Acids (DHETs) EETs->DHETs

Caption: Overview of the major enzymatic pathways for oxylipin biosynthesis.

Experimental Workflow for GC-MS Analysis of Oxylipins

A typical workflow for the analysis of oxylipins by GC-MS involves several key steps, from sample collection to data analysis.

Experimental_Workflow Experimental Workflow for GC-MS Oxylipin Profiling Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) + Internal Standards Extraction 2. Extraction (Solid-Phase or Liquid-Liquid) Sample_Collection->Extraction Derivatization 3. Derivatization (e.g., Silylation, PFB esterification) Extraction->Derivatization GC_MS_Analysis 4. GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing 5. Data Processing (Peak Integration, Quantification) GC_MS_Analysis->Data_Processing Data_Analysis 6. Statistical Analysis & Biological Interpretation Data_Processing->Data_Analysis

Caption: A step-by-step workflow for the GC-MS analysis of oxylipins.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Oxylipins from Plasma

This protocol is adapted for the extraction of oxylipins from plasma samples using a hydrophilic-lipophilic balanced (HLB) SPE cartridge.

Materials:

  • Human plasma

  • Deuterated internal standards (IS) mixture

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • 96-well SPE cartridges (e.g., Oasis HLB, 30 mg)

  • 96-well collection plates

  • Vacuum manifold for 96-well plates

  • Nitrogen evaporator

Procedure:

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 5 µL of the deuterated internal standard mixture. Vortex briefly to mix.

  • SPE Cartridge Conditioning:

    • Place the 96-well SPE plate on the vacuum manifold.

    • Condition the cartridges by adding 1 mL of MeOH, and draw it through under low vacuum (approx. 3-6 psi).

    • Equilibrate the cartridges by adding 1 mL of deionized water and drawing it through.

  • Sample Loading: Load the plasma-IS mixture onto the conditioned SPE cartridge. Apply a low vacuum (approx. 3 psi) to slowly draw the sample through the sorbent.

  • Washing: Wash the cartridge with 1.5 mL of 5% MeOH in deionized water under a slightly higher vacuum (approx. 6 psi) to remove polar interferences.

  • Elution:

    • Place a clean 96-well collection plate inside the manifold.

    • Elute the oxylipins from the cartridge by adding 1.2 mL of MeOH. Apply a low vacuum (approx. 3 psi) to ensure a slow elution for optimal recovery.

  • Drying: Dry the eluate completely under a gentle stream of nitrogen in a nitrogen evaporator at room temperature or a slightly elevated temperature (e.g., 30-40°C).

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization (e.g., 50 µL of acetonitrile).

Derivatization for GC-MS Analysis

Due to their low volatility, oxylipins require derivatization prior to GC-MS analysis. Two common derivatization methods are silylation and pentafluorobenzyl (PFB) esterification followed by silylation.

This method is suitable for oxylipins containing both carbonyl (keto or aldehyde) and hydroxyl/carboxyl groups.

Materials:

  • Reconstituted oxylipin extract

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Methoximation:

    • To the dried extract in a GC vial insert, add 20 µL of methoxyamine hydrochloride in pyridine.

    • Cap the vial tightly and heat at 60°C for 60 minutes to convert carbonyl groups to methoximes.

    • Cool the vial to room temperature.

  • Silylation:

    • Add 30 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and heat at 60°C for 30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

    • Cool the vial to room temperature before GC-MS analysis.

This method is highly sensitive for oxylipins containing carboxylic acid groups, utilizing electron capture negative ionization (ECNI) MS.

Materials:

  • Reconstituted oxylipin extract

  • Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 1% in acetonitrile)

  • Diisopropylethylamine (DIPEA)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • PFB Esterification:

    • To the dried extract, add 50 µL of 1% PFB-Br in acetonitrile (B52724) and 10 µL of DIPEA.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Evaporate the reagents to dryness under a gentle stream of nitrogen.

  • Silylation:

    • To the dried PFB esters, add 50 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 60°C for 20 minutes.

    • Cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and analytes of interest.

Table 1: Typical GC-MS Parameters for Oxylipin Analysis

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250 - 280°C
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Oven Temperature Program
Initial Temperature100°C, hold for 1 min
Ramp 115°C/min to 200°C
Ramp 25°C/min to 300°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) or Electron Capture Negative Ionization (ECNI) for PFB derivatives
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV (for EI)
Mass Scan Rangem/z 50 - 650
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Quantitative Data

Accurate quantification of oxylipins requires the use of stable isotope-labeled internal standards. The following tables provide representative data for recovery and limits of detection, which will vary depending on the specific matrix, instrumentation, and protocol used.

Table 2: Representative Analyte Recoveries from Plasma using SPE

Note: Data in this table is illustrative and should be determined empirically for each specific assay.

AnalytePrecursorPathwayExpected Recovery (%)
Prostaglandin E2 (PGE2)Arachidonic AcidCOX85 - 105
5-HETEArachidonic Acid5-LOX80 - 100
12-HETEArachidonic Acid12-LOX80 - 100
15-HETEArachidonic Acid15-LOX80 - 100
Leukotriene B4 (LTB4)Arachidonic Acid5-LOX75 - 95
11,12-EETArachidonic AcidCYP45070 - 90
9-HODELinoleic AcidLOX85 - 105
13-HODELinoleic AcidLOX85 - 105

Table 3: Representative Limits of Detection (LOD) and Quantification (LOQ) for GC-MS Analysis of Oxylipins

Note: Data in this table is illustrative and highly dependent on the specific GC-MS system and derivatization method.

AnalyteDerivatizationIonizationLOD (pg on column)LOQ (pg on column)
PGE2PFB/TMSECNI0.1 - 10.5 - 5
5-HETETMSEI1 - 105 - 25
12-HETETMSEI1 - 105 - 25
LTB4PFB/TMSECNI0.5 - 52 - 15
11,12-EETPFB/TMSECNI0.5 - 52 - 15
9-HODETMSEI1 - 105 - 25
13-HODETMSEI1 - 105 - 25

Data Analysis

Data analysis involves the identification of oxylipins based on their retention times and mass spectra, followed by quantification using the internal standards.

  • Peak Integration: Integrate the chromatographic peaks of the target oxylipins and their corresponding internal standards.

  • Calibration Curve: Generate a calibration curve for each analyte by plotting the peak area ratio of the analyte to its internal standard against the concentration of the analyte.

  • Quantification: Determine the concentration of each oxylipin in the samples by interpolating their peak area ratios from the calibration curve.

  • Statistical Analysis: Perform appropriate statistical analysis to compare oxylipin profiles between different experimental groups.

Conclusion

GC-MS is a robust and sensitive platform for the comprehensive profiling of oxylipins. Careful sample preparation, appropriate derivatization, and optimized instrument parameters are crucial for obtaining high-quality, quantitative data. The protocols and information provided in these application notes serve as a detailed guide for researchers, scientists, and drug development professionals to establish and perform reliable oxylipin analysis by GC-MS.

Application Notes and Protocols for Immunolocalization of Dinor-12-oxo-phytodienoic Acid (dn-OPDA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a signaling molecule belonging to the jasmonate family of plant hormones.[1][2] Unlike the more extensively studied jasmonic acid (JA), dn-OPDA is a 16-carbon cyclopentenone derived from hexadecatrienoic acid (16:3) found in plastidial lipids.[1][3] Accumulating evidence suggests that dn-OPDA plays a significant role in plant defense responses, particularly in wound signaling.[1][2][3] Its levels have been shown to increase dramatically in response to mechanical wounding in plants like Arabidopsis thaliana and potato.[1][2][3]

Understanding the precise spatial and temporal distribution of dn-OPDA within plant tissues is crucial for elucidating its physiological functions. Immunolocalization techniques, such as immunohistochemistry (IHC) and immunofluorescence (IF), are powerful methods to visualize the in situ localization of specific molecules. However, the application of these techniques for dn-OPDA is currently hampered by the lack of commercially available specific antibodies.

These application notes provide a summary of the current knowledge on dn-OPDA, including its biosynthesis, signaling pathways, and quantitative data on its accumulation. Furthermore, a generalized protocol for the immunolocalization of small molecules in plant tissues is presented. This protocol is based on established methods for other phytohormones and is intended to serve as a foundational methodology for researchers to adapt once specific anti-dn-OPDA antibodies become available.

Data Presentation

The following table summarizes the quantitative levels of dn-OPDA in healthy and wounded leaves of Arabidopsis thaliana and Solanum tuberosum (potato). This data highlights the significant induction of dn-OPDA upon mechanical stress.

Plant SpeciesConditiondn-OPDA Level (ng g⁻¹ fresh weight)Fold Increase Upon WoundingReference
Arabidopsis thalianaHealthy14.40 ± 6.24~9-fold[1]
Wounded128.10 ± 27.69[1]
Solanum tuberosum (Potato)Healthy2.01 ± 0.014~14-fold[1]
Wounded29.03 ± 10.68[1]

Signaling Pathways

dn-OPDA, along with its 18-carbon homolog OPDA, can activate downstream signaling through both COI1-dependent and COI1-independent pathways. The CORONATINE INSENSITIVE 1 (COI1) protein is an F-box protein that acts as a receptor for jasmonates.

Biosynthesis of dn-OPDA

The biosynthesis of dn-OPDA occurs in the plastids from hexadecatrienoic acid (16:3), which is commonly found in plastidial lipids.[1]

dn-OPDA Biosynthesis Hexadecatrienoic Acid (16:3) Hexadecatrienoic Acid (16:3) 11(S)-hydroperoxy-hexadecatrienoic acid 11(S)-hydroperoxy-hexadecatrienoic acid Hexadecatrienoic Acid (16:3)->11(S)-hydroperoxy-hexadecatrienoic acid 13-Lipoxygenase (LOX) Unstable allene (B1206475) oxide Unstable allene oxide 11(S)-hydroperoxy-hexadecatrienoic acid->Unstable allene oxide Allene Oxide Synthase (AOS) dn-OPDA dn-OPDA Unstable allene oxide->dn-OPDA Allene Oxide Cyclase (AOC)

Biosynthesis of dinor-12-oxo-phytodienoic acid (dn-OPDA).

dn-OPDA and OPDA Signaling Pathways

dn-OPDA and OPDA can trigger distinct signaling cascades, some of which are independent of the canonical JA-Ile/COI1 signaling pathway.

dn-OPDA and OPDA Signaling cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_signaling Signaling Pathways cluster_response Cellular Responses Wounding Wounding dn-OPDA / OPDA dn-OPDA / OPDA Wounding->dn-OPDA / OPDA COI1-dependent COI1-dependent dn-OPDA / OPDA->COI1-dependent COI1-independent COI1-independent dn-OPDA / OPDA->COI1-independent Defense Gene Expression Defense Gene Expression COI1-dependent->Defense Gene Expression JAZ degradation Thermotolerance Thermotolerance COI1-independent->Thermotolerance Electrophilic signaling Other Stress Responses Other Stress Responses COI1-independent->Other Stress Responses TGA transcription factors

COI1-dependent and -independent signaling of dn-OPDA and OPDA.

Experimental Protocols

Disclaimer: The following protocols are generalized and hypothetical due to the current lack of a commercially available antibody specific for dn-OPDA. These protocols are based on established methods for the immunolocalization of other small molecules, such as auxins and abscisic acid, in plant tissues.[1][4][5][6][7][8] Successful immunolocalization of dn-OPDA will be critically dependent on the development of a high-affinity, specific primary antibody. The provided steps will require optimization for specific plant tissues and the characteristics of the future antibody.

Protocol 1: Immunohistochemistry (IHC) for dn-OPDA in Paraffin-Embedded Tissues

This protocol is suitable for preserving tissue morphology and is applicable to a wide range of plant tissues.

Materials:

  • Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS), pH 7.4)

  • Ethanol (B145695) series (50%, 70%, 85%, 95%, 100%)

  • Xylene or a xylene substitute

  • Paraffin (B1166041) wax

  • Microtome

  • Poly-L-lysine coated slides

  • Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20)

  • Primary antibody: Hypothetical anti-dn-OPDA antibody (requires user determination of optimal dilution)

  • Biotinylated secondary antibody (anti-species of the primary antibody)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Tissue Fixation and Embedding:

    • Excise small pieces of plant tissue (e.g., leaf discs, root tips) and immediately immerse in fixative solution for 4-12 hours at 4°C.

    • Dehydrate the tissue through a graded ethanol series (e.g., 1 hour at each concentration).

    • Clear the tissue in xylene or a substitute (2 changes, 1 hour each).

    • Infiltrate the tissue with molten paraffin wax (3 changes, 2 hours each at 60°C).

    • Embed the tissue in a paraffin block and allow to solidify.

  • Sectioning and Mounting:

    • Section the paraffin-embedded tissue at 5-10 µm thickness using a microtome.

    • Float the sections on a warm water bath and mount onto poly-L-lysine coated slides.

    • Dry the slides overnight at 37°C.

  • Immunohistochemical Staining:

    • Deparaffinize the sections by immersing in xylene (2 changes, 10 minutes each).

    • Rehydrate the sections through a descending ethanol series to water.

    • Perform antigen retrieval by incubating the slides in pre-heated antigen retrieval buffer at 95°C for 20 minutes. Allow to cool to room temperature.

    • Wash the slides with PBS (3 changes, 5 minutes each).

    • Block endogenous peroxidase activity by incubating with 3% H₂O₂ in methanol (B129727) for 15 minutes.

    • Wash with PBS.

    • Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-dn-OPDA antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

    • Wash with PBS containing 0.1% Tween-20 (3 changes, 5 minutes each).

    • Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

    • Wash as in step 9.

    • Incubate with streptavidin-HRP conjugate for 1 hour at room temperature.

    • Wash as in step 9.

    • Visualize the signal by incubating with DAB substrate until the desired color intensity develops.

    • Stop the reaction by rinsing with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate the sections through an ascending ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Whole-Mount Immunofluorescence (IF) for dn-OPDA

This protocol is suitable for thin samples like root tips or whole seedlings and allows for 3D imaging.[9]

Materials:

  • Fixative solution (e.g., 4% paraformaldehyde in microtubule-stabilizing buffer (MTSB), pH 7.0)

  • Cell wall digestion enzyme solution (e.g., 1% cellulase, 0.5% pectolyase in MTSB)

  • Permeabilization buffer (e.g., 3% Triton X-100 + 10% DMSO in PBS)

  • Blocking buffer (e.g., 10% BSA in PBS)

  • Primary antibody: Hypothetical anti-dn-OPDA antibody

  • Fluorophore-conjugated secondary antibody

  • DAPI or Propidium Iodide for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Fixation and Permeabilization:

    • Fix whole seedlings or dissected tissues in fixative solution for 1 hour at room temperature.

    • Wash with MTSB (3 changes, 10 minutes each).

    • Digest the cell wall by incubating in the enzyme solution for 30-60 minutes at 37°C (time needs optimization).

    • Wash with PBS.

    • Permeabilize the tissue by incubating in permeabilization buffer for 1 hour.

    • Wash with PBS.

  • Immunostaining:

    • Block non-specific binding with blocking buffer for 1-2 hours.

    • Incubate with the primary anti-dn-OPDA antibody overnight at 4°C.

    • Wash with PBS (5 changes, 1 hour each).

    • Incubate with the fluorophore-conjugated secondary antibody overnight at 4°C in the dark.

    • Wash as in step 3.

    • Counterstain with DAPI or Propidium Iodide if desired.

    • Mount the samples in antifade mounting medium on a slide.

Workflow and Logical Relationships

The successful immunolocalization of dn-OPDA follows a logical workflow, contingent on the availability of a specific antibody.

Immunolocalization Workflow Start Start Antibody Availability Antibody Availability Start->Antibody Availability Develop/Obtain anti-dn-OPDA Antibody Develop/Obtain anti-dn-OPDA Antibody Antibody Availability->Develop/Obtain anti-dn-OPDA Antibody No Select Tissue Select Tissue Antibody Availability->Select Tissue Yes Develop/Obtain anti-dn-OPDA Antibody->Antibody Availability Tissue Preparation Tissue Preparation Select Tissue->Tissue Preparation Immunostaining Immunostaining Tissue Preparation->Immunostaining Microscopy and Imaging Microscopy and Imaging Immunostaining->Microscopy and Imaging Data Analysis and Interpretation Data Analysis and Interpretation Microscopy and Imaging->Data Analysis and Interpretation End End Data Analysis and Interpretation->End

Workflow for dn-OPDA immunolocalization.

Conclusion

The study of dn-OPDA is a burgeoning field with significant implications for understanding plant defense and stress responses. While direct visualization through immunolocalization is a critical next step, it awaits the development of specific and reliable antibodies. The protocols and information provided herein offer a comprehensive starting point for researchers poised to investigate the in situ localization of this important signaling molecule once the necessary tools become available. The successful application of these techniques will undoubtedly provide invaluable insights into the subcellular and tissue-specific roles of dn-OPDA in plant physiology.

References

Application Note: Quantification of Dinor-12-oxo-phytodienoic Acid (dn-OPDA) in Response to Herbivory using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jasmonates (JAs) are a class of lipid-derived phytohormones that play a critical role in regulating plant growth, development, and defense against a wide range of biotic and abiotic stresses.[1][2] A key function of JA signaling is orchestrating plant defenses against insect herbivores and necrotrophic pathogens.[3] The jasmonate family includes jasmonic acid (JA), its precursors, and its derivatives.[2] Among these, dinor-12-oxo-phytodienoic acid (dn-OPDA) is a 16-carbon cyclopentenoic acid that acts as a potent signaling molecule.[4] Unlike the more extensively studied 18-carbon JA, which is a primary signaling molecule in most vascular plants, dn-OPDA isomers are the main bioactive jasmonates in bryophytes and lycophytes.[5][6]

Herbivory or mechanical wounding triggers a rapid increase in dn-OPDA levels within plant tissues, highlighting its crucial role in initiating defense responses.[4][7] The biosynthesis of dn-OPDA originates from 7Z,10Z,13Z-hexadecatrienoic acid (16:3) in the plastid.[4][8] The subsequent signaling pathway involves the COI1-JAZ co-receptor complex, leading to the activation of transcription factors and the expression of defense-related genes.[7][9]

Accurate quantification of dn-OPDA is essential for researchers studying plant-herbivore interactions, defense signaling pathways, and for professionals in drug development looking for plant-derived compounds that modulate these responses. This document provides a detailed protocol for the extraction, purification, and quantification of dn-OPDA from plant tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a preferred method due to its high sensitivity and selectivity.[10]

Jasmonate Signaling Pathway

The biosynthesis of dn-OPDA is a critical branch of the jasmonate pathway, particularly in basal land plants.[7][9] The pathway begins with the release of 16:3 fatty acids from plastid membranes, which are then converted into dn-OPDA through a series of enzymatic steps.[7][11] This molecule then acts as a signal, perceived by the COI1/JAZ co-receptor complex, to derepress transcription factors like MYC, ultimately leading to the expression of genes responsible for defense against herbivores.[7][12]

Jasmonate_Signaling cluster_plastid Plastid cluster_nucleus Nucleus Membrane Plastid Membrane Lipids (16:3 Fatty Acid) LOX 13-LOX Membrane->LOX AOS AOS LOX->AOS 11(S)-hydroperoxy- hexadecatrienoic acid AOC AOC AOS->AOC Allene Oxide dnOPDA dn-OPDA AOC->dnOPDA COI1_JAZ COI1-JAZ Complex dnOPDA->COI1_JAZ Binds to JAZ_Degradation JAZ Degradation (26S Proteasome) COI1_JAZ->JAZ_Degradation MYC2 MYC2 (Transcription Factor) Defense_Genes Defense Gene Expression MYC2->Defense_Genes Activates JAZ_Degradation->MYC2 Derepresses

Caption: Jasmonate biosynthesis and signaling pathway leading to defense gene expression.

Experimental Protocols

Plant Growth and Herbivory Treatment

This protocol describes a generalized procedure for preparing plant samples for dn-OPDA analysis.

Materials:

  • Plant seeds (e.g., Arabidopsis thaliana, Marchantia polymorpha)

  • Growth medium and containers

  • Controlled environment growth chamber

  • Mechanical wounding tool (e.g., forceps, pattern wheel) or insect herbivores (e.g., Spodoptera littoralis larvae)

  • Liquid nitrogen

  • 2 mL microcentrifuge tubes

Procedure:

  • Grow plants under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

  • For the treatment group, apply the herbivory treatment. This can be simulated by mechanically wounding the leaves or by introducing insect herbivores for a defined period.

  • Designate a control group of plants that are not wounded or exposed to herbivores.

  • At specified time points post-treatment (e.g., 0 min, 30 min, 60 min, 120 min), harvest tissue from both control and treated plants.

  • Immediately flash-freeze the harvested tissue in liquid nitrogen to halt metabolic activity.[10]

  • Store the samples at -80°C until extraction.

Phytohormone Extraction and Purification

This protocol is adapted from established methods for phytohormone analysis.[10][13]

Materials:

  • Frozen plant tissue (~100 mg fresh weight)

  • Pre-chilled (-20°C) extraction solvent: 80% Acetonitrile, 1% Acetic Acid in Milli-Q water.[13]

  • Isotope-labeled internal standards (e.g., d5-OPDA, if dn-OPDA standard is unavailable)

  • Tissue homogenizer (e.g., Geno/Grinder)

  • Centrifuge capable of 16,000 x g and 4°C

  • Solid-Phase Extraction (SPE) C18 cartridges

  • SPE Wash Solvent: 1% Acetic Acid in water.[13]

  • SPE Elution Solvent: 80% Acetonitrile with 1% Acetic Acid.[13]

  • Vacuum manifold

  • Nitrogen evaporator or rotational vacuum concentrator

Procedure:

  • Homogenization: Place ~100 mg of frozen, ground plant tissue into a 2 mL tube. Add 1 mL of pre-chilled extraction solvent containing the internal standards.[10] Homogenize thoroughly.

  • Extraction: Agitate the samples on a shaker for 30 minutes at 4°C.[10]

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[10][13]

  • SPE Cartridge Conditioning: While the samples are centrifuging, condition the C18 SPE cartridges on a vacuum manifold. Wash with 1 mL of 100% Methanol, followed by equilibration with 1 mL of 1% Acetic Acid. Do not let the cartridge dry out.[13]

  • Sample Loading: Carefully load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the SPE Wash Solvent (1% Acetic Acid) to remove polar impurities.[13]

  • Elution: Elute the phytohormones with 1 mL of the SPE Elution Solvent into a clean collection tube.[13]

  • Drying: Dry the eluted sample completely using a stream of nitrogen gas or a rotational vacuum concentrator.[10][13]

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 1% Acetic Acid or initial mobile phase conditions). Vortex and centrifuge one final time to pellet any insoluble material.[10][13]

  • Analysis: Transfer the final supernatant to an LC-MS vial for analysis.

LC-MS/MS Quantification

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient appropriate for separating oxylipins.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for dn-OPDA and the internal standard. For dn-OPDA ([M-H]⁻ m/z 263.2), characteristic fragments would be determined via infusion of a pure standard.

Experimental Workflow Visualization

The overall process from sample collection to data analysis is a sequential workflow designed to ensure accuracy and reproducibility.

Experimental_Workflow Plant 1. Plant Growth & Herbivory Treatment Harvest 2. Sample Harvesting & Flash Freezing Plant->Harvest Homogenize 3. Homogenization in Extraction Solvent (+ Internal Standards) Harvest->Homogenize Extract 4. Centrifugation & Supernatant Collection Homogenize->Extract SPE 5. Solid-Phase Extraction (Purification) Extract->SPE Dry 6. Drying & Reconstitution SPE->Dry LCMS 7. LC-MS/MS Analysis Dry->LCMS Data 8. Data Processing & Quantification LCMS->Data

References

Application Notes and Protocols for Tracing Dinor-12-oxo-phytodienoic Acid Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a signaling molecule involved in various physiological processes in plants, including defense responses and development. Understanding the metabolic fate of dn-OPDA is crucial for elucidating its mechanism of action and identifying potential targets for intervention in agriculture and drug development. Stable isotope labeling is a powerful technique for tracing the metabolic pathways of molecules like dn-OPDA within a biological system. This document provides detailed application notes and protocols for conducting such studies, from the synthesis of labeled dn-OPDA to the analysis of its metabolites.

I. Synthesis of Stable Isotope-Labeled dn-OPDA

A key prerequisite for metabolic tracing is the availability of a labeled version of the molecule of interest. While deuterated dn-OPDA (d₅-dn-OPDA) is commercially available and serves as an excellent internal standard for quantification, for flux analysis, a ¹³C-labeled tracer is often preferred. Here, we outline a chemo-enzymatic strategy for the synthesis of [¹³C]-dn-OPDA, leveraging the synthesis of its precursor, [¹³C]-hexadecatrienoic acid (16:3), followed by enzymatic conversion.

Protocol 1: Synthesis of [¹³C]-dn-OPDA

Part A: Chemical Synthesis of [¹³C]-7Z,10Z,13Z-Hexadecatrienoic Acid ([¹³C]-16:3)

This part of the protocol is adapted from methods for synthesizing site-specifically ¹³C-labeled fatty acids and would require a skilled synthetic organic chemist. The general strategy involves the coupling of ¹³C-labeled fragments. For example, to synthesize uniformly labeled [¹³C₁₆]-16:3, one could start from commercially available ¹³C-labeled precursors and build the carbon chain through a series of coupling reactions. A more feasible approach for many labs would be to introduce ¹³C at specific positions, for instance, using ¹³C-labeled building blocks in a convergent synthetic route.

Part B: Enzymatic Conversion of [¹³C]-16:3 to [¹³C]-dn-OPDA

This protocol is adapted from the enzymatic synthesis of OPDA from α-linolenic acid using a flaxseed acetone (B3395972) powder, which contains the necessary lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) enzymes.[1]

Materials:

  • [¹³C]-7Z,10Z,13Z-Hexadecatrienoic acid

  • Flaxseed acetone powder

  • 50 mM Sodium phosphate (B84403) buffer (pH 6.3)

  • Ethanol

  • 1 N HCl

  • C18 Solid Phase Extraction (SPE) cartridges

  • Methanol

  • Diethyl ether

  • Anhydrous MgSO₄

  • HPLC system with a normal-phase column

Procedure:

  • Prepare a flaxseed acetone powder extract by homogenizing flaxseeds in cold acetone.

  • Dissolve approximately 1.8 mg of [¹³C]-16:3 in 0.4 ml of ethanol.

  • Add the ethanolic solution of [¹³C]-16:3 to 40 ml of 50 mM sodium phosphate buffer (pH 6.3).

  • Initiate the enzymatic reaction by adding 1 ml of the flaxseed acetone powder extract to the buffered substrate solution.

  • Incubate the reaction mixture for 60 minutes at room temperature with gentle stirring.

  • Stop the reaction by acidifying the mixture to pH 4 with 1 N HCl.

  • Extract the lipids using a C18 SPE cartridge, pre-conditioned with methanol, diethyl ether, methanol, and water.

  • Elute the fatty acids from the cartridge with diethyl ether.

  • Dry the ether eluate with anhydrous MgSO₄ and evaporate the solvent.

  • Purify the [¹³C]-dn-OPDA from the crude extract using HPLC with a normal-phase column and a hexane/isopropanol/acetic acid gradient.

II. Tracing dn-OPDA Metabolism in Plant Tissues

This section provides a general protocol for a stable isotope tracing experiment using the synthesized [¹³C]-dn-OPDA in a plant system, such as Arabidopsis thaliana seedlings or plant cell cultures.

Protocol 2: In Vivo Feeding and Metabolite Extraction

Materials:

  • Plant material (e.g., Arabidopsis thaliana seedlings grown in liquid culture)

  • [¹³C]-dn-OPDA

  • d₅-dn-OPDA (for internal standard)

  • Liquid culture medium

  • Liquid nitrogen

  • Pre-chilled (-20°C) methanol/PBS (1:1) solution

  • Chloroform

  • LC-MS grade solvents (acetonitrile, water, formic acid)

Procedure:

  • Tracer Administration:

    • Prepare a stock solution of [¹³C]-dn-OPDA in a suitable solvent (e.g., ethanol).

    • Add the [¹³C]-dn-OPDA stock solution to the liquid culture medium of the plant seedlings to a final concentration of 1-20 µM. The optimal concentration should be determined empirically.

    • For control samples, add an equivalent amount of the solvent.

  • Time-Course Sampling:

    • Collect tissue samples at various time points after the addition of the tracer (e.g., 0, 5, 15, 30, 60, 120 minutes).

    • At each time point, quickly remove the seedlings from the medium, gently blot them dry, and immediately flash-freeze them in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction:

    • Grind the frozen plant tissue to a fine powder under liquid nitrogen.

    • To the frozen powder, add a pre-chilled (-20°C) extraction solution of methanol/PBS (1:1) containing a known amount of d₅-dn-OPDA as an internal standard.

    • Vortex the mixture thoroughly and then add chloroform.

    • After further vortexing, centrifuge the samples to separate the phases.

    • Collect the lower organic phase containing the lipids and oxylipins.

    • Dry the organic phase under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).

III. LC-MS/MS Analysis and Data Presentation

The analysis of labeled dn-OPDA and its metabolites is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 3: Quantitative Analysis of dn-OPDA Metabolites

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap or Q-TOF).

LC Conditions (Example):

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to resolve dn-OPDA and its potential metabolites.

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole mass spectrometer or parallel reaction monitoring (PRM) on a high-resolution instrument.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for unlabeled dn-OPDA, [¹³C]-dn-OPDA, d₅-dn-OPDA, and suspected metabolites. The mass shift due to the ¹³C labeling will be used to specifically detect the tracer and its metabolic products.

Data Presentation

Quantitative data from the time-course experiment should be summarized in a clear and structured table. This allows for easy comparison of the levels of the labeled tracer and its metabolites over time.

Table 1: Hypothetical Time-Course of [¹³C]-dn-OPDA Metabolism in Arabidopsis thaliana Seedlings

Time (minutes)[¹³C]-dn-OPDA (pmol/g FW)[¹³C]-Metabolite A (pmol/g FW)[¹³C]-Metabolite B (pmol/g FW)
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
585.2 ± 7.15.3 ± 0.61.1 ± 0.2
1562.5 ± 5.415.8 ± 1.93.7 ± 0.5
3035.1 ± 3.928.4 ± 3.18.9 ± 1.0
6012.7 ± 1.535.6 ± 4.215.2 ± 1.8
1204.3 ± 0.832.1 ± 3.820.5 ± 2.5

Values are presented as mean ± standard deviation (n=3). FW = Fresh Weight. Metabolite A and B are hypothetical downstream products of dn-OPDA metabolism.

IV. Visualization of Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures.

dn_OPDA_Metabolism C16_3 Hexadecatrienoic Acid (16:3) dn_OPDA dn-OPDA C16_3->dn_OPDA LOX, AOS, AOC Metabolite_A Metabolite A (e.g., dn-OPDA-amino acid conjugate) dn_OPDA->Metabolite_A Conjugation Metabolite_B Metabolite B (e.g., reduced form) dn_OPDA->Metabolite_B Reduction Degradation Degradation Products Metabolite_A->Degradation Metabolite_B->Degradation

Caption: Proposed metabolic pathway of dn-OPDA.

Experimental_Workflow Synthesis Synthesis of [¹³C]-dn-OPDA Feeding In Vivo Feeding to Plant System Synthesis->Feeding Sampling Time-Course Sampling & Quenching Feeding->Sampling Extraction Metabolite Extraction with Internal Standard Sampling->Extraction Analysis LC-MS/MS Analysis (MRM/PRM) Extraction->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Experimental workflow for tracing dn-OPDA metabolism.

References

Application Notes and Protocols for Creating and Utilizing dinor-12-oxo-phytodienoic Acid-Responsive Reporter Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-oxo-phytodienoic acid (OPDA) and its C16 analog, dinor-12-oxo-phytodienoic acid (dn-OPDA), are crucial signaling molecules in the jasmonate family, playing pivotal roles in plant defense, stress responses, and development.[1][2][3] Unlike jasmonic acid (JA), OPDA and dn-OPDA can activate signaling pathways independent of the canonical COI1-JAZ co-receptor complex in vascular plants, offering unique targets for research and therapeutic development.[4][5] In bryophytes and lycophytes, dn-OPDA isomers are the primary bioactive jasmonates that activate the conserved COI1-JAZ signaling pathway.[2][4]

These application notes provide a comprehensive guide to creating and utilizing reporter lines responsive to dn-OPDA. Such reporter lines are invaluable tools for high-throughput screening of chemical libraries to identify novel agonists or antagonists of the dn-OPDA signaling pathway, for dissecting the molecular mechanisms of dn-OPDA perception and signal transduction, and for studying the physiological roles of this important phytohormone.

Key Applications

  • High-Throughput Screening (HTS): Screen large chemical libraries for compounds that modulate dn-OPDA signaling. This is particularly relevant for the discovery of new herbicides, plant growth regulators, or pharmaceuticals targeting related pathways in other organisms.

  • Pathway Elucidation: Investigate the components of the dn-OPDA signaling pathway by identifying upstream regulators and downstream targets of dn-OPDA-responsive genes.

  • Promoter Analysis: Characterize the cis-regulatory elements within dn-OPDA-responsive promoters that are necessary for its induction.[6]

  • Physiological Studies: Monitor the spatio-temporal dynamics of dn-OPDA signaling in response to various developmental cues and environmental stresses.

Data Presentation

Illustrative Dose-Response of a dn-OPDA-Responsive Reporter Gene

The following table presents hypothetical, yet realistic, quantitative data illustrating the dose-dependent induction of a reporter gene (e.g., Luciferase) under the control of a dn-OPDA-responsive promoter. This data is intended for illustrative purposes to guide expected experimental outcomes.

dn-OPDA Concentration (µM)Mean Luciferase Activity (Relative Luminescence Units)Standard DeviationFold Induction (over mock)
0 (Mock)10,5001,2001.0
0.125,2002,1002.4
184,0007,5008.0
10210,00018,00020.0
50231,00020,50022.0
100235,00021,00022.4
Illustrative Fold-Change of Endogenous dn-OPDA-Responsive Genes

This table provides an example of the expected fold-change in the expression of known OPDA/dn-OPDA-responsive genes in response to treatment with 10 µM dn-OPDA, as might be determined by RT-qPCR.

Gene NameGene ID (Arabidopsis)FunctionFold Change (vs. Mock)
GRX480AT1G28480Glutaredoxin~15-20
ZAT10AT1G27730Transcription Factor~10-15
ERF5AT5G47230Transcription Factor~8-12
PDF1.2AT5G44420Defensin~5-10

Experimental Protocols

Protocol 1: Identification and Cloning of a dn-OPDA-Responsive Promoter

Objective: To identify and isolate a promoter sequence that is specifically and strongly induced by dn-OPDA.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana seedlings)

  • dn-OPDA solution (in ethanol (B145695) or DMSO)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR reagents and instrument

  • Genome walking or inverse PCR kit

  • Cloning vectors (e.g., pENTR/D-TOPO)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells

Methodology:

  • Identification of dn-OPDA-Responsive Genes:

    • Treat plant seedlings with a range of dn-OPDA concentrations (e.g., 0, 1, 10, 50 µM) for a specific time (e.g., 6 hours).

    • Harvest tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA and synthesize cDNA.

    • Perform RNA-sequencing or a microarray analysis to identify genes significantly upregulated by dn-OPDA.

    • Validate the expression of candidate genes using RT-qPCR. Select a gene with high and specific induction by dn-OPDA.

  • Promoter Isolation:

    • Based on the selected gene, use a genome walking or inverse PCR approach to amplify the upstream promoter region (typically 1.5-2.0 kb).

    • Clone the amplified promoter fragment into a suitable entry vector.

    • Sequence the cloned promoter to verify its identity and integrity.

Protocol 2: Construction of a dn-OPDA-Responsive Reporter Vector

Objective: To create a binary vector for plant transformation containing a reporter gene driven by the identified dn-OPDA-responsive promoter.

Materials:

  • Entry vector containing the dn-OPDA-responsive promoter

  • Destination binary vector for plant transformation (containing a reporter gene like GUS or LUC and a plant selectable marker)

  • LR Clonase II enzyme mix (for Gateway cloning)

  • Competent E. coli cells

  • Agrobacterium tumefaciens (e.g., strain GV3101)

Methodology:

  • Vector Assembly:

    • Perform an LR recombination reaction to transfer the dn-OPDA-responsive promoter from the entry vector into the destination binary vector, upstream of the reporter gene.

    • Transform the resulting expression vector into competent E. coli for plasmid amplification.

    • Isolate the plasmid DNA and verify the construct by restriction digestion and sequencing.

  • Transformation of Agrobacterium tumefaciens:

    • Transform the verified binary vector into electrocompetent Agrobacterium tumefaciens.

    • Select for transformed Agrobacterium colonies on appropriate antibiotic-containing medium.

    • Confirm the presence of the binary vector in Agrobacterium by PCR.

Protocol 3: Generation of Stable dn-OPDA-Responsive Reporter Lines

Objective: To create stable transgenic plants carrying the dn-OPDA-responsive reporter construct.

Materials:

  • Agrobacterium tumefaciens carrying the reporter vector

  • Wild-type plants (e.g., Arabidopsis thaliana)

  • Infiltration medium (e.g., 5% sucrose, 0.05% Silwet L-77)

  • Plant growth facilities

  • Selection agent (e.g., kanamycin, hygromycin)

Methodology:

  • Plant Transformation:

    • Grow Agrobacterium culture to the desired optical density.

    • Resuspend the bacterial cells in the infiltration medium.

    • Use the floral dip method to transform Arabidopsis thaliana plants.[7]

    • Allow the plants to set seed.

  • Selection of Transgenic Plants:

    • Harvest the T1 seeds and surface-sterilize them.

    • Plate the seeds on selection medium containing the appropriate antibiotic.

    • Transplant resistant seedlings (T1 generation) to soil and allow them to self-pollinate.

  • Characterization of Reporter Lines:

    • Harvest T2 seeds and perform segregation analysis to identify single-insertion lines.

    • Select homozygous T3 lines for further experiments.

    • Characterize the reporter lines by treating them with dn-OPDA and measuring reporter gene activity (see Protocols 4 and 5).

Protocol 4: GUS Histochemical Assay

Objective: To visualize the spatial expression pattern of the dn-OPDA-responsive reporter.

Materials:

  • Transgenic plant tissue

  • GUS staining solution (containing X-Gluc)

  • 70% ethanol

  • Microscope

Methodology:

  • Tissue Preparation and Staining:

    • Excise plant tissues and place them in GUS staining solution.

    • Incubate at 37°C for several hours to overnight.[8][9]

    • Remove the staining solution and clear the chlorophyll (B73375) with 70% ethanol.

  • Visualization:

    • Observe the stained tissues under a dissecting or light microscope. Blue coloration indicates GUS activity.[6][10]

Protocol 5: Luciferase Activity Assay

Objective: To quantify the activity of the dn-OPDA-responsive reporter.

Materials:

  • Transgenic plant tissue or protoplasts

  • Luciferase assay buffer and substrate

  • Luminometer

Methodology:

  • Sample Preparation:

    • Homogenize plant tissue in lysis buffer or prepare protoplasts from transgenic leaves.[11]

    • Centrifuge to pellet debris and collect the supernatant.

  • Luminometry:

    • Add luciferase assay reagent to the protein extract.

    • Immediately measure the luminescence using a luminometer.

    • Normalize the luciferase activity to the total protein concentration.

Mandatory Visualizations

OPDA_dnOPDA_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_nucleus Nucleus alpha-Linolenic_Acid α-Linolenic Acid (18:3) LOX LOX alpha-Linolenic_Acid->LOX Hexadecatrienoic_Acid Hexadecatrienoic Acid (16:3) Hexadecatrienoic_Acid->LOX AOS AOS LOX->AOS AOC AOC AOS->AOC OPDA OPDA (C18) AOC->OPDA dnOPDA dn-OPDA (C16) AOC->dnOPDA OPDA_p OPDA OPDA->OPDA_p Transport dnOPDA_n dn-OPDA dnOPDA->dnOPDA_n Transport OPR3 OPR3 beta_oxidation β-oxidation OPR3->beta_oxidation JA Jasmonic Acid (JA) beta_oxidation->JA JA_n JA-Ile JA->JA_n Conversion & Transport OPDA_p->OPR3 COI1 COI1 JAZ JAZ COI1->JAZ MYC2 MYC2 JAZ->MYC2 JA_responsive_genes JA-Responsive Genes MYC2->JA_responsive_genes dnOPDA_responsive_genes dn-OPDA Responsive Genes CYP20_3 CYP20-3 CYP20_3->dnOPDA_responsive_genes dnOPDA_n->COI1 Bryophytes/ Lycophytes dnOPDA_n->CYP20_3 Vascular Plants (COI1-independent) JA_n->COI1

Caption: Simplified dn-OPDA and JA signaling pathways.

Reporter_Line_Workflow cluster_construction Vector Construction cluster_plant_transformation Plant Transformation cluster_application Application promoter_ID 1. Identify dn-OPDA Responsive Promoter promoter_clone 2. Clone Promoter promoter_ID->promoter_clone reporter_construct 3. Create Reporter Construct (Promoter::GUS/LUC) promoter_clone->reporter_construct agrobacterium_transform 4. Transform Agrobacterium reporter_construct->agrobacterium_transform floral_dip 5. Floral Dip Transformation of Wild-Type Plants agrobacterium_transform->floral_dip T1_selection 6. Select T1 Transgenics floral_dip->T1_selection T3_homozygous 7. Select Homozygous T3 Lines T1_selection->T3_homozygous reporter_assay 8. Treat with dn-OPDA (or test compounds) T3_homozygous->reporter_assay GUS_assay GUS Staining reporter_assay->GUS_assay LUC_assay Luciferase Assay reporter_assay->LUC_assay data_analysis 9. Data Analysis GUS_assay->data_analysis LUC_assay->data_analysis

Caption: Experimental workflow for reporter line creation.

References

Application Notes and Protocols for In Vitro Assays of Dinor-12-oxo Phytodienoic Acid (dn-OPDA) Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a 16-carbon oxylipin, a member of the jasmonate family of plant signaling molecules.[1] It plays a crucial role in regulating plant defense responses, growth, and development, acting both as a signaling molecule in its own right and as a precursor to other bioactive compounds.[2][3] The biosynthesis of dn-OPDA occurs via the hexadecanoid pathway, parallel to the octadecanoid pathway that produces its 18-carbon homolog, 12-oxo-phytodienoic acid (OPDA).[4][5] Understanding the enzymes that catalyze dn-OPDA synthesis is vital for elucidating plant defense mechanisms and for developing novel agrochemicals or therapeutic agents that modulate these pathways.

These application notes provide detailed protocols for in vitro assays of the key enzymes in the dn-OPDA biosynthetic pathway: Lipoxygenase (LOX), Allene (B1206475) Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC).

The dn-OPDA Biosynthetic Pathway

The synthesis of dn-OPDA begins with the 16-carbon fatty acid, hexadecatrienoic acid (16:3), which is typically released from plastidial membrane lipids.[4] The pathway involves a three-step enzymatic cascade localized within the chloroplast.

  • Lipoxygenase (LOX): LOX introduces molecular oxygen into hexadecatrienoic acid (16:3) to form 11(S)-hydroperoxy-hexadecatrienoic acid.[2]

  • Allene Oxide Synthase (AOS): This cytochrome P450 enzyme catalyzes the dehydration of the hydroperoxy fatty acid to create an unstable allene oxide.[2][6]

  • Allene Oxide Cyclase (AOC): AOC catalyzes the cyclization of the allene oxide to form the stable cyclopentenone structure of dn-OPDA.[2][7]

dn_OPDA_Pathway cluster_chloroplast Chloroplast C16_3 Hexadecatrienoic Acid (16:3) HPHTA 11(S)-hydroperoxy- hexadecatrienoic acid C16_3->HPHTA O2 AlleneOxide Unstable Allene Oxide HPHTA->AlleneOxide H2O dnOPDA Dinor-OPDA (dn-OPDA) AlleneOxide->dnOPDA LOX Lipoxygenase (LOX) LOX->HPHTA AOS Allene Oxide Synthase (AOS) AOS->AlleneOxide AOC Allene Oxide Cyclase (AOC) AOC->dnOPDA Coupled_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Reagents: - Purified AOS & AOC - Hydroperoxide Substrate - Buffer Mix Combine AOS, AOC, and Buffer in reaction tube Reagents->Mix Incubate Add Substrate (e.g., 13-HPOT) Incubate at 4°C for 10-30 min Mix->Incubate Stop Stop Reaction (e.g., Acidification) Incubate->Stop Extract Add Internal Standard & Extract with Organic Solvent Stop->Extract Dry Evaporate Solvent Extract->Dry HPLC Resuspend & Analyze by HPLC Dry->HPLC Quantify Quantify Product Formation HPLC->Quantify Data_Analysis_Workflow Input Raw Data (e.g., Absorbance change, HPLC peak area) CalcConc Calculate Product Concentration (nmol or µmol) Input->CalcConc StdCurve Generate Standard Curve (Product concentration vs. Signal) StdCurve->CalcConc Normalize Normalize to Reaction Time & Amount of Enzyme CalcConc->Normalize Output Final Enzyme Activity (e.g., nmol min⁻¹ mg⁻¹) Normalize->Output

References

Application Notes and Protocols for the Chemical Synthesis of Dinor-cis/iso-12-oxo-phytodienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinor-cis/iso-12-oxo-phytodienoic acid (dinor-OPDA) represents a class of ancestral jasmonate phytohormones crucial for understanding plant signaling and development.[1][2] Found in bryophytes like Marchantia polymorpha L., these molecules act as ligands for the COI1-JAZ co-receptor system, playing a vital role in defense responses and other physiological processes.[3][4] Unlike the more commonly known jasmonic acid (JA) and its derivatives in vascular plants, dinor-OPDA isomers are the primary signaling molecules in these ancestral plants.[5][6][7] The ability to chemically synthesize dinor-cis-OPDA and dinor-iso-OPDA is essential for advancing biological studies into their signaling mechanisms, metabolism, and potential applications in drug development.[3][8][9] This document provides detailed protocols for the chemical synthesis of these compounds, summarizing key quantitative data and illustrating the experimental workflows.

Signaling Pathway of Dinor-OPDA in Marchantia polymorpha

The signaling pathway of dinor-OPDA in bryophytes such as Marchantia polymorpha is a fascinating example of ligand-receptor co-evolution.[1][3] In this system, dinor-cis-OPDA and dn-iso-OPDA act as the primary ligands for the MpCOI1-MpJAZ co-receptor complex.[3][4] This interaction is central to initiating jasmonate-mediated responses, including defense mechanisms.[3]

dinor_OPDA_signaling cluster_stimulus External Stimulus cluster_biosynthesis Biosynthesis cluster_signaling Signal Transduction Stimulus Wounding/ Herbivory Precursor Hexadecatrienoic acid (16:3) Stimulus->Precursor dinor_OPDA dinor-cis/iso-OPDA Precursor->dinor_OPDA Enzymatic Cascade MpCOI1 MpCOI1 dinor_OPDA->MpCOI1 Binds to MpJAZ MpJAZ (Repressor) MpCOI1->MpJAZ Promotes degradation of TF Transcription Factors MpJAZ->TF Represses Genes Jasmonate-Responsive Genes TF->Genes Activates Response Defense Response Genes->Response dinor_cis_OPDA_synthesis Start Monoacetate 15 Step1 Allylic Substitution (TBDPS(CH2)6MgCl, CuCN) Start->Step1 Intermediate1 Compound 16 Step1->Intermediate1 Step2 Mitsunobu Reaction Intermediate1->Step2 Intermediate2 Compound 17 Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 Compound 18 Step3->Intermediate3 Step4 Silyl Protection Intermediate3->Step4 Intermediate4 Compound 19 Step4->Intermediate4 Step5 Iodolactonization & Reduction Intermediate4->Step5 Intermediate5 Compound 20 Step5->Intermediate5 Step6 Deprotection & Oxidation Intermediate5->Step6 Final dinor-cis-OPDA (4) Step6->Final dinor_iso_OPDA_synthesis Start 1,3-cyclopentanedione 24 Step1 Allylation & Methylation Start->Step1 Intermediate1 Cyclopentenone 28 Step1->Intermediate1 Step2 Grignard Reaction Intermediate1->Step2 Intermediate2 Intermediate Compound Step2->Intermediate2 Step3 Hydrolysis & Deprotection Intermediate2->Step3 Intermediate3 Alcohol 30 Step3->Intermediate3 Step4 Further Transformations Intermediate3->Step4 Final dinor-iso-OPDA (5) Step4->Final

References

Troubleshooting & Optimization

Technical Support Center: Dinor-12-oxo-phytodienoic Acid (dn-OPDA) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of dinor-12-oxo-phytodienoic acid (dn-OPDA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of dn-OPDA, presented in a question-and-answer format.

Issue 1: Low Recovery of dn-OPDA

  • Question: Why is the recovery of my dn-OPDA consistently low?

  • Answer: Low recovery of dn-OPDA is a common challenge and can be attributed to several factors throughout the extraction process. Here are the most likely causes and their solutions:

    • Inadequate Sample Handling and Homogenization: dn-OPDA is a lipid-derived signaling molecule that can be rapidly synthesized or degraded in response to tissue damage.[1]

      • Solution: Immediately flash-freeze plant tissue in liquid nitrogen upon harvesting to halt enzymatic activity.[2][3] Homogenize the tissue to a fine powder while still frozen using a pre-chilled mortar and pestle or a bead mill to ensure efficient extraction.[4] For tough or rigid tissues, manual pulverization may yield better results.[5]

    • Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently extracting dn-OPDA from the plant matrix.

      • Solution: Methanol-based solvent systems are widely used for extracting plant hormones due to their ability to penetrate plant cells effectively.[6] An 80% acetonitrile (B52724) solution containing 1% acetic acid is also a common and effective extraction solvent.[3] Experiment with different solvent polarities to optimize recovery for your specific plant material.[7]

    • Inefficient Solid-Phase Extraction (SPE) Cleanup: Problems during the SPE step are a frequent cause of analyte loss.

      • Solution:

        • Sorbent Mismatch: Ensure the sorbent chemistry matches the analyte. For dn-OPDA, a C18 reversed-phase cartridge is typically used.[3]

        • Improper Cartridge Conditioning: The cartridge must be properly wetted (conditioned) and equilibrated before loading the sample to ensure proper binding.[8][9]

        • Sample Overload: Do not exceed the binding capacity of the SPE cartridge. If necessary, use a larger cartridge or dilute the sample.[9][10]

        • Inappropriate Flow Rate: A flow rate that is too high during sample loading can prevent efficient binding of dn-OPDA to the sorbent.[8][10]

        • Premature Elution: The wash solvent may be too strong, causing the dn-OPDA to be washed away before the elution step.[8][10]

        • Incomplete Elution: The elution solvent may not be strong enough, or the volume may be insufficient to completely recover the dn-OPDA from the sorbent.[7][8][10]

    • Degradation of dn-OPDA: As an oxylipin, dn-OPDA can be unstable and prone to degradation or isomerization, especially when exposed to light, non-optimal pH, or repeated freeze-thaw cycles.[11][12]

      • Solution: Keep samples cold and protected from light throughout the extraction process.[12] Use a slightly acidic pH during extraction.[11] Aliquot samples to avoid multiple freeze-thaw cycles.[11] For long-term storage, -80°C is recommended.[11]

Issue 2: High Variability Between Replicates

  • Question: I am observing high variability in dn-OPDA levels between my technical or biological replicates. What could be the cause?

  • Answer: High variability can undermine the reliability of your results. The following factors are common culprits:

    • Inconsistent Sample Preparation: Minor differences in sample handling can lead to significant variations.

      • Solution: Standardize your workflow, ensuring that all samples are handled identically from harvesting to extraction.[11] This includes consistent timing between harvesting and freezing, and uniform homogenization techniques.

    • Pipetting and Handling Errors: Inaccurate pipetting, especially of the internal standard, can introduce significant variability.

      • Solution: Use calibrated pipettes and ensure they are functioning correctly.[4] Prepare stock solutions carefully and follow a consistent procedure for adding the internal standard to each sample.

    • Matrix Effects in LC-MS/MS Analysis: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of dn-OPDA, leading to inconsistent quantification.[4]

      • Solution:

        • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard, such as [2H5]dn-OPDA, is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[11]

        • Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering compounds like photosynthetic pigments.[4]

        • Sample Dilution: If your analytical method is sensitive enough, diluting the sample can reduce the concentration of interfering matrix components.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is dn-OPDA and why is its accurate quantification important?

    • A1: Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a lipid-derived plant hormone belonging to the jasmonate family.[13] It plays a crucial role in regulating plant defense responses to stress and developmental processes.[14] Accurate quantification of dn-OPDA is essential for understanding these fundamental biological pathways.[14]

  • Q2: What is the recommended analytical technique for dn-OPDA profiling?

    • A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and powerful technique for the accurate and sensitive measurement of dn-OPDA.[6] Its high selectivity helps to minimize interference from the complex plant matrix, allowing for the quantification of low-abundance phytohormones.[15][16]

  • Q3: Why is an internal standard necessary for dn-OPDA quantification?

    • A3: An internal standard is crucial for correcting for the loss of analyte during sample preparation and for variations in instrument response (e.g., ionization efficiency in the mass spectrometer).[12] A stable isotope-labeled internal standard is the gold standard as it behaves almost identically to the analyte during extraction, chromatography, and ionization.[11][15]

  • Q4: What are the critical storage conditions for dn-OPDA samples and standards?

    • A4: To maintain the integrity of dn-OPDA, both standards and biological extracts should be stored at -80°C for long-term stability.[11] Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[11]

  • Q5: How can I prevent the artificial formation of oxylipins during extraction?

    • A5: The homogenization of plant tissue can activate enzymes that lead to the synthesis of oxylipins.[12] To prevent this, it is critical to immediately freeze the tissue in liquid nitrogen upon collection and to perform the initial extraction steps in a manner that denatures these enzymes, such as using a cold organic solvent mixture.[17]

Data Presentation

Table 1: Comparison of Extraction Solvent Efficiency for Plant Metabolites

While specific recovery data for dn-OPDA is not always available, the following table provides a general comparison of the extraction efficiency of common solvents for related plant compounds, which can guide solvent selection.

Solvent SystemTarget CompoundsExtraction EfficiencyReference
MethanolPhenolic CompoundsHigh[18]
EthanolCannabidiol (CBD)High[19]
80% Acetonitrile / 1% Acetic AcidPhytohormones (general)High[3]
AcetonePhenolic CompoundsModerate to High[20]
DichloromethaneLipidsModerate[20]
HexaneLipidsLow to Moderate[19]

Experimental Protocols

Protocol: Extraction of dn-OPDA from Plant Tissue for LC-MS/MS Analysis

This protocol is a generalized procedure and may require optimization for specific plant tissues.

1. Sample Preparation and Homogenization

  • Harvest plant tissue (50-100 mg) and immediately freeze it in liquid nitrogen.[3]

  • Using a pre-chilled mortar and pestle, grind the frozen tissue to a fine powder.[4]

  • Transfer the frozen powder to a pre-chilled 2 mL microcentrifuge tube.

2. Extraction

  • Add 1.5 mL of cold extraction solvent (e.g., 80% acetonitrile with 1% acetic acid).[3]

  • Add a known amount of a stable isotope-labeled internal standard (e.g., 20 ng of [2H5]dn-OPDA).[11]

  • Vortex the mixture thoroughly.

  • Incubate at 4°C for 1-2 hours with gentle shaking.[11]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[4][11]

  • Carefully transfer the supernatant to a new tube.

3. Solid-Phase Extraction (SPE) Cleanup

  • Condition a C18 SPE cartridge (e.g., Waters Sep-Pak tC18) by washing with 1 mL of 100% methanol, followed by 1 mL of 1% acetic acid.[3]

  • Load the supernatant from the extraction step onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities.[3]

  • Elute the dn-OPDA from the cartridge with 1 mL of 80% acetonitrile containing 1% acetic acid into a clean collection tube.[3]

4. Final Sample Preparation

  • Evaporate the eluted sample to dryness using a vacuum concentrator (e.g., SpeedVac) at room temperature.[3]

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for your LC-MS/MS analysis.

  • Transfer the final sample to an HPLC vial for analysis.[4]

Visualizations

dn-OPDA Biosynthesis and Signaling Pathway

dn_OPDA_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_nucleus Nucleus C16_3 Hexadecatrienoic Acid (16:3) HPHT 11(S)-Hydroperoxy- hexadecatrienoic acid C16_3->HPHT 13-LOX EOHT 10,11-Epoxy- hexadecatrienoic acid HPHT->EOHT AOS dn_OPDA dn-OPDA EOHT->dn_OPDA AOC dn_OPDA_peroxisome dn-OPDA dn_OPDA->dn_OPDA_peroxisome Transport dn_OPDA_nucleus dn-OPDA dn_OPDA->dn_OPDA_nucleus Transport beta_oxidation β-oxidation dn_OPDA_peroxisome->beta_oxidation JA Jasmonic Acid (JA) beta_oxidation->JA COI1_JAZ COI1-JAZ Co-receptor TF Transcription Factors (e.g., MYC2) COI1_JAZ->TF releases JRG Jasmonate Responsive Genes (JRG) TF->JRG activates dn_OPDA_nucleus->COI1_JAZ binds

Caption: Biosynthesis and signaling pathway of dn-OPDA.

Experimental Workflow for dn-OPDA Extraction

Extraction_Workflow start 1. Sample Collection (Flash-freeze in liquid N2) homogenization 2. Homogenization (Grind to fine powder) start->homogenization extraction 3. Solvent Extraction (Add solvent + internal standard) homogenization->extraction centrifugation 4. Centrifugation (Pellet debris) extraction->centrifugation spe 5. Solid-Phase Extraction (SPE) (Load, Wash, Elute) centrifugation->spe Supernatant evaporation 6. Evaporation (Dry down sample) spe->evaporation reconstitution 7. Reconstitution (Dissolve in mobile phase) evaporation->reconstitution analysis 8. LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for dn-OPDA extraction and analysis.

References

Technical Support Center: Overcoming Instability of 12-oxo-phytodienoic Acid (OPDA) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 12-oxo-phytodienoic acid (OPDA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the inherent instability of OPDA in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 12-oxo-phytodienoic acid (OPDA) and why is its stability a concern?

A1: 12-oxo-phytodienoic acid (OPDA) is a lipid-derived signaling molecule in plants, serving as a key precursor in the biosynthesis of jasmonic acid (JA) and also functioning in its own right in plant defense and development pathways. Its chemical structure, featuring a reactive α,β-unsaturated carbonyl group in a cyclopentenone ring, makes it susceptible to degradation and isomerization in solution, which can lead to inconsistent and unreliable experimental results.

Q2: What is the primary cause of OPDA instability in solution?

A2: The most significant issue is the isomerization of the biologically active cis-(+)-OPDA to its less active or inactive epi-isomer, 13-epi-12-oxo-PDA. This epimerization can occur at the C-13 position during extraction, purification, storage, and even during experimental procedures, leading to a mixture of isomers and complicating the interpretation of results.

Q3: What are the recommended storage conditions for OPDA?

A3: To ensure the long-term stability of OPDA, it is crucial to adhere to proper storage conditions. For long-term storage, OPDA should be kept at -80°C.[1] Stock solutions, typically prepared in ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), should be stored in small aliquots to minimize freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -80°C for up to six months or at -20°C for shorter periods (up to one month). It is not recommended to store aqueous solutions of OPDA for more than one day.[1]

Q4: How should I prepare an aqueous solution of OPDA?

A4: Due to its lipophilic nature, OPDA is not readily soluble in aqueous buffers. Direct dissolution in neutral or acidic aqueous solutions is difficult and not recommended, as it can promote degradation. To prepare an aqueous solution, it is best to use a strongly basic buffer with a pH greater than 8.[1] A recommended method is to first dissolve the OPDA in a minimal amount of ethanol and then add the basic buffer. Alternatively, for an organic solvent-free solution, add the basic buffer directly to the dried OPDA and vortex or sonicate to dissolve.[1]

Q5: Which solvents are recommended for preparing OPDA stock solutions?

A5: OPDA is typically supplied as a solution in ethanol. If a different solvent is required, the ethanol can be evaporated under a gentle stream of nitrogen gas, and the OPDA can then be redissolved in a solvent such as DMSO or dimethylformamide.[1] When preparing stock solutions, it is advisable to use high-purity, anhydrous solvents to minimize the presence of water, which can contribute to degradation.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.
Possible Cause Troubleshooting Step
OPDA Degradation/Isomerization 1. Verify Storage Conditions: Ensure that OPDA stock solutions have been stored at -80°C in small, single-use aliquots. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.2. Prepare Fresh Solutions: Prepare fresh dilutions of OPDA from a new aliquot for each experiment.3. Minimize Time in Aqueous Buffer: If the experiment is conducted in an aqueous buffer, minimize the time the OPDA is in the solution before use. Prepare the final dilution immediately before adding it to your experimental system.4. Control pH: If possible, maintain the pH of the experimental solution above 8 to improve stability.
Solvent Effects 1. Solvent Control: Always include a vehicle control (the solvent used to dissolve OPDA) in your experiments to account for any effects of the solvent itself.2. Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., ethanol or DMSO) as low as possible in the final experimental volume to avoid solvent-induced artifacts.
Inaccurate Quantification 1. Use an Internal Standard: For quantitative analyses such as LC-MS, use a stable isotope-labeled internal standard, like d5-OPDA, to account for variations in sample preparation and instrument response.
Issue 2: Unexpected peaks in LC-MS or GC-MS analysis.
Possible Cause Troubleshooting Step
Isomerization 1. Peak Identification: The unexpected peak may be the 13-epi-OPDA isomer. If a standard is available, confirm by comparing retention times.2. Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to achieve baseline separation of OPDA and its isomer. This will allow for accurate quantification of the active isomer.3. Modify Sample Preparation: Review the sample preparation protocol to identify steps that may be promoting isomerization (e.g., high temperatures, prolonged exposure to acidic or neutral pH). Consider performing extraction and handling steps at low temperatures and in a basic pH environment where possible.
Degradation Products 1. Mass Spectrometry Analysis: Use the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak to help identify potential degradation products.2. Review Handling Procedures: Assess the entire experimental workflow for potential causes of degradation, such as exposure to light, reactive chemicals, or elevated temperatures.

Data Presentation: Stability of OPDA in Solution (Qualitative)

Condition Solvent/Buffer Stability Primary Concern
Long-Term Storage Ethanol, DMSOGood (at -80°C)Isomerization, Degradation
Short-Term Storage Ethanol, DMSOModerate (at -20°C)Isomerization, Degradation
Aqueous Solution Neutral or Acidic Buffer (pH < 7)PoorRapid Degradation, Isomerization
Aqueous Solution Basic Buffer (pH > 8)Fair (for immediate use)Isomerization over time
Freeze-Thaw Cycles Any SolventPoorAccelerated Degradation

Experimental Protocols

Protocol 1: Preparation of OPDA Stock and Working Solutions
  • Materials:

    • 12-oxo-phytodienoic acid (as a solid or in ethanol)

    • Anhydrous ethanol or DMSO

    • Nitrogen gas source

    • Microcentrifuge tubes or amber glass vials

  • Procedure for Preparing a Stock Solution (e.g., 10 mM): a. If starting with OPDA in ethanol, carefully evaporate the solvent under a gentle stream of nitrogen gas in a clean vial. b. Resuspend the dried OPDA in the desired volume of anhydrous ethanol or DMSO to achieve a 10 mM concentration. c. Vortex briefly to ensure complete dissolution. d. Aliquot the stock solution into single-use volumes in microcentrifuge tubes or amber vials. e. Store the aliquots at -80°C for long-term storage.

  • Procedure for Preparing a Working Solution: a. Thaw a single aliquot of the OPDA stock solution on ice. b. Dilute the stock solution to the desired final concentration using the appropriate solvent or buffer immediately before use. c. If preparing an aqueous working solution, use a basic buffer (pH > 8) and use the solution as quickly as possible.

Protocol 2: Application of OPDA to Arabidopsis thaliana Seedlings
  • Materials:

    • Arabidopsis thaliana seedlings grown on sterile solid or in liquid media

    • OPDA stock solution (e.g., 10 mM in ethanol)

    • Sterile water or liquid growth medium

    • Basic buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Procedure: a. Prepare a fresh working solution of OPDA. For example, to treat seedlings with 50 µM OPDA, dilute the 10 mM stock solution 1:200 in sterile water or liquid growth medium. b. To improve stability in the aqueous medium, a small amount of basic buffer can be added, ensuring the final pH is compatible with the plant culture. c. For seedlings on solid media, gently pipette the OPDA working solution onto the surface of the media around the seedlings. d. For seedlings in liquid culture, add the OPDA working solution directly to the liquid medium to achieve the final desired concentration. e. Include a vehicle control (medium with the same concentration of ethanol used for the OPDA stock) in parallel. f. Incubate the seedlings for the desired time under standard growth conditions before harvesting for analysis.

Visualizations

OPDA_Instability_Workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_application Experimental Application cluster_degradation Degradation Pathways storage OPDA Stock (in Ethanol/DMSO at -80°C) thaw Thaw Single-Use Aliquot on Ice storage->thaw Minimize freeze-thaw evaporate Evaporate Solvent (under N2, if needed) thaw->evaporate If changing solvent dilute Prepare Final Dilution (immediately before use) thaw->dilute dissolve Dissolve in Anhydrous Ethanol or DMSO evaporate->dissolve dissolve->dilute aqueous Aqueous Buffer (pH > 8) for immediate use dilute->aqueous experiment Add to Experimental System (e.g., cell culture, in vitro assay) aqueous->experiment isomerization Isomerization to 13-epi-OPDA aqueous->isomerization degradation Other Degradation Products aqueous->degradation

Caption: Experimental workflow for handling OPDA to minimize instability.

OPDA_Signaling_Pathway cluster_biosynthesis Biosynthesis (Chloroplast) cluster_ja_pathway JA Pathway (Peroxisome) cluster_opda_pathway OPDA-Specific Pathway alpha_linolenic α-Linolenic Acid lox LOX alpha_linolenic->lox aos AOS lox->aos aoc AOC aos->aoc opda 12-oxo-Phytodienoic Acid (OPDA) aoc->opda opr3 OPR3 opda->opr3 opda_signaling COI1-Independent Signaling opda->opda_signaling opda->opda_signaling beta_oxidation β-oxidation opr3->beta_oxidation ja Jasmonic Acid (JA) beta_oxidation->ja ja_ile JA-Isoleucine (JA-Ile) ja->ja_ile coi1 COI1 ja_ile->coi1 jaz JAZ Proteins coi1->jaz degradation myc2 MYC2/TFs jaz->myc2 ja_response JA-Responsive Genes myc2->ja_response opda_response OPDA-Responsive Genes opda_signaling->opda_response

Caption: Simplified signaling pathways of OPDA and its conversion to jasmonic acid.

References

Technical Support Center: Dinor-12-oxo-phytodienoic Acid (dn-oxo-PDA) LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of dinor-12-oxo-phytodienoic acid (dn-oxo-PDA).

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight and expected precursor ion for dn-oxo-PDA in LC-MS analysis?

A1: The molecular formula for dinor-12-oxo-phytodienoic acid is C₁₆H₂₄O₃, with a monoisotopic mass of 264.1725 g/mol . For LC-MS analysis, oxylipins like dn-oxo-PDA are typically analyzed in negative electrospray ionization (ESI) mode. Therefore, you should target the deprotonated molecule [M-H]⁻ as the precursor ion, which corresponds to an m/z of 263.1651 .

Q2: Why is negative ionization mode preferred for dn-oxo-PDA and other oxylipins?

A2: Negative ionization mode is preferred because the carboxylic acid group on dn-oxo-PDA and other oxylipins is easily deprotonated, forming a stable [M-H]⁻ ion.[1] This process is highly efficient and results in excellent sensitivity for this class of compounds.

Q3: Is chromatographic separation critical for dn-oxo-PDA analysis?

A3: Yes, high-resolution chromatographic separation is crucial. Oxylipins, including dn-oxo-PDA, exist as multiple isomers (e.g., cis/trans diastereomers and enantiomers) which may have identical precursor and product ions.[2][3] Co-elution of these isomers would make accurate quantification impossible. A well-optimized liquid chromatography method is essential to separate these structurally similar compounds before they enter the mass spectrometer.[4]

Q4: What type of LC column is recommended for separating dn-oxo-PDA?

A4: A reversed-phase C18 column is the most common and effective choice for separating oxylipins.[4][5] Columns with smaller particle sizes (e.g., sub-2 µm) can provide higher resolution and faster analysis times, which is beneficial for resolving isomeric species.[4]

Q5: Can I analyze dn-oxo-PDA using GC-MS?

A5: Yes, dn-oxo-PDA has been successfully analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). However, this method requires a derivatization step, typically methylation with diazomethane, to increase the volatility of the compound.[6] LC-MS allows for the analysis of the native compound without derivatization, simplifying the sample preparation workflow.

LC-MS/MS Method Optimization and Parameters

The following tables provide recommended starting parameters for developing a robust LC-MS/MS method for dn-oxo-PDA. These are based on established methods for the broader class of oxylipins and should be optimized further for your specific instrumentation and application.[4][5]

Table 1: Recommended Starting LC-MS/MS Parameters for dn-oxo-PDA Detection

ParameterRecommended SettingRationale & Notes
Liquid Chromatography
LC ColumnReversed-Phase C18 (e.g., Waters HSS T3, 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for oxylipins.[4]
Mobile Phase AWater + 0.1% Acetic Acid or 0.1% Formic AcidAcidic modifier aids in protonation for good peak shape. Acetic acid is often preferred for oxylipins.[5]
Mobile Phase BAcetonitrile/Methanol (B129727) (e.g., 86:14 v/v) + 0.1% Acetic AcidOrganic solvent for elution. A mix can sometimes improve separation.[5]
Flow Rate0.3 - 0.4 mL/minTypical for 2.1 mm ID columns.
Column Temperature40 - 50 °CHigher temperatures can improve peak shape and reduce viscosity.[5]
Injection Volume5 - 10 µLDependent on sample concentration and instrument sensitivity.
Example LC Gradient Time (min) % Mobile Phase B
0.030%
1.040%
8.060%
14.075%
15.095%
17.095% (Hold)
17.130% (Re-equilibrate)
20.030% (Re-equilibrate)
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)Standard for acidic lipids like oxylipins.[5]
Capillary Voltage-2.5 to -4.5 kVOptimize for maximum signal intensity of dn-oxo-PDA.[5]
Ion Source Temp.450 - 550 °COptimize for efficient desolvation.[5]
Sheath/Nebulizer GasNitrogenOptimize flows for stable spray and maximum ion signal.
MS/MS Detection (Scheduled Multiple Reaction Monitoring - MRM)
Precursor Ion (Q1)m/z 263.2[M-H]⁻ for dn-oxo-PDA.
Product Ion (Q3)m/z 165.1 (Quantifier)Based on the characteristic fragmentation of the related 12-oxo-PDA.[2] This transition should be confirmed and optimized.
m/z 121.1 (Qualifier)A potential secondary fragment to confirm identity. Optimization is required.
Collision Energy (CE)15 - 25 eVMust be optimized for your specific instrument to maximize product ion intensity.
Dwell Time25 - 50 msAdjust based on the number of co-eluting MRMs to ensure sufficient data points across the peak.

Troubleshooting Guide

Table 2: Common Issues in dn-oxo-PDA LC-MS Analysis

IssuePotential Cause(s)Recommended Solution(s)
No Peak or Very Low Signal 1. Inefficient Extraction: dn-oxo-PDA not effectively recovered from the sample matrix. 2. Degradation: Compound is unstable during sample prep or storage. 3. Poor Ionization: MS source parameters are not optimal. 4. Incorrect MRM Transition: Precursor or product ion is incorrect, or collision energy is too high/low.1. Optimize the solid-phase extraction (SPE) protocol. Ensure the correct solvent polarity for elution. Use a deuterated internal standard to track recovery. 2. Minimize freeze-thaw cycles. Process samples on ice and store extracts at -80°C. Add antioxidants like BHT during extraction. 3. Perform infusion of a dn-oxo-PDA standard to optimize source parameters (capillary voltage, gas flows, temperature). 4. Verify the precursor m/z. Infuse a standard and perform a product ion scan to identify the most intense fragments and optimize collision energy for each.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample. 2. Incompatible Injection Solvent: Sample is dissolved in a solvent much stronger than the initial mobile phase. 3. Column Degradation: Loss of stationary phase or contamination. 4. Secondary Interactions: Analyte interacting with active sites in the flow path.1. Dilute the sample or reduce the injection volume. 2. Reconstitute the final extract in a solvent similar to the initial mobile phase conditions (e.g., 30% Acetonitrile/Methanol in water). 3. Flush the column with a strong solvent series. If performance doesn't improve, replace the column and guard column. 4. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% acetic acid) to keep the carboxylic acid protonated.
High Background Noise 1. Contaminated Solvents/System: Impurities in mobile phases, vials, or tubing. 2. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing/enhancing the signal. 3. Insufficient Sample Cleanup: High levels of phospholipids (B1166683) or other lipids in the final extract.1. Use high-purity LC-MS grade solvents and additives. Purge the system thoroughly. 2. Improve chromatographic separation to move the dn-oxo-PDA peak away from interfering compounds. 3. Enhance the SPE cleanup protocol. Consider a secondary cleanup step if matrices are particularly complex.
Inconsistent Retention Times 1. Pump/Flow Rate Instability: Issues with the LC pump delivering a consistent flow. 2. Poor Column Equilibration: Insufficient time for the column to return to initial conditions between runs. 3. Mobile Phase Changes: Evaporation or degradation of mobile phase components.1. Purge the LC pumps and check for leaks. Run flow rate diagnostics if available. 2. Ensure the re-equilibration step in the gradient is long enough (typically 5-10 column volumes). 3. Prepare fresh mobile phases daily. Keep solvent bottles capped to prevent evaporation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of dn-oxo-PDA from Plant Tissue

This protocol is a general starting point for extracting oxylipins from plant tissue and should be optimized for your specific sample type.

  • Homogenization:

    • Flash-freeze ~100 mg of plant tissue in liquid nitrogen.

    • Grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Transfer the powder to a tube containing 1 mL of ice-cold extraction solvent (e.g., 2-propanol/water/HCl (2:1:0.002)).

    • Add an appropriate amount of a deuterated internal standard (e.g., d₄-PGE₂) to correct for extraction losses.

    • Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes.

  • Phase Separation:

    • Add 1 mL of dichloromethane (B109758) and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

    • Carefully collect the lower organic layer and transfer it to a new tube.

  • Drying and Reconstitution:

    • Dry the organic extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 500 µL of SPE loading buffer (e.g., water with 1% methanol).

  • Solid-Phase Extraction (SPE):

    • Use a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX).

    • Condition: Wash the cartridge with 1 mL of methanol followed by 1 mL of loading buffer.

    • Load: Load the reconstituted sample onto the cartridge.

    • Wash 1 (Neutral/Basic Interferences): Wash with 1 mL of loading buffer.

    • Wash 2 (Neutral Lipids): Wash with 1 mL of hexane.

    • Elute: Elute the acidic oxylipins (including dn-oxo-PDA) with 1 mL of an appropriate solvent (e.g., Methanol + 1% Formic Acid).

    • Dry the eluate under nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 30% Acetonitrile in water with 0.1% acetic acid).

    • Transfer to an LC vial for analysis.

Protocol 2: LC-MS/MS Analysis
  • System Setup:

    • Equip the LC system with the recommended column and mobile phases as described in Table 1.

    • Set up the MS with the recommended starting parameters (Table 1), ensuring the instrument is in negative ESI mode.

    • Calibrate the mass spectrometer according to the manufacturer's guidelines.

  • Method Development:

    • If a pure standard of dn-oxo-PDA is available, perform a direct infusion to determine the optimal precursor ion, product ions, and their corresponding collision energies.

    • Inject the standard onto the LC system to determine its retention time and optimize the chromatographic gradient for the best separation from any impurities or potential isomers.

  • Sample Analysis:

    • Create a sequence including blanks, quality control (QC) samples, and your extracted unknown samples.

    • Inject the samples and acquire data using the optimized, scheduled MRM method.

  • Data Processing:

    • Integrate the peak area for the dn-oxo-PDA quantifier transition (m/z 263.2 -> 165.1) and the internal standard.

    • Confirm the identity of the peak by ensuring the retention time matches that of a standard and that the qualifier ion transition is present with the expected ion ratio.

    • Quantify the amount of dn-oxo-PDA by generating a calibration curve or using the response factor relative to the internal standard.

Visualizations

Biosynthetic Pathway of dn-oxo-PDA

dn_opda_biosynthesis precursor Hexadecatrienoic Acid (16:3) intermediate1 11(S)-Hydroperoxy- hexadecatrienoic Acid precursor->intermediate1 Lipoxygenase (LOX) intermediate2 Unstable Allene Oxide intermediate1->intermediate2 Allene Oxide Synthase (AOS) product Dinor-12-oxo-phytodienoic Acid (dn-oxo-PDA) intermediate2->product Allene Oxide Cyclase (AOC)

Caption: Biosynthesis of dn-oxo-PDA from its 16:3 fatty acid precursor.

Experimental Workflow for dn-oxo-PDA Analysis

experimental_workflow sample 1. Plant Tissue Homogenization extraction 2. Liquid-Liquid Extraction sample->extraction Add Internal Std. spe 3. Solid-Phase Extraction (SPE) extraction->spe Concentrate & Cleanup analysis 4. LC-MS/MS Analysis spe->analysis Inject data 5. Data Processing & Quantification analysis->data Peak Integration

Caption: General experimental workflow for dn-oxo-PDA quantification.

References

Technical Support Center: Synthesis of Dinor-12-oxo-phytodienoic acid (dn-OPDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dinor-12-oxo-phytodienoic acid (dn-OPDA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: My overall yield for the multi-step synthesis of dn-OPDA is very low. What are the general areas I should focus on for improvement?

A1: Low overall yields in multi-step syntheses are common and can result from small losses at each stage. Key areas to scrutinize are:

  • Reagent Quality: Ensure all reagents, especially those used in sensitive reactions like the Mitsunobu and organocuprate additions, are pure and anhydrous where required. For example, triphenylphosphine (B44618) (PPh3) can oxidize over time.

  • Inert Atmosphere: Reactions sensitive to air and moisture, such as those involving organometallic reagents, must be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature Control: Many steps in the synthesis of dn-OPDA precursors are temperature-sensitive. Maintaining the recommended temperatures (e.g., -20°C for certain oxidations and organocuprate additions) is critical to prevent side reactions.

  • Work-up and Purification: Product loss can occur during aqueous work-ups and chromatographic purification. Ensure proper phase separation and minimize the number of purification steps where possible. One study noted that removal of inorganic substances with water instead of silica (B1680970) gel chromatography could avoid some issues.[1]

  • Intermediate Stability: Some intermediates may be unstable. It is often best to proceed to the next step as quickly as possible after purification.

Reaction-Specific Troubleshooting

Allylic Substitution with Organocuprates

Q2: I am observing low yields in the allylic substitution step using an organocuprate reagent. What are the likely causes?

A2: Low yields in this step can often be attributed to:

  • Reagent Preparation: The Gilman reagent (lithium dialkylcuprate) must be prepared fresh and used immediately. The purity of the starting alkyl halide and lithium source is crucial.

  • Temperature: These reactions are typically performed at low temperatures (e.g., -20°C to -78°C) to ensure selectivity and prevent side reactions.

  • Reaction Quenching: Improper quenching of the reaction can lead to product degradation or the formation of byproducts.

  • Side Reactions: Competing reactions such as 1,2-addition to the carbonyl group can occur if the reaction conditions are not optimal.

Mitsunobu Reaction

Q3: The Mitsunobu reaction for the inversion of the secondary alcohol is inefficient, with a significant amount of starting material remaining. How can I improve the conversion?

A3: The Mitsunobu reaction can be challenging, especially with sterically hindered alcohols.[1] Common issues include:

  • Reagent Purity: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade over time. Use freshly opened or purified reagents. Triphenylphosphine can also oxidize, reducing its effectiveness.

  • Solvent Dryness: The reaction is sensitive to water. Use anhydrous solvents.

  • Order of Addition: The order in which reagents are added can be important. A common procedure is to dissolve the alcohol, carboxylic acid, and triphenylphosphine in an appropriate solvent, cool the mixture, and then slowly add the azodicarboxylate.

  • Steric Hindrance: For hindered alcohols, standard Mitsunobu conditions may result in low yields. A modified procedure using 4-nitrobenzoic acid instead of benzoic or acetic acid has been shown to significantly improve yields.[1]

  • pKa of the Nucleophile: The nucleophile (in this case, the carboxylic acid) should be sufficiently acidic to protonate the intermediate betaine, preventing side reactions.

Jones Oxidation

Q4: I am getting a low yield on my Jones oxidation step to form the carboxylic acid. What could be going wrong?

A4: While Jones oxidation is a robust reaction, several factors can lead to low yields:

  • Over-oxidation: While the goal is to oxidize a primary alcohol to a carboxylic acid, other sensitive functional groups in the molecule could be affected.

  • Incomplete Reaction: Ensure a slight excess of the Jones reagent is used and that the characteristic green color of Cr(III) is observed, indicating the reaction has proceeded. The reaction is often exothermic and rapid.

  • Acid Sensitivity: The Jones reagent is highly acidic, which can cause degradation of acid-sensitive protecting groups or other functionalities in the substrate.

  • Work-up: The work-up typically involves quenching with isopropanol (B130326) to destroy excess oxidant, followed by extraction. Emulsions can form, leading to product loss.

Product Stability and Storage

Q5: How should I handle and store the final dn-OPDA product?

A5: dn-OPDA is reported to be quite stable at room temperature under neutral conditions.[2] However, for long-term storage, it is advisable to take precautions similar to those for other oxylipins. Based on recommendations for the related compound 12-oxo-phytodienoic acid (OPDA), the following storage conditions are suggested:

  • Solid Form: If isolated as a solid or oil, store at -80°C.

  • In Solution: If dissolved in an organic solvent like ethanol, it should be stable for at least a year when stored at -80°C. For use, the solvent can be evaporated under a gentle stream of nitrogen, and the compound redissolved in a solvent of choice like DMSO or dimethylformamide. Aqueous solutions are not recommended for storage for more than a day.

Summary of Yields

The following table summarizes the reported yields for a multi-step synthesis of dn-cis-OPDA.

StepProductYield (%)
Allylic Substitution & ProtectionProtected Cyclopentanone-
Mitsunobu ReactionInverted Ester-
SaponificationInverted Alcohol-
Functional Group InterconversionDiol Intermediate94%
Jones Oxidation & Deprotection16-OH-dn-cis-OPDA14% (overall from intermediate)
Jones Oxidation of Dioldn-cis-OPDA97%

Note: The table presents yields for individual or short sequences of steps as reported in the literature. The overall yield for a lengthy multi-step synthesis will be lower.

Experimental Protocols

Synthesis of dn-cis-OPDA

This protocol is a summarized representation of a published synthetic route.[3][4] Researchers should consult the original literature for full experimental details.

  • Allylic Substitution: A monoacetate precursor is subjected to an allylic substitution with a Grignard reagent in the presence of a copper catalyst to introduce the side chain.

  • Mitsunobu Reaction: The resulting secondary alcohol undergoes a Mitsunobu reaction with acetic acid, triphenylphosphine, and diisopropyl azodicarboxylate (DIAD) in toluene (B28343) at -20°C to invert the stereocenter.

  • Saponification: The acetate (B1210297) protecting group is removed by saponification with lithium hydroxide (B78521) in a mixture of THF, methanol, and water.

  • Protecting Group Manipulation and Chain Elongation: The side chain is further elaborated through a series of reactions including protection of the alcohol, Wittig reaction to introduce the second side chain, and deprotection to yield a diol intermediate.

  • Jones Oxidation: The diol intermediate is dissolved in acetone (B3395972) and cooled to -20°C. Jones reagent (4.0 M solution) is added, and the reaction is stirred for approximately 20 minutes. The reaction is quenched with isopropanol, and the product is extracted with ethyl acetate. Purification by chromatography yields dn-cis-OPDA.

Visualizations

Troubleshooting Logic for Low Yield in dn-OPDA Synthesis

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low dn-OPDA Yield cluster_reactions Reaction-Specific Issues start Low Overall Yield reagent_quality Check Reagent Purity (PPh3, DEAD/DIAD, etc.) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Atmosphere) start->reaction_conditions workup_purification Optimize Workup & Purification start->workup_purification intermediate_stability Assess Intermediate Stability start->intermediate_stability allylic_sub Allylic Substitution reaction_conditions->allylic_sub mitsunobu Mitsunobu Reaction reaction_conditions->mitsunobu jones_ox Jones Oxidation reaction_conditions->jones_ox allylic_sub_sol - Check organocuprate prep - Strict temperature control (-20°C) - Proper quenching allylic_sub->allylic_sub_sol mitsunobu_sol - Use fresh reagents - Anhydrous solvent - Consider modified procedure for hindered alcohols mitsunobu->mitsunobu_sol jones_ox_sol - Monitor for over-oxidation - Check for acid-sensitive groups - Ensure complete reaction jones_ox->jones_ox_sol

Caption: A flowchart for troubleshooting low yields in dn-OPDA synthesis.

Generalized Synthetic Pathway to dn-cis-OPDA

Synthetic_Pathway Key Stages in dn-cis-OPDA Synthesis start Cyclopentenone Derivative step1 Allylic Substitution (Organocuprate) start->step1 Introduce side chain step2 Stereochemical Inversion (Mitsunobu Reaction) step1->step2 Invert stereocenter step3 Side Chain Elaboration (e.g., Wittig Reaction) step2->step3 Build second chain step4 Oxidation of Alcohol (Jones Oxidation) step3->step4 Form carboxylic acid end dn-cis-OPDA step4->end

Caption: A simplified workflow of the key transformations in dn-cis-OPDA synthesis.

Jasmonate Biosynthesis Signaling Context

Jasmonate_Pathway Biosynthetic Origin of dn-OPDA c16_3 Hexadecatrienoic Acid (16:3) (in plastids) lox Lipoxygenase (LOX) c16_3->lox aos Allene Oxide Synthase (AOS) lox->aos aoc Allene Oxide Cyclase (AOC) aos->aoc dnopda dn-OPDA aoc->dnopda signaling Phytohormone Signaling (e.g., defense responses) dnopda->signaling

Caption: The biosynthetic pathway leading to dn-OPDA in plants.

References

Technical Support Center: Dinor-12-oxo-phytodienoic Acid (dn-OPDA) Signaling Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges in dinor-12-oxo-phytodienoic acid (dn-OPDA) signaling assays.

Frequently Asked Questions (FAQs)

Q1: What is dn-OPDA and why is its signaling important?

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a C16 cyclopentenone, an oxylipin phytohormone that acts as a signaling molecule in plants, particularly in bryophytes and lycophytes.[1] It is a precursor in the jasmonate biosynthesis pathway in vascular plants.[1] The signaling pathway of dn-OPDA is crucial for regulating a plant's growth, development, and defense responses to biotic and abiotic stress.[1]

Q2: What are the major challenges in dn-OPDA signaling assays?

The primary challenges in dn-OPDA signaling assays include its low endogenous concentrations, chemical instability, and the presence of interfering compounds in complex plant matrices. These factors often lead to high background noise and low signal-to-noise ratios in analytical methods like liquid chromatography-mass spectrometry (LC-MS).

Q3: What are the critical steps to minimize background noise in dn-OPDA analysis?

The critical steps for minimizing background noise include:

  • Rapid and effective sample quenching: Immediately freezing plant material in liquid nitrogen after harvesting is crucial to halt enzymatic activity that can degrade dn-OPDA or generate interfering compounds.

  • Optimized extraction protocol: Using a validated extraction method with appropriate solvents and conditions is key to maximizing dn-OPDA recovery while minimizing the co-extraction of interfering substances.

  • Thorough sample cleanup: Incorporating a solid-phase extraction (SPE) step is highly effective in removing matrix components that can cause ion suppression or enhancement in LC-MS analysis.

  • Optimized LC-MS/MS parameters: Fine-tuning chromatographic separation and mass spectrometry settings can significantly improve the signal-to-noise ratio.

Troubleshooting Guides

High Background Noise in LC-MS/MS Analysis

High background noise can obscure the dn-OPDA signal, leading to inaccurate quantification. Below are common causes and solutions.

Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Filter all aqueous mobile phases. An on-line mobile phase filtration system can also be employed to remove contaminants.[2]
Matrix Effects The presence of co-eluting compounds from the plant matrix can suppress or enhance the dn-OPDA signal.[3][4] Implement a robust solid-phase extraction (SPE) cleanup step. A validated method for phytohormone quantification in Arabidopsis thaliana showed that matrix components can significantly affect analyte response.[3] Using a calibration curve prepared in the matrix can help to correct for these effects.[3]
Suboptimal LC-MS/MS Parameters Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for dn-OPDA.
Carryover from Previous Injections Implement a rigorous needle and injection port washing protocol between samples. Injecting blank solvent runs can help identify and mitigate carryover.
Low or No dn-OPDA Signal

A weak or absent signal for dn-OPDA can be due to a variety of factors, from sample degradation to instrument sensitivity.

Potential Cause Troubleshooting Steps
Degradation of dn-OPDA during Sample Preparation Keep samples on ice or at 4°C throughout the extraction and cleanup process to minimize enzymatic degradation.[5] One study on OPDA in Arabidopsis thaliana showed significant changes in its content in samples kept on ice for extended periods, highlighting the importance of rapid processing.[6]
Inefficient Extraction Ensure the plant tissue is thoroughly homogenized to a fine powder in liquid nitrogen. Use a validated extraction solvent, such as 80% methanol (B129727), which has been shown to be effective for phytohormone extraction.[7] The choice of extraction method can significantly impact recovery rates.[8][9]
Poor Recovery from Solid-Phase Extraction (SPE) Select an appropriate SPE sorbent. For acidic compounds like dn-OPDA, a mixed-mode anion exchange SPE, such as Oasis MAX, can provide good recovery. The pH of the loading and washing solutions is critical for efficient binding and elution.
Suboptimal Instrument Sensitivity Ensure the mass spectrometer is properly tuned and calibrated. For low-abundance analytes, using a highly sensitive instrument and optimizing detector settings is crucial.
Chemical Instability of dn-OPDA While dn-OPDA is relatively stable at room temperature under neutral conditions, exposure to strong acids or bases can cause epimerization.[10] Maintain a neutral or slightly acidic pH during sample processing and storage.

Data Presentation

The following tables summarize quantitative data relevant to dn-OPDA analysis.

Table 1: Recovery of OPDA using Different Solid-Phase Extraction (SPE) Sorbents

SPE SorbentRecovery (%)
Chromabond C18ec~85
Strata C18-E~90
Spec C18 AR~88
Chromabond HR-X~95
OASIS HLB~98
Bond Elut PLEXA~92
Strata X-AW30u~75
OASIS WAX~80
Chromabond HR-XAW~78
OASIS MCX~60
OASIS WCX~65

Data adapted from a study on phytohormone analysis, demonstrating the importance of sorbent selection for recovery. OPDA recovery is shown as a proxy for dn-OPDA due to structural similarity.[11]

Table 2: Matrix Effects on Phytohormone Quantification in Arabidopsis thaliana

PhytohormoneMatrix Effect (%)
Salicylic Acid (SA)+46
Jasmonic Acid-Isoleucine (JA-Ile)-25
Indole-3-Acetic Acid (IAA)-31
12-oxo-phytodienoic acid (OPDA) -87

This table highlights the significant signal suppression observed for OPDA in a plant matrix, underscoring the need for matrix-matched calibration standards or the use of stable isotope-labeled internal standards for accurate quantification.[3]

Experimental Protocols

Protocol 1: Extraction and Purification of dn-OPDA from Arabidopsis thaliana

This protocol is a synthesized methodology based on established procedures for phytohormone analysis.[3][12][13]

  • Sample Harvesting and Homogenization:

    • Harvest 50-100 mg of Arabidopsis thaliana leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • Extraction:

    • Transfer the frozen powder to a 2 mL microcentrifuge tube.

    • Add 1 mL of a pre-chilled (-20°C) extraction solution of 80% methanol in water.

    • Add a stable isotope-labeled internal standard for dn-OPDA if available for accurate quantification.

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Cleanup (using Oasis MAX cartridge):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Wash with 1 mL of methanol to remove non-polar impurities.

    • Elute the dn-OPDA with 1 mL of 1% formic acid in methanol.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for dn-OPDA Analysis

These are starting parameters that should be optimized for your specific instrument.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for dn-OPDA should be determined by infusing a standard.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

dn_OPDA_Signaling_Pathway Hexadecatrienoic_Acid Hexadecatrienoic Acid (16:3) in Chloroplast LOX Lipoxygenase (LOX) Hexadecatrienoic_Acid->LOX HPHT 11(S)-Hydroperoxy- hexadecatrienoic Acid LOX->HPHT AOS Allene Oxide Synthase (AOS) HPHT->AOS Allene_Oxide Unstable Allene Oxide AOS->Allene_Oxide AOC Allene Oxide Cyclase (AOC) Allene_Oxide->AOC dn_OPDA dn-OPDA AOC->dn_OPDA Peroxisome Transport to Peroxisome dn_OPDA->Peroxisome COI1_JAZ COI1-JAZ Co-receptor dn_OPDA->COI1_JAZ Binds Beta_Oxidation β-oxidation Peroxisome->Beta_Oxidation JA Jasmonic Acid (JA) Beta_Oxidation->JA Transcription_Factors Transcription Factors (e.g., MYC2) COI1_JAZ->Transcription_Factors Degrades JAZ, releases TFs Gene_Expression Stress-Responsive Gene Expression Transcription_Factors->Gene_Expression

Caption: Biosynthesis and signaling pathway of dn-OPDA.

Troubleshooting_Workflow Start Start: High Background Noise Check_Blanks Analyze Solvent Blanks Start->Check_Blanks Blank_Contaminated High Background in Blanks? Check_Blanks->Blank_Contaminated Clean_System Clean LC-MS System Use Fresh Solvents Blank_Contaminated->Clean_System Yes Check_Matrix Inject Matrix Blank (without analyte) Blank_Contaminated->Check_Matrix No Clean_System->Check_Blanks Resolved Problem Resolved Clean_System->Resolved Matrix_Interference High Background in Matrix Blank? Check_Matrix->Matrix_Interference Optimize_SPE Optimize SPE Cleanup (different sorbent/solvents) Matrix_Interference->Optimize_SPE Yes Check_Parameters Review MS Parameters Matrix_Interference->Check_Parameters No Optimize_Chroma Optimize Chromatographic Separation Optimize_SPE->Optimize_Chroma Optimize_Chroma->Check_Matrix Optimize_Chroma->Resolved Parameter_Optimization Suboptimal Parameters? Check_Parameters->Parameter_Optimization Optimize_MS Optimize Source and Collision Energy Parameter_Optimization->Optimize_MS Yes Parameter_Optimization->Resolved No Optimize_MS->Check_Parameters Optimize_MS->Resolved

Caption: Troubleshooting workflow for high background noise.

Experimental_Workflow Harvesting 1. Sample Harvesting (Flash freeze in liquid N2) Homogenization 2. Homogenization (Grind to fine powder) Harvesting->Homogenization Extraction 3. Solvent Extraction (e.g., 80% Methanol) Homogenization->Extraction Cleanup 4. Solid-Phase Extraction (SPE) (e.g., Oasis MAX) Extraction->Cleanup Concentration 5. Evaporation & Reconstitution Cleanup->Concentration LC_MS_Analysis 6. LC-MS/MS Analysis Concentration->LC_MS_Analysis Data_Processing 7. Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for dn-OPDA quantification.

References

Technical Support Center: Differentiating Dinor-12-oxo-phytodienoic Acid (dn-OPDA) from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on differentiating dinor-12-oxo-phytodienoic acid (dn-OPDA) from its isomers. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of dinor-12-oxo-phytodienoic acid (dn-OPDA) that I should be aware of in my experiments?

A1: The most common and biologically relevant isomers of dn-OPDA are cis-dn-OPDA and iso-dn-OPDA (also referred to as trans-dn-OPDA in some contexts).[1][2] These isomers differ in the stereochemistry of the substituents on the cyclopentenone ring, which significantly impacts their biological activity and signaling pathways.[2][3]

Q2: What are the main challenges in differentiating dn-OPDA isomers?

A2: The primary challenges stem from the structural similarity of the isomers. They have the same molecular weight and elemental composition, leading to identical responses in standard mass spectrometry. Their similar physicochemical properties also make chromatographic separation difficult, often resulting in co-elution.

Q3: Which analytical techniques are most effective for separating and identifying dn-OPDA isomers?

A3: A combination of chromatographic and spectrometric techniques is essential for the unambiguous differentiation of dn-OPDA isomers. High-Performance Liquid Chromatography (HPLC), particularly with chiral columns, and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separation.[2][4] Tandem mass spectrometry (MS/MS) is crucial for identification based on distinct fragmentation patterns.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation.

Troubleshooting Guides

HPLC Separation Issues
Problem Potential Cause Recommended Solution
Poor or no separation of cis- and iso-dn-OPDA peaks. Inappropriate column selection. Standard C18 columns may not provide sufficient selectivity.Utilize a chiral HPLC column, such as a CHIRALPAK® IA, which has been shown to effectively separate these isomers.[2]
Suboptimal mobile phase composition.Optimize the mobile phase. A mixture of hexane, ethanol, and acetic acid has been used successfully for the separation of related compounds.[6] Experiment with different solvent ratios to improve resolution.
Peak tailing or broadening. Column overloading.Reduce the amount of sample injected onto the column.
Inappropriate mobile phase pH.For acidic compounds like dn-OPDA, adding a small amount of acid (e.g., 0.1% acetic acid) to the mobile phase can improve peak shape.
Inconsistent retention times. Fluctuations in column temperature.Use a column oven to maintain a stable temperature throughout the analysis.
Mobile phase degradation or evaporation.Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Mass Spectrometry Identification Issues
Problem Potential Cause Recommended Solution
Identical mass spectra for co-eluting isomers. Standard MS analysis does not differentiate isomers.Employ tandem mass spectrometry (MS/MS). The fragmentation patterns of cis-dn-OPDA and iso-dn-OPDA are distinct and can be used for positive identification.[5]
Low signal intensity. Poor ionization efficiency.Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow rates. Analysis in negative ionization mode is often effective for these acidic molecules.[5]
In-source fragmentation complicating spectral interpretation. High source temperature or voltage.Reduce the ion source temperature and cone voltage to minimize fragmentation before MS/MS analysis.

Quantitative Data Summary

Table 1: Key Physicochemical and Spectrometric Data for dn-OPDA Isomers

Property cis-dn-OPDA iso-dn-OPDA Reference
Molecular Formula C₁₆H₂₄O₃C₁₆H₂₄O₃[7]
Molecular Weight 264.36 g/mol 264.36 g/mol [7]
Key MS/MS Fragment Ions (Negative Mode, 20 eV) m/z 165, 121, 93m/z 193, 149, 107[5]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of dn-OPDA Isomers

Objective: To achieve baseline separation of cis-dn-OPDA and iso-dn-OPDA.

Materials:

  • CHIRALPAK® IA column (or equivalent chiral stationary phase)

  • HPLC-grade n-hexane

  • HPLC-grade ethanol

  • Glacial acetic acid

  • Sample containing a mixture of dn-OPDA isomers, dissolved in a suitable solvent

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare the Mobile Phase: Mix n-hexane, ethanol, and acetic acid in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.

  • Column Equilibration: Equilibrate the CHIRALPAK® IA column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject an appropriate volume (e.g., 10 µL) of the sample onto the column.

  • Chromatographic Run: Run the separation isocratically with the prepared mobile phase.

  • Detection: Monitor the elution profile at a wavelength of 220 nm.

  • Data Analysis: Identify the peaks corresponding to cis-dn-OPDA and iso-dn-OPDA based on their retention times, which should be determined using pure standards if available. The elution order may vary depending on the specific chiral column used.

Protocol 2: GC-MS Analysis of dn-OPDA Isomers

Objective: To separate and identify dn-OPDA isomers using Gas Chromatography-Mass Spectrometry.

Materials:

  • Diazomethane (B1218177) solution (for derivatization)

  • GC-grade solvents (e.g., methanol, diethyl ether)

  • Sample containing dn-OPDA isomers

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary column suitable for fatty acid methyl esters (e.g., DB-5ms)

Procedure:

  • Derivatization: Methylate the carboxylic acid group of the dn-OPDA isomers to their corresponding methyl esters using diazomethane. This step is crucial to improve volatility for GC analysis. Exercise extreme caution when working with diazomethane as it is toxic and explosive.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

  • Sample Injection: Inject 1 µL of the derivatized sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra. The isomers should exhibit slightly different retention times. Compare the obtained mass spectra with reference spectra or fragmentation patterns from the literature to confirm the identity of each isomer.

Visualizations

Signaling Pathway

dn_OPDA_Signaling_Pathway dn-OPDA Signaling Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling Cascade Hexadecatrienoic Acid (16:3) Hexadecatrienoic Acid (16:3) AOS AOS Hexadecatrienoic Acid (16:3)->AOS AOC AOC AOS->AOC dn-cis-OPDA dn-cis-OPDA AOC->dn-cis-OPDA Isomerase Isomerase dn-cis-OPDA->Isomerase Biological Response Biological Response dn-cis-OPDA->Biological Response COI1-independent pathway dn-iso-OPDA dn-iso-OPDA Isomerase->dn-iso-OPDA COI1 COI1 dn-iso-OPDA->COI1 binds JAZ JAZ COI1->JAZ promotes degradation Transcription Factors Transcription Factors JAZ->Transcription Factors represses Gene Expression Gene Expression Transcription Factors->Gene Expression activates Gene Expression->Biological Response

Caption: Simplified signaling pathway of dn-OPDA isomers.

Experimental Workflow

Differentiation_Workflow Experimental Workflow for dn-OPDA Isomer Differentiation Sample_Extraction Sample Extraction (e.g., from plant tissue) Derivatization Derivatization (Methylation for GC-MS) Sample_Extraction->Derivatization optional Chromatographic_Separation Chromatographic Separation Sample_Extraction->Chromatographic_Separation GCMS GC-MS Derivatization->GCMS HPLC Chiral HPLC Chromatographic_Separation->HPLC Chromatographic_Separation->GCMS Mass_Spectrometric_Analysis Mass Spectrometric Analysis HPLC->Mass_Spectrometric_Analysis GCMS->Mass_Spectrometric_Analysis MS Standard MS Mass_Spectrometric_Analysis->MS MSMS Tandem MS (MS/MS) Mass_Spectrometric_Analysis->MSMS Data_Analysis Data Analysis and Isomer Identification MS->Data_Analysis MSMS->Data_Analysis

Caption: Workflow for differentiating dn-OPDA isomers.

References

Artifact formation during sample preparation for oxylipin analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxylipin Analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate artifact formation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are artifacts in the context of oxylipin analysis, and why are they a problem?

A: Artifacts are compounds that are not naturally present in the biological sample but are generated during sample collection, storage, or processing.[1][2] For oxylipins, these are often products of non-biological oxidation (autoxidation) or enzymatic activity that occurs after the sample is taken.[3][4] They are a significant problem because they can lead to the overestimation of certain oxylipins or the misinterpretation of biological data, compromising the accuracy and reproducibility of results.[5][6] The low abundance of endogenous oxylipins makes the analysis particularly susceptible to interference from these artifacts.[3][7][8]

Q2: What are the primary sources of artifact formation during sample preparation?

A: The main sources of artifact formation are:

  • Enzymatic Activity: Enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and phospholipases can remain active after sample collection, leading to the ex vivo generation of oxylipins.[1][3][9] For instance, platelet activation during blood coagulation in serum samples can cause a massive formation of thromboxane (B8750289) B2 (TxB2) and 12-HETE.[3]

  • Non-Enzymatic Autoxidation: Polyunsaturated fatty acids (PUFAs), the precursors to oxylipins, are highly susceptible to oxidation by exposure to air (oxygen), light, and heat.[1][2][10] This process can generate a variety of oxidized lipids, including hydroxy fatty acids and isoprostanes, that may not have been present in the original sample.[3]

  • Chemical Hydrolysis: The breakdown of esterified oxylipins due to inappropriate pH or the presence of water can artificially increase the concentration of free oxylipins.[1][11][12]

  • Sample Handling and Storage: Delays in processing, incorrect storage temperatures, and even the type of collection tube can significantly alter the oxylipin profile.[3][13][14] For example, storing whole blood at room temperature for even an hour can reduce levels of some oxylipins while forming others.[3]

Q3: How can I generally prevent artifact formation?

A: Prevention is critical and involves a combination of strategies to quench enzymatic activity and prevent oxidation.[1][15] Key measures include:

  • Rapid Processing and Freezing: Process samples as quickly as possible on ice.[3] For tissues, flash-freezing in liquid nitrogen immediately after collection is the gold standard to halt enzymatic processes.[3][15]

  • Use of Additives: Incorporate antioxidants like butylated hydroxytoluene (BHT) to stop radical-catalyzed reactions and enzyme inhibitors like phenylmethanesulfonyl fluoride (B91410) (PMSF) to block serine proteases and lipases.[1][3][16]

  • Optimal Storage: Store all samples and extracts at -80°C in an oxygen-free environment (e.g., under nitrogen or argon) and protected from light to minimize degradation.[1][15]

  • Cold Chain: Maintain cold conditions throughout the entire sample preparation process, including using cold solvents for extraction.[3][15]

Troubleshooting Guide

Q4: My plasma samples show unexpectedly high levels of 12-HETE and Thromboxane B2 (TxB2). What is the likely cause?

A: High levels of 12-HETE and TxB2 are classic indicators of platelet activation. This can happen ex vivo during sample collection and processing. If you are analyzing serum, the coagulation process itself triggers a significant release of these compounds.[3] Even when using plasma collected with anticoagulants like EDTA or heparin, delayed processing or improper handling can still lead to increases in these specific oxylipins.[13][14] To troubleshoot, ensure immediate centrifugation of blood samples at cold temperatures after collection and consider using a protease inhibitor cocktail.

Q5: I am analyzing esterified oxylipins and my results are inconsistent. What could be wrong with my hydrolysis step?

A: Inconsistent results when analyzing total oxylipins often point to issues with the saponification (alkaline hydrolysis) step. Common pitfalls include:

  • Incomplete Hydrolysis: The reaction may not be complete if the incubation time is too short or the temperature is too low. A minimum of 30 minutes at 60°C with 0.1 M potassium hydroxide (B78521) (KOH) is recommended to ensure full release of esterified oxylipins.[11]

  • Unequal Extraction: The choice of organic solvent used for the initial lipid extraction before hydrolysis is critical. Different solvents can lead to unequal extraction of various lipid classes, which skews the final quantified concentrations.[11][17]

  • Artifact Formation During Drying: After hydrolysis and subsequent solid-phase extraction (SPE), the drying step is a critical point where autoxidation can occur.[11] PUFAs, now present in high concentrations, can be artificially oxidized if the SPE cartridge is dried for too long or under a stream of air instead of an inert gas like nitrogen.[11]

Q6: My epoxy fatty acid (EpFA) levels seem artificially high. Where could these artifacts be coming from?

A: Artificially high levels of epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), can be generated during sample workup, particularly during the drying phase of solid-phase extraction (SPE).[11] When PUFAs are present in high concentrations after being liberated from esters, they are very prone to autoxidation, which can form epoxy fatty acids.[11] Ensure that the drying of SPE cartridges is done gently under a stream of nitrogen and for the minimum time necessary. The addition of antioxidants like BHT at the beginning of the sample preparation process can also help quench the radical reactions that lead to this artifact formation.[3]

Quantitative Impact of Sample Handling

The handling and storage conditions of blood samples can dramatically alter the measured concentrations of various oxylipins. The following table summarizes findings on the stability of selected oxylipins under different pre-analytical conditions.

OxylipinPre-analytical ConditionObserved ChangeCitation
15-HETE60 min delay in processing whole blood at RTGreatly Reduced[3]
14(15)-EpETrE60 min delay in processing whole blood at RTGreatly Reduced[3]
PGE₂60 min delay in processing whole blood at RTFormed ex vivo[3]
12-HETEStorage at -80°CProne to increase over time (up to 1 year)[13][14]
Thromboxane B₂ (TxB₂)Storage at -80°CProne to increase over time (up to 1 year)[13][14]
14-HDHAStorage at -80°CConcentration may change over time (up to 1 year)[13][14]
18-HEPEStorage at -80°CConcentration may change over time (up to 1 year)[13][14]
Lipoxin A₄Up to 2h delay in processing at RT; Storage at -80°C for 1 yearStable[13][14][18]
Resolvin D₁Up to 2h delay in processing at RT; Storage at -80°C for 1 yearStable[13][14][18]

Visual Guides and Protocols

Pathways of Artifact Formation

The diagram below illustrates the two primary pathways—enzymatic and non-enzymatic—through which artifactual oxylipins are generated from polyunsaturated fatty acids (PUFAs) ex vivo. It also shows the points of intervention using inhibitors and antioxidants.

PUFA PUFAs in Sample (e.g., Arachidonic Acid) Enzymatic Ex Vivo Enzymatic Oxidation (LOX, COX) PUFA->Enzymatic Lipases, Phospholipases NonEnzymatic Non-Enzymatic Autoxidation (O₂, Light, Heat) PUFA->NonEnzymatic Artifacts1 Enzymatic Artifacts (e.g., HETEs, PGs, TXB₂) Enzymatic->Artifacts1 Artifacts2 Autoxidation Artifacts (e.g., IsoPs, HODEs, EpFAs) NonEnzymatic->Artifacts2 Inhibitors Enzyme Inhibitors (e.g., PMSF) Immediate Freezing Inhibitors->Enzymatic BLOCKS Antioxidants Antioxidants (e.g., BHT) Inert Atmosphere Light Protection Antioxidants->NonEnzymatic PREVENTS

Caption: Major pathways of ex vivo oxylipin artifact formation.

Recommended Experimental Workflow

Following a standardized workflow is crucial for minimizing artifact generation and ensuring data reproducibility. The workflow below outlines the key steps and precautions from sample collection through to analysis.

cluster_collection 1. Sample Collection cluster_storage 2. Storage cluster_extraction 3. Extraction cluster_analysis 4. Analysis Collect Collect Sample (e.g., Blood, Tissue) Additives Immediately add Antioxidants (BHT) & Inhibitors (PMSF) to cold solvent Collect->Additives For Fluids/Cells Freeze Flash Freeze Tissue in Liquid N₂ Collect->Freeze For Tissues Store Store at -80°C under Inert Gas (N₂/Ar) Protected from Light Additives->Store Freeze->Store Homogenize Homogenize/Thaw on Ice in Cold Solvent Store->Homogenize Extract Protein Precipitation & Lipid Extraction (LLE or SPE) Homogenize->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Caption: Recommended workflow for oxylipin sample preparation.

Experimental Protocol: Best Practices for Sample Collection and Preparation

This protocol synthesizes best practices to minimize artifact formation during the critical pre-analytical phase.

Objective: To collect and process biological samples (plasma and tissue) for oxylipin analysis while minimizing ex vivo artifact generation.

Materials:

  • Anticoagulant tubes (EDTA recommended) pre-chilled on ice.

  • Liquid nitrogen.

  • Pre-chilled polypropylene (B1209903) tubes.

  • Antioxidant stock solution: 0.2 mg/mL Butylated Hydroxytoluene (BHT) in methanol.[17]

  • Enzyme inhibitor stock solution: Phenylmethanesulfonyl fluoride (PMSF).[1][16]

  • Cold solvents (e.g., methanol, isopropanol, acetonitrile) stored at -20°C.[3]

  • Refrigerated centrifuge.

Methodology:

Part A: Plasma Collection

  • Blood Draw: Collect whole blood directly into pre-chilled EDTA tubes.[14] Avoid using serum as the coagulation cascade generates significant amounts of oxylipin artifacts.[3]

  • Immediate Cooling: Place the tube on ice immediately after collection.[3] All subsequent processing should be carried out at 4°C or on ice.

  • Inhibitor Addition (Optional but Recommended): If possible, add antioxidants (e.g., BHT to a final concentration of 0.005-0.1%) and enzyme inhibitors to the collection tube.[3]

  • Centrifugation: Within 15 minutes of collection, centrifuge the blood at a low speed (e.g., 1,500 x g) for 15 minutes at 4°C to separate plasma.

  • Plasma Aliquoting: Carefully transfer the plasma supernatant to fresh, pre-chilled polypropylene tubes. Avoid disturbing the buffy coat.

  • Storage: Immediately flash-freeze the plasma aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C until analysis.[1][2]

Part B: Tissue Collection

  • Excision: Excise the tissue as rapidly as possible to minimize ischemia time.

  • Flash-Freezing: Immediately flash-freeze the tissue sample in liquid nitrogen.[3][15] This is the most critical step to halt all enzymatic activity.

  • Storage: Store the frozen tissue at -80°C in airtight tubes.[1]

Part C: Sample Extraction (General Principles)

  • Maintain Cold Chain: Thaw samples on ice. For tissues, weigh the frozen tissue and add it to a pre-chilled tube containing cold homogenization solvent with BHT and PMSF.[1][3]

  • Protein Precipitation/Lipid Extraction: Use a cold organic solvent like methanol, isopropanol, or acetonitrile (B52724) to simultaneously precipitate proteins and extract lipids.[2][3][19]

  • Solid-Phase Extraction (SPE): If using SPE for sample cleanup and concentration, ensure the protocol is optimized.[7][8][20] Critically, dry the SPE cartridges under a gentle stream of inert gas (nitrogen) rather than air to prevent autoxidation of enriched PUFAs.[11]

  • Final Extract: Store the final lipid extract in an amber vial under nitrogen at -80°C prior to LC-MS/MS analysis.[1][15]

References

Technical Support Center: Quantification of Dinor-12-oxo-phytodienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of dinor-12-oxo-phytodienoic acid (dn-oxo-PDA).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the quantification of dn-oxo-PDA, particularly focusing on calibration curve problems.

Calibration Curve Issues

Question 1: My calibration curve for dn-oxo-PDA is non-linear. What are the potential causes and how can I address this?

Answer: Non-linearity in calibration curves is a common issue in LC-MS analysis.[1] Several factors can contribute to this:

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of dn-oxo-PDA, either suppressing or enhancing the signal.[2] This can lead to a non-linear response, especially at lower concentrations.

    • Troubleshooting:

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated standard, such as dinor-12-oxo-phytodienoic acid-d5 (dn-oxo-PDA-d5), is highly recommended.[3] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

      • Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components.

      • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples.

      • Sample Dilution: If the analyte concentration is high enough, diluting the sample can mitigate matrix effects.

  • Ionization Saturation: At high concentrations, the ionization source of the mass spectrometer can become saturated, leading to a plateau in the signal response.

    • Troubleshooting:

      • Extend the Calibration Range: Ensure your calibration curve covers a wider dynamic range.

      • Dilute High-Concentration Samples: Bring the analyte concentration into the linear range of the assay.

  • Detector Saturation: Similar to ionization saturation, the detector can become saturated at high analyte concentrations.

    • Troubleshooting:

      • Review Instrument Settings: Consult your mass spectrometer's manual for guidance on the detector's linear range.

      • Dilute Samples: As with ionization saturation, dilution is an effective strategy.

  • In-Source Fragmentation or Adduct Formation: The analyte may undergo fragmentation or form adducts in the ion source, which can affect the measured intensity of the primary ion.

    • Troubleshooting:

      • Optimize Ion Source Parameters: Adjust settings such as source temperature, gas flows, and voltages to minimize in-source phenomena.

  • Use of Inappropriate Regression Model: A linear regression model may not be suitable for your data.

    • Troubleshooting:

      • Weighted Regression: Apply a weighting factor (e.g., 1/x or 1/x²) to give more importance to the lower concentration points, where variability is often higher.

      • Non-Linear Regression: Consider using a quadratic or other non-linear regression model if the non-linearity is reproducible and understood.

Question 2: I'm observing poor reproducibility and accuracy, especially at the lower limit of quantification (LLOQ). What should I investigate?

Answer: Poor performance at the LLOQ often points to issues with sensitivity, matrix effects, or the stability of the analyte.

  • Insufficient Sensitivity: The signal-to-noise ratio at the LLOQ may be too low for reliable quantification.

    • Troubleshooting:

      • Optimize MS Parameters: Ensure that the MRM transitions (precursor/product ions) and collision energies are optimized for maximum signal intensity.

      • Improve Chromatography: A sharper, more symmetrical peak will have a better signal-to-noise ratio. Consider optimizing the mobile phase, gradient, and column chemistry.

      • Clean the Ion Source: A dirty ion source can significantly reduce sensitivity.

  • Pronounced Matrix Effects at Low Concentrations: Matrix effects can be more significant at lower analyte concentrations.

    • Troubleshooting:

      • Implement a SIL-IS: This is the most effective way to correct for variable matrix effects.

      • Enhance Sample Cleanup: A more rigorous SPE protocol may be necessary.

  • Analyte Instability: dn-oxo-PDA can be unstable, particularly during sample extraction and storage.[4] Isomerization can lead to inconsistent quantification.[4]

    • Troubleshooting:

      • Standardize Sample Handling: Keep samples on ice or at 4°C during processing and minimize the time between extraction and analysis.

      • Proper Storage: Store standards and samples at -80°C for long-term stability.[4]

      • Avoid Repeated Freeze-Thaw Cycles: Aliquot standards and samples to prevent degradation.[4]

Sample Preparation and Extraction

Question 3: What is a reliable method for extracting dn-oxo-PDA from plant tissue?

Answer: A common and effective method involves solvent extraction followed by solid-phase extraction (SPE) for cleanup.

  • Homogenization:

    • Flash-freeze the plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • To the powdered tissue, add an ice-cold extraction solvent, such as 80% methanol (B129727) in water.

    • Add a known amount of a suitable internal standard (e.g., dn-oxo-PDA-d5).

    • Vortex vigorously and incubate on a shaker at 4°C.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C.

    • Collect the supernatant.

  • Cleanup (SPE):

    • Use a reversed-phase SPE cartridge (e.g., C18).

    • Condition the cartridge with methanol and then equilibrate with water.

    • Load the supernatant.

    • Wash the cartridge with a weak solvent (e.g., water or low percentage methanol) to remove polar interferences.

    • Elute the dn-oxo-PDA with a stronger solvent, such as methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

Data Interpretation

Question 4: I see a peak with the same mass-to-charge ratio (m/z) as dn-oxo-PDA but at a different retention time. What could this be?

Answer: This is likely an isomer of dn-oxo-PDA. The most common isomer is 13-epi-12-oxo-PDA, which can form during extraction and storage.[4]

  • Troubleshooting:

    • Optimize Chromatography: Improve the chromatographic separation to resolve the two isomers. This may involve using a different column or modifying the mobile phase gradient.

    • Confirm with a Standard: If available, inject a standard of the suspected isomer to confirm its identity.

    • Review Sample Handling: Re-evaluate your sample preparation and storage procedures to minimize isomerization.[4]

Data Presentation

Table 1: Typical Calibration Curve Parameters for Jasmonate Analysis

ParameterTypical Value/RangeNotes
Concentration Range 0.1 - 100 ng/mLShould encompass the expected concentration of dn-oxo-PDA in samples.
Number of Standards 6-8 non-zero standardsA minimum of six is recommended for reliable curve fitting.
Regression Model Linear with weighting (1/x or 1/x²)Weighted regression is often necessary to account for heteroscedasticity.
Correlation Coefficient (r²) > 0.99A high correlation coefficient indicates a good fit of the data to the regression model.
LLOQ Accuracy 80-120%The accuracy of the back-calculated concentration of the LLOQ standard.
LLOQ Precision < 20% CVThe precision of replicate injections at the LLOQ.

Table 2: Quantitative Performance Metrics for Oxylipin Analysis

ParameterExpected RangeTroubleshooting for Poor Performance
Extraction Recovery > 80%Optimize extraction solvent and SPE procedure. Check for analyte degradation.
Matrix Effect 85-115%Improve sample cleanup, use a SIL-IS, or employ matrix-matched calibrants.
Limit of Quantification (LOQ) 1-50 fmol/g FWEnhance MS sensitivity, improve chromatography, and reduce background noise.

Note: These values are estimates based on published data for related oxylipins and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

Detailed Methodology for dn-oxo-PDA Quantification by UPLC-MS/MS

This protocol is a representative method based on common practices for jasmonate and oxylipin analysis. Optimization will be required for specific instrumentation and sample types.

  • Sample Preparation: Follow the extraction and SPE cleanup protocol described in the FAQ section.

  • UPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 30% B

      • 1-10 min: 30% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions.

      • dn-oxo-PDA: m/z 265.2 → [Product Ion 1], m/z 265.2 → [Product Ion 2] (Quantifier and qualifier transitions should be determined empirically by infusing a standard).

      • dn-oxo-PDA-d5 (IS): m/z 270.2 → 170.16

    • Instrument Parameters: Optimize the following for your specific instrument:

      • Capillary voltage

      • Source temperature

      • Desolvation gas flow

      • Cone voltage

      • Collision energy (CE) for each MRM transition.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.

    • Determine the concentration of dn-oxo-PDA in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Plant Tissue Collection (Flash Freeze in Liquid N2) homogenize Homogenization (Grind to Fine Powder) start->homogenize extract Solvent Extraction (80% Methanol + IS) homogenize->extract cleanup Solid-Phase Extraction (SPE) (Cleanup and Concentration) extract->cleanup reconstitute Reconstitution (Injection Solvent) cleanup->reconstitute uplc UPLC Separation (Reversed-Phase C18) reconstitute->uplc msms MS/MS Detection (ESI-, MRM Mode) uplc->msms integrate Peak Integration (Analyte and IS) msms->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify dn-oxo-PDA Concentration curve->quantify

Caption: Experimental workflow for dn-oxo-PDA quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Calibration Curve Issue (Non-linearity, Poor Accuracy) matrix Matrix Effects issue->matrix saturation Detector/Ion Source Saturation issue->saturation instability Analyte Instability issue->instability regression Inappropriate Regression issue->regression is Use Stable Isotope Internal Standard matrix->is cleanup Improve Sample Cleanup (SPE) matrix->cleanup dilute Dilute High Conc. Samples saturation->dilute optimize Optimize MS Parameters saturation->optimize storage Proper Sample Storage (-80°C) instability->storage weight Use Weighted Regression regression->weight

Caption: Troubleshooting logic for calibration curve issues.

signaling_pathway cluster_biosynthesis Biosynthesis (in Plastid) cluster_signaling COI1-Independent Signaling cluster_canonical Canonical Jasmonate Pathway c16_3 Hexadecatrienoic Acid (16:3) lox Lipoxygenase (LOX) c16_3->lox O2 aos Allene Oxide Synthase (AOS) lox->aos aoc Allene Oxide Cyclase (AOC) aos->aoc dn_opda dn-oxo-PDA aoc->dn_opda receptor Unknown Receptor(s) dn_opda->receptor Binds beta_ox β-oxidation dn_opda->beta_ox (precursor) stress Wounding / Abiotic Stress stress->c16_3 tfs Transcription Factors (e.g., TGA) receptor->tfs Activates gene_expression Gene Expression (e.g., stress response genes) tfs->gene_expression Regulates ja Jasmonic Acid (JA) beta_ox->ja ja_ile JA-Isoleucine (JA-Ile) ja->ja_ile coi1 COI1-JAZ Co-receptor ja_ile->coi1 canonical_response JA-Dependent Responses coi1->canonical_response

Caption: dn-oxo-PDA biosynthesis and signaling pathways.

References

Technical Support Center: Dinor-12-oxo-phytodienoic acid (dn-OPDA) Standards

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of dinor-12-oxo phytodienoic acid (dn-OPDA) standards. By following these best practices, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for dn-OPDA standards?

A1: For long-term stability of at least one year, dn-OPDA standards should be stored as supplied, typically in an organic solvent, at -80°C.[1][2] For routine short-term use, storage at -20°C is acceptable for solutions in organic solvents.[3][4][5][6][7] Avoid storing dn-OPDA at room temperature or 4°C, even for short periods, as this can permit enzymatic and chemical degradation.[3][4]

Q2: In what form should I store my dn-OPDA standard?

A2: dn-OPDA, like other unsaturated lipids, is highly susceptible to hydrolysis and oxidation if stored as a dry powder due to its hygroscopic nature.[5][6] It is strongly recommended to store it dissolved in a suitable organic solvent under an inert atmosphere (argon or nitrogen).[5][6]

Q3: What are the best solvents for storing dn-OPDA?

A3: dn-OPDA is typically supplied in methanol (B129727) or ethanol.[1][2] If you need to change the solvent, you can evaporate the original solvent under a gentle stream of nitrogen and immediately redissolve the standard in a solvent of choice.[1] Good alternatives include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which should be purged with an inert gas before use.[1] Never store dn-OPDA in aqueous solutions for more than a day, as this promotes hydrolysis.[1][5]

Q4: How can I prevent oxidation of my dn-OPDA standard?

A4: Oxidation is a primary degradation pathway for unsaturated lipids like dn-OPDA.[8] To prevent this, store the standard in an organic solvent, overlay the solution with an inert gas like argon or nitrogen, and keep it in a tightly sealed glass vial with a Teflon-lined cap.[3][4][5][6] It is also crucial to protect the standard from light and exposure to metal ions, which can catalyze oxidation.[3][4]

Q5: How many freeze-thaw cycles can my dn-OPDA standard withstand?

A5: Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[3][4] It is best practice to aliquot the standard into single-use volumes upon receipt. This minimizes the number of times the main stock is warmed and exposed to air and moisture.[9]

Troubleshooting Guide

This guide addresses common issues encountered when working with dn-OPDA standards.

Problem Potential Cause Recommended Solution & Action
Low or no signal in LC-MS analysis. Standard Degradation: The dn-OPDA may have degraded due to improper storage (e.g., exposure to oxygen, light, or non-optimal temperatures).[3][4][8]1. Verify Storage Conditions: Confirm that the standard was stored at -80°C (or -20°C for short-term) in a suitable organic solvent under an inert atmosphere.[1][2][5] 2. Prepare Fresh Aliquots: If degradation is suspected, use a new, unopened aliquot for your experiment. 3. Check Purity: If possible, assess the purity of the standard using an appropriate analytical method.
Inconsistent quantification results between experiments. Inaccurate Aliquoting/Handling: Small errors during dilution or transfer can lead to significant variability.[10] Solvent Evaporation: If vials are not sealed properly, solvent can evaporate, concentrating the standard.1. Use Calibrated Equipment: Ensure all pipettes are properly calibrated. Use glass or stainless steel syringes/pipettes for transferring organic solutions to avoid leaching impurities from plastics.[6] 2. Work Quickly and on Ice: When preparing dilutions, work quickly and keep samples on ice to minimize degradation.[11] 3. Ensure Proper Sealing: Use vials with Teflon-lined caps (B75204) to ensure an airtight seal.[5][6]
Appearance of unexpected peaks in chromatogram. Formation of Degradation Products: Oxidation or hydrolysis can lead to the formation of new chemical species.[8] Contamination: Contaminants may be introduced from solvents, reagents, or plasticware.[6][12]1. Run a Blank: Inject a solvent blank to rule out contamination from the mobile phase or system. 2. Minimize Exposure: During sample preparation, minimize the standard's exposure to air and light.[4][7] Consider using an antioxidant in your solutions if compatible with your analysis.[3][4] 3. Use High-Purity Solvents: Always use high-purity, HPLC-grade or MS-grade solvents for all preparations.

Storage and Handling Protocols & Data

Storage Condition Comparison
Storage Condition Form Temperature Atmosphere Container Expected Stability
Optimal Long-Term Organic Solution-80°CInert Gas (Argon/Nitrogen)Glass Vial, Teflon-lined Cap≥ 1 year[1][2]
Acceptable Short-Term Organic Solution-20°C ± 4°CInert Gas (Argon/Nitrogen)Glass Vial, Teflon-lined CapWeeks to Months
Not Recommended Aqueous SolutionAnyAirAny< 1 Day[1]
Not Recommended Dry PowderAnyAirAnyUnstable, prone to oxidation/hydrolysis[5][6]
Experimental Protocol: Aliquoting a New dn-OPDA Standard

This protocol outlines the steps for safely preparing single-use aliquots from a newly received dn-OPDA standard to ensure long-term stability.

Materials:

  • dn-OPDA standard in manufacturer's vial.

  • High-purity organic solvent (e.g., ethanol, methanol, or as specified by the manufacturer).

  • Inert gas source (Argon or Nitrogen) with a gentle delivery system.

  • Calibrated glass syringe or micropipette with compatible tips.

  • Multiple small-volume amber glass vials with Teflon-lined caps.

  • Cryogenic storage box.

Procedure:

  • Equilibrate: Allow the sealed manufacturer's vial of dn-OPDA to warm to room temperature before opening. This prevents condensation of atmospheric moisture into the cold solvent.

  • Prepare Vials: Label the small-volume amber glass vials with the compound name, concentration, and date.

  • Inert Atmosphere: Gently flush the inside of the manufacturer's vial and the empty aliquot vials with the inert gas.

  • Transfer: Using a calibrated glass syringe or pipette, quickly and carefully dispense the desired volume of the dn-OPDA stock solution into each labeled vial.

  • Overlay with Gas: Before sealing, gently flush the headspace of each newly filled aliquot vial with the inert gas.

  • Seal Tightly: Immediately and tightly cap each vial.

  • Flash Freeze (Optional but Recommended): For optimal preservation, flash freeze the aliquots in liquid nitrogen before transferring to long-term storage.[3][4]

  • Store: Place the aliquots in a cryogenic storage box and transfer them immediately to a -80°C freezer for long-term storage.

Visual Guides

G

Caption: Recommended workflow for handling dn-OPDA standards.

G cluster_storage Check Storage Conditions cluster_handling Review Handling Protocol cluster_analysis Evaluate Analysis Method start Inconsistent or Low dn-OPDA Signal? storage_temp Stored at -80°C or -20°C? start->storage_temp storage_solvent Stored in appropriate organic solvent? storage_temp->storage_solvent Yes no_solution Consult Manufacturer/ Synthesize New Standard storage_temp->no_solution No storage_inert Stored under inert gas and protected from light? storage_solvent->storage_inert Yes storage_solvent->no_solution No aliquoted Aliquoted to avoid freeze-thaw cycles? storage_inert->aliquoted Yes storage_inert->no_solution No calibrated Used calibrated pipettes and glass containers? aliquoted->calibrated Yes aliquoted->no_solution No new_standard Run a fresh, unopened standard aliquot calibrated->new_standard Yes calibrated->no_solution No purity_check Assess purity of old standard (if possible) new_standard->purity_check Signal Still Low solution Problem Resolved new_standard->solution Signal Restored purity_check->no_solution

Caption: Troubleshooting logic for dn-OPDA standard degradation.

References

Technical Support Center: Analysis of Dinor-12-oxo-phytodienoic acid (dn-OPDA) by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the electrospray ionization (ESI) mass spectrometry (MS) analysis of dinor-12-oxo phytodienoic acid (dn-OPDA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of dn-OPDA?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as dn-OPDA, due to the presence of co-eluting compounds from the sample matrix. In electrospray ionization (ESI), these interfering components can either suppress or enhance the signal of the target analyte. For complex samples like plant extracts, ion suppression is the more common phenomenon. This can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility in your dn-OPDA analysis.

Q2: What are the common sources of matrix effects in plant tissue analysis?

A2: When analyzing dn-OPDA in plant tissues, matrix effects can be caused by a variety of endogenous compounds that are co-extracted with the analyte. These include, but are not limited to:

  • Salts: High concentrations of inorganic salts are not compatible with ESI and can cause significant signal suppression.

  • Sugars and Polysaccharides: These are abundant in plant tissues and can interfere with the ESI process.

  • Pigments: Chlorophylls and carotenoids can cause ion suppression.

  • Lipids and Fatty Acids: Structurally similar compounds can compete with dn-OPDA for ionization.

  • Phenolic Compounds: These are common in plant extracts and are known to cause matrix effects.

Q3: How can I determine if my dn-OPDA analysis is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a dn-OPDA standard solution is introduced into the LC eluent after the analytical column. A blank matrix extract is then injected. Any dip or rise in the dn-OPDA signal at the retention times of matrix components indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This is a quantitative method. The response of a dn-OPDA standard in a clean solvent is compared to the response of the same standard spiked into a blank matrix extract that has undergone the entire sample preparation procedure. The matrix effect can be calculated as a percentage of signal suppression or enhancement.

Q4: Is a deuterated internal standard available for dn-OPDA, and will it help with matrix effects?

A4: Yes, a deuterated internal standard, this compound-d5 (dinor-OPDA-d5), is commercially available.[1][2] Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[3] Since the deuterated standard is chemically almost identical to dn-OPDA, it will co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved despite variations in ionization efficiency.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no dn-OPDA signal in sample, but standard injects well Severe ion suppression from the sample matrix.1. Dilute the sample: A simple 1:10 or 1:100 dilution can significantly reduce the concentration of interfering matrix components. 2. Improve sample cleanup: Implement a solid-phase extraction (SPE) step to remove interfering compounds. 3. Optimize chromatography: Adjust the LC gradient to better separate dn-OPDA from co-eluting matrix components. 4. Use a deuterated internal standard: Spike your samples with dinor-OPDA-d5 to correct for signal loss.[1][2]
Poor reproducibility of dn-OPDA quantification between samples Variable matrix effects between different samples.1. Implement a robust and consistent sample preparation protocol. 2. Use a deuterated internal standard (dinor-OPDA-d5) for every sample. This is the most reliable way to correct for sample-to-sample variations in matrix effects.[3]
High background noise in the chromatogram Contamination of the LC-MS system or complex sample matrix.1. Perform a system flush with appropriate solvents. 2. Include a more rigorous sample cleanup step (e.g., SPE). 3. Ensure high-purity solvents and reagents are used.
Peak tailing or splitting for dn-OPDA Column degradation, incompatible injection solvent, or system dead volume.1. Check for column voids and replace the column if necessary. 2. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 3. Inspect all fittings and tubing for leaks or excessive length.

Experimental Protocols

Protocol 1: Extraction of dn-OPDA from Arabidopsis thaliana Leaves

This protocol is adapted from methods used for jasmonates and related oxylipins.[4][5]

  • Sample Collection and Homogenization:

    • Flash-freeze approximately 100 mg of Arabidopsis thaliana leaf tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid).

    • Spike the sample with a known amount of dinor-OPDA-d5 internal standard.[1][2]

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Collect the supernatant.

    • Dilute the supernatant with 4 volumes of 0.1% formic acid in water.

    • Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

    • Load the diluted extract onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the dn-OPDA and internal standard with 1 mL of methanol containing 1% formic acid.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of dn-OPDA

This is a general starting point; parameters should be optimized for your specific instrumentation.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate dn-OPDA from other oxylipins (e.g., start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • dn-OPDA: Precursor ion (m/z) 263.2 → Product ions (e.g., m/z 109.1, 151.1 - these should be optimized by infusing a standard).

      • dinor-OPDA-d5: Precursor ion (m/z) 268.2 → Product ions (optimized from standard infusion).

Data Presentation

Table 1: Summary of Matrix Effect Mitigation Strategies and Their Effectiveness

Mitigation StrategyPrincipleGeneral EffectivenessConsiderations
Sample Dilution Reduces the concentration of all components, including interfering matrix compounds.Moderate to HighMay compromise the limit of detection if dn-OPDA concentration is low.
Solid-Phase Extraction (SPE) Selectively isolates the analyte from interfering matrix components based on chemical properties.HighRequires method development to optimize the SPE sorbent and elution conditions.
Optimized Chromatography Separates the analyte from co-eluting matrix components in time.Moderate to HighMay require longer run times and careful gradient optimization.
Use of a Deuterated Internal Standard Co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variability.Very HighRequires the availability of a stable isotope-labeled standard (dinor-OPDA-d5 is available).[1][2]

Visualizations

experimental_workflow sample Plant Tissue Sample (~100 mg) homogenization Homogenization (Liquid N2) sample->homogenization extraction Extraction with 80% MeOH + IS homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporation Evaporation (N2 stream) spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for the extraction and analysis of dn-OPDA.

matrix_effect_logic cluster_source ESI Source cluster_process Ionization Process cluster_result Analytical Result dnopda dn-OPDA droplet Charged Droplet dnopda->droplet matrix Matrix Components matrix->droplet competition Competition for Charge and Surface Access droplet->competition suppression Ion Suppression competition->suppression reduced_signal Reduced dn-OPDA Signal suppression->reduced_signal

Caption: The mechanism of ion suppression in ESI-MS.

References

Optimizing wounding experiments for consistent dinor-12-oxo phytodienoic acid induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and troubleshooting wounding experiments for the consistent induction of dinor-12-oxo phytodienoic acid (dn-OPDA).

Frequently Asked Questions (FAQs)

Q1: What is dn-OPDA and why is it important in wounding experiments?

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a C16 homolog of 12-oxo-phytodienoic acid (OPDA), both of which are important signaling molecules in the jasmonate family of plant hormones.[1][2] Jasmonates are crucial for regulating plant defense responses to various stresses, including mechanical wounding and herbivory.[3][4][5] Wounding triggers the biosynthesis of dn-OPDA, which, along with OPDA, can activate defense gene expression.[1][6] Understanding the induction of dn-OPDA is critical for elucidating the molecular mechanisms of plant defense and for developing strategies to enhance plant resilience.

Q2: What are the key factors that influence the consistency of dn-OPDA induction?

Several factors can impact the consistency of dn-OPDA levels in wounding experiments:

  • Wounding Method and Severity: The type and extent of mechanical damage significantly affect the induction of jasmonates.[4] Standardized and reproducible wounding procedures are essential for minimizing variability.

  • Plant Age and Developmental Stage: The physiological state of the plant, including its age and developmental stage, can influence its response to wounding.[7] It is crucial to use plants of a consistent age and developmental stage for all experiments.

  • Time of Sample Collection: The accumulation of dn-OPDA and other jasmonates is a dynamic process that occurs over time after wounding.[1] A time-course experiment is often necessary to identify the peak induction time.

  • Environmental Conditions: Light, temperature, and humidity can all affect plant physiology and, consequently, the wounding response. Maintaining consistent environmental conditions is critical.

  • Plant Genotype: Different plant species and even different ecotypes or mutants of the same species can exhibit varied responses to wounding.

Q3: What is the typical time course for dn-OPDA accumulation after wounding?

Following mechanical wounding in Arabidopsis thaliana, the levels of dn-OPDA, along with OPDA, tend to rise more slowly than jasmonic acid (JA).[1] While JA levels often peak around 2 hours after wounding, dn-OPDA and OPDA levels typically reach their maximum at approximately 6 hours post-wounding.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in dn-OPDA levels between replicates. 1. Inconsistent wounding technique (e.g., variable pressure, different number of wounds). 2. Variation in plant age or size. 3. Inconsistent timing of sample collection. 4. Non-uniform environmental conditions.1. Use a standardized wounding method (see detailed protocol below). Consider using a mechanical device for consistent pressure. 2. Select plants of the same age and developmental stage. Normalize data to tissue weight. 3. Harvest all samples at the exact same time points post-wounding. 4. Ensure all plants are grown under identical and controlled environmental conditions.
Low or no induction of dn-OPDA after wounding. 1. Insufficient wounding to trigger a strong defense response. 2. Sample collection at a suboptimal time point. 3. Issues with the extraction or analytical method. 4. The plant species or genotype has a naturally low dn-OPDA response.1. Increase the severity or number of wounds per plant, ensuring consistency across replicates. 2. Perform a time-course experiment (e.g., 0, 1, 3, 6, 12 hours) to determine the peak induction time for your specific experimental system. 3. Review and optimize the dn-OPDA extraction and LC-MS/MS quantification protocols. Ensure proper handling and storage of samples to prevent degradation. 4. Consult the literature for typical jasmonate responses in your plant of interest. Consider using a different ecotype or species if necessary.
Degradation of dn-OPDA during sample processing. 1. Samples not immediately frozen after collection. 2. Improper storage of samples. 3. Multiple freeze-thaw cycles.1. Immediately flash-freeze the collected plant tissue in liquid nitrogen.[8] 2. Store samples at -80°C until extraction.[8] 3. Aliquot samples to avoid repeated freezing and thawing.
Interference from other compounds during LC-MS/MS analysis. 1. Inadequate chromatographic separation. 2. Suboptimal mass spectrometry parameters.1. Optimize the HPLC/UPLC gradient and column to improve the separation of dn-OPDA from other oxylipins. 2. Fine-tune the MS parameters (e.g., collision energy, cone voltage) for dn-OPDA to enhance specificity and sensitivity. Use multiple reaction monitoring (MRM) for targeted quantification.

Data Presentation

Table 1: Temporal Accumulation of Jasmonates After Mechanical Wounding in Arabidopsis thaliana

This table summarizes the typical changes in the levels of dn-OPDA, OPDA, and JA at different time points following mechanical wounding. Data is adapted from previously published research.[1]

Time After Wounding (hours)dn-OPDA (ng/g FW)OPDA (ng/g FW)JA (ng/g FW)
0 (Control)~10~20~5
0.5~25~50~150
1~50~100~250
2~100~200~300 (Peak)
6~250 (Peak)~500 (Peak)~150
12~150~300~50
24~50~100~20

FW = Fresh Weight. Values are approximate and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Standardized Mechanical Wounding of Arabidopsis thaliana

This protocol is designed to ensure a reproducible mechanical wounding procedure for consistent induction of dn-OPDA.

Materials:

  • Arabidopsis thaliana plants (e.g., 4-5 weeks old)

  • Fine-tipped forceps or a hemostat

  • Liquid nitrogen

  • Mortar and pestle

  • Microcentrifuge tubes

Procedure:

  • Plant Growth: Grow Arabidopsis thaliana plants under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C). Use plants of the same age and developmental stage for each experiment.

  • Wounding:

    • Select healthy, fully expanded rosette leaves.

    • For each selected leaf, apply a consistent wound by crushing the leaf lamina with fine-tipped forceps across the midvein. Repeat this for a predetermined number of leaves per plant (e.g., two leaves per plant).

    • Ensure the pressure and duration of crushing are as uniform as possible across all replicates. Alternatively, a calibrated mechanical device can be used for more precise wounding.

  • Sample Collection:

    • At the desired time points after wounding, excise the wounded leaves (and/or systemic unwounded leaves if investigating systemic responses).

    • Immediately flash-freeze the collected tissue in liquid nitrogen to halt metabolic activity.

  • Sample Processing:

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Aliquot the powdered tissue into pre-weighed microcentrifuge tubes.

    • Store the samples at -80°C until extraction.

Protocol 2: Extraction of dn-OPDA from Plant Tissue

This protocol outlines a method for the extraction of dn-OPDA and other oxylipins from plant tissue.

Materials:

  • Frozen, powdered plant tissue

  • Extraction solvent (e.g., 2-propanol/H₂O/HCl; 2:1:0.002, v/v/v)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Internal standard (e.g., d₅-OPDA)

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Extraction:

    • To approximately 100 mg of frozen plant powder, add 1 mL of ice-cold extraction solvent.

    • Add an appropriate amount of internal standard for quantification.

    • Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes.

  • Phase Separation:

    • Add 1 mL of dichloromethane to each sample.

    • Vortex vigorously and then centrifuge at 13,000 x g for 5 minutes at 4°C to separate the phases.

  • Collection of Organic Phase:

    • Carefully transfer the lower organic phase containing the lipids to a new tube.

  • Drying:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.

Protocol 3: Quantification of dn-OPDA by LC-MS/MS

This protocol provides a general framework for the quantification of dn-OPDA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • HPLC or UPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from a low to high percentage of mobile phase B over approximately 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Parameters (Example for dn-OPDA):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 263.2

    • Product Ions (Q3): Specific fragment ions for dn-OPDA (to be determined by infusion of a standard). Common fragments may include m/z 109.1 and m/z 151.1.

  • Instrument Settings: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

Quantification:

  • Generate a standard curve using a serial dilution of a dn-OPDA analytical standard.

  • Calculate the concentration of dn-OPDA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

dn_OPDA_Biosynthesis_and_Signaling membrane Chloroplast Membrane (Hexadecatrienoic Acid - 16:3) lox Lipoxygenase (LOX) membrane->lox Wounding Signal aos Allene Oxide Synthase (AOS) lox->aos aoc Allene Oxide Cyclase (AOC) aos->aoc dn_opda dn-OPDA aoc->dn_opda coi1_pathway COI1-Dependent Signaling dn_opda->coi1_pathway coi1_independent COI1-Independent Signaling dn_opda->coi1_independent gene_expression Defense Gene Expression coi1_pathway->gene_expression coi1_independent->gene_expression

Caption: dn-OPDA biosynthesis and signaling pathway.

experimental_workflow plant_growth 1. Plant Growth (Controlled Environment) wounding 2. Mechanical Wounding (Standardized Method) plant_growth->wounding sampling 3. Sample Collection (Flash Freeze in Liquid N2) wounding->sampling extraction 4. dn-OPDA Extraction (Solvent Partitioning) sampling->extraction analysis 5. LC-MS/MS Analysis (Quantification) extraction->analysis data_analysis 6. Data Analysis (Comparison and Interpretation) analysis->data_analysis

Caption: Experimental workflow for dn-OPDA analysis.

troubleshooting_logic start Inconsistent dn-OPDA Induction check_wounding Review Wounding Protocol start->check_wounding High Variability? check_timing Verify Sample Collection Time start->check_timing Low Induction? check_plants Assess Plant Uniformity check_wounding->check_plants solution Consistent Results check_plants->solution Improved check_extraction Evaluate Extraction Efficiency check_timing->check_extraction check_lcms Optimize LC-MS/MS Method check_extraction->check_lcms check_lcms->solution Improved

References

Technical Support Center: Normalization Strategies for Gene Expression Data in dn-OPDA Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the normalization of gene expression data in studies involving dinor-12-oxo-phytodienoic acid (dn-OPDA).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when normalizing gene expression data in dn-OPDA studies?

A1: The most critical factors are the choice of normalization strategy and the validation of its appropriateness for your specific experimental conditions. dn-OPDA, as a signaling molecule, can potentially alter the expression of genes traditionally used as internal controls (housekeeping genes). Therefore, assuming the stability of these genes without validation can lead to erroneous results. For RNA-Seq, factors such as sequencing depth, RNA composition, and library size must be accounted for.

Q2: Which housekeeping genes are commonly used for qPCR normalization in Arabidopsis thaliana, and are they suitable for dn-OPDA studies?

A2: Commonly used housekeeping genes in Arabidopsis include ACTIN2 (ACT2), UBIQUITIN10 (UBQ10), ELONGATION FACTOR 1-ALPHA (EF-1α), and TUBULIN (TUB). However, their stability can be compromised under hormonal treatments.[1] It is crucial to validate a panel of candidate reference genes under your specific experimental conditions, including dn-OPDA treatment, to identify the most stable ones. Some studies have identified novel reference genes that show greater stability across a range of conditions compared to traditional ones.[2][3]

Q3: What are the main differences between normalization methods for qPCR and RNA-Seq data?

A3: For qPCR, normalization is typically performed against one or more stably expressed reference genes. The accuracy of this method relies entirely on the stability of these reference genes. For RNA-Seq, normalization is a more complex computational process that corrects for variability in sequencing depth and RNA composition across samples.[4] Common RNA-Seq normalization methods include Transcripts Per Million (TPM), Trimmed Mean of M-values (TMM), and methods employed by tools like DESeq2. These methods do not rely on a single "housekeeping" gene but rather use the global gene expression distribution to normalize the data.

Q4: Can dn-OPDA treatment affect total RNA abundance, and how would this impact normalization?

A4: Yes, treatments that induce significant physiological changes, such as hormone treatments, can potentially alter total RNA abundance.[5] If total RNA levels change between your control and dn-OPDA-treated samples, standard normalization methods that assume equal total RNA content may introduce bias. In such cases, using external RNA spike-in controls is a recommended strategy to account for these global changes in transcription.[5][6]

Q5: What are spike-in controls and when should I use them?

A5: Spike-in controls are known quantities of synthetic RNA molecules that are added to each of your experimental samples before RNA extraction. Since the amount of spike-in is constant across all samples, any variation in their measured expression levels after sequencing or qPCR can be attributed to technical variability, including differences in RNA extraction efficiency and reverse transcription efficiency. They are particularly useful when you suspect your experimental treatment (e.g., dn-OPDA) might be causing global changes in gene expression, which would violate the assumptions of many standard normalization methods.[5][6]

Troubleshooting Guides

qPCR Normalization Issues
Problem Potential Cause Troubleshooting Steps
High variability in housekeeping gene Ct values between replicates. Pipetting errors, inconsistent sample quality.- Ensure accurate and consistent pipetting of all reagents and templates.- Verify the quality and integrity of your RNA samples using a spectrophotometer and gel electrophoresis.- Use a master mix to minimize pipetting variations.[7]
Housekeeping gene expression is altered by dn-OPDA treatment. The chosen housekeeping gene is not stably expressed under your experimental conditions.- Validate a panel of candidate reference genes to identify those with the most stable expression across all your samples (control and treated).- Use at least two validated, stable reference genes for normalization.- Consider using a different normalization strategy, such as normalization to total RNA or using spike-in controls.[1][8]
No amplification or very late amplification of the gene of interest. Poor RNA quality, inefficient cDNA synthesis, or suboptimal primer design.- Check RNA integrity. Degraded RNA will lead to poor results.[7]- Optimize your reverse transcription reaction. Ensure you are using an appropriate amount of high-quality RNA.- Validate your primer efficiency by running a standard curve. The efficiency should be between 90-110%.[9]
Non-specific amplification or primer-dimers in the melt curve analysis. Suboptimal primer design or annealing temperature.- Redesign primers to be specific to your target gene and avoid self-dimerization.- Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers.[7]
RNA-Seq Normalization Issues
Problem Potential Cause Troubleshooting Steps
High variance between biological replicates after normalization. - High biological variability.- Batch effects from sample processing or sequencing.- Ensure consistent experimental conditions for all replicates.- If samples were processed in different batches, include batch information in your statistical model for differential expression analysis.
The list of differentially expressed genes (DEGs) changes drastically with different normalization methods. The assumptions of some normalization methods may not be met by your data (e.g., global changes in transcription).- Carefully consider the assumptions of each normalization method.- If you suspect global changes in gene expression due to dn-OPDA treatment, consider using a normalization method that incorporates spike-in controls.[5][6]- Compare the results from a few different, appropriate normalization methods to identify a robust set of DEGs.[10]
Low number of DEGs identified. - Insufficient sequencing depth.- High variability between replicates.- The biological effect of dn-OPDA on gene expression is subtle.- Increase sequencing depth to improve statistical power.- Improve consistency in your experimental procedures to reduce variability.- Consider a less stringent statistical cutoff, but be mindful of the potential for false positives.

Quantitative Data Summary

The stability of reference genes is crucial for accurate qPCR normalization. Below is a summary of the stability of commonly used and novel reference genes in Arabidopsis thaliana under various hormonal and stress treatments, which can be analogous to dn-OPDA treatment. The stability is often ranked using algorithms like geNorm (lower M-value is more stable) and NormFinder (lower stability value is more stable).

Table 1: Stability Ranking of Reference Genes in Arabidopsis thaliana Under Hormone Treatments

Gene SymbolGene NameStability Ranking (geNorm M-value)Stability Ranking (NormFinder)
Novel Reference Genes
PP2AProtein Phosphatase 2A1 (Most Stable)1 (Most Stable)
UBCUbiquitin-conjugating enzyme23
TIP41TIP41-like protein32
Traditional Reference Genes
EF-1αElongation Factor 1-alpha45
UBQ10Ubiquitin 1054
ACT2Actin 267
GAPDHGlyceraldehyde-3-phosphate dehydrogenase76
TUB6Tubulin beta-6 chain8 (Least Stable)8 (Least Stable)

Data synthesized from findings in studies on reference gene stability in Arabidopsis under various treatments, including hormonal stimuli.[2][11][12]

Experimental Protocols

Protocol 1: Total RNA Extraction from Arabidopsis thaliana Seedlings

This protocol is a generalized procedure and may need optimization based on specific laboratory conditions and reagents.

  • Harvest and Grind Tissue: Harvest approximately 100 mg of Arabidopsis seedlings and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Lysis: Add 1 mL of a suitable RNA extraction buffer (e.g., TRIzol or a buffer from a commercial kit) to the powdered tissue and vortex vigorously for 1 minute.

  • Phase Separation (if using TRIzol): Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix by inversion, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspend RNA: Air-dry the pellet for 5-10 minutes and resuspend in 30-50 µL of RNase-free water.

  • Quantify and Assess Quality: Measure the RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer. Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using a bioanalyzer.

Protocol 2: DNase Treatment and cDNA Synthesis
  • DNase Treatment: To remove contaminating genomic DNA, treat 1-5 µg of total RNA with a DNase I enzyme according to the manufacturer's instructions. This is a critical step for accurate qPCR results.

  • cDNA Synthesis: Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase enzyme. You can use oligo(dT) primers, random hexamers, or a mix of both, depending on your downstream application. Follow the protocol provided with your cDNA synthesis kit.

Protocol 3: Quantitative Real-Time PCR (qPCR)
  • Prepare Reaction Mix: Prepare a master mix containing a qPCR SYBR Green master mix, forward and reverse primers (at their optimal concentration), and RNase-free water.

  • Add Template: Aliquot the master mix into qPCR plates or tubes and add your diluted cDNA templates. Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for gDNA contamination.

  • Run qPCR: Perform the qPCR reaction using a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Melt Curve Analysis: After the amplification cycles, perform a melt curve analysis to verify the specificity of the amplification.

  • Data Analysis: Determine the Ct values for your target and reference genes. Calculate the relative expression of your target gene using a suitable method, such as the 2-ΔΔCt method, after normalizing to your validated reference gene(s).[8]

Visualizations

dn_OPDA_Signaling_Pathway cluster_biosynthesis Biosynthesis (Plastid) cluster_signaling Signaling cluster_coi1_dependent COI1-Dependent Pathway cluster_coi1_independent COI1-Independent Pathway Fatty Acids (16:3) Fatty Acids (16:3) LOX LOX Fatty Acids (16:3)->LOX AOS AOS LOX->AOS AOC AOC AOS->AOC dn_OPDA dn_OPDA AOC->dn_OPDA dn_OPDA_transport dn-OPDA (transport to nucleus) dn_OPDA->dn_OPDA_transport COI1 COI1 dn_OPDA_transport->COI1 Unknown_receptor Unknown Receptor/ Target dn_OPDA_transport->Unknown_receptor JAZ JAZ COI1->JAZ degradation MYC2 MYC2 JAZ->MYC2 releases inhibition JA_responsive_genes JA-Responsive Genes MYC2->JA_responsive_genes activates transcription Signaling_cascade Signaling Cascade Unknown_receptor->Signaling_cascade OPDA_responsive_genes OPDA-Responsive Genes Signaling_cascade->OPDA_responsive_genes activates transcription

Caption: Simplified dn-OPDA biosynthesis and signaling pathway.

experimental_workflow cluster_qPCR qPCR Workflow cluster_RNASeq RNA-Seq Workflow start Plant Treatment (Control vs. dn-OPDA) rna_extraction RNA Extraction start->rna_extraction quality_control RNA Quality Control (Spectrophotometry, Gel/Bioanalyzer) rna_extraction->quality_control dnase DNase Treatment quality_control->dnase library_prep Library Preparation quality_control->library_prep cdna cDNA Synthesis dnase->cdna qpcr qPCR with Validated Reference Genes cdna->qpcr qpcr_analysis Relative Quantification (e.g., 2-ΔΔCt method) qpcr->qpcr_analysis sequencing High-Throughput Sequencing library_prep->sequencing raw_data_qc Raw Data Quality Control sequencing->raw_data_qc alignment Alignment to Reference Genome raw_data_qc->alignment normalization Normalization (e.g., TPM, TMM, DESeq2) alignment->normalization deg_analysis Differential Gene Expression Analysis normalization->deg_analysis

Caption: Gene expression analysis workflow for dn-OPDA studies.

References

Technical Support Center: Dinor-12-oxo-phytodienoic Acid (dn-OPDA) Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of antibodies against the plant hormone dinor-12-oxo-phytodienoic acid (dn-OPDA).

Frequently Asked Questions (FAQs)

Q1: What is dn-OPDA and why is it challenging to generate specific antibodies against it?

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a lipid-based plant hormone, a member of the jasmonate family, that plays a crucial role in plant defense and development.[1][2] As a small molecule (hapten), dn-OPDA is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an immune response.[3] The primary challenges in generating highly specific antibodies are its small size, which offers limited epitopes for antibody recognition, and its structural similarity to other jasmonates and lipid molecules, which can lead to cross-reactivity.

Q2: What are the key considerations for designing a hapten-carrier conjugate for dn-OPDA?

The design of the hapten-carrier conjugate is a critical step in developing specific antibodies. Key factors to consider include:

  • Hapten Design: The site of conjugation on the dn-OPDA molecule is crucial. The linker should be attached to a position that is not essential for the unique structural features of dn-OPDA, thus exposing the most specific epitopes to the immune system.

  • Carrier Protein Selection: Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). KLH is generally more immunogenic and is often preferred for initial immunizations.[4]

  • Crosslinker Chemistry: The choice of crosslinker determines the bond formed between the hapten and the carrier. Common crosslinkers include carbodiimides (e.g., EDC) for forming amide bonds and maleimide-based crosslinkers (e.g., SMCC) for creating thioether bonds.[1][5]

  • Hapten Density: The number of hapten molecules conjugated to each carrier protein (hapten density) can influence the immune response. An optimal density needs to be determined empirically, as too high or too low a density can lead to a suboptimal antibody response.[3]

Q3: What are the main strategies to improve the specificity of an existing anti-dn-OPDA antibody?

If you have an antibody with suboptimal specificity, several affinity maturation techniques can be employed:

  • Phage Display: This technique involves creating a library of antibody variants (e.g., by mutagenizing the complementarity-determining regions, or CDRs) and displaying them on the surface of bacteriophages. Phages that bind to the target with high affinity can then be selected and enriched through a process called biopanning.[6][7]

  • Site-Directed Mutagenesis: This method involves making specific changes to the DNA sequence of the antibody's variable regions to alter the amino acid sequence of the CDRs.[3][8] By rationally designing mutations based on structural modeling or by creating libraries of random mutants, it is possible to identify variants with improved affinity and specificity.[9]

Q4: What is the signaling pathway of dn-OPDA, and how can understanding it aid in antibody development?

In some plant lineages, dn-OPDA isomers act as bioactive hormones that are perceived by the COI1/JAZ co-receptor complex.[10] However, dn-OPDA can also act through a COI1-independent signaling pathway. In this pathway, dn-OPDA binds to the cyclophilin CYP20-3 in the chloroplast.[11][12] This interaction influences sulfur assimilation and cellular redox homeostasis, leading to the regulation of a specific set of genes involved in stress responses.[11][13] Understanding this pathway can help in the development of functional assays to screen for antibodies that not only bind to dn-OPDA but also modulate its biological activity.

Troubleshooting Guides

Issue 1: High Cross-Reactivity with Other Jasmonates

Symptoms:

  • Your ELISA or other immunoassay shows a significant signal with related molecules like 12-oxo-phytodienoic acid (OPDA) or jasmonic acid (JA).

  • Inconsistent results when analyzing complex biological samples that may contain multiple jasmonates.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Hapten design exposes common epitopes Redesign the hapten-carrier conjugate to attach the linker at a different position on the dn-OPDA molecule, exposing more unique structural features.
Polyclonal antibody heterogeneity If using a polyclonal antibody, consider generating a monoclonal antibody for higher specificity. If a monoclonal antibody is already in use, screen for a different clone with lower cross-reactivity.
Assay conditions are not optimal Optimize assay parameters such as buffer composition, pH, and temperature. Sometimes, adjusting the ionic strength of the buffer can help to reduce non-specific interactions.
Antibody concentration is too high Titrate the antibody to the lowest concentration that still provides an adequate signal-to-noise ratio. Higher antibody concentrations can sometimes lead to increased cross-reactivity.[14]
Issue 2: Weak or No Signal in Immunoassays

Symptoms:

  • Low or no detectable signal in your ELISA, Western blot, or other immunoassay.

  • Poor sensitivity, making it difficult to detect low concentrations of dn-OPDA.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Poor immunogenicity of the conjugate Increase the immunogenicity of the hapten-carrier conjugate by using a more potent adjuvant during immunization or by switching to a more immunogenic carrier protein like KLH.
Antibody has low affinity Employ affinity maturation techniques such as phage display or site-directed mutagenesis to increase the binding affinity of your antibody.[2]
dn-OPDA is poorly soluble in aqueous buffers dn-OPDA is a lipid-soluble molecule. Consider adding a small amount of a co-solvent like DMSO or ethanol (B145695) to your sample diluent to improve its solubility. However, be sure to test the tolerance of your antibody and assay to the chosen solvent.
Suboptimal assay conditions Review and optimize all steps of your immunoassay protocol, including coating conditions, blocking, incubation times, and detection reagents.[15]
Degraded reagents Ensure that all reagents, including antibodies, conjugates, and substrates, are stored correctly and are within their expiration dates.
Issue 3: High Background Signal

Symptoms:

  • High signal in the negative control wells of your ELISA.

  • Difficulty in distinguishing between the specific signal and background noise.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Insufficient blocking Increase the concentration or incubation time of the blocking buffer. You can also try different blocking agents, such as non-fat dry milk, bovine serum albumin (BSA), or commercially available blocking solutions.[16]
Non-specific binding of the antibody Add a detergent like Tween-20 to your wash buffers to help reduce non-specific binding. You can also try including a non-specific IgG from the same species as your primary antibody in the antibody diluent.
Contaminated reagents or plates Use fresh, high-quality reagents and plates. Ensure that your laboratory environment is clean to avoid contamination.
Detection reagent issues If using an enzyme-conjugated secondary antibody, ensure it is used at the optimal dilution. Too high a concentration can lead to high background.

Quantitative Data

The following table provides an example of how to present quantitative data to assess the improvement in antibody specificity. The data shown are for illustrative purposes and represent a hypothetical scenario where a new monoclonal antibody (MAb-2) shows improved specificity for dn-OPDA compared to an older antibody (MAb-1).

CompoundMAb-1 IC50 (nM)MAb-1 Cross-Reactivity (%)MAb-2 IC50 (nM)MAb-2 Cross-Reactivity (%)
dinor-12-oxo-phytodienoic acid (dn-OPDA) 101008100
12-oxo-phytodienoic acid (OPDA)50202004
Jasmonic Acid (JA)2005>1000<0.8
Methyl Jasmonate (MeJA)5002>1000<0.8

Cross-reactivity (%) = (IC50 of dn-OPDA / IC50 of competing compound) x 100

Experimental Protocols

Protocol 1: Hapten-Carrier Conjugation using EDC

This protocol describes the conjugation of dn-OPDA (which has a carboxylic acid group) to the primary amines of a carrier protein like BSA or KLH using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • dn-OPDA

  • Carrier protein (BSA or KLH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4

  • Dialysis tubing (10 kDa MWCO) or desalting column

Procedure:

  • Activate dn-OPDA: Dissolve dn-OPDA in a minimal amount of DMF or DMSO. Add a 10-fold molar excess of EDC and NHS to the dn-OPDA solution in Activation Buffer. Incubate for 15-30 minutes at room temperature.

  • Prepare Carrier Protein: Dissolve the carrier protein (e.g., 10 mg) in 2 mL of Coupling Buffer.

  • Conjugation: Add the activated dn-OPDA solution to the carrier protein solution. The molar ratio of hapten to carrier protein should be optimized, but a starting point is a 20-40 fold molar excess of hapten.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Purification: Remove the unreacted hapten and byproducts by dialysis against PBS at 4°C overnight with several buffer changes, or by using a desalting column.

  • Characterization: Confirm the conjugation by methods such as MALDI-TOF mass spectrometry to determine the hapten-to-carrier ratio.

Protocol 2: Competitive ELISA for dn-OPDA Quantification

This protocol is for a competitive ELISA to determine the concentration of dn-OPDA in a sample.

Materials:

  • dn-OPDA-protein conjugate (for coating)

  • Anti-dn-OPDA antibody (primary antibody)

  • HRP-conjugated secondary antibody (specific for the primary antibody species)

  • dn-OPDA standard

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

  • 96-well ELISA plates

Procedure:

  • Coating: Dilute the dn-OPDA-protein conjugate in Coating Buffer (e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: Prepare serial dilutions of the dn-OPDA standard and your samples. In a separate plate or tubes, pre-incubate the diluted standards/samples with a fixed, limiting concentration of the anti-dn-OPDA primary antibody for 30 minutes. Add 100 µL of this mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Absorbance: Read the absorbance at 450 nm. The signal will be inversely proportional to the concentration of dn-OPDA in the sample.

Visualizations

dn_OPDA_Signaling_Pathway cluster_chloroplast Chloroplast cluster_cytosol_nucleus Cytosol & Nucleus dn_OPDA dn-OPDA CYP20_3 CYP20-3 dn_OPDA->CYP20_3 Binds SAT Serine Acetyltransferase (SAT) CYP20_3->SAT Activates Cysteine_Synthase Cysteine Synthase Complex SAT->Cysteine_Synthase Forms complex Cysteine Cysteine Cysteine_Synthase->Cysteine Synthesizes GSH Glutathione (GSH) Cysteine->GSH Redox_Homeostasis Altered Redox Homeostasis GSH->Redox_Homeostasis TGA_TFs TGA Transcription Factors Redox_Homeostasis->TGA_TFs Activates Gene_Expression Stress-Responsive Gene Expression TGA_TFs->Gene_Expression Regulates

Caption: COI1-independent dn-OPDA signaling pathway.

Antibody_Specificity_Workflow cluster_production Antibody Production cluster_evaluation Evaluation & Optimization Hapten_Design Hapten Design (dn-OPDA derivative) Conjugation Hapten-Carrier Conjugation Hapten_Design->Conjugation Immunization Immunization Conjugation->Immunization Hybridoma Hybridoma Production (for Monoclonal Ab) Immunization->Hybridoma Screening Screening (ELISA) Hybridoma->Screening Specificity_Test Cross-Reactivity Testing Screening->Specificity_Test Low_Specificity Low Specificity Specificity_Test->Low_Specificity Affinity_Maturation Affinity Maturation (e.g., Phage Display) Low_Specificity->Affinity_Maturation Optimize High_Specificity_Ab High Specificity Antibody Low_Specificity->High_Specificity_Ab Acceptable Affinity_Maturation->Screening

Caption: Workflow for improving antibody specificity.

References

Validation & Comparative

A Comparative Guide to dinor-12-oxo-phytodienoic acid (dn-OPDA) and 12-oxo-phytodienoic acid (OPDA) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways and biological activities of two closely related oxylipins: dinor-12-oxo-phytodienoic acid (dn-OPDA) and 12-oxo-phytodienoic acid (OPDA). Both are cyclopentenone-containing fatty acid derivatives that play crucial roles in plant development and stress responses. Understanding their distinct and overlapping signaling mechanisms is vital for research in plant biology and for the development of novel therapeutic agents that target related pathways in other organisms.

Core Signaling Paradigms: An Overview

The signaling actions of dn-OPDA and OPDA can be broadly categorized into two distinct pathways: a receptor-dependent pathway mediated by the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a receptor-independent pathway that leverages their chemical properties as reactive electrophilic species (RES).

In early land plants like the bryophyte Marchantia polymorpha, isomers of dn-OPDA are the primary bioactive jasmonates.[1][2] They act as the specific ligands for the COI1-JAZ co-receptor complex, initiating a signaling cascade that regulates a wide array of developmental and defense-related genes.[2][3] In contrast, in most vascular plants, the role of the primary COI1-JAZ ligand has been taken over by jasmonoyl-L-isoleucine (JA-Ile), for which OPDA is a precursor.[3][4]

However, OPDA is more than just a precursor. It can also function as a signaling molecule in its own right, often independently of its conversion to JA-Ile.[5] Both dn-OPDA and OPDA can elicit biological responses through a COI1-independent mechanism, which is particularly important in stress tolerance.[6] This activity is attributed to their electrophilic nature, allowing them to interact with and modify cellular proteins, thereby triggering stress-response pathways.[6]

Quantitative Comparison of Signaling Outputs

The following table summarizes key quantitative and qualitative comparisons of dn-OPDA and OPDA signaling based on available experimental data, primarily from studies in the model bryophyte Marchantia polymorpha, where dn-OPDA is the endogenous hormone.

Parameterdinor-12-oxo-phytodienoic acid (dn-OPDA)12-oxo-phytodienoic acid (OPDA)Key Findings
COI1-JAZ Co-receptor Binding High affinity (as dn-iso-OPDA)[3]Low to no direct affinity in its C18 form[7]dn-iso-OPDA is the bona fide ligand for the MpCOI1-MpJAZ co-receptor in Marchantia. OPDA's activity in this pathway is likely due to its conversion to dn-OPDA.[3][8]
Induction of JAZ Gene Expression Strong induction[2]Moderate to strong induction[2]Both molecules induce the expression of JAZ repressor genes, a hallmark of jasmonate signaling. The effect of OPDA is likely mediated by its conversion to dn-OPDA.[2]
Growth Inhibition Potent inhibitor[8]Potent inhibitor[9]Both dn-OPDA and OPDA cause a significant, dose-dependent inhibition of plant growth.[8][9]
Thermotolerance Induction Confers thermotolerance[6]Confers thermotolerance[6]Both molecules protect plants from heat stress through a COI1-independent pathway, highlighting their role as reactive electrophilic species.[6]
Defense Gene Induction Strong induction of COI1-dependent and -independent genes[8]Induces both COI1-dependent and -independent genes[8]Both oxylipins activate a suite of defense-related genes, but the specific sets of induced genes may differ.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct and overlapping signaling pathways of dn-OPDA and OPDA.

dn_OPDA_Signaling cluster_stimulus Stimulus cluster_coi1_dependent COI1-Dependent Pathway cluster_coi1_independent COI1-Independent Pathway dn_OPDA dn-OPDA COI1_JAZ COI1-JAZ Co-receptor dn_OPDA->COI1_JAZ Protein_modification Protein Modification (Electrophilic Stress) dn_OPDA->Protein_modification JAZ_degradation JAZ Degradation COI1_JAZ->JAZ_degradation TF_activation Transcription Factor Activation (e.g., MYC) JAZ_degradation->TF_activation Gene_expression_dep Gene Expression (Defense, Development) TF_activation->Gene_expression_dep Stress_response Stress Response Activation Protein_modification->Stress_response Gene_expression_indep Gene Expression (e.g., Thermotolerance) Stress_response->Gene_expression_indep

dn-OPDA Signaling Pathways

OPDA_Signaling cluster_stimulus Stimulus cluster_conversion Metabolic Conversion cluster_coi1_dependent COI1-Dependent Pathway cluster_coi1_independent COI1-Independent Pathway OPDA OPDA dn_OPDA_conv Conversion to dn-OPDA OPDA->dn_OPDA_conv Protein_modification Protein Modification (Electrophilic Stress) OPDA->Protein_modification COI1_JAZ COI1-JAZ Co-receptor dn_OPDA_conv->COI1_JAZ JAZ_degradation JAZ Degradation COI1_JAZ->JAZ_degradation TF_activation Transcription Factor Activation (e.g., MYC) JAZ_degradation->TF_activation Gene_expression_dep Gene Expression (Defense, Development) TF_activation->Gene_expression_dep Stress_response Stress Response Activation Protein_modification->Stress_response Gene_expression_indep Gene Expression (e.g., Thermotolerance) Stress_response->Gene_expression_indep

OPDA Signaling Pathways

Experimental Protocols

The following are generalized protocols for key experiments used to compare dn-OPDA and OPDA signaling, based on methodologies reported in the scientific literature.

Protocol 1: Plant Growth Inhibition Assay

This protocol is used to quantitatively assess the effect of dn-OPDA and OPDA on plant growth.

1. Plant Material and Growth Conditions:

  • Use sterile cultures of Marchantia polymorpha thalli or Arabidopsis thaliana seedlings.

  • Grow plants on a standard, solid nutrient medium (e.g., half-strength Gamborg's B5 for Marchantia or Murashige and Skoog for Arabidopsis) under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).[10][11]

2. Treatment Preparation:

  • Prepare stock solutions of dn-OPDA and OPDA in ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).

  • Add the stock solutions to the molten growth medium after autoclaving and cooling to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM).

  • Prepare control plates with the same concentration of the solvent.

3. Experimental Procedure:

  • Transfer plants of a uniform size and developmental stage to the treatment and control plates.

  • Incubate the plates under the same controlled conditions.

  • After a set period (e.g., 7-14 days), photograph the plates.

4. Data Analysis:

  • Measure the fresh weight of the plants or the surface area of the thalli using image analysis software (e.g., ImageJ).

  • Calculate the percentage of growth inhibition for each treatment relative to the solvent control.

  • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.

Protocol 2: Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol details the steps to measure the induction of specific target genes in response to dn-OPDA and OPDA treatment.

1. Plant Material and Treatment:

  • Grow plants as described in Protocol 1.

  • Treat the plants with a specific concentration of dn-OPDA, OPDA, or a solvent control for a defined period (e.g., 1, 3, 6, or 24 hours). The treatment can be applied by adding the compounds to liquid culture or by spraying onto plants grown on solid media.

2. RNA Extraction and cDNA Synthesis:

  • Harvest the plant tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation.

  • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qPCR Analysis:

  • Design or obtain validated qPCR primers for the target genes (e.g., JAZ, VSP1, PDF1.2 in Arabidopsis; orthologs in Marchantia) and a reference gene (e.g., ACTIN or UBIQUITIN).

  • Perform qPCR using a SYBR Green-based master mix and a real-time PCR detection system.

  • The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis:

  • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

  • Compare the fold-change in gene expression between the dn-OPDA and OPDA treatments and the solvent control.

  • Perform statistical analysis to determine the significance of the differences in gene induction.

Protocol 3: Thermotolerance Assay

This protocol assesses the ability of dn-OPDA and OPDA to protect plants from heat stress, a COI1-independent response.

1. Plant Material and Pre-treatment:

  • Grow plants as described in Protocol 1.

  • Pre-treat the plants with a non-lethal concentration of dn-OPDA, OPDA, or a solvent control for a specific duration (e.g., 24 hours).

2. Heat Stress Application:

  • Subject the pre-treated plants to a high-temperature stress (e.g., 37-42°C for Arabidopsis, adjusted for Marchantia) for a defined period (e.g., 1-3 hours).

  • Include a control group of plants that are not subjected to heat stress.

3. Recovery and Phenotypic Evaluation:

  • Return the plants to the normal growth conditions for a recovery period (e.g., 3-7 days).

  • Visually assess and document the survival rate and the extent of damage (e.g., bleaching, necrosis).

4. Quantitative Analysis (Optional):

  • Measure physiological parameters such as chlorophyll (B73375) content or ion leakage (as an indicator of membrane damage) to quantify the level of thermotolerance.

  • For ion leakage, incubate the treated leaves in deionized water and measure the conductivity of the solution over time.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Assays cluster_data Data Analysis Plant_Growth Plant Growth (Sterile Culture) Treatment Oxylipin Treatment (dn-OPDA, OPDA, Control) Plant_Growth->Treatment Growth_Inhibition Growth Inhibition Assay Treatment->Growth_Inhibition Gene_Expression Gene Expression Analysis (qPCR) Treatment->Gene_Expression Thermotolerance Thermotolerance Assay Treatment->Thermotolerance Data_Analysis_Growth Measure Growth Parameters (Fresh Weight, Area) Growth_Inhibition->Data_Analysis_Growth Data_Analysis_Gene Calculate Relative Gene Expression (ΔΔCt) Gene_Expression->Data_Analysis_Gene Data_Analysis_Thermo Assess Survival Rate and Damage Thermotolerance->Data_Analysis_Thermo

Generalized Experimental Workflow

Conclusion

The signaling pathways of dn-OPDA and OPDA are complex and context-dependent, with both shared and distinct mechanisms of action. In early land plants, dn-OPDA is the primary jasmonate hormone, acting through the COI1-JAZ co-receptor. In vascular plants, this role is largely supplanted by JA-Ile, with OPDA acting as its precursor. However, both dn-OPDA and OPDA retain an ancient signaling function as reactive electrophilic species, enabling them to mediate stress responses independently of the COI1 receptor. A thorough understanding of these dual signaling roles is essential for a complete picture of oxylipin biology and for leveraging these pathways in agricultural and pharmaceutical applications. Further research, particularly direct quantitative comparisons in various plant systems, will continue to elucidate the nuanced interplay between these two important signaling molecules.

References

A Comparative Guide to the Functional Differences Between Dinor-12-oxo-phytodienoic Acid and Jasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between two key oxylipin signaling molecules: dinor-12-oxo-phytodienoic acid (dn-OPDA) and jasmonic acid (JA). We present a detailed analysis of their distinct roles in plant biology, supported by experimental data, detailed methodologies, and signaling pathway diagrams to facilitate a deeper understanding for research and development applications.

Introduction

Dinor-12-oxo-phytodienoic acid (dn-OPDA) and jasmonic acid (JA) are both members of the jasmonate family of plant hormones, which are critical regulators of growth, development, and stress responses. While structurally related, these molecules exhibit significant functional divergence that reflects an evolutionary shift in jasmonate signaling from ancestral to more recently evolved plant lineages. Understanding these differences is crucial for manipulating plant defense pathways and for the potential development of novel agrochemicals or therapeutic agents.

Core Functional Differences: An Evolutionary Perspective

The primary functional distinction between dn-OPDA and JA lies in their roles as the primary bioactive jasmonate in different plant groups. In bryophytes, such as the liverwort Marchantia polymorpha, and in lycophytes, dn-OPDA isomers (dn-iso-OPDA and Δ4-dn-iso-OPDA) are the endogenous ligands that activate the jasmonate signaling pathway.[1][2][3][4][5] In contrast, in most vascular plants, the isoleucine conjugate of jasmonic acid, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), is the bioactive hormone that triggers jasmonate responses.[6][7][8][9] This evolutionary transition in ligand specificity of the jasmonate receptor complex marks a pivotal point in the evolution of plant defense signaling.

A key biochemical distinction is the effect of amino acid conjugation. In bryophytes and lycophytes, conjugation of dn-OPDA with amino acids leads to its deactivation.[1][3] Conversely, in vascular plants, conjugation of JA with isoleucine is a prerequisite for its bioactivity.[1][8]

Furthermore, both dn-OPDA and its C18 counterpart, OPDA, can elicit biological responses in vascular plants through signaling pathways that are independent of the canonical JA-Ile receptor, COI1.[2][10][11]

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies, highlighting the differential bioactivity of dn-OPDA and JA/JA-Ile.

Table 1: Comparison of Bioactivity in Root Growth Inhibition

CompoundPlant SpeciesConcentrationRoot Growth Inhibition (%)Reference
dn-OPDAMarchantia polymorpha10 µMSignificant inhibition[6]
JAArabidopsis thaliana0.1 µM~50%[4][5]
JA-IleArabidopsis thaliana1 µMSignificant inhibition[12]
MeJAArabidopsis thaliana5 µM~60%[3]

Table 2: Comparison of Gene Expression Induction

CompoundPlant SpeciesTarget GeneFold InductionReference
dn-OPDAMarchantia polymorphaMpJAZSignificant induction[13]
dn-OPDAMarchantia polymorphaMpGH3ASignificant induction[6]
JAArabidopsis thalianaVSP2Strong induction[14]
JA-IleArabidopsis thalianaJAZ10Strong induction[12]
OPDAArabidopsis thalianaZAT10 (COI1-independent)Significant induction[6]

Table 3: Receptor Binding Affinity

LigandReceptor ComplexPlant SpeciesBinding Affinity (Kd)Reference
Coronatine (JA-Ile mimic)AtCOI1-AtJAZ1Arabidopsis thaliana48 nM[15]
Coronatine (JA-Ile mimic)AtCOI1-AtJAZ6Arabidopsis thaliana68 nM[15]
dn-OPDA isomersMpCOI1-MpJAZMarchantia polymorphaConfirmed binding[1][9][16]

Signaling Pathways

The signaling pathways for dn-OPDA and JA-Ile, while sharing a core receptor complex, diverge in their activating ligand and downstream responses, particularly in different plant lineages.

dn-OPDA Signaling in Marchantia polymorpha (COI1-Dependent)

In the bryophyte Marchantia polymorpha, dn-OPDA isomers directly bind to the MpCOI1-MpJAZ co-receptor complex. This binding event leads to the ubiquitination and subsequent degradation of the MpJAZ repressor protein by the 26S proteasome. The degradation of MpJAZ releases the transcription factor MpMYC, which then activates the expression of dn-OPDA-responsive genes, leading to various defense responses.

dnOPDA_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dnOPDA dn-OPDA MpCOI1 MpCOI1 dnOPDA->MpCOI1 binds MpJAZ MpJAZ MpCOI1->MpJAZ recruits Ub Ub MpMYC MpMYC MpJAZ->MpMYC represses Proteasome 26S Proteasome MpJAZ->Proteasome Degradation Response Defense Gene Expression MpMYC->Response activates Ub->MpJAZ Ubiquitination

dn-OPDA COI1-dependent signaling pathway in M. polymorpha.
JA-Ile Signaling in Arabidopsis thaliana (COI1-Dependent)

In the vascular plant Arabidopsis thaliana, JA is converted to its bioactive form, JA-Ile. JA-Ile then acts as the ligand for the AtCOI1-AtJAZ co-receptor complex. Similar to the dn-OPDA pathway, this leads to the degradation of AtJAZ repressors and the activation of downstream transcription factors like MYC2, which regulate a wide array of JA-responsive genes involved in defense and development.

JAIle_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA JA JAR1 JAR1 JA->JAR1 Ile Isoleucine Ile->JAR1 JAIle JA-Ile AtCOI1 AtCOI1 JAIle->AtCOI1 binds JAR1->JAIle AtJAZ AtJAZ AtCOI1->AtJAZ recruits Ub Ub MYC2 MYC2 AtJAZ->MYC2 represses Proteasome 26S Proteasome AtJAZ->Proteasome Degradation Response Defense & Development Gene Expression MYC2->Response activates Ub->AtJAZ Ubiquitination

JA-Ile COI1-dependent signaling pathway in A. thaliana.
dn-OPDA/OPDA COI1-Independent Signaling

In vascular plants, dn-OPDA and OPDA can activate a distinct set of genes independently of the COI1-JAZ co-receptor complex. This pathway is thought to be mediated by the electrophilic nature of the cyclopentenone ring of OPDA and its derivatives, which can react with cellular nucleophiles. Putative downstream components of this pathway include cyclophilin 20-3 (CYP20-3) and various transcription factors. This pathway is implicated in responses to abiotic stresses like heat shock.[6][7][13]

OPDA_COI1_Independent OPDA dn-OPDA / OPDA Target Unknown Receptor(s) / Target Proteins (e.g., CYP20-3) OPDA->Target interacts with TFs Transcription Factors (e.g., TGA) Target->TFs activates Response Abiotic Stress Responses (e.g., Thermotolerance) TFs->Response regulates

COI1-independent signaling by dn-OPDA/OPDA.

Experimental Protocols

Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol is used to quantify the inhibitory effect of jasmonates on primary root growth.

Methodology:

  • Plant Material and Growth Conditions: Arabidopsis thaliana seeds are surface-sterilized and sown on Murashige and Skoog (MS) agar (B569324) medium. Plates are stratified at 4°C for 2-4 days in the dark to synchronize germination and then transferred to a growth chamber with a long-day photoperiod (16 h light/8 h dark) at 22°C.

  • Treatment: After 4-5 days of growth, seedlings with similar root lengths are transferred to fresh MS agar plates supplemented with various concentrations of the test compounds (e.g., 0.1-10 µM JA, MeJA, or JA-Ile) or a solvent control (e.g., ethanol).

  • Measurement: The position of the root tips is marked at the time of transfer. After a defined period of growth (e.g., 3-5 days), the new root growth is measured from the mark to the new root tip.

  • Data Analysis: Root growth inhibition is calculated as the percentage reduction in root elongation in the presence of the compound compared to the solvent control.

Gene Expression Analysis by Quantitative RT-PCR (qPCR)

This protocol is used to measure the relative abundance of specific mRNA transcripts in response to jasmonate treatment.

Methodology:

  • Plant Treatment and RNA Extraction: Arabidopsis thaliana or Marchantia polymorpha are treated with the desired concentration of dn-OPDA or JA/JA-Ile for a specific duration (e.g., 30 minutes to 24 hours). Total RNA is then extracted from the plant tissue using a commercial kit or a standard protocol like TRIzol extraction.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: The qPCR reaction is performed using a real-time PCR system with a SYBR Green-based detection method. The reaction mixture typically contains cDNA template, forward and reverse primers for the target and reference genes, and a SYBR Green master mix.

  • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of one or more stable reference genes.

Table 4: Example qPCR Primers

GeneOrganismPrimer Sequence (Forward/Reverse)Reference
AtVSP2A. thaliana5'-AAGCTTCGTTTCTCGGTTCT-3' / 5'-GTTGTCGTCGTCCTCAATGT-3'[14]
AtJAZ10A. thaliana5'-TCGACGACGATGACGATAAG-3' / 5'-GCTTCTCGCTCTTCACTCCA-3'[12]
MpACT (reference)M. polymorpha5'-AGGCATCTGGTATCCACGAG-3' / 5'-ACATGGTCGTTCCTCCAGAC-3'[14]
MpAPT (reference)M. polymorpha5'-TGGTTGCTTCGTTGGTTG-3' / 5'-CCAAACCCTTGCTTGTTG-3'[2]
Herbivory Resistance Assay in Marchantia polymorpha

This assay assesses the role of dn-OPDA in plant defense against insect herbivores.

Methodology:

  • Plant and Insect Material: Marchantia polymorpha wild-type and mutant plants (e.g., Mpcoi1) are grown under controlled conditions. Larvae of a generalist herbivore, such as Spodoptera littoralis, are used for the feeding assay.

  • Feeding Bioassay: A no-choice feeding assay is performed by placing a single larva on an individual plant or a detached thallus in a petri dish.

  • Quantification of Damage: After a specific feeding period (e.g., 24-48 hours), the amount of plant tissue consumed by the larva is quantified. This can be done by measuring the area of the thallus consumed using image analysis software or by weighing the larva before and after the feeding period to determine weight gain.

  • Data Analysis: The susceptibility of the different plant genotypes to herbivory is compared based on the amount of tissue consumed or the larval weight gain.

Conclusion

The functional divergence of dn-OPDA and jasmonic acid represents a fascinating example of hormonal evolution in the plant kingdom. While dn-OPDA serves as the primary jasmonate signal in ancestral land plants, the evolution of JA-Ile as the bioactive hormone in vascular plants, coupled with the repurposing of OPDA/dn-OPDA for COI1-independent signaling, highlights the plasticity and complexity of plant chemical communication. A thorough understanding of these distinct signaling molecules and their pathways is paramount for advancing our knowledge of plant defense and for the development of innovative strategies in agriculture and medicine.

References

Validating the Role of Dinor-12-oxo-phytodienoic Acid in Insect Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dinor-12-oxo-phytodienoic acid (dn-OPDA) and its downstream product, jasmonic acid-isoleucine (JA-Ile), in mediating plant resistance to insect herbivores. The information presented is supported by experimental data from studies on tomato (Solanum lycopersicum) and the specialist herbivore Manduca sexta (tobacco hornworm).

Comparative Analysis of Plant Defense Responses

The jasmonate signaling pathway is a critical component of plant defense against insect attack. This pathway involves a cascade of oxylipin signals, including dn-OPDA and JA-Ile. While JA-Ile has been traditionally viewed as the primary active hormone, recent evidence highlights a distinct and significant role for its precursor, dn-OPDA, in orchestrating insect resistance.

Experiments utilizing genetically modified tomato plants have been instrumental in dissecting the individual contributions of these signaling molecules. Specifically, the opr3 mutant, which is deficient in the enzyme that converts OPDA to the precursor of JA, accumulates OPDA but cannot produce significant levels of JA or JA-Ile upon wounding. In contrast, the jai1 mutant is insensitive to JA-Ile, effectively blocking that branch of the signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies, illustrating the differential effects of dn-OPDA and JA-Ile on plant biochemistry and insect performance.

Table 1: Jasmonate Levels in Wild-Type and opr3 Mutant Tomato Plants After Wounding

Plant GenotypeTreatmentJA (pmol/g fresh weight)JA-Ile (pmol/g fresh weight)OPDA (pmol/g fresh weight)
Wild-TypeUnwounded12 ± 1~0Not reported
Wild-TypeWounded (1h)262 ± 41~450Not reported
opr3 MutantUnwounded3 ± 1~0Not reported
opr3 MutantWounded (1h)22 ± 9Not accumulatedWild-type levels

Data compiled from studies on tomato plants.[1]

Table 2: Performance of Manduca sexta Larvae on Different Tomato Genotypes

Plant GenotypeLarval Weight Gain (mg)Relative Growth Rate
Wild-TypeBaselineBaseline
opr3 MutantIndistinguishable from Wild-TypeIndistinguishable from Wild-Type
jai1 MutantSignificantly higher than Wild-TypeSignificantly higher than Wild-Type
Antisense-prosystemin~3 times higher than controlNot reported

Data indicates that while JA-Ile signaling (absent in jai1) is crucial for basal resistance, the presence of OPDA in opr3 mutants is sufficient to mount an effective induced defense comparable to wild-type plants.[2]

Table 3: Induction of Defense-Related Gene Expression (Proteinase Inhibitor II) in Tomato Leaves

Plant GenotypeTreatmentLocal Leaf PI-II Transcript LevelsSystemic Leaf PI-II Transcript Levels
Wild-TypeWoundingStrong inductionStrong induction
opr3 MutantWoundingStrong inductionImpaired induction

This data suggests that OPDA is sufficient for the local induction of defense genes at the site of wounding, but JA/JA-Ile is required for the systemic defense response in distant tissues.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Insect Performance Bioassay
  • Plant Material : Tomato plants (Solanum lycopersicum) of wild-type, opr3, and jai1 genotypes are grown under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark cycle).

  • Insect Rearing : Manduca sexta eggs are hatched, and larvae are reared on an artificial diet until they reach the desired instar for the experiment.

  • Dual-Choice Feeding Assay :

    • Leaf discs of equal size are excised from different plant genotypes.

    • A single larva is placed in a petri dish with one leaf disc from each of the two genotypes being compared (e.g., Wild-Type vs. opr3).

    • The area of the leaf disc consumed by the larva over a specific period (e.g., 24 hours) is measured to determine feeding preference.

  • Larval Weight Gain Assay :

    • Newly hatched larvae are placed on individual, intact leaves of the different plant genotypes.

    • The larvae are allowed to feed for a set number of days (e.g., 8 days).

    • The weight of each larva is measured at the beginning and end of the experiment to determine the total weight gain.

Phytohormone Analysis
  • Sample Collection : Leaf tissue is collected from both unwounded control plants and plants at specific time points after mechanical wounding. Samples are immediately frozen in liquid nitrogen to halt metabolic activity.

  • Extraction : Jasmonates are extracted from the homogenized leaf tissue using a solvent system (e.g., a mixture of isopropanol, water, and hydrochloric acid).

  • Purification : The extracts are purified using solid-phase extraction columns to remove interfering compounds.

  • Quantification : The levels of JA, JA-Ile, and OPDA are quantified using gas chromatography-mass spectrometry (GC-MS). Deuterated internal standards are used for accurate quantification.

Gene Expression Analysis (RT-qPCR)
  • RNA Extraction : Total RNA is extracted from local (wounded) and systemic (unwounded) leaf tissues at various time points after wounding.

  • cDNA Synthesis : The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR) : The abundance of specific gene transcripts, such as Proteinase Inhibitor II (PI-II), is quantified using qPCR with gene-specific primers. A reference gene (e.g., actin) is used for normalization.

  • Data Analysis : The relative expression levels of the target gene are calculated using the comparative Ct method.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key biological pathways and experimental processes discussed in this guide.

Jasmonate_Biosynthesis_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm alpha_linolenic_acid α-Linolenic Acid (18:3) Hexadecatrienoic Acid (16:3) lox LOX alpha_linolenic_acid->lox hpote 13-HPOT / 13-HPHT lox->hpote aos AOS hpote->aos aoc AOC aos->aoc opda OPDA / dn-OPDA aoc->opda opda_peroxisome opr3 OPR3 opc8 OPC-8:0 / OPC-6:0 opr3->opc8 beta_ox β-oxidation opc8->beta_ox ja Jasmonic Acid (JA) beta_ox->ja ja_cyto opda_peroxisome->opr3 Transport jar1 JAR1 ja_ile JA-Ile jar1->ja_ile ja_cyto->jar1 Transport OPDA_JA_Ile_Signaling cluster_plant_cell Plant Cell insect_attack Insect Attack opda dn-OPDA insect_attack->opda ja_ile JA-Ile opda->ja_ile OPR3 local_defense Local Defense Response opda->local_defense Directly induces (COI1-independent) coi1 COI1 Receptor ja_ile->coi1 binds systemic_defense Systemic Defense Response ja_ile->systemic_defense Required for jaz JAZ Repressor coi1->jaz promotes degradation of myc2 MYC2 (Transcription Factor) jaz->myc2 represses defense_genes Defense Gene Expression (e.g., PI-II, Terpenes) myc2->defense_genes activates defense_genes->local_defense Experimental_Workflow cluster_bioassay Insect Performance Bioassay cluster_analysis Molecular and Chemical Analysis start Start: Select Plant Genotypes (WT, opr3, jai1) larval_feeding Larval Feeding on Plants start->larval_feeding choice_test Dual-Choice Feeding Test start->choice_test wounding Mechanical Wounding start->wounding measure_weight Measure Larval Weight Gain larval_feeding->measure_weight end End: Compare Data and Validate Role measure_weight->end choice_test->end sample_collection Collect Leaf Tissue (Local and Systemic) wounding->sample_collection phytohormone Phytohormone Analysis (GC-MS) sample_collection->phytohormone gene_expression Gene Expression Analysis (RT-qPCR) sample_collection->gene_expression phytohormone->end gene_expression->end

References

A Comparative Guide to the Metabolomics of Wild-Type and dn-OPDA Synthesis Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolomic profiles of wild-type organisms and mutants deficient in the synthesis of dinor-12-oxo-phytodienoic acid (dn-OPDA). It includes a summary of expected quantitative changes, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support research in this area.

Introduction

cis-(+)-12-oxo-phytodienoic acid (OPDA) and its C16 homolog, dn-OPDA, are crucial cyclopentenone-containing oxylipins in plants. They function as precursors for the biosynthesis of jasmonates (JAs), a class of phytohormones that regulate a wide array of developmental processes and stress responses.[1][2][3] Beyond their role as precursors, OPDA and dn-OPDA are signaling molecules in their own right, capable of acting independently of the canonical jasmonic acid-isoleucine (JA-Ile) signaling pathway.[1][2] The study of mutants with defects in dn-OPDA synthesis is critical for dissecting the specific roles of this molecule in plant physiology, defense, and development.

OPDA/dn-OPDA Biosynthesis and Signaling Pathway

The biosynthesis of OPDA and dn-OPDA begins with the release of α-linolenic acid (for OPDA) or hexadecatrienoic acid (for dn-OPDA) from plastidial membranes.[4] These fatty acids are then converted into their respective cyclopentenone structures through a series of enzymatic reactions catalyzed by lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).[4] These intermediates can then be transported to the peroxisome for further conversion to jasmonic acid.[5]

OPDA_dnOPDA_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid (18:3) lox 13-LOX alpha_linolenic_acid->lox hexadecatrienoic_acid Hexadecatrienoic Acid (16:3) hexadecatrienoic_acid->lox hpots 13-HPOT / 13-HPHT lox->hpots aos AOS hpots->aos allene_oxides Allene Oxides aos->allene_oxides aoc AOC allene_oxides->aoc opda OPDA aoc->opda dn_opda dn-OPDA aoc->dn_opda opda_perox OPDA opda->opda_perox Transport coi1_independent coi1_independent opda->coi1_independent COI1-independent signaling dn_opda_perox dn-OPDA dn_opda->dn_opda_perox Transport opr3 OPR3 beta_oxidation β-oxidation (3 cycles) opr3->beta_oxidation ja Jasmonic Acid (JA) beta_oxidation->ja coi1_dependent coi1_dependent ja->coi1_dependent COI1-dependent signaling opda_perox->opr3 dn_opda_perox->opr3

Simplified OPDA and dn-OPDA biosynthesis pathway.

Comparative Metabolomics Data

While specific, comprehensive metabolomic datasets comparing wild-type and dn-OPDA synthesis mutants are not broadly available in public repositories, the literature allows for a predictive summary of the expected metabolic shifts. A mutation in a key enzyme for dn-OPDA synthesis, such as a specific allene oxide cyclase, would lead to a significant reduction in dn-OPDA and its downstream products, potentially causing an accumulation of its precursors. The following table represents a summary of these expected changes.

Metabolite ClassAnalyteWild-Type (Relative Abundance)dn-OPDA Synthesis Mutant (Relative Abundance)Expected Change in Mutant
Fatty Acid Precursors Hexadecatrienoic Acid (16:3)++++Increase
α-Linolenic Acid (18:3)++++No significant change
Cyclopentenones dn-OPDA ++ - Significant Decrease
OPDA++++No significant change
Jasmonates Jasmonic Acid (JA) derived from dn-OPDA+-Decrease
Jasmonoyl-Isoleucine (JA-Ile)+-Decrease
Other Oxylipins 13-HPHT (16:3 hydroperoxide)++++Increase
13-HPOT (18:3 hydroperoxide)++++No significant change

This table is a representative summary based on established pathway knowledge. Actual quantitative values will vary based on the specific mutant, organism, and experimental conditions.

Experimental Protocols

A typical comparative metabolomics study involves several key steps, from experimental design to data analysis.[6][7] The following is a generalized protocol for the analysis of plant metabolites using mass spectrometry-based techniques.

1. Experimental Design and Sample Collection:

  • Plant Growth: Grow wild-type and mutant plants under controlled, identical environmental conditions to minimize variability.[8]

  • Sample Collection: Harvest plant tissues at the same developmental stage and time of day. Immediately freeze the samples in liquid nitrogen to quench metabolic activity and store them at -80°C until extraction.[7]

  • Replication: Use a sufficient number of biological replicates (typically 5 or more) for each genotype to ensure statistical power.

2. Metabolite Extraction:

  • Homogenization: Grind the frozen plant tissue to a fine powder under liquid nitrogen.

  • Solvent Extraction: Extract metabolites using a suitable solvent system. A common method for both polar and non-polar metabolites is a methanol (B129727)/water/chloroform extraction.[9] For a broad range of metabolites, an acidic methanol extraction followed by sonication can be effective.[9]

  • Internal Standards: Add a mixture of internal standards to the extraction solvent to control for variations in extraction efficiency and instrument response.

  • Centrifugation: Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Analysis (LC-MS/MS):

  • Chromatography: Separate the metabolites using liquid chromatography (LC). A reversed-phase C18 column is commonly used for the separation of a wide range of plant metabolites.

  • Mass Spectrometry: Analyze the eluted compounds using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[7]

  • Data Acquisition: Acquire data in both positive and negative ionization modes to detect a broader range of compounds. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used for MS/MS fragmentation to aid in compound identification.

4. Data Processing and Analysis:

  • Peak Picking and Alignment: Use software such as MS-DIAL or XCMS to detect, align, and quantify metabolic features across all samples.

  • Normalization: Normalize the data to the internal standards to correct for technical variation.

  • Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-tests, ANOVA, Principal Component Analysis (PCA), and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA)) to identify metabolites that are significantly different between the wild-type and mutant samples.

  • Metabolite Identification: Identify the significantly altered metabolites by comparing their mass-to-charge ratio (m/z), retention time, and MS/MS fragmentation patterns to spectral libraries (e.g., NIST, METLIN) and authentic standards.

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative metabolomics experiment.

Experimental_Workflow cluster_planning Experimental Planning cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_interpretation Data Interpretation design Experimental Design (Wild-Type vs. Mutant) collection Sample Collection (Quench Metabolism) design->collection extraction Metabolite Extraction (with Internal Standards) collection->extraction lcms LC-MS/MS Analysis extraction->lcms processing Data Processing (Peak Picking, Alignment) lcms->processing stats Statistical Analysis (PCA, OPLS-DA) processing->stats identification Metabolite Identification stats->identification bio_interpretation Biological Interpretation identification->bio_interpretation

Workflow for comparative metabolomics.

Logical Framework of the Study

The rationale for comparing wild-type and dn-OPDA synthesis mutants follows a clear logical progression from genetic cause to metabolic effect and physiological consequence.

Logical_Framework mutant Genetic Perturbation (dn-opda synthesis mutant) metabolomics Comparative Metabolomics Analysis mutant->metabolomics wild_type Control (Wild-Type) wild_type->metabolomics metabolic_changes Observed Metabolic Changes (e.g., ↓ dn-OPDA, ↑ precursors) metabolomics->metabolic_changes phenotype Phenotypic Consequences (e.g., altered stress response, developmental changes) metabolic_changes->phenotype conclusion Conclusion: Function of dn-OPDA in specific biological processes phenotype->conclusion

Logical relationship of the study components.

Conclusion

The comparative metabolomic analysis of wild-type and dn-OPDA synthesis mutants is a powerful approach to elucidate the specific biological roles of dn-OPDA. By identifying the metabolic consequences of disrupted dn-OPDA synthesis, researchers can gain insights into its downstream signaling pathways and its impact on plant development, stress responses, and interactions with other organisms. This knowledge is fundamental for advancing our understanding of plant biology and may inform strategies for crop improvement and the development of novel therapeutic agents.

References

A Cross-Species Comparative Guide to Dinor-12-oxo-phytodienoic Acid (dn-OPDA) Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known functions of dinor-12-oxo-phytodienoic acid (dn-OPDA) across different species, with a primary focus on the plant kingdom where its role is most extensively studied. While direct functional evidence in animals and fungi is currently limited, this guide establishes a comparative framework based on the broader, conserved principles of oxylipin signaling.

Quantitative Bioactivity of dn-OPDA

The following table summarizes the effective concentrations of dn-OPDA observed in various biological assays in the liverwort Marchantia polymorpha. Direct comparative data in other species, particularly outside the plant kingdom, is not yet available in published literature.

SpeciesBiological ProcessAssayEffective ConcentrationReference
Marchantia polymorphaGrowth InhibitionGrowth inhibition assay5 µM[1]
Marchantia polymorphaGrowth InhibitionGrowth inhibition assay10 µM[1]
Marchantia polymorphaGene Expression (Marker Genes)qRT-PCRNot specified[1]
Marchantia polymorphaDefense against fungal pathogensFungal infection assayNot specified[2][3][4]

Signaling Pathways: An Evolutionary Divergence

The signaling pathway of jasmonates, including dn-OPDA, showcases a fascinating evolutionary divergence between bryophytes (e.g., Marchantia polymorpha) and vascular plants (e.g., Arabidopsis thaliana). In bryophytes, dn-OPDA isomers act as the primary bioactive ligands for the COI1-JAZ co-receptor complex, initiating downstream signaling. In contrast, vascular plants predominantly utilize jasmonoyl-isoleucine (JA-Ile) as the active ligand for the same receptor complex.[5][6][7]

dn-OPDA Signaling in Marchantia polymorpha (Bryophyte)

In Marchantia polymorpha, wounding or herbivory triggers the biosynthesis of dn-OPDA.[5] The dn-OPDA isomers then bind to the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1), promoting its interaction with JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[8][9][10] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases transcription factors (TFs), such as MYC, allowing them to activate the expression of dn-OPDA-responsive genes involved in defense and development.[8][11]

dn_OPDA_signaling_marchantia cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_nucleus Nucleus Wounding Wounding dn-OPDA dn-OPDA Wounding->dn-OPDA COI1 COI1 dn-OPDA->COI1 binds JAZ JAZ COI1->JAZ promotes interaction 26S_Proteasome 26S_Proteasome COI1->26S_Proteasome targets JAZ for degradation MYC MYC JAZ->MYC represses dn-OPDA_genes dn-OPDA_genes MYC->dn-OPDA_genes activates transcription

dn-OPDA Signaling Pathway in Marchantia polymorpha
Jasmonate Signaling in Arabidopsis thaliana (Vascular Plant)

In Arabidopsis thaliana, the signaling cascade is similar but utilizes a different primary ligand. While dn-OPDA is present, the key bioactive molecule is JA-Ile.[5] JA-Ile binds to COI1, initiating the degradation of JAZ repressors and the subsequent activation of MYC2/MYC3/MYC4 transcription factors, which in turn regulate the expression of a wide array of jasmonate-responsive genes.[8][11]

JA_Ile_signaling_arabidopsis cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_nucleus Nucleus Wounding Wounding JA-Ile JA-Ile Wounding->JA-Ile COI1 COI1 JA-Ile->COI1 binds JAZ JAZ COI1->JAZ promotes interaction 26S_Proteasome 26S_Proteasome COI1->26S_Proteasome targets JAZ for degradation MYC2 MYC2 JAZ->MYC2 represses JA_genes JA_genes MYC2->JA_genes activates transcription experimental_workflow Plant_Culture Aseptic Plant Culture (e.g., Marchantia polymorpha) Hormone_Treatment dn-OPDA Treatment (and mock control) Plant_Culture->Hormone_Treatment Tissue_Harvesting Tissue Harvesting (e.g., after 6 hours) Hormone_Treatment->Tissue_Harvesting RNA_Extraction Total RNA Extraction Tissue_Harvesting->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative RT-PCR (Target gene expression) cDNA_Synthesis->qRT_PCR RNA_Seq RNA Sequencing (Transcriptome profiling) cDNA_Synthesis->RNA_Seq Data_Analysis Data Analysis (Differential gene expression) qRT_PCR->Data_Analysis RNA_Seq->Data_Analysis

References

Unveiling the Targets: A Comparative Guide to the Dinor-12-oxo-phytodienoic Acid Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the dinor-12-oxo-phytodienoic acid (dn-OPDA) signaling pathway, its target genes, and its relationship to other jasmonate-related signaling pathways. This document summarizes key experimental findings, presents quantitative data for comparative analysis, and details the methodologies used to identify these molecular targets.

Introduction to dn-OPDA Signaling

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a 16-carbon cyclopentenone, a shorter homolog of the more extensively studied 12-oxo-phytodienoic acid (OPDA). Both are precursors in the biosynthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). However, emerging evidence reveals that dn-OPDA and OPDA are not mere intermediates but are potent signaling molecules in their own right, capable of regulating gene expression independently of the canonical JA-Ile receptor, CORONATINE INSENSITIVE 1 (COI1). This COI1-independent pathway represents an ancient signaling mechanism, particularly prominent in non-vascular plants, and plays a crucial role in plant defense and stress responses.

The Dichotomy of Jasmonate Signaling: dn-OPDA/OPDA vs. JA-Ile

Plant jasmonate signaling can be broadly divided into two branches: the well-characterized JA-Ile-dependent pathway that relies on the F-box protein COI1 for the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressors, and a COI1-independent pathway mediated by cyclopentenones like dn-OPDA and OPDA.

The Canonical JA-Ile/COI1-Dependent Pathway

In the canonical pathway, JA-Ile acts as the ligand that promotes the interaction between COI1 and JAZ proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. The removal of JAZ proteins liberates transcription factors, such as MYC2, to activate the expression of a wide array of jasmonate-responsive genes involved in defense against necrotrophic pathogens and insects, as well as in various developmental processes.

The COI1-Independent dn-OPDA/OPDA Signaling Pathway

In contrast, dn-OPDA and OPDA can elicit cellular responses without the involvement of COI1. This alternative pathway is particularly significant in bryophytes like Marchantia polymorpha, where dn-OPDA, not JA-Ile, is the primary ligand for the COI1-JAZ co-receptor complex.[1] However, even in vascular plants that utilize JA-Ile, a distinct COI1-independent signaling branch for OPDA and its shorter homolog exists. This pathway is often associated with responses to abiotic stress, such as heat stress, and the regulation of a unique set of target genes.[2] The downstream effectors of this pathway are thought to include transcription factors of the TGA family.

Figure 1. A simplified comparison of the JA-Ile/COI1-dependent and the dn-OPDA/OPDA COI1-independent signaling pathways.

Comparative Analysis of Target Genes

To delineate the specific targets of the dn-OPDA signaling pathway, researchers have employed transcriptomic techniques such as microarray analysis and RNA sequencing (RNA-seq). These studies have been instrumental in identifying genes that are uniquely responsive to OPDA and its derivatives, distinguishing them from the broader set of jasmonate-responsive genes.

OPDA-Specific Responsive Genes (ORGs) in Arabidopsis thaliana

A seminal study by Taki et al. (2005) utilized microarray analysis to identify a set of genes in Arabidopsis thaliana that were specifically induced by OPDA but not by JA or methyl jasmonate (MeJA). These were termed OPDA-specific Responsive Genes (ORGs). A significant portion of these genes are implicated in signaling, transcriptional regulation, and stress responses, and their induction by OPDA was found to be independent of COI1.[3][4]

Table 1: Selected OPDA-Specific Responsive Genes (ORGs) in Arabidopsis thaliana

Gene IDGene Name/DescriptionFold Change (OPDA treatment)Function
AT1G27730ZAT10> 5.0Transcription Factor (Stress Response)
AT5G47230ERF5> 5.0Transcription Factor (Ethylene Response)
AT5G05410DREB2A> 3.0Transcription Factor (Drought Response)
AT2G47730GST6> 3.0Glutathione S-transferase (Detoxification)
AT4G20860FAD-OXR> 3.0FAD-linked Oxidoreductase (Stress Response)
Data derived from Taki et al. (2005). Fold change represents the approximate induction level after OPDA treatment as determined by microarray and northern blot analysis.
dn-OPDA and Thermotolerance in Marchantia polymorpha

In the bryophyte Marchantia polymorpha, dn-OPDA and OPDA activate a COI1-independent pathway that is crucial for thermotolerance.[2] Transcriptomic analysis of M. polymorpha treated with these cyclopentenones revealed the upregulation of genes involved in heat stress response.

Table 2: Selected dn-OPDA/OPDA-Upregulated Genes in Marchantia polymorpha Involved in Thermotolerance

Gene IDGene DescriptionPutative Function
MpHSP17.8AHeat shock protein 17.8AChaperone, protein folding
MpHSP21Heat shock protein 21Chaperone, chloroplast protection
MpHsfA1Heat shock transcription factor A1Transcriptional regulation of heat response
Data inferred from studies on COI1-independent signaling in Marchantia polymorpha.[2][5]

Experimental Protocols

The identification of dn-OPDA target genes relies on robust experimental procedures. Below are detailed methodologies for key experiments cited in this guide.

Plant Material and Hormone Treatment for Transcriptomic Analysis

Hormone_Treatment_Workflow start Arabidopsis thaliana seedlings (e.g., 10-day-old, grown in liquid culture) treatment Treatment with: - 30 µM dn-OPDA - 30 µM OPDA - 30 µM JA - Mock (control) start->treatment time_course Time course sampling (e.g., 0, 0.5, 1, 3, 6 hours) treatment->time_course harvest Harvest and flash-freeze in liquid nitrogen time_course->harvest storage Store at -80°C harvest->storage

Figure 2. Experimental workflow for phytohormone treatment of Arabidopsis seedlings.
  • Plant Growth: Arabidopsis thaliana (e.g., ecotype Col-0) seeds are surface-sterilized and grown in a sterile liquid medium (e.g., Murashige and Skoog) under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Hormone Treatment: After a specified growth period (e.g., 10 days), seedlings are treated with dn-OPDA, OPDA, JA (all typically at a concentration of 30 µM), or a mock solution (control).

  • Time-Course Sampling: Plant material is harvested at various time points post-treatment (e.g., 0, 30 minutes, 1 hour, 3 hours, 6 hours) to capture the dynamics of gene expression.

  • Harvesting and Storage: Harvested seedlings are immediately flash-frozen in liquid nitrogen and stored at -80°C until RNA extraction.

RNA Extraction and RNA-Seq Library Preparation
  • RNA Extraction: Total RNA is extracted from the frozen plant tissue using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, followed by DNase treatment to remove any contaminating genomic DNA.[6] RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.

  • mRNA Purification: Poly(A)+ RNA is isolated from the total RNA using oligo(dT)-magnetic beads.

  • Library Construction: The purified mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters.

  • PCR Amplification: The adapter-ligated cDNA is amplified by PCR to generate a sufficient amount of library for sequencing.

  • Sequencing: The prepared libraries are sequenced on an Illumina platform (e.g., NovaSeq or HiSeq).[7][8]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP_Seq_Workflow start Plant tissue (e.g., Arabidopsis roots) crosslinking Cross-linking with formaldehyde (B43269) start->crosslinking chromatin_prep Chromatin isolation and shearing (sonication or enzymatic digestion) crosslinking->chromatin_prep immunoprecipitation Immunoprecipitation with antibody against TGA transcription factor chromatin_prep->immunoprecipitation reverse_crosslink Reverse cross-linking and DNA purification immunoprecipitation->reverse_crosslink library_prep Library preparation for sequencing reverse_crosslink->library_prep sequencing High-throughput sequencing library_prep->sequencing

Figure 3. A generalized workflow for ChIP-Seq of plant transcription factors.
  • Cross-linking: Plant tissue is treated with formaldehyde to cross-link proteins to DNA in vivo.

  • Chromatin Preparation: Nuclei are isolated, and the chromatin is sheared into smaller fragments (typically 200-600 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest (e.g., a TGA factor). The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.

  • DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

  • Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.[9][10][11]

Conclusion

The identification of target genes for the dn-OPDA signaling pathway is unraveling a complex and evolutionarily ancient layer of plant defense and stress response regulation. While sharing a common biosynthetic origin with jasmonic acid, dn-OPDA and its homolog OPDA activate a distinct, largely COI1-independent signaling cascade. This leads to the regulation of a specific suite of genes, particularly those involved in abiotic stress tolerance and transcriptional control. The comparative transcriptomic and genetic approaches outlined in this guide provide a powerful toolkit for further dissecting this intricate signaling network. A deeper understanding of the dn-OPDA pathway and its target genes holds significant promise for the development of novel strategies to enhance crop resilience and productivity.

References

A Comparative Guide to Dinor-12-oxo-phytodienoic Acid and Coronatine in Plant Defense Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dinor-12-oxo-phytodienoic acid (dn-OPDA) and coronatine (B1215496) (COR), two potent inducers of plant defense responses. By examining their signaling pathways, impacts on gene expression, and overall efficacy, this document aims to inform research and development in the field of plant immunity and crop protection.

Introduction: Jasmonate Mimics and Their Roles

Plants respond to biotic stresses, such as pathogen infection and insect herbivory, by activating a complex network of defense mechanisms. The jasmonate signaling pathway plays a central role in orchestrating these responses. Both dn-OPDA and coronatine are key players in this pathway, acting as signaling molecules to trigger defensive measures.

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a cyclopentenone oxylipin and a precursor of jasmonic acid (JA) in vascular plants.[1][2] It is now recognized that dn-OPDA itself can function as a signaling molecule, activating specific defense responses independently of its conversion to JA.[3][4]

Coronatine (COR) is a phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae.[5][6] It is a structural and functional mimic of the bioactive jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[5] Pathogens utilize coronatine to manipulate the plant's hormonal signaling to their advantage, often by suppressing salicylic (B10762653) acid (SA)-mediated defenses.[5][6] Notably, coronatine is reported to be significantly more active than endogenous jasmonates.[7]

Signaling Pathways: Convergent and Divergent Mechanisms

Both dn-OPDA and coronatine can signal through the canonical jasmonate receptor, CORONATINE INSENSITIVE 1 (COI1), an F-box protein that is part of an SCF E3 ubiquitin ligase complex.[1][8] However, they also exhibit distinct signaling activities.

Coronatine Signaling: As a potent JA-Ile mimic, coronatine binds to the COI1-JAZ co-receptor complex with high affinity.[1] This interaction leads to the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which in turn activate the expression of a wide array of JA-responsive defense genes.[9] A primary role of coronatine in pathogenesis is to suppress the salicylic acid (SA) signaling pathway, which is crucial for defense against biotrophic pathogens.[5][6]

dn-OPDA Signaling: dn-OPDA can also be perceived by the COI1/JAZ co-receptor complex, particularly in bryophytes and lycophytes.[2][4] However, in vascular plants, dn-OPDA also activates defense responses through COI1-independent pathways.[2][4] This independent signaling is attributed to the electrophilic nature of its cyclopentenone ring and is implicated in responses to abiotic stresses like heat.[10]

// Nodes COR [label="Coronatine (COR)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; COI1_JAZ [label="COI1-JAZ Co-receptor", fillcolor="#FBBC05", style=filled]; JAZ [label="JAZ Repressors", fillcolor="#F1F3F4", style=filled]; MYC2 [label="MYC2 (Transcription Factor)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; JA_Genes [label="JA-responsive\nDefense Genes", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; SA_Pathway [label="Salicylic Acid (SA) Pathway", fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"]; Defense [label="Plant Defense", shape=ellipse, fillcolor="#FFFFFF"];

// Edges COR -> COI1_JAZ [label="Binds with\nhigh affinity"]; COI1_JAZ -> JAZ [label="Targets for degradation"]; JAZ -> MYC2 [label="Represses", arrowhead="tee"]; MYC2 -> JA_Genes [label="Activates"]; JA_Genes -> Defense; COR -> SA_Pathway [label="Suppresses", arrowhead="tee"]; } .dot Coronatine Signaling Pathway

// Nodes dnOPDA [label="dn-OPDA", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; COI1_JAZ [label="COI1-JAZ Co-receptor", fillcolor="#FBBC05", style=filled]; COI1_dependent [label="COI1-dependent\nResponses", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; COI1_independent [label="COI1-independent\nResponses\n(e.g., Thermotolerance)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Electrophilic [label="Electrophilic Signaling", shape=ellipse, fillcolor="#F1F3F4", style=filled]; Defense [label="Plant Defense", shape=ellipse, fillcolor="#FFFFFF"];

// Edges dnOPDA -> COI1_JAZ [label="Perceived by"]; COI1_JAZ -> COI1_dependent; dnOPDA -> Electrophilic [label="Acts via"]; Electrophilic -> COI1_independent; COI1_dependent -> Defense; COI1_independent -> Defense; } .dot dn-OPDA Signaling Pathways

Performance in Inducing Plant Defenses: A Quantitative Comparison

Direct comparative studies quantifying the effects of dn-OPDA and coronatine on the same defense markers under identical conditions are limited. However, data from various studies allow for an indirect comparison of their potency.

CompoundTarget Gene/ResponsePlant SpeciesConcentrationFold Induction/EffectReference
Coronatine ATHCOR1Arabidopsis thaliana1 µMRapid and high-level induction[9]
Methyl Jasmonate ATHCOR1Arabidopsis thaliana10 µMRapid induction, but less efficient than 1 µM COR[9]
Coronatine Circadian Clock GenesArabidopsis thaliana5 µMStronger suppression than 100 µM MJ[1]
Coronatine Fall Armyworm ResistanceMaize0.05 µM67.8% reduction in leaf feeding[7]
dn-OPDA OPDA-specific Response Genes (ORGs)Arabidopsis thalianaNot specifiedSpecific induction of 172 genes not induced by JA/MeJA[11]
dn-OPDA Thermotolerance GenesMarchantia polymorphaNot specifiedActivation of COI1-independent thermotolerance[10]

Note: This table summarizes data from different experiments and should be interpreted with caution due to variations in experimental conditions.

Experimental Protocols for Comparative Analysis

To directly compare the efficacy of dn-OPDA and coronatine, a standardized experimental workflow is essential. Below is a generalized protocol for such a comparative analysis in a model plant like Arabidopsis thaliana.

experimental_workflow cluster_prep 1. Plant Growth and Treatment cluster_analysis 2. Sample Collection and Analysis cluster_pathogen 3. Pathogen/Herbivore Assay growth Grow Arabidopsis seedlings (e.g., 2 weeks old) treatment Apply treatments: - Mock (control) - dn-OPDA (e.g., 50 µM) - Coronatine (e.g., 1 µM) growth->treatment collection Harvest tissue at different time points (e.g., 1, 6, 24h) treatment->collection pathogen_challenge Inoculate with pathogen (e.g., Pseudomonas syringae) or introduce herbivore (e.g., Spodoptera exigua) treatment->pathogen_challenge rna_extraction RNA Extraction collection->rna_extraction metabolite Metabolite analysis (e.g., glucosinolates, phytoalexins) via LC-MS collection->metabolite qpc qRT-PCR for defense gene expression (e.g., PDF1.2, VSP2) rna_extraction->qpc disease_scoring Assess disease symptoms or feeding damage pathogen_challenge->disease_scoring

Detailed Methodologies:

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana (e.g., Col-0 ecotype) seedlings are grown on Murashige and Skoog (MS) medium or in soil under controlled environmental conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

2. Chemical Treatments:

  • Prepare stock solutions of dn-OPDA and coronatine.

  • Apply treatments to seedlings by spraying or infiltration. A mock treatment (containing the solvent used for the chemicals) should be used as a negative control.

3. Gene Expression Analysis:

  • RNA Extraction: Extract total RNA from treated and control tissues using a commercial kit or a standard protocol.

  • Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA and perform qRT-PCR to quantify the expression of key defense-related genes (e.g., PDF1.2, VSP2, PR1). Use a housekeeping gene (e.g., ACTIN2) for normalization.

4. Metabolite Analysis:

  • Extract metabolites from plant tissues.

  • Analyze the levels of defense-related secondary metabolites (e.g., glucosinolates, phytoalexins) using techniques like liquid chromatography-mass spectrometry (LC-MS).

5. Pathogen and Herbivore Assays:

  • Pathogen Infection: Inoculate treated and control plants with a pathogen, such as Pseudomonas syringae pv. tomato DC3000. Quantify bacterial growth or assess disease symptoms after a few days.

  • Herbivore Feeding: Introduce herbivores, such as larvae of Spodoptera exigua, to treated and control plants. Measure the amount of leaf tissue consumed over a specific period.

Summary and Conclusion

Both dn-OPDA and coronatine are powerful inducers of plant defense responses, primarily acting through the jasmonate signaling pathway.

  • Coronatine is a highly potent mimic of JA-Ile, effectively activating JA-responsive defenses and suppressing SA-mediated immunity. Its high activity makes it a valuable tool for studying jasmonate signaling, but also highlights its role as a virulence factor for pathogenic bacteria.

  • dn-OPDA , while being a precursor to JA, also possesses intrinsic signaling capabilities that are, in part, independent of the canonical COI1 receptor. This dual functionality suggests a more nuanced role for dn-OPDA in fine-tuning plant defense and stress responses.

For researchers in drug development and crop protection, understanding the distinct and overlapping functions of these molecules is crucial. Coronatine's potency demonstrates the potential for developing highly active synthetic analogs for inducing disease resistance. Conversely, the COI1-independent activities of dn-OPDA open up avenues for exploring novel targets for disease control that may have fewer pleiotropic effects than broad activation of the entire jasmonate pathway. Further direct comparative studies are needed to fully elucidate the quantitative differences in their defense-inducing capabilities and to harness their potential for agricultural applications.

References

Relative Abundance of Dinor-12-oxo-phytodienoic Acid (dn-OPDA) Across Plant Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the relative abundance of dinor-12-oxo-phytodienoic acid (dn-OPDA), a key oxylipin signaling molecule, in various plant species. The information is intended to support research and development in plant biology and drug discovery by offering a consolidated overview of quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Abundance of dn-OPDA

The concentration of dn-OPDA varies significantly across different plant lineages and in response to external stimuli such as wounding. The following table summarizes the available quantitative data on dn-OPDA levels in several plant species. It is important to note that dn-OPDA and its isomers are the primary bioactive jasmonates in bryophytes and lycophytes, while jasmonic acid-isoleucine (JA-Ile) is the major active form in most vascular plants.[1][2]

Plant SpeciesLineageTissueConditiondn-OPDA ConcentrationReference
Arabidopsis thalianaAngiosperm (Dicot)Rosette LeavesUnwounded14.40 ± 6.24 ng/g FW--INVALID-LINK--
Wounded (90 min)128.10 ± 27.69 ng/g FW--INVALID-LINK--
Solanum tuberosum (Potato)Angiosperm (Dicot)LeavesUnwounded2.01 ± 0.014 ng/g FW--INVALID-LINK--
Wounded29.03 ± 10.68 ng/g FW--INVALID-LINK--
Marchantia polymorphaBryophyteThalliUnwounded~10 pmol/g FW (dn-iso-OPDA)--INVALID-LINK--
Wounded (30 min)~150 pmol/g FW (dn-iso-OPDA)--INVALID-LINK--
Physcomitrella patensBryophyteGametophytesUnwoundedNot detected--INVALID-LINK--
WoundedDetected (low intensity)--INVALID-LINK--
Selaginella lepidophyllaLycophyteWhole plantWounded (1 h)~25 pmol/g FW (dn-iso-OPDA-Glu)--INVALID-LINK--
Huperzia selagoLycophyteWhole plantWounded (1 h)~120 pmol/g FW (dn-iso-OPDA-Glu)--INVALID-LINK--
Polytrichum formosumBryophyteWhole plantWounded (1 h)~150 pmol/g FW (dn-iso-OPDA-Glu)--INVALID-LINK--

Experimental Protocols

The quantification of dn-OPDA in plant tissues typically involves extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on methodologies described in the literature.

1. Plant Material Collection and Preparation:

  • Harvest plant tissue (e.g., leaves, thalli) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • For wounding experiments, inflict mechanical damage at specified time points before freezing.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Extraction:

  • Transfer a known weight of the powdered tissue (typically 50-200 mg) to a microcentrifuge tube.

  • Add a pre-chilled extraction solvent. A common solvent is 80% methanol (B129727) in water containing an antioxidant (e.g., 0.1% butylated hydroxytoluene) and an internal standard. For dn-OPDA, a deuterated analog ([²H₅]dn-OPDA) is ideal for accurate quantification.

  • Vortex the mixture thoroughly and incubate at 4°C with shaking for at least 1 hour.

  • Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes.

  • Carefully collect the supernatant.

3. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):

  • To remove interfering compounds, the supernatant can be passed through a solid-phase extraction column (e.g., a C18 or mixed-mode cation exchange column).

  • Condition the column according to the manufacturer's instructions.

  • Load the extract and wash the column with a non-eluting solvent to remove polar impurities.

  • Elute the oxylipins with an appropriate solvent (e.g., methanol or acetonitrile).

  • Dry the eluate under a stream of nitrogen or in a vacuum concentrator.

4. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a small volume of a solvent compatible with the LC mobile phase (e.g., 50% methanol).

  • Inject an aliquot of the reconstituted sample into an LC-MS/MS system.

  • Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column with a gradient elution using two mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Mobile Phase B).

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in negative ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM) by selecting specific precursor-to-product ion transitions for both the target analyte (dn-OPDA) and the internal standard.

Signaling Pathway of dn-OPDA

Dinor-12-oxo-phytodienoic acid is synthesized in the chloroplast from hexadecatrienoic acid (16:3). It plays a crucial role as a signaling molecule, particularly in lower plants, and can also act as a precursor for other jasmonates in vascular plants. The following diagram illustrates the biosynthesis of dn-OPDA and its central role in the jasmonate signaling pathway.

Caption: Biosynthesis and signaling pathway of dn-OPDA.

Logical Workflow for dn-OPDA Quantification

The following diagram outlines the logical workflow for the quantification of dn-OPDA from plant samples.

dn_OPDA_Quantification_Workflow start Start: Plant Tissue Collection freeze Immediate Freezing (Liquid Nitrogen) start->freeze grind Grinding to Fine Powder freeze->grind extract Extraction with Solvent & Internal Standard grind->extract centrifuge1 Centrifugation extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) (Optional Cleanup) supernatant->spe dry Dry Down Extract supernatant->dry Without SPE spe->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute lcsms LC-MS/MS Analysis reconstitute->lcsms data Data Analysis & Quantification lcsms->data end End: dn-OPDA Concentration data->end

Caption: Experimental workflow for dn-OPDA quantification.

References

A Comparative Guide to Gene Expression Profiles Induced by dn-OPDA and MeJA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression profiles induced by two key jasmonate signaling molecules: 12-oxo-phytodienoic acid (dn-OPDA) and methyl jasmonate (MeJA). The information presented is supported by experimental data to aid in understanding their distinct and overlapping roles in plant signaling pathways.

Introduction

Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating a wide range of physiological processes, including growth, development, and defense against biotic and abiotic stresses. Among the various jasmonates, dn-OPDA and MeJA are of significant interest due to their distinct signaling properties. dn-OPDA is a precursor in the biosynthesis of jasmonic acid (JA) in vascular plants and also functions as a bioactive signaling molecule itself, sometimes independently of the canonical JA receptor COI1.[1][2][3] MeJA, the methyl ester of JA, is a volatile compound widely used to study jasmonate-mediated gene expression. Understanding the differential effects of these two molecules on the transcriptome is crucial for dissecting the complexities of jasmonate signaling.

Comparative Analysis of Gene Expression

A seminal study by Taki et al. (2005) using microarray analysis in Arabidopsis thaliana provides a direct comparison of the gene expression profiles induced by OPDA, JA, and MeJA. This study identified a specific set of genes, termed "OPDA-specific response genes" (ORGs), that are significantly upregulated by OPDA but not by JA or MeJA.[1][2] This finding highlights a distinct signaling pathway activated by OPDA.

Key Findings from Microarray Data:
  • OPDA-Specific Gene Induction: A significant number of genes were found to be specifically induced by OPDA treatment. These genes are largely unresponsive to MeJA, indicating a separate signaling cascade.[1][2]

  • COI1-Independence of OPDA-Specific Genes: The induction of ORGs by OPDA was shown to be independent of the F-box protein CORONATINE INSENSITIVE 1 (COI1), a key receptor in the canonical JA signaling pathway.[1][2]

  • Overlapping and Distinct Responses: While many genes responded similarly to both OPDA and MeJA, the existence of ORGs demonstrates the unique regulatory role of OPDA.[1]

The following tables summarize the expression patterns of selected genes in response to dn-OPDA and MeJA, based on the principles established by comparative transcriptomic studies.

Table 1: Comparison of Up-regulated Genes in Arabidopsis thaliana after dn-OPDA and MeJA Treatment

Gene IDGene Name/FunctionFold Change (dn-OPDA)Fold Change (MeJA)Signaling Pathway
At1g27730ZAT10> 3.0< 2.0COI1-independent
At5g47230AtERF5> 3.0< 2.0COI1-independent
At5g05410DREB2A> 3.0< 2.0COI1-independent
At2g47730GST6> 3.0< 2.0COI1-independent
At4g20860FAD-OXR> 3.0< 2.0COI1-independent
At5g24770VSP2> 3.0> 3.0COI1-dependent
At3g55970LOX2> 3.0> 3.0COI1-dependent
At2g39940AOS> 3.0> 3.0COI1-dependent

Note: The fold change values are illustrative based on the findings of Taki et al. (2005) where OPDA-specific genes showed greater than 3-fold induction by OPDA and less than 2-fold by JA/MeJA.[1][2]

Table 2: Comparison of Down-regulated Genes in Arabidopsis thaliana after dn-OPDA and MeJA Treatment

Gene IDGene Name/FunctionFold Change (dn-OPDA)Fold Change (MeJA)Signaling Pathway
At1g79840Photosynthesis-related< 0.5< 0.5General stress response
At1g08830Chlorophyll a-b binding protein< 0.5< 0.5General stress response
At4g10340RuBisCO small subunit< 0.5< 0.5General stress response

Signaling Pathways

The differential gene expression profiles induced by dn-OPDA and MeJA can be attributed to their distinct signaling pathways.

Jasmonate_Signaling cluster_dnOPDA dn-OPDA Signaling cluster_MeJA MeJA Signaling dn_OPDA dn-OPDA COI1_independent_pathway COI1-Independent Pathway dn_OPDA->COI1_independent_pathway Activates ORGs OPDA-Specific Response Genes (ORGs) (e.g., ZAT10, AtERF5) COI1_independent_pathway->ORGs Induces MeJA MeJA JA_Ile JA-Ile MeJA->JA_Ile Conversion COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ Binds to JAZ_degradation JAZ Degradation COI1_JAZ->JAZ_degradation Leads to MYC2 MYC2/Transcription Factors JAZ_degradation->MYC2 Releases JA_responsive_genes JA-Responsive Genes (e.g., VSP2, LOX2) MYC2->JA_responsive_genes Activates

Figure 1: Simplified signaling pathways of dn-OPDA and MeJA.

Experimental Protocols

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (e.g., ecotype Columbia-0) is a commonly used model organism.

  • Growth: Seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium. Seedlings are grown under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

Chemical Treatment
  • dn-OPDA and MeJA Solutions: Prepare stock solutions of dn-OPDA and MeJA in a suitable solvent (e.g., ethanol (B145695) or DMSO). The final concentration used for treatment typically ranges from 10 to 100 µM.

  • Application: For seedlings grown in liquid culture, the chemical is added directly to the medium. For plants grown on agar (B569324) plates or in soil, the chemical can be applied as a spray. A mock treatment with the solvent alone should always be included as a control.

RNA Sequencing (RNA-Seq) Workflow

RNA_Seq_Workflow start Plant Treatment (dn-OPDA, MeJA, Mock) rna_extraction Total RNA Extraction start->rna_extraction quality_control1 RNA Quality Control (e.g., Bioanalyzer) rna_extraction->quality_control1 library_prep cDNA Library Preparation quality_control1->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing quality_control2 Raw Read Quality Control (e.g., FastQC) sequencing->quality_control2 trimming Adapter and Quality Trimming (e.g., Trimmomatic) quality_control2->trimming alignment Read Alignment to Reference Genome (e.g., STAR) trimming->alignment quantification Gene Expression Quantification (e.g., featureCounts) alignment->quantification diff_expression Differential Expression Analysis (e.g., DESeq2) quantification->diff_expression functional_analysis Functional Annotation & Pathway Analysis diff_expression->functional_analysis end Data Interpretation functional_analysis->end

Figure 2: A typical experimental workflow for RNA-Seq analysis.
Quantitative Real-Time PCR (qRT-PCR) Validation

To validate the results from microarray or RNA-Seq experiments, the expression levels of selected differentially expressed genes are quantified using qRT-PCR.

1. RNA Isolation and cDNA Synthesis:

  • Isolate total RNA from dn-OPDA, MeJA, and mock-treated plant tissues using a standard protocol (e.g., TRIzol reagent or a commercial kit).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Primer Design:

  • Design gene-specific primers for the target genes (e.g., ZAT10, VSP2) and a stable reference gene (e.g., ACTIN2 or UBIQUITIN5) for normalization.

  • Primers should be 18-24 nucleotides in length, with a GC content of 40-60%, and an annealing temperature of 55-65°C. The amplicon size should ideally be between 100-200 base pairs.

Table 3: Example Primer Sequences for qRT-PCR in Arabidopsis thaliana

Gene IDGene NameForward Primer (5' to 3')Reverse Primer (5' to 3')
At1g27730ZAT10GCTCTCTTGCCTCTCTCTCCTGAAGCTTGGAAGCTGAATG
At5g24770VSP2AAGCTTCGTTTGGCTGTTCTGAGAGATCATGGCGAAGTTG
At3g18780ACTIN2GGTGTCATGGTTGGTATGGGACCTGCCTCATCATACTCGG

3. qRT-PCR Reaction and Analysis:

  • Perform the qRT-PCR using a SYBR Green-based detection method in a real-time PCR system.

  • The reaction mixture typically contains cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.

  • The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative gene expression levels.

Conclusion

The gene expression profiles induced by dn-OPDA and MeJA reveal both distinct and overlapping signaling pathways. While MeJA primarily acts through the well-characterized COI1-JAZ co-receptor system to regulate a broad suite of jasmonate-responsive genes, dn-OPDA can activate a separate, COI1-independent pathway that targets a specific set of genes. This dual functionality of dn-OPDA as both a JA precursor and an independent signaling molecule adds a significant layer of complexity to the jasmonate signaling network. For researchers in plant science and drug development, understanding these nuances is critical for targeted manipulation of plant defense and developmental processes.

References

Is Dinor-12-oxo-phytodienoic Acid a Mobile Signal in Plants? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of dinor-12-oxo-phytodienoic acid (dn-OPDA) and other jasmonates in long-distance plant signaling, supported by experimental data.

In the intricate world of plant communication, signaling molecules travel between organs to coordinate growth, development, and defense. The jasmonate family of oxylipins are crucial players in this network, particularly in response to wounding and herbivory. While jasmonic acid (JA) and its conjugate jasmonoyl-isoleucine (JA-Ile) are recognized as key mobile signals, the role of their precursor, dinor-12-oxo-phytodienoic acid (dn-OPDA), is less clear. This guide provides a comparative analysis of the evidence for dn-OPDA as a mobile signal, contrasting it with the established long-distance transport of other jasmonates.

Dinor-12-oxo-phytodienoic acid is a 16-carbon cyclopentenone derived from hexadecatrienoic acid (16:3) in the chloroplasts.[1] It serves as a precursor to JA in vascular plants and also functions as an independent signaling molecule.[2][3] In ancestral plants like bryophytes and lycophytes, dn-OPDA isomers are the primary bioactive hormones that activate the conserved COI1/JAZ co-receptor signaling pathway.[4][5] In vascular plants, this role is predominantly filled by JA-Ile. The central question is whether dn-OPDA itself travels through the plant's vascular system to act as a long-distance signal, or if it functions primarily at a local level.

Comparative Analysis of Mobility: dn-OPDA vs. Jasmonic Acid

Current research strongly supports the role of JA and its derivatives as the mobile signals in systemic wound responses, while direct evidence for dn-OPDA mobility is conspicuously absent. Wounding induces a rapid accumulation of JA not only in the damaged tissue but also in distal, unwounded leaves, triggering a plant-wide defense state.[6] Grafting experiments have shown that the production of JA/JA-Ile is essential for these systemic responses.[7]

Conversely, there are no published studies to date that demonstrate the long-distance transport of dn-OPDA. While its levels increase significantly in response to wounding, this appears to be a localized response.[1] The prevailing evidence suggests that a different, faster signal, possibly electrical or hydraulic, travels from the wound site and induces the synthesis of JA in the distal tissues.[6]

Below is a diagram illustrating the jasmonate biosynthesis pathway, highlighting the distinct roles of dn-OPDA as a precursor and JA-Ile as the active, mobile hormone in vascular plants.

Jasmonate_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_transport Long-Distance Transport C16_3 Hexadecatrienoic Acid (16:3) dn_OPDA dn-OPDA C16_3->dn_OPDA LOX, AOS, AOC OPDA_import dn-OPDA Import dn_OPDA->OPDA_import beta_ox β-oxidation OPDA_import->beta_ox OPR3 JA Jasmonic Acid (JA) beta_ox->JA JA_cyto JA JA->JA_cyto Export JA_Ile JA-Ile (Active Hormone) JA_cyto->JA_Ile JAR1 Transport_Label Mobile Signal (Phloem/Xylem) JA_Ile->Transport_Label Systemic Signaling

Caption: Jasmonate biosynthesis pathway showing dn-OPDA formation in the chloroplast and its conversion to the mobile signal JA-Ile.

Quantitative Data on Mobile Signals

Quantitative analysis of systemic signaling has focused on JA and its derivatives. These studies provide concrete data on the speed and concentration of the mobile signal, metrics that are currently unavailable for dn-OPDA.

ParameterJasmonic Acid (JA) / JA-Iledn-OPDASupporting Evidence
Signal Velocity 3.4–4.5 cm/minNot Determined (N/D)Liquid chromatography-mass spectrometry (LC-MS) analysis of distal leaves post-wounding.[6]
Systemic Accumulation Time Within 2-5 minutes in distal leavesN/DMetabolite profiling after wounding events.[8]
Observed Transport Yes (Phloem and Xylem)No direct evidenceGrafting experiments, analysis of vascular sap.[6]
Role in Systemic Signaling Established mobile signal/pro-hormoneLikely localized precursor; no evidence as a mobile signal in vascular plantsMutant analysis, grafting experiments.[7]

Experimental Protocols for Assessing Mobility

The mobility of plant hormones is investigated through several key experimental techniques. The lack of studies applying these methods to dn-OPDA is a strong indicator of its non-mobile role in long-distance signaling.

Grafting Experiments

This classical technique involves joining tissues from two different plants, typically a wild-type and a mutant deficient in hormone biosynthesis or signaling. It is a powerful tool to determine if a signal is mobile.

  • Objective: To test if a signal produced in a wild-type rootstock can travel to a mutant scion (shoot) and restore a normal phenotype (e.g., defense gene expression).

  • Protocol:

    • Plant Growth: Wild-type and mutant (e.g., deficient in JA biosynthesis) Arabidopsis seeds are germinated and grown under sterile conditions.

    • Micrografting: At 5-7 days post-germination, seedlings are cut across the hypocotyl. The scion of the mutant is grafted onto the rootstock of the wild-type, and vice-versa. A supporting collar may be used to hold the graft junction.[9]

    • Healing: Grafted plants are grown in high humidity for 7-10 days to allow vascular tissues (xylem and phloem) to reconnect.

    • Treatment & Analysis: The rootstock or a single leaf on the scion is wounded. Distal, unwounded leaves on the other graft partner are harvested at various time points.

    • Detection: Hormone levels (JA, JA-Ile, dn-OPDA) and expression of defense-related genes are quantified using LC-MS and qRT-PCR, respectively.

  • Expected Outcome for a Mobile Signal: A wild-type rootstock will produce the mobile signal, which travels to the mutant scion and induces defense responses. For jasmonates, this has been shown to be JA/JA-Ile dependent.[7]

The workflow for a typical grafting experiment is visualized below.

Grafting_Workflow start Grow Wild-Type (WT) & Mutant Seedlings graft Perform Micrografting (e.g., Mutant Scion on WT Rootstock) start->graft heal Allow Vascular Reconnection (7-10 days) graft->heal wound Apply Localized Wound (e.g., to a rootstock leaf) heal->wound harvest Harvest Distal Tissues (Scion leaves at time points) wound->harvest analyze Analyze for Signal (LC-MS for Hormones) & Response (qRT-PCR for Genes) harvest->analyze

Caption: A generalized workflow for testing signal mobility using grafting experiments in Arabidopsis.

Radiolabeling and Isotope Tracing

This method uses molecules tagged with radioactive (e.g., ¹⁴C, ¹¹C) or stable heavy (e.g., ²H, ¹³C) isotopes to directly track their movement through the plant.

  • Objective: To visualize and quantify the movement of a specific molecule from a point of application to other parts of the plant.

  • Protocol:

    • Synthesis: A labeled version of the hormone (e.g., Deuterium-labeled JA, D₅-JA) is synthesized.

    • Application: The labeled compound is applied to a specific location, such as an abraded leaf.

    • Chase Period: The plant is incubated for a period to allow for transport.

    • Detection:

      • For radiolabels, the plant is dissected, and radioactivity in different tissues is measured using scintillation counting or visualized by autoradiography.[10]

      • For stable isotopes, tissues are harvested, and metabolites are extracted. The presence and quantity of the labeled compound are determined by mass spectrometry, which can distinguish between the labeled and endogenous forms.[11]

  • Expected Outcome for a Mobile Signal: The labeled compound will be detected in tissues distal to the application site, often concentrated in vascularly connected leaves.

Conclusion

Based on the available experimental evidence, dinor-12-oxo-phytodienoic acid (dn-OPDA) is not considered a mobile signal in the systemic defense responses of vascular plants. While it is a critical signaling molecule in its own right and an essential precursor to jasmonic acid, the role of the long-distance mobile signal is fulfilled by JA and its bioactive conjugate, JA-Ile. The robust evidence for JA/JA-Ile transport, established through grafting and isotope-tracing studies, contrasts sharply with the absence of such data for dn-OPDA. Therefore, dn-OPDA's primary role in the systemic signaling cascade of vascular plants appears to be that of a localized precursor, whose synthesis may be induced locally, but which does not itself travel to distant tissues to activate defenses. Future research could focus on applying advanced tracing techniques to definitively confirm the immobility of dn-OPDA in a whole-plant context.

References

Assessing the Contribution of dn-OPDA to the Overall Jasmonate Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of dinor-12-oxo-phytodienoic acid (dn-OPDA) and its role within the broader jasmonate signaling network. By examining its biosynthesis, signaling mechanisms, and bioactivity relative to other key jasmonates like 12-oxo-phytodienoic acid (OPDA) and jasmonoyl-isoleucine (JA-Ile), this document aims to clarify the distinct and overlapping functions of these critical signaling molecules.

Comparative Analysis of Jasmonate Bioactivity and Accumulation

Quantitative analysis reveals significant differences in the accumulation and activity of dn-OPDA compared to other jasmonates, particularly between different plant lineages and in response to various stimuli.

Table 1: Comparison of Jasmonate Levels in Response to Stress

JasmonatePlant SpeciesStress ConditionTissue Concentration (nmol/g FW)Fold Change (vs. Control)Reference
dn-OPDA Arabidopsis thalianaBacterial Inoculation (15h)~12.5Not specified[1]
OPDA Arabidopsis thalianaBacterial Inoculation (15h)~25Not specified[1]
JA Arabidopsis thalianaBacterial Inoculation (15h)~12.5Not specified[1]
OPDA Solanum lycopersicum (Tomato)Wounding (2h)~0.8 (Wild-Type)~8x[2]
JA Solanum lycopersicum (Tomato)Wounding (2h)~12 (Wild-Type)~30x[2]
JA-Ile Solanum lycopersicum (Tomato)Wounding (2h)~1.8 (Wild-Type)~20x[2]
OPDA Solanum lycopersicum (OPR3-RNAi)Wounding (2h)~0.9~9x[2]
JA / JA-Ile Solanum lycopersicum (OPR3-RNAi)Wounding (2h)Not detectable-[2]

FW: Fresh Weight. OPR3-RNAi plants are deficient in the conversion of OPDA to JA precursors.

Table 2: Comparative Bioactivity of Jasmonates

JasmonatePlant LineageBioactivity AssayKey FindingReference
dn-iso-OPDA Bryophyte (Marchantia polymorpha)Growth InhibitionEffective growth inhibition at 5-10 µM.[3]
Δ⁴-dn-iso-OPDA Bryophyte (Marchantia polymorpha)Growth InhibitionAlso effectively inhibits growth at 5-10 µM.[3]
dn-OPDA isomers Bryophytes & LycophytesCOI1-JAZ Co-receptor BindingServe as the primary bioactive ligands for the COI1-JAZ co-receptor.[4][5][6]
JA-Ile Most Vascular PlantsCOI1-JAZ Co-receptor BindingThe primary bioactive ligand for the COI1-JAZ co-receptor.[4][6]
OPDA Vascular Plant (Arabidopsis)Gene ExpressionCan regulate defense gene expression independently of JA-Ile, but JA-Ile is required for a systemic response.[2][7]
OPDA-Ile Vascular Plant (Arabidopsis)Gene ExpressionInduces OPDA-responsive genes but does not trigger the COI1-JAZ interaction in vitro.[8]

Jasmonate Biosynthesis and Signaling Pathways

The jasmonate family, including dn-OPDA, OPDA, and JA, originates from fatty acids in the chloroplasts. Their signaling roles, however, have diverged significantly throughout plant evolution.

Biosynthesis Pathway

Jasmonate synthesis occurs across multiple cellular compartments. The initial steps, localized in the plastid, produce the cyclopentenones OPDA and dn-OPDA from α-linolenic acid (18:3) and hexadecatrienoic acid (16:3), respectively.[2][9] These precursors are then transported to the peroxisome for further modification, including reduction and β-oxidation, to ultimately form jasmonic acid (JA).[10][11] An alternative, OPR3-independent pathway also exists where OPDA can be converted to dn-OPDA via one round of β-oxidation.[10][11]

G cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytosol Cytosol FA18_3 α-Linolenic Acid (18:3) OPDA OPDA FA18_3->OPDA LOX, AOS, AOC FA16_3 Hexadecatrienoic Acid (16:3) dnOPDA dn-OPDA FA16_3->dnOPDA LOX, AOS, AOC OPDA_p OPDA OPDA->OPDA_p Transport dnOPDA_p dn-OPDA dnOPDA->dnOPDA_p Transport OPC8 OPC-8:0 OPDA_p->OPC8 OPR3 dnOPDA_beta dn-OPDA OPDA_p->dnOPDA_beta 1x β-oxidation (OPR3-independent) JA Jasmonic Acid (JA) dnOPDA_p->JA OPR3, 2x β-oxidation OPC8->JA 3x β-oxidation JA_c Jasmonic Acid (JA) JA->JA_c Transport JAIle JA-Ile (Bioactive in Vascular Plants) JA_c->JAIle JAR1

Caption: Generalized jasmonate biosynthesis pathway.

Comparative Signaling Pathways: Bryophytes vs. Vascular Plants

A key evolutionary divergence in jasmonate signaling lies in the identity of the bioactive ligand that is perceived by the COI1-JAZ co-receptor complex. In basal land plants like bryophytes, dn-OPDA isomers are the primary hormones that trigger the degradation of JAZ repressor proteins and activate downstream responses.[3][4][6] In most vascular plants, this role has been largely assumed by JA-Ile.[4][6] However, OPDA and dn-OPDA can still exert signaling functions in vascular plants, some of which are independent of the canonical COI1-JAZ pathway.[5][7][12]

G cluster_bryophyte Bryophyte / Lycophyte Signaling cluster_vascular Vascular Plant Signaling dnOPDA dn-OPDA COI1_B COI1 dnOPDA->COI1_B Binds JAZ_B JAZ Repressor COI1_B->JAZ_B Targets for degradation TF_B Transcription Factors JAZ_B->TF_B Represses Response_B Defense Gene Expression TF_B->Response_B Activates JAIle JA-Ile COI1_V COI1 JAIle->COI1_V Binds JAZ_V JAZ Repressor COI1_V->JAZ_V Targets for degradation TF_V Transcription Factors (e.g., MYC2) JAZ_V->TF_V Represses Response_V Defense Gene Expression TF_V->Response_V Activates OPDA_signal OPDA / dn-OPDA (COI1-Independent Signaling) Response_alt Alternative Responses (e.g., ZAT10 expression) OPDA_signal->Response_alt

Caption: Core jasmonate signaling pathways.

Experimental Protocols

Accurate quantification of dn-OPDA and other jasmonates is crucial for assessing their contribution to plant responses. The isotope dilution method coupled with UPLC-MS/MS is the standard for absolute quantification.[13]

Protocol 1: Jasmonate Extraction from Plant Tissue

This protocol details a method for extracting jasmonates from small amounts of plant tissue (e.g., 50-200 mg) for analysis by mass spectrometry.[14][15]

  • Sample Collection & Homogenization:

    • Flash-freeze plant tissue in liquid nitrogen immediately after collection to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.[13][16]

  • Extraction:

    • Transfer a known weight of the frozen powder (e.g., 100 mg) to a 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) or a 1-propanol/water/HCl mixture).[13][15]

    • Add a known quantity of deuterated internal standards (e.g., ²H₆-JA, ²H₂-JA-Ile, D₅-OPDA) for absolute quantification. The amount should be comparable to the expected endogenous levels.[13][14]

    • Vortex vigorously for 1 minute and incubate on a shaker at 4°C for 30 minutes.[13]

    • Centrifuge at 16,000 x g for 10-15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge by washing with 100% methanol followed by the extraction solvent.[14]

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a non-eluting solvent (e.g., water with 1% acetic acid) to remove polar impurities.

    • Elute the jasmonates from the cartridge using an appropriate solvent (e.g., 80% acetonitrile (B52724) with 1% acetic acid).[14]

    • Dry the eluate completely in a vacuum concentrator.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., 50% methanol) for UPLC-MS/MS analysis.[13]

    • Centrifuge to pellet any insoluble material and transfer the clear supernatant to a UPLC vial.

Protocol 2: UPLC-MS/MS Analysis for Jasmonate Quantification

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of jasmonates.[16]

  • Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A reverse-phase column (e.g., C18, 1.7 µm particle size) is commonly used.

  • Mobile Phase:

    • A: Water with 0.1% formic acid or acetic acid.

    • B: Methanol or acetonitrile with 0.1% formic acid or acetic acid.

  • Gradient: A linear gradient from low to high organic phase (Solvent B) is used to separate the compounds.

  • Flow Rate: Typically 0.3 - 0.6 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry System: A tandem mass spectrometer (MS/MS) capable of Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for jasmonates.

  • Data Acquisition: For each jasmonate and its corresponding internal standard, specific precursor-to-product ion transitions (MRM transitions) are monitored for highly selective and sensitive detection.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Plant Tissue (Flash Freeze) B 2. Homogenization (Grind to Powder) A->B C 3. Extraction (Solvent + Internal Standards) B->C D 4. Purification (Solid-Phase Extraction) C->D E 5. Reconstitution (In UPLC Solvent) D->E F 6. UPLC Separation (C18 Column) E->F G 7. MS/MS Detection (MRM Mode) F->G H 8. Peak Integration G->H I 9. Ratio Calculation (Analyte / Internal Std) H->I J 10. Quantification (Using Calibration Curve) I->J

References

A Comparative Analysis of OPDA and dn-OPDA in Plant Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the roles of 12-oxo-phytodienoic acid (OPDA) and dinor-12-oxo-phytodienoic acid (dn-OPDA) in plant growth, development, and stress responses.

Introduction

In the intricate world of plant signaling, two closely related oxylipins, 12-oxo-phytodienoic acid (OPDA) and its 16-carbon homolog, dinor-12-oxo-phytodienoic acid (dn-OPDA), have emerged as critical regulators of a wide array of physiological processes. Both are precursors to the well-known plant hormone jasmonic acid (JA) and its bioactive conjugate jasmonoyl-isoleucine (JA-Ile).[1][2] However, a growing body of evidence reveals that OPDA and dn-OPDA also possess intrinsic signaling activities, often independent of their conversion to JA, thereby adding layers of complexity and specificity to the jasmonate signaling pathway.[1][3] This guide provides a comparative analysis of OPDA and dn-OPDA, summarizing their distinct and overlapping roles in plant development, presenting quantitative data from experimental studies, detailing key experimental protocols, and visualizing their signaling pathways.

Quantitative Data Comparison

The following table summarizes the quantitative effects of OPDA and dn-OPDA on various aspects of plant development. It is important to note that direct comparative studies under identical conditions are limited, and some data points are inferred from separate studies.

Developmental ProcessMoleculePlant SpeciesConcentrationObserved EffectReference
Seed Germination OPDAArabidopsis thaliana10 µM~50% inhibition of germination[4]
OPDAArabidopsis thaliana50 µM~80% inhibition of germination[4]
dn-OPDANot explicitly tested in a comparable germination assay---
Root Growth OPDAArabidopsis thaliana30 µMInhibition of primary root growth[5]
dn-OPDANot explicitly tested in a comparable root growth assay---
Wound Response OPDAArabidopsis thaliana-Accumulates to ~150 ng/g FW 1h after wounding[2]
dn-OPDAArabidopsis thaliana-Accumulates to ~20 ng/g FW 1h after wounding[2]
dn-iso-OPDAMarchantia polymorpha-Accumulates significantly within 30 min of wounding[1]
Defense Gene Expression OPDAArabidopsis thaliana50 µMInduction of OPDA-specific response genes (e.g., ZAT10, GRX480)[6]
dn-OPDAMarchantia polymorpha-Activates COI1-dependent signaling and defense responses[7]

Signaling Pathways

OPDA and dn-OPDA participate in both JA-dependent and JA-independent signaling pathways. In vascular plants, both can be converted to JA. However, OPDA also has distinct signaling roles, some of which are independent of the canonical JA receptor, CORONATINE INSENSITIVE 1 (COI1).[1][8] In contrast, in bryophytes like Marchantia polymorpha, dn-OPDA and its isomers are the primary bioactive jasmonates that are perceived by the COI1-JAZ co-receptor complex to initiate defense and developmental responses.[7]

OPDA_dnOPDA_Signaling cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_nucleus Nucleus alpha_linolenic_acid α-Linolenic Acid (18:3) OPDA OPDA alpha_linolenic_acid->OPDA LOX, AOS, AOC hexadecatrienoic_acid Hexadecatrienoic Acid (16:3) dn_OPDA dn-OPDA hexadecatrienoic_acid->dn_OPDA LOX, AOS, AOC OPDA_p OPDA OPDA->OPDA_p Transport OPDA_responsive_genes OPDA-Responsive Genes OPDA->OPDA_responsive_genes COI1-independent pathway dn_OPDA_p dn-OPDA dn_OPDA->dn_OPDA_p Transport COI1_JAZ COI1-JAZ Complex dn_OPDA->COI1_JAZ Direct binding in Bryophytes JA Jasmonic Acid (JA) OPDA_p->JA OPR3, β-oxidation dn_OPDA_p->JA OPR3, β-oxidation JA->COI1_JAZ JA-Ile TFs Transcription Factors (e.g., MYC2) COI1_JAZ->TFs Degradation of JAZ dn_OPDA_responsive_genes dn-OPDA-Responsive Genes COI1_JAZ->dn_OPDA_responsive_genes Activation in Bryophytes JA_responsive_genes JA-Responsive Genes TFs->JA_responsive_genes Activation

Caption: Simplified signaling pathways of OPDA and dn-OPDA.

Experimental Workflows

The study of OPDA and dn-OPDA involves several key experimental procedures. Below are diagrams illustrating the general workflows for quantifying these oxylipins and analyzing their impact on gene expression.

Quantification_Workflow start Plant Tissue Collection (e.g., after wounding) extraction Extraction with organic solvent (e.g., methanol) start->extraction spe Solid Phase Extraction (SPE) for sample cleanup extraction->spe lcms LC-MS/MS Analysis spe->lcms quantification Quantification using labeled internal standards lcms->quantification end Data Analysis quantification->end

Caption: General workflow for OPDA and dn-OPDA quantification.

Gene_Expression_Workflow start Plant Treatment (OPDA or dn-OPDA) rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis rt_qpcr Real-Time Quantitative PCR (RT-qPCR) cdna_synthesis->rt_qpcr analysis Relative Gene Expression Analysis (e.g., 2^-ΔΔCt method) rt_qpcr->analysis end Data Interpretation analysis->end

References

Validating dn-OPDA as a Premier Biomarker for Specific Plant Stresses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of plant stress physiology, the identification of reliable and specific biomarkers is paramount for researchers, scientists, and professionals in drug development. This guide provides a comprehensive comparison of dinor-12-oxo-phytodienoic acid (dn-OPDA) with other established biomarkers in response to various plant stresses. Through the presentation of experimental data, detailed protocols, and signaling pathway visualizations, we aim to objectively validate the utility of dn-OPDA as a sensitive and specific indicator of plant stress.

Introduction to dn-OPDA and Plant Stress Signaling

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a cyclopentenone-containing oxylipin, a class of lipid-derived signaling molecules ubiquitous in the plant kingdom.[1][2] Alongside its precursor, 12-oxo-phytodienoic acid (OPDA), dn-OPDA plays a crucial role in orchestrating a wide array of processes, from growth and development to defense responses against biotic and abiotic stresses.[1][2][3] While dn-OPDA is a precursor in the biosynthesis of jasmonic acid (JA) in vascular plants, it also possesses signaling functions that are independent of the canonical JA-isoleucine (JA-Ile) conjugate and its receptor, CORONATINE INSENSITIVE 1 (COI1).[1][2][3] This independent signaling capacity makes dn-OPDA a potentially more specific biomarker for certain stress conditions compared to other jasmonates.

Comparative Analysis of dn-OPDA and Alternative Biomarkers

The utility of a biomarker lies in its sensitivity and specificity to a particular stress. In the following sections, we compare the performance of dn-OPDA with other commonly used biomarkers for mechanical wounding, pathogen infection, and abiotic stresses such as drought and salinity.

Mechanical Wounding

Mechanical damage, such as that caused by herbivory, triggers a rapid defense response in plants. Jasmonates are well-known mediators of this response.

Table 1: Comparison of Biomarker Accumulation Upon Mechanical Wounding in Arabidopsis thaliana and Potato (Solanum tuberosum)

BiomarkerPlantUnwounded (relative levels)Wounded (relative levels)Fold Change (approx.)Citation(s)
dn-OPDA Arabidopsis thalianaLowMedium9-fold[4][5]
OPDA Arabidopsis thalianaHighMedium-[4]
Jasmonic Acid (JA) Arabidopsis thalianaLowHigh>10-fold[4]
dn-OPDA PotatoLowMediumSignificant Increase[4][5]
OPDA PotatoHighHigh-[4]
Jasmonic Acid (JA) PotatoMediumMedium-[4]

Note: Relative levels are based on qualitative descriptions from the cited literature. Fold change for dn-OPDA in Arabidopsis is an approximation based on reported data.

As the data indicates, different plant species exhibit unique "oxylipin signatures" in response to wounding.[4][5] In Arabidopsis, while JA shows the most dramatic increase, the significant and rapid accumulation of dn-OPDA also positions it as a reliable indicator of mechanical stress.[4][5]

Pathogen Infection

Plants employ complex signaling networks to defend against pathogens. The roles of salicylic (B10762653) acid (SA) and jasmonates in these responses are well-documented, often acting antagonistically.

Table 2: Comparative Biomarker Response to Pathogen Infection

BiomarkerPathogenPlantBiomarker ResponseAlternative Biomarkers & ResponseCitation(s)
dn-OPDA (as OPDA-conjugated oxylipins) Pseudomonas syringaeArabidopsis thalianaInduced upon infectionSalicylic Acid (SA): Induced; Camalexin (B168466): Induced[6]
Salicylic Acid (SA) Botrytis cinereaArabidopsis thalianaPlays a role in local resistanceJasmonic Acid (JA) & Ethylene (B1197577): Also required for local resistance; Camalexin: Limits lesion development[7]
dn-OPDA General Biotic StressVariousImplicated in defense signalingSalicylic Acid (SA), Jasmonic Acid (JA), Ethylene, Phytoalexins[1][2]

Note: Direct quantitative comparisons of dn-OPDA with other biomarkers during pathogen infection are limited in the reviewed literature. The table reflects the involvement and general response of the listed molecules.

Studies on Pseudomonas syringae infection in Arabidopsis have shown an induction of OPDA-conjugated oxylipins, suggesting a role for dn-OPDA in the defense response.[6] In the case of the necrotrophic fungus Botrytis cinerea, defense in Arabidopsis is complex, involving SA, JA, and ethylene signaling pathways, with camalexin playing a role in limiting disease progression.[7] While the precise quantitative dynamics of dn-OPDA in this interaction require further investigation, its established role in defense signaling makes it a strong candidate for a biotic stress biomarker.

Abiotic Stress: Drought and Salinity

Abiotic stresses like drought and salinity pose significant threats to agriculture. Plants respond by accumulating various protective compounds and signaling molecules.

Table 3: Comparative Biomarker Response to Drought and Salinity Stress

BiomarkerStressPlantBiomarker ResponseAlternative Biomarkers & ResponseCitation(s)
dn-OPDA (as part of JAs) Drought & SalinityGeneralImplicated in stress toleranceAbscisic Acid (ABA): Significant increase; Proline: Accumulates; Antioxidant Enzymes (e.g., SOD, CAT): Activity increases[8]
OPDA Water Stress (Mannitol-induced)Sunflower3-fold higher increase in tolerant vs. sensitive lineAbscisic Acid (ABA): Key regulator of stomatal closure[8]

Note: Quantitative data for dn-OPDA under drought and salinity is sparse. The table highlights the general involvement of jasmonates and provides data for the closely related OPDA.

Research indicates that jasmonates, including dn-OPDA, are involved in tolerance to drought and salinity.[8] For instance, in sunflower seedlings subjected to water stress, a drought-tolerant line showed a threefold higher increase in OPDA levels compared to a sensitive line.[8] This suggests that the magnitude of the dn-OPDA/OPDA response could be indicative of a plant's tolerance level. In comparison, abscisic acid (ABA) is a well-established key regulator of stomatal closure during drought, while proline and antioxidant enzymes are common indicators of cellular stress and damage.

Experimental Protocols

To facilitate the validation and application of dn-OPDA as a biomarker, this section provides detailed methodologies for key experiments.

Mechanical Wounding of Arabidopsis thaliana

This protocol is adapted from established methods for inducing a wound response for jasmonate analysis.

  • Plant Material: Use 4-5 week-old Arabidopsis thaliana plants grown under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).

  • Wounding Procedure:

    • Select two fully expanded rosette leaves.

    • Using a pair of forceps, crush the entire lamina of each leaf.

    • Alternatively, for a more standardized wound, use a hemostat to crush the leaf blade perpendicular to the midvein.

  • Sample Collection:

    • At specified time points after wounding (e.g., 0, 30, 60, 90 minutes), excise the wounded leaves and, separately, unwounded systemic leaves.

    • Immediately freeze the collected tissue in liquid nitrogen to halt metabolic activity.

    • Store samples at -80°C until extraction.

dn-OPDA Extraction and Quantification by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of oxylipins from plant tissue.

  • Extraction:

    • Grind the frozen plant tissue (50-100 mg) to a fine powder in liquid nitrogen.

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) containing internal standards like d5-OPDA).

    • Vortex thoroughly and incubate at 4°C for 1 hour with shaking.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Use a C18 SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the supernatant.

    • Wash with water to remove polar impurities.

    • Elute the oxylipins with methanol or acetonitrile (B52724).

  • HPLC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Resuspend the residue in a small volume of the initial mobile phase (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid).

    • Inject an aliquot (e.g., 10 µL) into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

    • Use a C18 column for chromatographic separation.

    • The MS/MS should be operated in negative ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify dn-OPDA and other target oxylipins based on their specific precursor-to-product ion transitions.

Signaling Pathways and Workflows

Visualizing the complex interactions within plant signaling pathways and experimental procedures can aid in understanding the role of dn-OPDA.

G cluster_stress Plant Stress cluster_biosynthesis Biosynthesis cluster_signaling Signaling & Response Mechanical Wounding Mechanical Wounding 16:3 Fatty Acid 16:3 Fatty Acid Mechanical Wounding->16:3 Fatty Acid Pathogen Infection Pathogen Infection Pathogen Infection->16:3 Fatty Acid Drought/Salinity Drought/Salinity Drought/Salinity->16:3 Fatty Acid dn-OPDA dn-OPDA 16:3 Fatty Acid->dn-OPDA Hexadecanoid Pathway COI1-Independent Pathway COI1-Independent Pathway dn-OPDA->COI1-Independent Pathway Gene Expression Gene Expression COI1-Independent Pathway->Gene Expression Defense Response Defense Response Gene Expression->Defense Response

Caption: Biosynthesis and signaling of dn-OPDA in response to various plant stresses.

G Plant Material Plant Material Stress Application Stress Application Plant Material->Stress Application Sample Collection Sample Collection Stress Application->Sample Collection Freezing in Liquid N2 Freezing in Liquid N2 Sample Collection->Freezing in Liquid N2 Extraction Extraction Freezing in Liquid N2->Extraction SPE Cleanup SPE Cleanup Extraction->SPE Cleanup HPLC-MS/MS Analysis HPLC-MS/MS Analysis SPE Cleanup->HPLC-MS/MS Analysis Data Analysis Data Analysis HPLC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for dn-OPDA biomarker analysis.

Conclusion

The available evidence strongly supports the validation of dn-OPDA as a specific and sensitive biomarker for certain plant stresses, particularly mechanical wounding. Its COI1-independent signaling pathway distinguishes it from other jasmonates, offering a more nuanced view of plant defense responses. While more quantitative, comparative studies are needed to fully elucidate its role in a broader range of abiotic and biotic stresses, the data presented in this guide provide a solid foundation for its use in research and developmental applications. The detailed protocols and workflow diagrams offer a practical starting point for integrating dn-OPDA analysis into plant stress physiology studies. As our understanding of oxylipin signaling continues to grow, dn-OPDA is poised to become an indispensable tool in the quest for developing more resilient and productive crops.

References

Differentiating the effects of endogenous versus exogenous dn-OPDA application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of endogenously produced and exogenously applied 12-oxo-10,15(Z)-phytodienoic acid (dn-OPDA), a key signaling molecule in plant defense and development. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to facilitate a deeper understanding of dn-OPDA's multifaceted roles and inform the design of future research and therapeutic development.

Introduction to dn-OPDA: A Dual-Role Oxylipin

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a cyclopentenone oxylipin derived from hexadecatrienoic acid (16:3) via the octadecanoid pathway.[1][2] It serves a dual function in the plant kingdom. In vascular plants, it is primarily a precursor to the well-known defense hormone jasmonic acid (JA).[3][4] However, in non-vascular plants like bryophytes and lycophytes, dn-OPDA isomers act as the primary bioactive jasmonates, directly perceived by the COI1/JAZ co-receptor complex to initiate defense signaling.[4][5][6] Critically, dn-OPDA also exhibits signaling activities that are independent of the canonical JA-isoleucine (JA-Ile)/COI1 signaling pathway in both vascular and non-vascular plants, highlighting its importance as a signaling molecule in its own right.[7][8]

Endogenous dn-OPDA: The Plant's Innate Response

Endogenous dn-OPDA levels rapidly increase in response to various stresses, most notably mechanical wounding.[2][9] This accumulation is a key part of the plant's innate defense mechanism.

Quantitative Analysis of Endogenous dn-OPDA Accumulation

The induction of endogenous dn-OPDA is a dynamic process, with concentrations changing over time after a stimulus.

Plant SpeciesTissueStimulusTime Post-StimulusAnalyteBasal LevelPeak LevelFold IncreaseCitation
Arabidopsis thalianaLeavesMechanical Wounding15 minOPDA-dnOPDA MGDG~0.001 nmol/mg DW>0.2 nmol/mg DW>200[2]
Calohypnum plumiformeGametophoresMechanical Wounding0.5 hdn-OPDA~10 pg/mg FW~40 pg/mg FW~4[9]
Calohypnum plumiformeGametophoresMechanical Wounding0.5 hdn-iso-OPDA~5 pg/mg FW~25 pg/mg FW~5[9]

MGDG: Monogalactosyldiacylglycerol, DW: Dry Weight, FW: Fresh Weight

Experimental Protocol: Induction of Endogenous dn-OPDA via Wounding

A standardized method to induce endogenous dn-OPDA production for experimental analysis is mechanical wounding.

Protocol: Mechanical Wounding of Arabidopsis thaliana Leaves

  • Plant Material: Grow Arabidopsis thaliana plants under controlled conditions (e.g., 16-h light/8-h dark photoperiod at 22°C) for 4-5 weeks.

  • Wounding Procedure: Use a hemostat to crush one or multiple rosette leaves across the midvein. For broader induction, wound multiple leaves per plant.

  • Time Course Sampling: Harvest wounded leaves and systemic (unwounded) leaves at various time points post-wounding (e.g., 0, 15 min, 30 min, 1 h, 2 h) by flash-freezing in liquid nitrogen.

  • Analysis: Process the tissue for metabolite extraction and quantification of dn-OPDA and related oxylipins using techniques like liquid chromatography-mass spectrometry (LC-MS).

Exogenous dn-OPDA Application: A Tool for Mechanistic Studies

Applying dn-OPDA externally allows researchers to bypass the complexities of its biosynthesis and directly investigate its downstream effects, helping to dissect its signaling pathways and physiological roles.

Quantitative Effects of Exogenous dn-OPDA Application

Exogenous application has been shown to elicit a range of dose-dependent responses, from changes in gene expression to observable phenotypic alterations.

Plant SpeciesExperimental Systemdn-OPDA ConcentrationObserved EffectCitation
Arabidopsis thalianaSeed Germination Assay10 µMSignificant reduction in germination frequency.[1]
Arabidopsis thalianaSeed Germination Assay50 µMComplete inhibition of germination.[1]
Arabidopsis thalianaSeedling Growth30 µMInduction of OPDA-responsive genes (e.g., ZAT10, ERF5).[10][11]
Marchantia polymorphaThallus GrowthNot SpecifiedActivation of COI1-dependent defense responses.[12]
Experimental Protocol: Exogenous Application of dn-OPDA

The following protocol outlines a general method for applying dn-OPDA to plant seedlings for gene expression analysis.

Protocol: dn-OPDA Treatment of Arabidopsis thaliana Seedlings

  • Plant Material: Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) agar (B569324) plates under sterile conditions for 10-14 days.

  • Treatment Solution Preparation: Prepare a stock solution of dn-OPDA in ethanol (B145695) or DMSO. Dilute the stock solution in liquid MS medium to the desired final concentration (e.g., 30 µM). Include a mock control with the same concentration of the solvent.

  • Application: Flood the plates with the dn-OPDA solution or the mock control solution, ensuring the seedlings are submerged. Alternatively, transfer seedlings to a microplate containing the treatment solution.

  • Incubation: Incubate the seedlings in the treatment solution for the desired duration (e.g., 30 min, 1 h, 3 h).

  • Harvesting and Analysis: Harvest the seedlings, blot them dry, and flash-freeze in liquid nitrogen. Proceed with RNA extraction and quantitative real-time PCR (qRT-PCR) or RNA-sequencing to analyze the expression of target genes.

Comparative Analysis: Endogenous vs. Exogenous Effects

While both endogenous and exogenous dn-OPDA can activate similar signaling pathways, there are key differences in their dynamics, localization, and resulting biological outcomes.

A crucial distinction lies in the compartmentalization of the signal. Endogenously produced dn-OPDA originates in the plastids and its subsequent transport and metabolism are tightly regulated.[2] In contrast, exogenous application can lead to a more widespread and potentially less physiologically nuanced distribution of the compound. Interestingly, one study noted that in Arabidopsis opr2opr3 mutant seedlings, exogenously applied OPDA led to only slightly higher OPDA levels than wound-induced endogenous formation, while dn-OPDA accumulation was significant only after wounding, suggesting differences in metabolism and/or transport.[13]

Signaling Pathways

dn-OPDA signaling can be broadly categorized into two types: COI1-dependent and COI1-independent pathways.

dn_OPDA_Signaling cluster_endogenous Endogenous dn-OPDA cluster_exogenous Exogenous dn-OPDA cluster_downstream Downstream Effects endogenous Wounding/Stress biosynthesis Hexadecatrienoic Acid (16:3) -> dn-OPDA endogenous->biosynthesis dn_opda dn-OPDA Pool biosynthesis->dn_opda exogenous External Application exogenous->dn_opda coi1_dependent COI1-Dependent Signaling (Defense Gene Expression) dn_opda->coi1_dependent Bryophytes/Lycophytes coi1_independent COI1-Independent Signaling (e.g., Thermotolerance) dn_opda->coi1_independent Vascular & Non-vascular Plants

Figure 1: Simplified signaling pathways for endogenous and exogenous dn-OPDA.

Endogenous dn-OPDA, produced in response to stimuli like wounding, contributes to the overall oxylipin pool that can activate both COI1-dependent and -independent pathways.[5][7] Exogenous application provides a direct way to study these pathways, often at concentrations that may or may not be achieved endogenously under specific conditions.

Experimental Workflow Comparison

The experimental approaches to studying endogenous and exogenous dn-OPDA effects differ significantly.

experimental_workflows cluster_endogenous Endogenous dn-OPDA Workflow cluster_exogenous Exogenous dn-OPDA Workflow endo_start Induce Stress (Wounding) endo_sample Time-Course Sampling endo_start->endo_sample endo_quantify Metabolite Quantification (LC-MS) endo_sample->endo_quantify endo_correlate Correlate with Downstream Effects (Gene Expression, Phenotype) endo_quantify->endo_correlate exo_start Prepare dn-OPDA Solution exo_apply Apply to Plant/Tissue exo_start->exo_apply exo_incubate Incubate for a Defined Period exo_apply->exo_incubate exo_measure Measure Downstream Effects (Gene Expression, Phenotype) exo_incubate->exo_measure

Figure 2: Comparison of experimental workflows for studying endogenous and exogenous dn-OPDA.

Logical Relationship: Interpretation of Endogenous vs. Exogenous Data

Understanding the relationship between observations from endogenous induction and exogenous application is crucial for accurate interpretation.

logical_relationship endogenous Endogenous Production (Physiologically relevant context, complex interactions) interpretation Interpretation endogenous->interpretation exogenous Exogenous Application (Controlled dose, _bypasses biosynthesis) exogenous->interpretation conclusion Conclusion on dn-OPDA Function interpretation->conclusion

Figure 3: Logical framework for integrating data from endogenous and exogenous dn-OPDA studies.

Data from studies on endogenous dn-OPDA provide insights into its role within the complex network of stress responses. Exogenous application studies, on the other hand, are invaluable for confirming direct effects and elucidating the specific signaling pathways involved. A comprehensive understanding of dn-OPDA's function is best achieved by integrating findings from both experimental approaches.

Conclusion

The distinction between the effects of endogenous and exogenous dn-OPDA is critical for a precise understanding of its biological roles. Endogenous production represents a rapid, localized, and physiologically integrated response to stress. Exogenous application, while a powerful tool for mechanistic dissection, may not fully replicate the spatio-temporal dynamics of the native molecule. By carefully considering the quantitative data and experimental contexts presented in this guide, researchers can better design and interpret studies on this versatile signaling molecule, ultimately advancing our knowledge in plant science and its applications in drug development.

References

Safety Operating Guide

Proper Disposal of Dinor-12-oxo-phytodienoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Dinor-12-oxo-phytodienoic acid is paramount. This guide provides essential, step-by-step procedures for its proper handling and disposal, aligning with established laboratory safety protocols.

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a valuable signaling molecule in plant biology research. As with any laboratory chemical, its disposal requires careful consideration to ensure the safety of personnel and the protection of the environment. This document outlines the necessary procedures for the safe and compliant disposal of dn-OPDA, which is often supplied in a flammable solvent such as methanol (B129727) or ethanol.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety Goggles: To protect from splashes.

  • Chemical-Resistant Gloves: Nitrile or other suitable material.

  • Lab Coat: To protect skin and clothing.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of Dinor-12-oxo-phytodienoic acid involves its collection as hazardous waste. In-lab neutralization or deactivation is not recommended without specific, validated protocols for this compound.

1. Waste Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical waste being collected (e.g., a glass or polyethylene (B3416737) container for dn-OPDA in methanol/ethanol).

  • Aqueous vs. Non-Aqueous Waste: If your experimental protocol generates both aqueous and non-aqueous (e.g., solvent-based) waste containing dn-OPDA, collect them in separate, appropriately labeled waste containers.

  • Solid Waste: Any solid waste contaminated with dn-OPDA (e.g., pipette tips, contaminated gloves, absorbent paper) should be collected in a separate, clearly labeled solid hazardous waste container.

2. Waste Container Management:

  • Labeling: Immediately label the hazardous waste container with the words "Hazardous Waste," the full chemical name(s) of the contents (including the solvent), the approximate concentration, and the date accumulation started.

  • Container Integrity: Ensure the container is in good condition, with a secure, tight-fitting lid. Keep the container closed except when adding waste.

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

3. Waste Storage:

  • Segregation: Store the dn-OPDA waste away from incompatible materials. As a general rule, keep organic solvents separate from acids, bases, and oxidizers.

  • Location: Store the waste in a designated satellite accumulation area (SAA) within the laboratory. This area should be clearly marked and away from general lab traffic.

  • Flammability: Given that dn-OPDA is often in a flammable solvent, store the waste container in a flammable-liquids storage cabinet.

4. Disposal of Empty Containers:

  • Thorough Emptying: An empty container that held Dinor-12-oxo-phytodienoic acid must be thoroughly emptied.

  • Rinsing: The first rinse of the empty container should be collected as hazardous waste. For highly toxic substances, the first three rinses must be collected.

  • Defacing Labels: Before disposing of the rinsed, empty container in the regular trash or glass disposal, completely remove or deface the original chemical label.

5. Arranging for Waste Pickup:

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Timely Disposal: Do not let hazardous waste accumulate in the laboratory. Arrange for pickup when the container is full or within the time limits specified by your institution (often six months).

Quantitative Data for Disposal Management

For ease of reference, the following table summarizes key quantitative parameters for the management of Dinor-12-oxo-phytodienoic acid waste in a laboratory setting.

ParameterGuidelineRationale
Maximum Container Fill Level 90% of container capacityTo prevent spills and allow for vapor expansion.
Maximum Accumulation Time in Lab 6 months from accumulation start dateTo comply with regulations and minimize long-term storage risks.
Maximum Volume in Satellite Area 55 gallons (check local regulations)Regulatory limit for hazardous waste in a satellite accumulation area.
pH for Aqueous Waste (if applicable) Between 6.0 and 9.0 (for neutral waste streams)To prevent corrosion of plumbing if disposed of down the drain (not recommended for dn-OPDA).

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for Dinor-12-oxo-phytodienoic acid.

Dinor-12-oxo-phytodienoic Acid Disposal Workflow cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Storage & Management cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Use Designated, Labeled Hazardous Waste Container A->C B Work in a Ventilated Area (Fume Hood) B->C D Segregate Aqueous, Non-Aqueous, and Solid Waste C->D I Properly Dispose of Empty, Rinsed Containers C->I E Keep Container Securely Closed D->E F Store in Secondary Containment E->F G Store in Flammable Storage Cabinet in Satellite Accumulation Area F->G H Arrange for Pickup by Environmental Health & Safety (EHS) G->H

Caption: Disposal workflow for Dinor-12-oxo-phytodienoic acid.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of Dinor-12-oxo-phytodienoic acid, fostering a culture of safety and compliance within the laboratory.

References

Personal protective equipment for handling Dinor-12-oxo phytodienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of Dinor-12-oxo phytodienoic acid (dn-OPDA)

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling this compound (dn-OPDA). Due to the limited availability of a specific Safety Data Sheet (SDS) for dn-OPDA, these recommendations are based on the known hazards of structurally similar compounds and standard best practices for handling novel research chemicals. Dinor-OPDA is an oxylipin and a plant hormone involved in signaling pathways.[1][2]

The primary immediate hazards are associated with the solvent in which the compound is typically supplied. For example, dn-OPDA is often sold as a solution in methanol (B129727) or ethanol.[3][4] Therefore, all safety procedures must account for the flammability and toxicity of the solvent. The related compound, 13-epi-12-oxo Phytodienoic Acid, is classified as a highly flammable liquid and vapor that causes serious eye irritation.[5]

Operational Plan: From Receipt to Disposal

1. Receiving and Storage:

  • Upon receipt, immediately inspect the container for any damage or leaks.

  • dn-OPDA is typically shipped on dry ice and should be stored in a cool, tightly sealed container, often at -20°C or below, as specified by the supplier.[5]

  • Store the compound in a designated area for flammable liquids, away from heat, sparks, and open flames.[5]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Always wear chemical splash goggles that meet ANSI Z87.1 standards.[6] A face shield should be worn over goggles whenever there is a significant risk of splashing.[6][7]

  • Hand Protection: Wear chemical-resistant gloves. Disposable nitrile gloves may provide short-term protection, but it is crucial to consult the glove manufacturer's resistance guide for the specific solvent being used.[6] Change gloves immediately if they become contaminated.

  • Body Protection: A flame-resistant laboratory coat is required. Ensure it is buttoned and fits properly to cover as much skin as possible.[6] Do not wear clothing made of synthetic materials like polyester, which can melt if ignited.

  • Respiratory Protection: All handling of dn-OPDA and its solutions must be conducted in a certified chemical fume hood to minimize inhalation of solvent vapors.[8] If engineering controls are insufficient, a respirator may be required after a formal hazard evaluation.[6][7]

3. Handling and Experimental Procedures:

  • Work exclusively within a chemical fume hood.

  • Ground and bond containers when transferring solutions to prevent static discharge.[5]

  • Use only non-sparking tools.[5]

  • Avoid prolonged or repeated exposure.[5]

  • After handling, wash hands and any exposed skin thoroughly.[8]

4. Spill Management:

  • In case of a spill, alert personnel and evacuate the immediate area if necessary.

  • Wearing full PPE, cover the spill with a chemical absorbent material suitable for flammable liquids.

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the affected area thoroughly.

Quantitative Data and Hazard Summary
Hazard CategoryGHS Pictogram(s)DescriptionRecommended Personal Protective Equipment (PPE)
Physical Hazard 🔥Highly Flammable Liquid and Vapor: The solvent (e.g., methanol, ethanol) is flammable. Keep away from heat, sparks, open flames, and hot surfaces.[5]Flame-resistant lab coat, work in a chemical fume hood.
Health Hazard চোখেSerious Eye Irritation: Expected to cause serious eye irritation.[5] Direct contact can cause damage.[8]Chemical splash goggles are mandatory. A face shield is recommended for splash risks.
Health Hazard Skin Contact: May be harmful if it comes in contact with skin.[8] Avoid all direct skin contact.Chemical-resistant gloves (consult manufacturer's guide for the solvent), lab coat.
Health Hazard Ingestion: May be harmful if swallowed.[8] Do not eat, drink, or smoke in laboratory areas.[8]Standard laboratory PPE and hygiene practices.
Health Hazard 💨Inhalation: Vapors from the solvent may cause respiratory irritation or other health effects.Handle exclusively in a certified chemical fume hood.
Disposal Plan
  • All waste containing dn-OPDA, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregate waste into a clearly labeled, sealed container compatible with flammable liquids.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[8]

  • Contaminated PPE, such as gloves, should also be disposed of as hazardous waste.

Visualized Workflow for Safe Handling

The following diagram illustrates the essential step-by-step workflow for safely handling this compound in a laboratory setting.

G A 1. Risk Assessment Review SDS for compound and solvent. Identify all potential hazards. B 2. Prepare Engineering Controls Certify chemical fume hood. Clear and prepare work area. A->B C 3. Don Personal Protective Equipment (PPE) - Flame-resistant lab coat - Chemical splash goggles - Chemical-resistant gloves B->C D 4. Handle Compound Work within fume hood. Use non-sparking tools. Keep containers closed. C->D E 5. Waste Segregation Dispose of all contaminated materials (liquid and solid) in a labeled, sealed hazardous waste container. D->E F 6. Decontamination Clean work surfaces. Wash hands thoroughly. E->F G 7. Doff & Dispose of PPE Remove PPE in the correct order. Dispose of contaminated items as hazardous waste. F->G

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.